2-Bromo-5-hydroxypyrazine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-bromo-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXBHQAWOFJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377976 | |
| Record name | 2-Bromo-5-hydroxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374063-92-0 | |
| Record name | 5-Bromo-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374063-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-hydroxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-hydroxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-hydroxypyrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-hydroxypyrazine is a key heterocyclic building block that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique electronic properties and strategically positioned functional groups—a nucleophilic hydroxyl group and a bromine atom amenable to a variety of cross-coupling reactions—make it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, its reactivity, and its applications in the development of novel therapeutic agents and crop protection agents.
Physicochemical Properties
This compound is a white to light brown crystalline powder at room temperature. It is important to note that this compound can exist in tautomeric forms, predominantly as 5-bromo-2(1H)-pyrazinone. This tautomerism can influence its reactivity and spectroscopic properties.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrN₂O | |
| Molecular Weight | 174.98 g/mol | |
| CAS Number | 374063-92-0 | |
| Appearance | White to light brown crystalline powder | |
| Melting Point | 115-119 °C | |
| Boiling Point | 444 °C at 760 mmHg (Predicted) | |
| Solubility | Moderately soluble in water. Soluble in methanol, ethanol, isopropanol, N,N-dimethylformamide (DMF), n-propanol, acetonitrile, and acetone. | |
| Density | 1.9 ± 0.1 g/cm³ | |
| pKa | 10.02 ± 0.40 (Predicted) | |
| XLogP3 | 0.2 |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the diazotization of its precursor, 2-amino-5-bromopyrazine, followed by hydrolysis of the resulting diazonium salt.
Step 1: Synthesis of 2-Amino-5-bromopyrazine
The starting material, 2-amino-5-bromopyrazine, can be synthesized by the bromination of 2-aminopyrazine using a suitable brominating agent such as N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrazine
-
Dissolve 2-aminopyrazine (15.0 g, 157 mmol) in dichloromethane (900 mL).
-
Add N-bromosuccinimide (28.2 g, 159 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through diatomaceous earth (Celite®).
-
Treat the filtrate with silica gel (300 g) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a 30% ethyl acetate/hexane eluent to yield 2-amino-5-bromopyrazine (22.09 g, 81.5% yield).
Step 2: Diazotization of 2-Amino-5-bromopyrazine
The amino group of 2-amino-5-bromopyrazine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The diazonium salt is then hydrolyzed to the corresponding hydroxyl group.
Experimental Protocol: Synthesis of this compound Note: A specific, detailed, and citable experimental protocol for this step is not readily available in the searched literature. The following is a general procedure based on the principles of diazotization of aromatic amines.
-
Dissolve 2-amino-5-bromopyrazine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a short period to ensure complete formation of the diazonium salt.
-
Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt, which will result in the evolution of nitrogen gas.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The Pivotal Role of 2-Bromo-5-hydroxypyrazine in Modern Drug Discovery: A Technical Guide
Introduction: The Unassuming Power of the Pyrazine Scaffold
In the intricate world of medicinal chemistry, the pyrazine ring system stands as a cornerstone heterocyclic motif.[1] This six-membered aromatic ring, containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold found in numerous biologically active compounds and marketed drugs.[2][3] Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2] Their utility stems from the nitrogen atoms' ability to act as hydrogen bond acceptors and modulate the electronic properties of the molecule, enhancing binding affinity to biological targets.[2]
Within this critical class of compounds, 2-Bromo-5-hydroxypyrazine (CAS No. 374063-92-0) has emerged as a particularly valuable and versatile building block for drug discovery and development.[4] Its dual functionality—a reactive bromine atom poised for cross-coupling reactions and a hydroxyl group that can be further functionalized—offers chemists a powerful tool to construct complex molecular architectures with potential therapeutic effects.[4] This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals, detailing its properties, synthesis, reactivity, and applications as a key intermediate in pharmaceutical development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. This compound exists in tautomeric equilibrium with its pyrazinone form, 5-Bromo-2(1H)-pyrazinone, which often predominates.[4][5]
| Property | Value | Source(s) |
| CAS Number | 374063-92-0 | [4][5][6][7][8][9] |
| Molecular Formula | C₄H₃BrN₂O | [4][5][8][9][10] |
| Molecular Weight | 174.98 g/mol | [5][8][10] |
| Appearance | White to off-white or pale yellow crystalline powder | [4][6][9] |
| Melting Point | 115-119 °C | [7][8] |
| Purity | ≥95% (GC) | [4] |
| IUPAC Name | 5-bromo-1H-pyrazin-2-one | [5] |
| Synonyms | 5-Bromo-2(1H)-pyrazinone, 5-Bromo-2-pyrazinol | [4] |
| InChI Key | ITTXBHQAWOFJAI-UHFFFAOYSA-N | [7][9][10] |
| SMILES | BrC1=CNC(=O)C=N1 | [8] |
Spectroscopic Characterization: A Predictive Analysis
While extensive, publicly available experimental spectra for this specific compound are limited, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds.
-
¹H NMR (DMSO-d₆): The proton spectrum is expected to be simple, showing two singlets in the aromatic region (approximately 7.5-8.0 ppm) corresponding to the two protons on the pyrazine ring. A broad singlet at a lower field (10.0-12.0 ppm) would be indicative of the N-H proton of the pyrazinone tautomer or the O-H proton of the hydroxypyrazine form.[11]
-
¹³C NMR (DMSO-d₆): The carbon spectrum would display four distinct signals for the pyrazine ring carbons. The carbonyl carbon (C-2) of the pyrazinone tautomer would appear significantly downfield (around 155-160 ppm). The carbon bearing the bromine (C-5) would also be downfield, with the remaining two carbons appearing at intermediate chemical shifts.[3][11]
-
Mass Spectrometry (EI): The mass spectrum is expected to show a prominent molecular ion (M⁺) peak. A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity at m/z 174 and 176, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[12] Common fragmentation pathways would involve the loss of CO (28 Da) and subsequent cleavage of the bromine atom.[13][14][15]
Synthesis of this compound: A Strategic Approach
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Hydroxypyrazine from 2-Aminopyrazine
-
Rationale: This step utilizes a standard diazotization-hydrolysis reaction to convert the amino group into a hydroxyl group. Sulfuric acid is used to form the diazonium salt, which is then thermally decomposed in situ to yield the hydroxypyrazine.
-
Procedure:
-
To a stirred solution of 2-aminopyrazine in aqueous sulfuric acid (e.g., 10% v/v), cooled to 0-5 °C in an ice bath, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly warm the mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxypyrazine.
-
Step 2: Bromination of 2-Hydroxypyrazine
-
Rationale: The electron-rich pyrazine ring, activated by the hydroxyl group, is susceptible to electrophilic bromination. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to avoid over-bromination and harsh reaction conditions.[16] The C5 position is the most likely site of bromination due to the directing effects of the ring nitrogens and the hydroxyl group.
-
Procedure:
-
Dissolve 2-hydroxypyrazine in a suitable solvent such as acetonitrile or chloroform.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its two distinct functional handles, which allow for sequential and regioselective modifications.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[17]
-
Suzuki-Miyaura Coupling: This is arguably the most common application, reacting this compound with a wide variety of aryl or heteroaryl boronic acids or esters.[18][19] This reaction is highly valued for its mild conditions and tolerance of numerous functional groups, making it ideal for late-stage functionalization in complex syntheses.[20]
Caption: Suzuki-Miyaura coupling of this compound.
Exemplary Suzuki Coupling Protocol:
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as potassium carbonate or cesium carbonate (2.0 mmol).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and an aqueous solution of the base.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Functionalization of the Hydroxyl Group
The hydroxyl group offers another site for modification, typically through O-alkylation or O-acylation, to introduce different side chains or protecting groups. This allows for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity.
Application in Drug Discovery: A Key Intermediate
The pyrazine core is integral to numerous approved drugs, and this compound serves as a key starting material or intermediate in the synthesis of novel therapeutic agents. Its structure is closely related to intermediates used in the synthesis of the antiviral drug Favipiravir , highlighting its relevance in the development of treatments for infectious diseases.[5] The ability to easily introduce a variety of substituents at the 2-position via cross-coupling makes this compound invaluable for generating libraries of novel pyrazine derivatives for high-throughput screening in drug discovery programs.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a strategic combination of reactivity and functionality. Its pyrazine core is a well-established pharmacophore, and the ortho-bromo and meta-hydroxyl groups provide orthogonal handles for the synthesis of diverse and complex molecules. Understanding its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this versatile intermediate to its full potential in the quest for novel therapeutics.
References
- A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (2007). National Institutes of Health.
- This compound | C4H3BrN2O | CID 2771618. PubChem.
- This compound (95%). Amerigo Scientific.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate.
- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2022). PubMed Central.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.
- Mass Spectrometry Fragmentation Part 1. (2015). YouTube.
- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). IOPscience.
- Synthesis of pyrazines. Organic Chemistry Portal.
- This compound (C4H3BrN2O). PubChemLite.
- This compound. Chongqing Chemdad Co..
- 2(1H)-Pyrimidinone, 5-bromo-. NIST WebBook.
- Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. (2016). National Institutes of Health.
- mass spectra - fragmentation patterns. Chemguide.
- The Preparation of Hydroxypyrazines and Derived Chloropyrazines. (1949). Journal of the American Chemical Society.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. PubChem.
- Mass Spectrometry Fragmentation Patterns. Science Ready.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). PubMed.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. ResearchGate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). RSC Publishing.
- A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
- Preparation method of 2-amino-5-bromopyridine. Patsnap.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
- Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. scienceready.com.au [scienceready.com.au]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijssst.info [ijssst.info]
- 17. researchgate.net [researchgate.net]
- 18. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxypyrazine
Introduction: Understanding a Key Building Block
2-Bromo-5-hydroxypyrazine (CAS No: 374063-92-0; Molecular Formula: C₄H₃BrN₂O) is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its utility stems from its bifunctional nature, incorporating both a nucleophilic hydroxyl group and a bromine atom, which is susceptible to a variety of coupling reactions. This structure makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic or biological activity.[1]
A crucial aspect of this molecule is its existence in tautomeric forms: the aromatic this compound and the non-aromatic 5-bromo-2(1H)-pyrazinone. The IUPAC name, 5-bromo-1H-pyrazin-2-one, reflects the predominance of the pyrazinone form in many contexts.[2] This tautomerism is a critical consideration as it influences the compound's physical and chemical properties, including its solubility, acidity, and spectral characteristics.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and validated experimental protocols necessary for its effective use and characterization.
Section 1: Fundamental Physicochemical Parameters
A precise understanding of the fundamental physical properties of a compound is the bedrock of its application in synthesis and formulation. These parameters dictate handling, purification, and storage conditions.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 374063-92-0 | [1][3][4] |
| Molecular Formula | C₄H₃BrN₂O | [1][3][4] |
| Molecular Weight | 174.98 g/mol | [3][4] |
| Appearance | White to light brown/beige crystalline powder | [1][5] |
| Melting Point | 115 - 119 °C (with some sources noting decomposition) | [1][5][6] |
| Boiling Point | 444 °C at 760 mmHg (Predicted/Extrapolated) | [6] |
| Density | 1.9 - 2.0 g/cm³ (Predicted) | [6] |
| XLogP3 | 0.2 | [2] |
| Polar Surface Area | 41.5 Ų | [2] |
Expert Insights on Core Properties:
-
Melting Point Discrepancy: The observed variation in the reported melting point (ranging from 115 °C to 119 °C) is not uncommon for compounds of this nature. This can be attributed to differences in sample purity, crystalline form (polymorphism), or the analytical method used (e.g., heating rate). Some sources note decomposition at the melting point, suggesting thermal instability.[1] For rigorous identification, a melting point should always be determined alongside a purity analysis, such as HPLC.
-
Boiling Point: The high boiling point of 444 °C is likely a computational prediction.[6] Given that the compound may decompose at its melting point, experimental determination of a boiling point at atmospheric pressure is impractical. Vacuum distillation would be required, but thermal decomposition remains a significant risk.
-
Tautomerism's Influence: The XLogP3 value of 0.2 indicates a relatively balanced hydrophilic/lipophilic character.[2] This is a direct consequence of the tautomerism; the polar pyrazinone form contributes to water solubility, while the less polar bromohydroxypyrazine form enhances solubility in organic media.
Section 2: Comprehensive Solubility Profile
Solubility is arguably one of the most critical physical properties for drug development, governing everything from reaction kinetics to bioavailability. A comprehensive study published in the Journal of Chemical & Engineering Data provides a robust dataset on the solubility of this compound in various solvents at different temperatures.
The data reveals that the compound's solubility is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. Solubility increases with temperature across all tested solvents, indicating an endothermic dissolution process.
Table 2: Molar Fraction Solubility (x) of this compound in Mono-Solvents at 298.15 K (25 °C)
| Solvent | Molar Fraction Solubility (10⁻³ x) |
| N,N-Dimethylformamide (DMF) | 16.21 |
| Acetone | 2.508 |
| Acetonitrile | 1.258 |
| n-Propanol | 0.887 |
| Isopropanol | 0.601 |
| Ethanol | 0.672 |
| Methanol | 0.402 |
| Propylene Glycol | 0.320 |
| Ethylene Glycol | 0.211 |
| Water | 0.004 |
Data extracted from the Journal of Chemical & Engineering Data.
Causality in Solvent Selection: The trend is clear: polar aprotic solvents like DMF and acetone are excellent solvents, whereas water is a very poor one. This is because the pyrazinone tautomer, with its amide-like character, is readily solvated by solvents that are strong hydrogen bond acceptors but not necessarily strong donors. Alcohols (protic solvents) show moderate solubility. This detailed understanding allows for the rational selection of solvents for synthesis, purification (crystallization), and formulation.
Protocol 1: Determination of Equilibrium Solubility (Isothermal Saturation Method)
This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility, ensuring data is reliable and reproducible.[7]
-
System Preparation:
-
Calibrate an analytical balance and a temperature-controlled shaker/incubator. The temperature must be stable to ±0.1 °C.
-
Verify the purity of the this compound sample (≥99.5% via HPLC is recommended).
-
Use high-purity solvents.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.
-
Place the vials in the shaker and agitate at a constant temperature (e.g., 298.15 K) for a predetermined time.
-
Causality: The goal is to reach thermodynamic equilibrium. For most compounds, 24-48 hours is sufficient, but this must be validated. To do so, take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[7]
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert, non-adsorbing filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove all particulate matter without altering the dissolved concentration.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase.
-
Quantify the concentration of this compound using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
A multi-point calibration curve with known standards must be run concurrently to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).
-
The experiment should be performed in triplicate to ensure statistical validity.
-
Caption: Workflow for pKa determination via potentiometric titration.
Section 5: Crystallographic Data
As of this writing, a public crystal structure for this compound has not been deposited in crystallographic databases. Determining the single-crystal X-ray structure would provide definitive proof of the solid-state tautomeric form and precise measurements of bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which govern crystal packing and influence physical properties like melting point and solubility.
Protocol 4: General Workflow for Single-Crystal X-ray Diffraction
This protocol outlines the necessary steps for a researcher to determine the crystal structure. [8][9]
-
Crystal Growth (The Critical Step):
-
High-quality single crystals are paramount. This is often the most challenging step.
-
Methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Screen a variety of solvents and solvent mixtures identified from solubility studies (e.g., acetone, acetonitrile, ethanol/water mixtures). The ideal crystal should be well-formed, clear, and 30-300 microns in size. [8]
-
-
Crystal Mounting and Screening:
-
Under a microscope, select a suitable crystal and mount it on a thin glass fiber or loop. [10] * Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
A quick screening is performed to assess crystal quality by observing the diffraction spot shape and intensity.
-
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam.
-
A detector records the positions and intensities of the thousands of diffracted X-ray reflections. A full dataset may take several hours to collect.
-
-
Structure Solution and Refinement:
-
The collected data is processed to yield a file of reflection intensities.
-
Software is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.
-
The atomic positions and other parameters (like thermal motion) are refined against the experimental data until the calculated diffraction pattern closely matches the observed pattern.
-
The final output is a crystallographic information file (CIF) containing all structural details.
-
Conclusion
This compound is a foundational building block whose utility is deeply rooted in its physicochemical properties. This guide has detailed its core parameters, from its solubility profile to its expected spectral signatures. While a complete experimental dataset is not publicly available for all properties, the provided protocols, grounded in established analytical principles, offer a robust framework for any researcher to fully characterize this important molecule. By understanding the "why" behind the experimental choices—from validating equilibrium in solubility studies to selecting the right solvent for pKa determination—scientists can ensure the generation of high-quality, reliable data, accelerating progress in drug discovery and development.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
- Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
- University of York. (n.d.). Single Crystal X-ray Diffraction.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Journal of Chemical & Engineering Data. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K.
- ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature).
- SERC (Carleton). (2007). Single Crystal X-ray Diffraction.
- PMC - NIH. (n.d.). X-ray diffraction experiment – the last experiment in the structure elucidation process.
- Journal of Chemical Education. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Amerigo Scientific. (n.d.). This compound (95%).
- Unknown Source. (2025). Determination of aqueous solubility by heating and equilibration: A technical note.
- PubChemLite. (n.d.). This compound (C4H3BrN2O).
- PubChem. (n.d.). This compound.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
Introduction: The Strategic Importance of a Versatile Heterocycle
An In-depth Technical Guide to 2-Bromo-5-hydroxypyrazine: Structure, Properties, and Applications
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Possessing a pyrazine core substituted with both a bromine atom and a hydroxyl group, this molecule exhibits a versatile reactivity profile that makes it a valuable intermediate and building block. Its dual functionality allows for participation in a wide range of chemical transformations, positioning it as a key component in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its role in pharmaceutical and agrochemical research and development.
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and functional materials. Among these, pyrazine derivatives are noteworthy for their presence in biologically active molecules. This compound (CAS No: 374063-92-0) emerges as a particularly strategic synthetic intermediate.[1][2] The presence of a hydroxyl group and a bromine atom on the pyrazine ring provides two distinct points for chemical modification. The bromine atom serves as an excellent leaving group for cross-coupling reactions, while the hydroxyl group can undergo various functionalization reactions. This structural arrangement makes it an invaluable precursor for creating diverse molecular libraries in the pursuit of novel drug candidates and agrochemicals.[3]
Molecular and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. This compound is typically a white to light brown crystalline powder.[3][4][5]
Molecular Structure and Identifiers
The molecule consists of a six-membered pyrazine ring, which is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. A bromine atom is attached at position 2, and a hydroxyl group is at position 5. Due to keto-enol tautomerism, it can also exist as 5-Bromo-2(1H)-pyrazinone.[1]
-
IUPAC Name: 5-bromo-1H-pyrazin-2-one[1]
Physicochemical Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 174.98 g/mol | [1][9] |
| Monoisotopic Mass | 173.94288 Da | [1] |
| Appearance | White to brown crystalline powder | [3][4] |
| Melting Point | 115-119 °C (decomposes) | [3][4] |
| Solubility | Moderately soluble in water. The solubility is significantly enhanced in solvents like N,N-dimethylformamide (DMF). | [9][10] |
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
Synthesis and Purification
The reliable synthesis of this compound is crucial for its application. The most common synthetic routes utilize 2-amino-5-bromopyrazine as the starting material.[10] The transformation involves a diazotization reaction followed by hydrolysis to replace the amino group with a hydroxyl group.
Generalized Synthetic Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of this compound. The causality behind these steps lies in the controlled generation of a diazonium salt intermediate, which is then carefully hydrolyzed to yield the desired product.
-
Dissolution: Dissolve 2-amino-5-bromopyrazine in an aqueous acidic solution (e.g., sulfuric acid). The acid is essential to form the amine salt, which is necessary for the subsequent diazotization.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. Low temperatures are critical to ensure the stability of the diazonium salt intermediate formed in the next step.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This reaction converts the primary amino group into a diazonium salt (-N₂⁺).
-
Hydrolysis: Gently heat the reaction mixture. The diazonium group is an excellent leaving group (as N₂ gas) and is replaced by a hydroxyl group from the water solvent.
-
Isolation: Cool the mixture and collect the resulting precipitate by filtration.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as a mixture of DMF and water, to yield the final product with high purity.[10]
Synthesis Workflow Diagram
The logical flow from starting material to purified product is illustrated below.
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.
Expected ¹H NMR Spectrum
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of hydrogen atoms. For this compound, two signals are expected in the aromatic region, corresponding to the two protons on the pyrazine ring. These protons are in different chemical environments and should appear as distinct singlets or narrow doublets (depending on long-range coupling). An additional broad signal may be observed for the hydroxyl proton, which is often exchangeable with deuterium.
Expected Infrared (IR) Spectrum
Infrared (IR) spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H Stretch: A broad band around 3300 cm⁻¹, characteristic of the hydroxyl group.[11]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[12]
-
C=O Stretch: A strong, sharp peak around 1700 cm⁻¹, indicative of the keto tautomer (pyrazinone form).[11]
-
C=C and C=N Stretches: Medium to strong bands in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
Expected Mass Spectrum
Mass spectrometry (MS) provides information about the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The key feature would be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity at m/z values corresponding to [C₄H₃⁷⁹BrN₂O]⁺ and [C₄H₃⁸¹BrN₂O]⁺. This isotopic signature is a definitive confirmation of the presence of one bromine atom.
Analytical Workflow Diagram
The process of confirming the product's identity and purity follows a logical sequence.
Caption: Workflow for the analytical validation of this compound.
Applications in Research and Development
The utility of this compound stems from its role as a versatile building block.[3]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of novel pharmaceuticals. Researchers utilize this compound to construct more complex molecules with potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.[3] Its structure can be found in patented compounds, highlighting its relevance in drug discovery.[1]
-
Agrochemicals: In agricultural chemistry, it is used in the formulation of new fungicides and herbicides.[3] Its unique reactivity allows for the modification of existing compounds to enhance their efficacy and selectivity in crop protection.[3]
-
Material Science: The compound is also being explored for its potential in creating advanced materials, such as specialized polymers and coatings, owing to its distinct chemical properties.[3]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful and requires careful management to avoid exposure.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
If swallowed, call a poison center or doctor if you feel unwell.[4]
-
Conclusion
This compound is a high-value chemical intermediate with a well-defined molecular structure and a versatile reactivity profile. Its importance in the synthesis of novel pharmaceutical and agrochemical agents is firmly established. A comprehensive understanding of its physicochemical properties, coupled with robust methods for its synthesis and characterization, enables researchers to effectively leverage this compound in the development of new technologies. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Amerigo Scientific. (n.d.). This compound (95%).
- Herz Pharmaceutical. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C4H3BrN2O).
- BioHippo. (n.d.). This compound.
- ACS Publications. (2023). Solubility and Data Correlation of this compound in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K. Journal of Chemical & Engineering Data.
- Autech Industry Co., Limited. (n.d.). The Chemical Versatility of 2-Bromo-5-hydroxypyridine in Synthesis.
- University of Wisconsin. (2017). 5. Proton Nuclear Magnetic Resonance Spectroscopy.
- Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- NIST. (n.d.). Pyrazine. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 5-Bromo-2-hydroxypyridine - Optional[ATR-IR] - Spectrum.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
Sources
- 1. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of 2-Bromo-5-hydroxypyrazine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-5-hydroxypyrazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with experimentally-derived data to offer a robust understanding of the compound's behavior in various organic solvent systems.
Introduction: The Physicochemical Landscape of this compound
This compound (CAS No: 374063-92-0) is a substituted pyrazine derivative.[2] Its molecular structure, featuring both a bromine atom and a hydroxyl group on the pyrazine ring, imparts a unique combination of properties that govern its solubility and reactivity.[1]
The compound exists in a tautomeric equilibrium between the hydroxyl form (this compound) and the more stable keto form, 5-Bromo-2(1H)-pyrazinone.[3][4] This tautomerism is critical to understanding its intermolecular interactions. The presence of nitrogen atoms in the aromatic ring, along with the hydroxyl/keto group, allows for hydrogen bonding, while the overall structure possesses a degree of polarity.[5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂O | [3][6][7] |
| Molecular Weight | 174.98 g/mol | [3][6][7] |
| Appearance | White to light brown crystalline powder | [6][8] |
| Melting Point | 115-119 °C | [8][9] |
| XLogP3 | 0.2 | [3][6] |
| PSA (Polar Surface Area) | 41.5 Ų | [3][6] |
The XLogP3 value of 0.2 suggests a relatively balanced hydrophilic-lipophilic character, indicating that it will not be extremely soluble in either very polar or very nonpolar solvents without specific favorable interactions.[3][6] The polar surface area and the presence of hydrogen bond donors and acceptors are key determinants of its solubility profile.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For this compound, the key molecular interactions dictating its solubility are:
-
Hydrogen Bonding: The molecule's ability to act as both a hydrogen bond donor (from the N-H in the pyrazinone tautomer and O-H in the hydroxyl tautomer) and an acceptor (the carbonyl oxygen and ring nitrogens) is paramount. Protic solvents like alcohols (methanol, ethanol) and glycols can engage in strong hydrogen bonding, enhancing solubility.
-
Polarity and Dipole-Dipole Interactions: The molecule is polar. Solvents with a significant dipole moment, such as N,N-dimethylformamide (DMF), acetone, and acetonitrile, can effectively solvate the molecule through dipole-dipole interactions.
-
"Like Dissolves Like": This principle is fundamental. The solubility of this compound is expected to be higher in polar organic solvents that can match its interaction profile. Conversely, its solubility in nonpolar solvents like cyclohexane is expected to be low. The melting point was determined using cyclohexane as the solvent, suggesting low solubility.[6]
Quantitative Solubility Data: An Experimental Overview
A comprehensive study by Xu et al. (2023) systematically determined the mole fraction solubility of this compound in ten different mono-solvents at temperatures ranging from 278.15 K to 323.15 K.[10][11] The data clearly demonstrates the influence of solvent choice and temperature on solubility.
The highest solubility was observed in N,N-dimethylformamide (DMF), a polar aprotic solvent with a strong ability to accept hydrogen bonds.[10][11] This is followed by other polar solvents like alcohols and glycols. Water, despite its high polarity, shows lower solvating power compared to the best organic solvents, highlighting the importance of the specific molecular interactions over simple polarity.[10][11]
Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (x) x 10² at 298.15 K | Classification |
| N,N-dimethylformamide (DMF) | 3.651 | Polar Aprotic |
| Propylene Glycol (PG) | 1.154 | Polar Protic |
| Ethylene Glycol (EG) | 0.816 | Polar Protic |
| Methanol | 0.449 | Polar Protic |
| Ethanol | 0.334 | Polar Protic |
| n-Propanol | 0.261 | Polar Protic |
| Isopropanol | 0.220 | Polar Protic |
| Acetone | 0.169 | Polar Aprotic |
| Acetonitrile | 0.076 | Polar Aprotic |
| Water | 0.001 | Polar Protic |
Data extracted and compiled from the Journal of Chemical & Engineering Data.[10]
Key Insights from the Data:
-
Temperature Dependence: In all tested solvents, the solubility of this compound increases with rising temperature, indicating that the dissolution process is endothermic.[10][11]
-
Solvent Hierarchy: The solubility follows a general trend: DMF > Glycols > Alcohols > Ketones > Nitriles > Water. This ranking provides a critical empirical basis for selecting appropriate solvents for crystallization, formulation, and reaction chemistry.[10][11]
Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility
To ensure scientific integrity, a robust and reproducible method is required for solubility measurement. The isothermal saturation method, also known as the shake-flask method, is the gold standard for determining thermodynamic solubility.[12][13] It measures the concentration of a saturated solution in equilibrium with the solid drug.[12][14]
Principle
An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of crystalline this compound to a series of glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.
-
Pipette a precise, known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.
-
-
Equilibration:
-
Place the vials in a constant-temperature orbital shaker or rotating wheel. The temperature must be controlled precisely (e.g., 25.0 ± 0.1 °C).
-
Agitate the samples for a predetermined time (typically 24 to 72 hours). A kinetic study should first be performed to determine the time required to reach a plateau in concentration, ensuring true equilibrium is achieved.[15]
-
-
Sample Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette. It is crucial not to disturb the solid material at the bottom.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This step removes any microscopic undissolved particles that could lead to erroneously high results.
-
-
Analysis and Calculation:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in various units, such as mg/mL, mol/L, or mole fraction.
-
Conclusion and Future Directions
The solubility of this compound is highly dependent on the solvent's polarity and its capacity for hydrogen bonding, with the highest solubility observed in DMF. The provided quantitative data and experimental protocol offer a solid foundation for scientists working with this compound. This information is crucial for guiding solvent selection in synthetic chemistry, optimizing crystallization processes for purification, and developing formulations for pharmaceutical and agricultural applications.
Future research could expand upon this foundation by investigating solubility in a wider range of green or bio-based solvents, exploring the impact of pH on aqueous solubility, and developing predictive computational models based on the experimental data presented herein.
References
- Xu, R., et al. (2023). Solubility and Data Correlation of this compound in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K.
- A-Z.lu. (n.d.). Solubility and Data Correlation of 2‑Bromo-5-hydroxypyrazine in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K.
- PubChem. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound (95%).
- Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals. [Link]
- Solubility of Things. (n.d.). Pyrazine.
- Science of Synthesis. (n.d.). Pyrazines.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). Pyrazine.
- ACS Publications. (2023). Solubility and Data Correlation of this compound in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K.
- Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- MDPI. (2022). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Chemdad. (n.d.). This compound.
- Google Patents. (n.d.). US11091446B2 - Methods of selectively forming substituted pyrazines.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. echemi.com [echemi.com]
- 7. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2-溴-5-羟基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. a-z.lu [a-z.lu]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-5-hydroxypyrazine synthesis from pyrazine derivatives
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxypyrazine from Pyrazine Derivatives
Abstract
This compound serves as a critical heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique electronic and structural properties make it a valuable scaffold for synthesizing compounds with diverse biological activities. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this key intermediate, grounded in mechanistic principles and supported by detailed, field-proven protocols. We will dissect the strategic considerations behind each pathway, offering researchers and development professionals the necessary insights to make informed decisions in their synthetic campaigns. The core focus is placed on a robust, regioselective pathway commencing from 2-aminopyrazine, supplemented by an analysis of alternative strategies to provide a comprehensive synthetic overview.
Primary Synthetic Route: A Two-Step Approach from 2-Aminopyrazine
The most reliable and widely employed strategy for the synthesis of this compound involves a two-step sequence starting from the commercially available 2-aminopyrazine. This pathway is favored due to its high degree of regiochemical control and the predictable nature of the transformations involved.
Strategic Rationale
The logic of this approach hinges on the powerful directing effect of the amino group in the first step, followed by a classic, high-yielding transformation of that same group in the second.
-
Regiocontrol: The amine functionality at the C2 position is a potent ortho-, para-directing group. In the pyrazine ring, this strongly activates the C5 position for electrophilic substitution, ensuring that bromination occurs precisely where desired. This preempts the formation of undesired isomers, a common challenge in heterocyclic chemistry.
-
Robust Transformations: Both electrophilic bromination and the subsequent Sandmeyer-type diazotization are foundational reactions in organic synthesis with well-understood mechanisms and broad substrate tolerance, enhancing the reliability and scalability of the process.
Overall Workflow
The pathway can be visualized as a sequential functionalization of the pyrazine core.
Caption: Workflow for the primary synthesis of this compound.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 2-Amino-5-bromopyrazine
The introduction of the bromine atom at the C5 position is a critical, regiodefining step.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over liquid bromine (Br₂).[1] NBS is a solid, making it significantly easier and safer to handle than the highly corrosive and volatile Br₂. Furthermore, it provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and the formation of byproducts like 2-amino-3,5-dibromopyrazine.[2]
-
Solvent: Dichloromethane (CH₂Cl₂) is an excellent choice as it is relatively inert and effectively solubilizes the 2-aminopyrazine starting material, while the product and succinimide byproduct have different solubilities, aiding in purification.[1]
Detailed Experimental Protocol:
-
To a flask charged with 2-aminopyrazine (1.0 eq), add dichloromethane to form a solution or suspension.
-
Slowly add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise at room temperature, monitoring the internal temperature.
-
Stir the reaction mixture for 3-4 hours at room temperature. Progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be filtered to remove the succinimide byproduct.
-
The filtrate is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield the pure 2-amino-5-bromopyrazine.[1]
| Parameter | Condition / Reagent | Rationale | Expected Yield |
| Starting Material | 2-Aminopyrazine | Commercially available pyrazine core. | N/A |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safe, solid source of electrophilic bromine; ensures mono-bromination. | N/A |
| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent, facilitates reaction and workup. | N/A |
| Temperature | Room Temperature | Sufficient for the activated ring; avoids thermal degradation. | N/A |
| Overall | --- | --- | ~80-90% [1] |
Step 2: Synthesis of this compound via Sandmeyer-Type Reaction
This step masterfully converts the directing amino group into the desired hydroxyl functionality. The Sandmeyer reaction is a powerful method for transforming primary aromatic amines into a wide variety of functional groups via a diazonium salt intermediate.[3][4]
Causality Behind Experimental Choices:
-
Diazotization: The reaction is run at low temperatures (0-5 °C) using sodium nitrite in a strong acid like sulfuric acid. This is critical because aryl diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures.
-
Hydrolysis: The diazonium salt is subsequently hydrolyzed to the corresponding hydroxyl compound. This is typically achieved by warming the acidic solution, allowing water to act as the nucleophile, displacing the excellent leaving group, dinitrogen gas (N₂).[4] While classic Sandmeyer reactions for halides use copper(I) salts catalytically, the hydroxylation can often be achieved simply by heating the aqueous acidic solution of the diazonium salt.
Detailed Experimental Protocol:
-
Cool a solution of concentrated sulfuric acid in water to 0-5 °C in an ice bath.
-
Slowly add solid 2-amino-5-bromopyrazine (1.0 eq) to the cold acid solution with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1-1.2 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Slowly and carefully warm the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain heating until gas evolution ceases, indicating the completion of the reaction.
-
Cool the mixture to room temperature and carefully neutralize it with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
| Parameter | Condition / Reagent | Rationale |
| Reagent | 2-Amino-5-bromopyrazine | Product from the previous step. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Source of nitrous acid for diazonium salt formation. |
| Acid | Sulfuric Acid (H₂SO₄) | Provides the acidic medium required for diazotization. |
| Temperature | 0-5 °C, then heat to 50-60 °C | Low temperature for stability of diazonium salt; heat for hydrolysis. |
| Overall Yield | --- | Typically moderate to good (50-75%) |
Alternative Synthetic Approaches
While the primary route is highly effective, alternative strategies exist. Understanding these routes provides flexibility in synthetic design, particularly if starting materials are constrained or if different impurity profiles are desired.
Route via Bromination and Demethylation of 2-Methoxypyrazine
This route leverages the similar directing effect of a methoxy group and concludes with a standard demethylation.
Caption: Synthesis via a methoxypyrazine intermediate.
-
Rationale and Discussion: Like an amino group, the methoxy substituent is an activating, ortho-, para-director, guiding bromination to the C5 position to form 2-bromo-5-methoxypyrazine.[5] The final step involves the cleavage of the methyl ether. This is a very common transformation but often requires harsh reagents such as boron tribromide (BBr₃) or concentrated hydrobromic acid (HBr) at high temperatures. While effective, the corrosive nature of these reagents may not be suitable for substrates with sensitive functional groups. The choice between this route and the primary route often comes down to the cost and availability of 2-aminopyrazine versus 2-methoxypyrazine and tolerance for the final demethylation conditions.
Route via Direct Bromination of 2-Hydroxypyrazine
A seemingly more direct approach would be the bromination of 2-hydroxypyrazine itself.
Caption: Direct bromination approach and its primary challenge.
-
Rationale and Discussion: The synthesis of the 2-hydroxypyrazine core can be achieved via methods like the Reuben G. Jones synthesis, which involves a double condensation between a 1,2-dicarbonyl compound and an α-aminoamide.[6][7] However, the subsequent bromination step is fraught with challenges. The hydroxyl group is a very strong activating group, making the pyrazine ring highly susceptible to electrophilic attack. This leads to two significant problems:
-
Poor Regioselectivity: Bromination can occur at multiple positions on the ring.
-
Over-bromination: It is difficult to stop the reaction at the mono-brominated stage, often leading to the formation of di- or tri-brominated species, such as 3,5-dibromo-2-hydroxypyrazine.[8][9]
Due to these control issues, this route is generally considered less practical for the clean synthesis of this compound compared to the other strategies discussed.
-
Summary and Outlook
The synthesis of this compound is most effectively and reliably achieved through a two-step sequence starting from 2-aminopyrazine. This primary route offers excellent regiochemical control and utilizes well-established, robust chemical transformations.
| Synthetic Route | Key Advantages | Key Disadvantages | Overall Recommendation |
| 1. From 2-Aminopyrazine | Excellent regioselectivity; reliable reactions; mild conditions. | Two distinct synthetic steps. | Highly Recommended |
| 2. From 2-Methoxypyrazine | Good regioselectivity; avoids diazonium salts. | Requires a harsh final demethylation step. | Recommended Alternative |
| 3. From 2-Hydroxypyrazine | Potentially shorter route. | Very poor regioselectivity; risk of over-bromination. | Not Recommended |
The continued importance of pyrazine-containing scaffolds in pharmaceutical research ensures that robust and scalable syntheses of key intermediates like this compound will remain an area of active interest. Future efforts may focus on developing catalytic or milder methods for these transformations to further improve the efficiency and environmental footprint of their production.
References
- Gellis, A., J. F. Van der Veken, and F. H. T. Du Prez. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935-943. [Link]
- Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798-2800. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction.
- Mood, C. I., et al. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 13, 1429-1456. [Link]
- PubChem. (n.d.). 2-Bromo-5-methoxypyrazine.
- PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyrazine.
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
Sources
- 1. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]
- 2. heteroletters.org [heteroletters.org]
- 3. synarchive.com [synarchive.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. 2-Bromo-5-methoxypyrazine | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 8. lookchem.com [lookchem.com]
- 9. calpaclab.com [calpaclab.com]
Introduction: The Emergence of a Privileged Heterocyclic Scaffold
An In-Depth Technical Guide to the Discovery and History of 2-Hydroxypyrazines
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability have cemented its status as a "privileged scaffold." Within this important class of compounds, 2-hydroxypyrazines, which exist in tautomeric equilibrium with their 2(1H)-pyrazinone form, represent a particularly versatile and historically significant subclass.[2][3] These structures are not only found in a variety of bioactive natural products but also serve as indispensable building blocks in the synthesis of modern pharmaceuticals.[1][2][4] This guide provides a comprehensive exploration of the discovery and history of 2-hydroxypyrazines, detailing the seminal synthetic methodologies, their fundamental physicochemical properties, and their enduring impact on drug development.
The Foundational Breakthrough: The Jones Synthesis of 1949
While early examples of pyrazinone synthesis can be traced back to 1905, the field was fundamentally transformed in 1949 by the work of Reuben G. Jones at Eli Lilly's research facilities.[5][6][7] Jones reported an original, elegant, and highly effective method involving the base-promoted double condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[7][8][9][10] This discovery was a watershed moment, providing the first truly accessible and general route to this class of heterocycles. Even over 70 years later, the Jones synthesis remains one of the most important and frequently employed methods for preparing 2-hydroxypyrazines.[7][8][9][10]
The reaction's significance lies in its straightforward assembly of the pyrazinone core from simple, acyclic precursors.[5][6] The original procedure, which has since been refined, laid the groundwork for decades of research into the chemistry and biological activity of these compounds.
Caption: The Jones synthesis condenses a 1,2-dicarbonyl with an α-aminoamide.
Causality in Experimental Design: The Role of Low Temperature and Base
The specific conditions reported by Jones were critical to the reaction's success. The use of a strong base, typically sodium hydroxide, is essential for deprotonating the amine and amide functionalities of the α-aminoamide, facilitating its nucleophilic attack on the electrophilic carbonyl carbons.[7] The low temperature (initially -30 °C, later refined to as low as -78 °C) is crucial for controlling the reaction rate and minimizing side reactions.[7] This thermal control helps to prevent the decomposition of sensitive intermediates and starting materials, thereby improving the overall yield and purity of the desired 2-hydroxypyrazine product.
Experimental Protocol: The Jones Synthesis of 3,5-Disubstituted-2-Hydroxypyrazines
The following protocol is a generalized representation based on the original work by Jones and subsequent refinements.[7][11]
-
Preparation: The α-ketoaldehyde (1.0 eq) and the hydrochloride salt of the desired α-aminoamide (1.0 eq) are combined and suspended in methanol.
-
Cooling: The suspension is cooled to a low temperature, typically between -30 °C and -78 °C, using a dry ice/ethanol bath. This step is critical for controlling the reaction's exothermicity and selectivity.[7]
-
Base Addition: A concentrated aqueous solution of sodium hydroxide (2.0-2.5 eq) is added dropwise to the cooled suspension. The rate of addition is carefully controlled to maintain the low temperature.[7]
-
Reaction: The resulting solution is allowed to slowly warm to room temperature and is stirred for several hours (typically 2-18 hours).
-
Workup: The reaction is quenched, often by the addition of concentrated hydrochloric acid to neutralize the excess base.
-
Isolation and Purification: The product may precipitate from the solution or require extraction with an organic solvent. Purification is often challenging due to the similar properties of potential regioisomers, sometimes requiring specialized techniques like heated column chromatography.[7]
Challenges and Mechanistic Insights: The Regioselectivity Problem
A significant limitation of the Jones synthesis arises when using unsymmetrical 1,2-dicarbonyls, such as α-ketoaldehydes (e.g., phenylglyoxal).[8][9] In these cases, the reaction can theoretically produce two different regioisomers. Counterintuitively, the major product often results from the initial condensation of the amino group of the α-aminoamide onto the less electrophilic ketone carbonyl, rather than the more reactive aldehyde.[7][8][10]
Recent studies have proposed a detailed mechanism to explain this observation.[8][10] The process likely involves the formation of multiple reversible intermediates. The thermodynamic stability of these intermediates and the transition states leading to them, rather than simple kinetic control based on electrophilicity, dictates the final product ratio.
Caption: The major product is formed via a thermodynamically favored pathway.
Evolution of Synthetic Strategies
While the Jones synthesis remains paramount, other methods for constructing the 2(1H)-pyrazinone ring have been developed over the years, each with its own advantages and applications.
| Synthesis Method | Precursors | Key Reagents/Conditions | Advantages | Disadvantages |
| Jones (1949) [6][8] | 1,2-Dicarbonyl + α-Aminoamide | NaOH or KOH, low temperature | General, widely applicable, uses readily available precursors. | Regioselectivity issues with unsymmetrical dicarbonyls, purification can be difficult.[7] |
| Tota & Elderfield [5][6] | α-Amino ketone/aldehyde + α-Haloacetyl halide | Condensation followed by treatment with ammonia/NaI, air oxidation. | Provides an alternative route. | Involves multiple steps and potentially harsh reagents. |
| From Diketopiperazines [2] | Diketopiperazines (2,5-piperazinediones) | Dehydration (e.g., using POCl₃) | Starts from easily prepared cyclic precursors derived from amino acids. | The dehydration step can lead to mixtures of products, including chloropyrazines.[2] |
| Hultquist (1955 Patent) [12] | 1,2-Dicarbonyl + α-Amino acid nitrile | Alkaline medium (e.g., NaOH, NaOMe, piperidine) | Utilizes readily available α-amino acid nitriles. | Less commonly cited in modern literature compared to the Jones synthesis. |
The Tautomeric Nature of 2-Hydroxypyrazines
A fundamental chemical property of 2-hydroxypyrazines is their existence as a mixture of two tautomeric forms: the aromatic "hydroxy" (enol) form and the non-aromatic "pyrazinone" (keto/amide) form.[13] This equilibrium is analogous to the well-studied 2-hydroxypyridine/2-pyridone system.[14][15][16][17]
The position of this equilibrium is highly dependent on the surrounding environment, particularly the solvent.
-
In the Gas Phase: Theoretical calculations and experimental data indicate that the 2-hydroxypyrazine (enol) form is more stable by approximately 3 kcal/mol.[13] This preference is attributed to its aromaticity.
-
In Solution: The equilibrium shifts dramatically to favor the 2(1H)-pyrazinone (keto) form.[13] This is because the pyrazinone tautomer has a significantly larger dipole moment, allowing for more favorable solvation and stabilization by polar solvent molecules.[13][16] Intermolecular hydrogen bonding in solution and in the solid state also strongly favors the pyrazinone form.[14]
Caption: The equilibrium between enol and keto forms is solvent-dependent.
Impact on Drug Discovery and Natural Products
The 2(1H)-pyrazinone scaffold is a recurring motif in a multitude of natural products, many of which exhibit potent biological activities.[2] These compounds have been isolated from various sources, including Aspergillus and Streptomyces species, and often serve as inspiration for medicinal chemistry programs.[2]
In drug development, 2-hydroxypyrazines are invaluable intermediates and core structures.[1][4] Their ability to be functionalized at multiple positions on the ring allows for the systematic exploration of structure-activity relationships (SAR). The pyrazine core itself is found in several approved drugs, such as the anti-tuberculosis agent Pyrazinamide and the antibiotic Sulfametopyrazine, underscoring the therapeutic relevance of this heterocyclic family.[1] The synthetic accessibility provided by the Jones synthesis and its derivatives has directly enabled the preparation of countless novel pyrazine-containing entities for biological screening.[8]
Conclusion
The history of 2-hydroxypyrazines is a compelling narrative of chemical innovation. The discovery of the Jones synthesis in 1949 was a transformative event, providing a robust and versatile method for constructing the 2(1H)-pyrazinone core that has withstood the test of time. Understanding the nuances of this reaction, including its mechanistic basis and regioselectivity challenges, remains critical for synthetic chemists today. Coupled with a deep appreciation for the compound's fundamental tautomeric properties, this historical knowledge continues to empower researchers in their efforts to design and synthesize the next generation of pyrazine-based pharmaceuticals and functional materials.
References
- Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162–1184. [Link]
- Gronowitz, S., & Hörnfeldt, A. B. (1999). A theoretical study on 2-hydroxypyrazine and 2,3-dihydroxypyrazine: tautomerism, intramolecular hydrogen bond, solvent effects. Journal of Molecular Structure: THEOCHEM, 464(1-3), 13-22. [Link]
- Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. [Link]
- Planas, M., Feliu, L., & Joule, J. A. (2022). 2(1H)
- Riesco-Llach, G., et al. (2022). 2(1H)
- Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Semantic Scholar. [Link]
- Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journals. [Link]
- Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines.
- Rudolf, J. D., & Loesgen, S. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science. [Link]
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]
- De Kimpe, N., & D'hooghe, M. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]
- Wiley Science Solutions. (n.d.). 2-Hydroxypyrazine. SpectraBase. [Link]
- Hultquist, M. E. (1957). Method of preparing 2-hydroxypyrazines. U.S. Patent No. 2,805,223.
- Zamolo, F., & Wüst, M. (2023). Synthesis of (A) 2‐hydroxypyrazines by a condensation of a 1,2‐diketone with a 1,2‐diamine by Jones and (B) pyrazines by a self‐cyclization of two α‐aminoketones by Gutknecht.
- Legrand, P., & Janin, Y. L. (2022). Supporting Information: Reuben G. Jones Synthesis of 2-Hydroxypyrazines - Experimental Details and Spectra. Policy Commons. [Link]
- Al-Kahtani, A. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541. [Link]
- Karmas, G., & Spoerri, P. E. (1952). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 74(6), 1580–1584. [Link]
- WuXi Biology. (n.d.). How about Tautomers?. [Link]
- Legrand, P., & Janin, Y. L. (2022). Supporting Information for: On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journals. [Link]
- Pipzine Chemicals. (n.d.). 2-Hydroxypyrazine. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(8), 833-839. [Link]
- Organic Chemistry. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). 1,2-Dihydropyrazin-2-one.
- Gaponova, A. S., et al. (2022). Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. Molecules, 27(22), 7891. [Link]
- Dragostin, O. M. P., et al. (2018). NEW HYDRAZINES WITH SULPHONAMIDIC STRUCTURE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY. The Medical-Surgical Journal, 122(2), 195-200. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 7. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 8. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] On Reuben G. Jones synthesis of 2-hydroxypyrazines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US2805223A - Method of preparing 2-hydroxypyrazines - Google Patents [patents.google.com]
- 13. sci-hub.se [sci-hub.se]
- 14. chemtube3d.com [chemtube3d.com]
- 15. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wuxibiology.com [wuxibiology.com]
- 17. youtube.com [youtube.com]
tautomerism of 2-Bromo-5-hydroxypyrazine
An In-depth Technical Guide to the Tautomerism of 2-Bromo-5-hydroxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1] The functionality of these molecules is profoundly influenced by their precise chemical structure, including the subtle yet critical phenomenon of tautomerism. This guide provides a comprehensive technical exploration of the tautomeric equilibrium of this compound, a versatile building block in pharmaceutical development.[2] We will dissect the structural nuances of its hydroxy and keto tautomers, elucidate the environmental factors governing their interconversion, and present robust experimental and computational methodologies for their characterization. This document serves as a practical reference for scientists aiming to harness the specific tautomeric forms of pyrazine derivatives for optimized biological activity and drug design.
Introduction: The Significance of Pyrazine Tautomerism
Pyrazine derivatives are privileged structures in drug discovery, valued for their metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] However, for substituted hydroxypyrazines, the molecule rarely exists as a single, static entity. Instead, it typically exists in a dynamic equilibrium between two or more constitutional isomers known as tautomers.[3][4]
For this compound, this equilibrium is dominated by the hydroxy-keto tautomerism, interconverting between the aromatic enol-like form (this compound) and the non-aromatic keto or lactam form (5-Bromo-1H-pyrazin-2-one). The prevalence of one tautomer over the other can dramatically alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and molecular shape, thereby directly impacting its pharmacological profile. Understanding and controlling this equilibrium is paramount for rational drug design.
The IUPAC name for this compound is 5-bromo-1H-pyrazin-2-one, which suggests that the keto form is generally considered the more stable and prevalent tautomer under standard conditions.[5]
Caption: Fig 1. Tautomeric equilibrium of this compound.
The Decisive Role of Environment on Tautomeric Preference
The position of the tautomeric equilibrium is not intrinsic to the molecule alone; it is highly sensitive to its environment. The two primary factors are solvent polarity and pH.
Solvent Effects
The choice of solvent can shift the equilibrium significantly by preferentially stabilizing one tautomer over the other. This phenomenon is well-documented for analogous heterocyclic systems like hydroxypyridines.[6][7]
-
Gas Phase vs. Solution: Theoretical studies on the parent 2-hydroxypyrazine have shown that while the hydroxy (enol) form is more stable in the gas phase by approximately 3 kcal/mol, the stability order is reversed in solution, where the keto form predominates.[8] This reversal is attributed to the larger dipole moment of the keto tautomer, which experiences stronger stabilizing interactions with polar solvent molecules.
-
Polarity and Hydrogen Bonding: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar keto form.[9][10][11] In nonpolar solvents, the less polar, aromatic hydroxy form may be more favored. This differential stabilization is a critical consideration during synthesis, purification, and formulation.
Influence of pH
The acidity or basicity of the medium can also dictate the observed tautomeric form by favoring ionization. The protonation or deprotonation of the pyrazine ring alters the electronic distribution and can lock the molecule into a specific tautomeric state or shift the equilibrium.[12][13] For instance, deprotonation at the hydroxyl group of the enol form or the N-H of the keto form generates a common resonance-stabilized anion, complicating the direct observation of the neutral equilibrium at certain pH values.
Experimental Characterization: A Validated Approach
Determining the tautomeric ratio in a given state requires robust spectroscopic techniques coupled with the use of validation standards.
The Necessity of "Locked" Tautomer Analogs
To unequivocally assign spectroscopic signals to a specific tautomer, it is essential to synthesize and analyze reference compounds where the mobile proton is replaced by a group that "locks" the molecule into a single form.
-
Enol Form Reference: 2-Bromo-5-methoxypyrazine serves as the locked analog for the hydroxy tautomer.[14]
-
Keto Form Reference: 5-Bromo-1-methyl-1H-pyrazin-2-one is the corresponding locked analog for the keto tautomer.[15][16]
By comparing the spectra of this compound with these two standards, one can definitively identify the signals corresponding to each tautomer and quantify their relative populations.
Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic structure, providing distinct fingerprints for the keto and enol forms.
Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation:
-
Prepare three separate NMR tubes with ~5-10 mg of: a. This compound b. 2-Bromo-5-methoxypyrazine (enol reference) c. 5-Bromo-1-methyl-1H-pyrazin-2-one (keto reference)
-
Dissolve each sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical, as it will influence the equilibrium. DMSO-d₆ is often a good starting point as it can solvate both forms.
-
-
Data Acquisition:
-
Acquire standard ¹H NMR spectra for all three samples on a 400 MHz or higher spectrometer.
-
Ensure identical acquisition parameters (temperature, number of scans) for accurate comparison.
-
-
Data Analysis:
-
Identify the characteristic chemical shifts for the ring protons in the locked enol (b) and keto (c) references.
-
In the spectrum of the test compound (a), identify the corresponding signals. The presence of two sets of signals indicates a mixture of tautomers.
-
Integrate the signals corresponding to each tautomer to determine their relative ratio in the chosen solvent.
-
UV/Vis Spectroscopy: The electronic transitions differ significantly between the aromatic hydroxy form and the non-aromatic keto form, resulting in distinct absorption maxima (λ_max). The keto forms of similar heterocycles typically absorb at longer wavelengths compared to their enol counterparts.[17]
Computational Chemistry: Predicting Tautomer Stability
Density Functional Theory (DFT) and other ab initio methods are invaluable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[8][18][19] These calculations can provide insights into gas-phase stabilities and simulate the effects of different solvents using models like the Polarizable Continuum Model (PCM).[20]
Caption: Fig 2. Workflow for computational analysis of tautomer stability.
Protocol: DFT Calculation of Relative Tautomer Energies
-
Structure Building: Construct 3D models of both the this compound and 5-Bromo-1H-pyrazin-2-one tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Analysis: Conduct a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies). This step also provides zero-point vibrational energies (ZPVE).
-
Energy Calculation (Gas Phase): The relative gas-phase stability (ΔE) is the difference in the electronic energies plus ZPVE corrections between the two tautomers.
-
Solvation Modeling: Re-optimize and calculate the energies of each tautomer using a continuum solvation model (e.g., PCM) for the solvent of interest (e.g., water, DMSO).
-
Energy Calculation (Solution): The relative stability in solution (ΔG_solv) is the difference in the calculated Gibbs free energies in the solvent model.
Table 1: Hypothetical Relative Energies of Tautomers
| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |
| This compound (Hydroxy) | 0.00 (Reference) | +2.5 |
| 5-Bromo-1H-pyrazin-2-one (Keto) | +2.8 | 0.00 (Reference) |
| Note: These are illustrative values based on trends observed in similar systems. Actual values require specific DFT calculations. |
Conclusion and Outlook
The is a critical equilibrium between the aromatic hydroxy form and the more polar keto (lactam) form. While the hydroxy form may be favored in non-polar environments or the gas phase, the keto tautomer, 5-Bromo-1H-pyrazin-2-one, is expected to predominate in the polar, protic environments relevant to biological systems. This preference is driven by the keto form's larger dipole moment and enhanced ability to act as a hydrogen bond donor and acceptor.
For drug development professionals, it is imperative to recognize that the structure drawn on paper may not be the biologically active one. A thorough characterization of the tautomeric equilibrium using the spectroscopic and computational methods outlined in this guide is essential. By understanding and controlling the factors that influence this equilibrium, researchers can design more effective and targeted therapeutics based on the pyrazine scaffold.
References
- Richards, G. J., Hill, J. P., Labuta, J., Wakayama, Y., Akada, M., & Ariga, K. (2011). Tautomers of extended reduced pyrazinacenes: a density-functional-theory based study. Physical Chemistry Chemical Physics, 13(6), 2145-2150. [Link]
- Shukla, M. K., & Mishra, P. C. (1999). A theoretical study on 2-hydroxypyrazine and 2,3-dihydroxypyrazine: tautomerism, intramolecular hydrogen bond, solvent effects. Journal of Molecular Structure: THEOCHEM, 466(1-3), 193-202. [Link]
- Krawczyk, M., & Albrecht, J. (2018). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 14, 2539-2548. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2771618, this compound.
- da Silva, J. G., & de Souza, P. C. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245678. [Link]
- Chiang, Y., Kresge, A. J., & Tee, O. S. (2000). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (9), 1807-1811. [Link]
- PubChemLite (n.d.). This compound (C4H3BrN2O).
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. (General reference for importance of heterocycles, specific pyrazine review not found in initial search). A relevant article is: Kerber, A., & Langer, T. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3225. [Link]
- Šebesta, R., Kóňa, J., & Slanina, Z. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 13(1), 17462. [Link]
- LibreTexts Chemistry (2019). 9.
- LibreTexts Chemistry (2023). 22.1: Keto-Enol Tautomerism. [Link]
- Ghasemi, J. B., & Ahmadi, S. (2013). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian journal of pharmaceutical research : IJPR, 12(4), 745–750. [Link]
- ResearchGate (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]
- Chem-Impex (n.d.). This compound. [Link]
- BioHippo (n.d.). This compound. [Link]
- Amerigo Scientific (n.d.). This compound (95%). [Link]
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., El-Faham, A., & Soliman, S. M. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(4), 1188. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19756172, 2-Bromo-5-methoxypyrazine.
- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., El-Faham, A., & Soliman, S. M. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ACS Omega, 7(8), 6987-7000. [Link]
- Vaquero, A., Cabezas, C., Peña, I., & Alonso, J. L. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 23(20), 4851-4858. [Link]
- Kyziol, J. B., Das, K., & Kloc, M. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1402-1411. [Link]
- Sakata, G., Makino, K., & Morimoto, K. (1985). Studies on pyrazines. Part 34. Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1, 2247-2251. [Link]
- MySkinRecipes (n.d.). 5-Bromo-1-methyl-1H-pyrazin-2-one. [Link]
- Raczyńska, E. D., & Makowski, M. (2018). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 19(11), 3358. [Link]
- Bolognesi, M., Melandri, S., & Millefiori, S. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 11979-11989. [Link]
- Wang, J., Yu, J., & Li, Z. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 44(2), 555-562. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. A theoretical study on 2-hydroxypyrazine and 2,3-dihydroxypyrazine: tautomerism, intramolecular hydrogen bond, solvent effects / Journal of Molecular Structure: THEOCHEM, 1999 [sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. 2-Bromo-5-methoxypyrazine | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 5-Bromo-1-methyl-1H-pyrazin-2-one [myskinrecipes.com]
- 16. 5-Bromo-1-methyl-1H-pyrazin-2-one CAS#: 1243288-53-0 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2-Bromo-5-hydroxypyrazine: A Technical Guide
Introduction
2-Bromo-5-hydroxypyrazine is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development.[1] Its unique electronic and structural properties, conferred by the electron-withdrawing pyrazine ring and the bromo and hydroxyl substituents, make it a valuable scaffold for the synthesis of novel bioactive molecules.[1] Accurate and unambiguous structural elucidation is paramount in the synthesis and application of such compounds. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a comprehensive reference for researchers and scientists in the field.
It is crucial to recognize that this compound exists in a tautomeric equilibrium with its keto form, 5-Bromo-2(1H)-pyrazinone.[2][3] This equilibrium can be influenced by the solvent and physical state, which in turn affects the observed spectroscopic data. This guide will consider both tautomeric forms in the interpretation of the predicted spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental spectra in the public domain, the following data is predicted based on established principles and computational models.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts are influenced by the opposing electronic effects of the bromine (electron-withdrawing, deshielding) and hydroxyl/oxo groups (electron-donating, shielding).
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Notes |
| ~7.8 | Singlet | H-3 | Expected to be downfield due to the anisotropic effect of the neighboring nitrogen and bromine atoms. |
| ~7.5 | Singlet | H-6 | Expected to be slightly upfield compared to H-3 due to the influence of the adjacent hydroxyl/oxo group. |
| Variable (broad) | Singlet | -OH / -NH | The chemical shift of the exchangeable proton is highly dependent on solvent, concentration, and temperature. In the keto tautomer, this would be an N-H proton. |
Interpretation and Rationale:
The pyrazine ring protons are expected to appear as sharp singlets as they are not coupled to each other. The electron-withdrawing nature of the pyrazine nitrogens and the bromine atom will shift these proton signals to a lower field (higher ppm) compared to benzene. The exact chemical shifts can be influenced by the predominant tautomeric form in the chosen NMR solvent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals for the four carbon atoms of the pyrazine ring.
| Predicted Chemical Shift (ppm) | Assignment | Notes |
| ~155 | C-5 | Carbon bearing the hydroxyl group, expected to be significantly downfield. In the keto form, this would be a C=O carbon, shifting even further downfield. |
| ~145 | C-2 | Carbon bearing the bromine atom, deshielded by the electronegative halogen. |
| ~135 | C-3 | Methine carbon adjacent to the bromine and a nitrogen atom. |
| ~130 | C-6 | Methine carbon adjacent to the hydroxyl/oxo group and a nitrogen atom. |
Interpretation and Rationale:
The chemical shifts of the carbon atoms are primarily influenced by the electronegativity of the directly attached and neighboring atoms. The carbons directly bonded to nitrogen, bromine, and oxygen (C-2 and C-5) are expected to be the most deshielded. The presence of the C=O group in the pyrazinone tautomer would result in a signal significantly downfield, potentially above 160 ppm.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the tautomeric equilibrium.
-
Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a standard single-pulse spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-64 scans for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the C-Br bond, and the O-H or N-H and C=O bonds of the respective tautomers.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Intensity | Notes |
| 3400 - 3200 | O-H stretch (hydroxyl form) | Broad, Medium | Indicative of the presence of the hydroxyl tautomer. |
| 3200 - 3000 | N-H stretch (keto form) | Medium | Characteristic of the amide-like N-H in the pyrazinone tautomer. |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on an aromatic ring. |
| ~1680 | C=O stretch (keto form) | Strong | A strong absorption in this region would be a clear indicator of the pyrazinone tautomer. |
| 1600 - 1450 | C=C and C=N ring stretching | Medium-Strong | Multiple bands are expected in this region, characteristic of the pyrazine ring. |
| 1250 - 1150 | C-O stretch (hydroxyl form) | Medium | Associated with the C-O single bond of the hydroxyl group. |
| 850 - 750 | C-H out-of-plane bending | Strong | The position can be indicative of the substitution pattern on the aromatic ring. |
| 700 - 550 | C-Br stretch | Medium-Strong | Characteristic absorption for a carbon-bromine bond. |
Experimental Protocol for FT-IR Spectroscopy
A common and straightforward method for analyzing a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several fragment ions. A key feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4][5] This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.
| m/z (mass-to-charge ratio) | Ion | Notes |
| 174 / 176 | [C₄H₃⁷⁹/⁸¹BrN₂O]⁺ | Molecular ion (M⁺). The presence of this pair of peaks with approximately equal intensity is a strong indicator of a monobrominated compound. |
| 146 / 148 | [C₃H₂⁷⁹/⁸¹BrN₂]⁺ | Loss of CO from the molecular ion. |
| 95 | [C₄H₃N₂O]⁺ | Loss of a bromine radical from the molecular ion. |
| 67 | [C₃H₃N₂]⁺ | Further fragmentation of the [M-Br]⁺ ion. |
Plausible Fragmentation Pathway
Experimental Protocol for Mass Spectrometry
This protocol describes a general procedure for analyzing this compound using Electrospray Ionization (ESI) Mass Spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[6]
-
-
Instrument Setup and Analysis:
-
The mass spectrometer is typically coupled with a liquid chromatography system (LC-MS) or can be analyzed by direct infusion.
-
For direct infusion, the prepared sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) should be optimized to achieve a stable and abundant signal for the molecular ion.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative, detecting the protonated molecule [M+H]⁺ at m/z 175/177.
-
To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, incorporating predicted NMR, IR, and MS data, provides a robust framework for the structural verification of this compound. The provided protocols offer a standardized approach for researchers to obtain high-quality experimental data. Careful consideration of the potential for tautomerism is essential for the accurate interpretation of the spectroscopic results. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important heterocyclic building block.
References
- Sample prepar
- Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene - Benchchem.
- Fourier transform infrared spectroscopy.
- The Mass Spectrometry Experiment - Oregon St
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - CORE.
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
- Mass Spectrometry Protocols and Methods - Springer N
- Mass spectrometry (MS) | Organic Chemistry II Class Notes - Fiveable.
- Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility.
- This compound - Chem-Impex.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
- Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms - ResearchG
- 8 Advanced NMR techniques for structural characteriz
- Pyrazine(290-37-9)IR1 - ChemicalBook.
- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
- Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles - Benchchem.
- Pyrazine | C4H4N2 | CID 9261 - PubChem - NIH.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - ResearchG
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs.
- Predict 13C carbon NMR spectra - NMRDB.org.
- CASPRE - 13 C NMR Predictor.
- Lecture 13: Experimental Methods - Eugene E. Kwan.
- Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - NIH.
- PROSPRE - 1 H NMR Predictor.
- Predict 1H proton NMR spectra - NMRDB.org.
- Predict - NMRium demo.
- This compound | C4H3BrN2O | CID 2771618 - PubChem.
- Predict 1H proton NMR spectra - NMRDB.org.
- This compound 95 374063-92-0 - Sigma-Aldrich.
- Predict all NMR spectra - NMRDB.org.
- This compound,5-bromo-1,2-dihydropyrazin-2-one | Chemrio.
- Predict 13C NMR spectra - Cheminfo.org.
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,5-bromo-1,2-dihydropyrazin-2-one | Chemrio [chemrio.com]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. savemyexams.com [savemyexams.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Potential Biological Activities of Pyrazine Compounds
Introduction: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a cornerstone in the edifice of modern drug discovery. Its unique electronic and structural characteristics render it a versatile scaffold for the design of pharmacologically active molecules.[1] The presence of nitrogen atoms, capable of accepting electrons and forming hydrogen bonds, enhances the binding affinity of pyrazine-containing compounds to biological targets compared to simple hydrocarbons.[2][3] This inherent ability to engage in diverse intermolecular interactions has positioned pyrazine as a "privileged structure" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1][4] This guide provides a comprehensive exploration of the multifaceted biological activities of pyrazine compounds, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies employed in their evaluation.
I. The Chemical Biology of Pyrazine: Understanding the Structure-Activity Relationship
The pharmacological versatility of pyrazine derivatives stems from the physicochemical properties imparted by the pyrazine ring. As a six-membered aromatic heterocycle, pyrazine is a planar molecule.[5] The electronegative nitrogen atoms make the pyrazine ring electron-deficient, which influences its reactivity and interactions with biological macromolecules.[5] The lone pair electrons on the nitrogen atoms are not involved in the aromatic system, allowing them to act as hydrogen bond acceptors, a crucial feature for target engagement, particularly in the context of kinase inhibitors.[5]
The diverse biological activities of pyrazine compounds are a direct consequence of the various substituents that can be appended to the core ring structure.[6][7] By strategically modifying these substituents, medicinal chemists can fine-tune the compound's steric, electronic, and lipophilic properties to optimize its potency, selectivity, and pharmacokinetic profile. This structure-activity relationship (SAR) is a central theme in the development of novel pyrazine-based therapeutics.[2]
II. A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents
Research has unveiled a remarkable breadth of biological activities associated with pyrazine derivatives, underscoring their significance in drug development.[8][9][10] These activities span a wide range of therapeutic areas, including infectious diseases, oncology, inflammation, and neurology.
A. Antimicrobial and Antiviral Activity
Pyrazine-containing compounds have demonstrated significant potential in combating microbial and viral infections.[11][12] Several derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] For instance, a series of triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities, with some compounds exhibiting potency comparable to the first-line antibiotic ampicillin.[12] The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[12]
Furthermore, pyrazine derivatives have emerged as promising antiviral agents.[4] A notable example is Favipiravir, a pyrazine prodrug that inhibits the RNA-dependent RNA polymerase of the influenza virus and has shown activity against other RNA viruses.[4]
B. Anticancer Activity
The fight against cancer has been a major focus for the application of pyrazine chemistry.[13][14][15] Pyrazine derivatives have exhibited potent antitumor activity against a variety of cancer cell lines.[3][6] Their mechanisms of action are diverse and often involve the inhibition of key cellular signaling pathways implicated in cancer progression.
A significant number of pyrazine-based compounds act as kinase inhibitors.[16][17][18] Protein kinases are crucial regulators of cellular processes like proliferation and apoptosis, and their dysregulation is a hallmark of many cancers.[17][18] The pyrazine scaffold is adept at fitting into the ATP-binding pocket of kinases, with the nitrogen atoms often forming critical hydrogen bonds with the hinge region of the enzyme.[5][16] Several pyrazine-based kinase inhibitors have advanced into clinical trials for the treatment of various malignancies.[16][17] For example, Gilteritinib, a dual FLT3/AXL inhibitor, is approved for the treatment of relapsed/refractory acute myeloid leukemia (AML) with a mutated FLT3 gene.[16]
Beyond kinase inhibition, pyrazine derivatives have been shown to induce cancer cell death through other mechanisms, such as apoptosis.[2][6] For instance, some chalcone-pyrazine hybrids have been demonstrated to induce apoptosis in cancer cells, as confirmed by fluorescence staining and flow cytometry analysis.[6]
C. Anti-inflammatory Activity
Chronic inflammation is a key contributor to a range of diseases, including arthritis and cardiovascular disorders.[19][20] Pyrazine derivatives have emerged as a promising class of anti-inflammatory agents.[19][20][21] Their mechanisms of action often involve the modulation of key inflammatory pathways. Many pyrazine-containing hybrids have been reported to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[21] Furthermore, some pyrazine derivatives can suppress the NF-κB pathway, a central regulator of the immune and inflammatory responses.[21] For example, a paeonol derivative containing a pyrazine structure showed significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages, a key inflammatory mediator.[6]
D. Neuroprotective Activity
The potential of pyrazine compounds to protect neurons from damage has also been an area of active investigation.[6][22] Several ligustrazine-cinnamic acid derivatives have demonstrated protective effects against neurotoxicity.[6] One such compound was shown to inhibit apoptosis in PC12 cells by modulating the mitochondrial apoptosis pathway, including the upregulation of the Bcl-2/Bax ratio and inhibition of caspases.[2] Another example is tetramethylpyrazine, which has been shown to protect the brain from ischemic reperfusion injury in rats, with its neuroprotective mechanism partly mediated through the upregulation of thioredoxin transcription.[22]
III. Methodologies for Evaluating Biological Activity
The exploration of the biological potential of pyrazine compounds relies on a suite of robust experimental protocols. These assays are designed to assess the activity of these compounds at the molecular, cellular, and in some cases, whole-organism level.
A. In Vitro Assays for Antimicrobial Activity
A fundamental step in evaluating the antimicrobial potential of pyrazine derivatives is the determination of their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Microbroth Dilution Method for MIC Determination
This method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Materials:
-
Test compounds (pyrazine derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[12]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the pyrazine compounds in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm.
B. In Vitro Assays for Anticancer Activity
Evaluating the anticancer properties of pyrazine compounds involves assessing their effects on cancer cell viability, proliferation, and the induction of cell death.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (pyrazine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
C. Assays for Anti-inflammatory Activity
The anti-inflammatory potential of pyrazine derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)[6]
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (pyrazine derivatives)
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells into a 96-well plate. Pre-treat the cells with various concentrations of the pyrazine compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
IV. Data Presentation and Visualization
To facilitate the interpretation and comparison of experimental data, it is crucial to present quantitative results in a clear and structured manner.
Table 1: Summary of In Vitro Anticancer Activity of Selected Pyrazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 49 | A549 | 0.13 | [6] |
| 49 | Colo-205 | 0.19 | [6] |
| 50 | MCF-7 | 0.18 | [6] |
| 51 | MCF-7 | 0.012 | [6] |
| 51 | A549 | 0.045 | [6] |
| 51 | DU-145 | 0.33 | [6] |
| 67 | MCF-7 | 70.9 | [6] |
| 128 | NCI-H460 | 0.017-0.22 | [6] |
| 129 | NCI-H460 | 0.017-0.22 | [6] |
| 131 | HCT116 | 1.61-13.15 | [6] |
| 132-134 | GLC-82 | 0.20-16.46 | [6] |
| 270 | BEL-7402 | 4.19 | [6] |
| 270 | HT-29 | 5.23 | [6] |
Table 2: Summary of In Vitro Antibacterial Activity of a Triazolo[4,3-a]pyrazine Derivative
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2e | Staphylococcus aureus | 32 | [12] |
| 2e | Escherichia coli | 16 | [12] |
| Ampicillin | Staphylococcus aureus | 32 | [12] |
| Ampicillin | Escherichia coli | 8 | [12] |
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are invaluable tools for illustrating complex biological processes and experimental procedures.
Caption: Competitive inhibition of a kinase by a pyrazine compound.
V. Conclusion and Future Directions
The pyrazine scaffold continues to be a remarkably fruitful source of biologically active compounds with therapeutic potential across a wide range of diseases. [1][23]The extensive research into their antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities has yielded numerous promising lead compounds and several clinically approved drugs. [4][6][23]The future of pyrazine-based drug discovery lies in the continued exploration of novel derivatives, a deeper understanding of their mechanisms of action, and the application of modern drug design strategies to enhance their efficacy and safety profiles. As our knowledge of the molecular basis of disease expands, the versatile pyrazine core will undoubtedly remain a central element in the development of the next generation of targeted therapies.
References
- The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide - Benchchem.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Pyrazines in Drug Discovery - PharmaBlock.
- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
- Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed.
- Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review | Bentham Science Publishers.
- A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers | Bentham Science Publishers.
- A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers - OUCI.
- DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMM
- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024)
- Harnessing the Pyrazine Moiety for Potent Anti-Inflammatory Activity: A Comprehensive Review | Semantic Scholar.
- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Pharmacological activity and mechanism of pyrazines - PubMed.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Bentham Science Publishers.
- Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchG
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
- Protective Effect of Tetraethyl Pyrazine Against Focal Cerebral ischemia/reperfusion Injury in Rats: Therapeutic Time Window and Its Mechanism - PubMed.
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis.
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Pharmacological activity and mechanism of pyrazines - OUCI.
- Hericium erinaceus - Wikipedia.
- Application Notes and Protocols for Pyrazine Quantific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Harnessing the Pyrazine Moiety for Potent Anti-Inflammatory Activity: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 21. ieasrj.com [ieasrj.com]
- 22. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
A Researcher's Guide to Sourcing 2-Bromo-5-hydroxypyrazine for Drug Development
An In-depth Technical Guide for Scientists and Pharmaceutical Professionals on the Procurement and Quality Control of a Key Pharmaceutical Intermediate.
Foreword: The Critical Role of Starting Materials in Pharmaceutical Research
In the landscape of drug discovery and development, the integrity of a research program is fundamentally linked to the quality of its starting materials. 2-Bromo-5-hydroxypyrazine, a versatile heterocyclic compound, has emerged as a significant building block in the synthesis of novel therapeutics, particularly in the realms of neurological and oncological research.[1] Its unique electronic and structural properties make it an invaluable scaffold for medicinal chemists. However, the journey from a promising lead compound in the lab to a clinically viable drug candidate is fraught with challenges, many of which can be traced back to the quality and consistency of the chemical intermediates used.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial landscape of this compound. It delves into the critical aspects of supplier evaluation, quality control, and the underlying chemical principles that every researcher must consider to ensure the reliability and reproducibility of their work.
The Commercial Landscape: Identifying Reputable Suppliers
A multitude of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized manufacturers. The selection of a supplier should be a meticulous process, weighing factors such as product quality, consistency, available documentation, and technical support.
Below is a comparative table of prominent commercial suppliers of this compound. It is important to note that stock levels and pricing are subject to change, and researchers should always contact suppliers directly for the most current information.
| Supplier | Purity | CAS Number | Molecular Formula | Additional Notes |
| XIAMEN EQUATION CHEMICAL CO.,LTD | 99.00% | 374063-92-0 | C4H3BrN2O | A manufactory based in China with 6 years of experience on ECHEMI.[2] |
| CymitQuimica (distributing for Fluorochem) | 97% | 374063-92-0 | C4H3BrN2O | Offers various quantities, from 1g to 100g.[3] |
| Thermo Scientific Chemicals | 97% | 374063-92-0 | C4H3BrN2O | Originally part of the Acros Organics portfolio.[4] |
| Santa Cruz Biotechnology | Not specified | 374063-92-0 | C4H3BrN2O | Marketed as a biochemical for proteomics research.[5] |
| ChemUniverse | 97% | 374063-92-0 | C4H3BrN2O | Offers bulk quotes and accepts blanket purchase orders.[6] |
| Sigma-Aldrich | 95% | 374063-92-0 | C4H3BrN2O | Provides detailed safety and handling information.[7] |
| Chem-Impex | ≥ 95% (GC) | 374063-92-0 | C4H3BrN2O | Highlights its use as an intermediate in pharmaceuticals and agrochemicals.[1] |
| Amerigo Scientific | 95% | 374063-92-0 | C4H3BrN2O | States that the buyer assumes responsibility for confirming identity and purity. |
Chemical Identity and the Importance of Tautomerism
A critical aspect of this compound that researchers must be cognizant of is its existence as a pair of tautomers: the aromatic "hydroxy" form (this compound) and the non-aromatic "oxo" or "pyrazinone" form (5-Bromo-2(1H)-pyrazinone).[8] This equilibrium is a fundamental property of many hydroxylated nitrogen-containing heterocycles.
The predominant tautomer can be influenced by factors such as the solvent, pH, and temperature. This is not merely an academic detail; the reactivity and spectral properties of the compound are dictated by the tautomeric form present under the experimental conditions. For instance, the pyrazinone form possesses a reactive amide-like proton, which can influence its behavior in certain coupling reactions.
Therefore, when interpreting analytical data, such as Nuclear Magnetic Resonance (NMR) spectra, it is crucial to consider the potential for both tautomers to be present. Reputable suppliers should be able to provide information on the expected tautomeric ratio under standard analytical conditions.
The Synthetic Pathway: Understanding Potential Impurities
The majority of commercially available 2-hydroxypyrazines are synthesized via a method first reported by Reuben G. Jones in 1949.[4] This reaction involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.[3][4]
While this method is robust, it is not without its potential for side reactions and the generation of impurities. A thorough understanding of the likely synthetic route is invaluable for a researcher, as it allows for a more critical evaluation of the supplier's Certificate of Analysis (CoA).
Potential impurities that may arise from a Jones-type synthesis include:
-
Regioisomers: The condensation reaction can sometimes yield a mixture of isomers, particularly if the 1,2-dicarbonyl is unsymmetrical.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 1,2-dicarbonyls or α-aminoamides.
-
Side-Products from Self-Condensation: The starting materials may undergo self-condensation under the basic reaction conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as any remaining base, can be present in the final product.
A high-quality supplier will have robust purification and quality control procedures in place to minimize these impurities.
Quality Control: The Self-Validating System
For researchers in drug development, the Certificate of Analysis (CoA) is the most critical document accompanying a chemical intermediate. It is the supplier's declaration of the product's quality and purity. A comprehensive CoA should not be merely a statement of compliance but should provide detailed, batch-specific analytical data.[6][9][10][11]
Here are the key elements to look for in a CoA for this compound, which together form a self-validating system for quality assessment:
-
Product Identification: This includes the product name, catalog number, batch or lot number, and the manufacturing and expiry dates.[6]
-
Physical and Chemical Properties: Essential data such as molecular formula, molecular weight, melting point, and appearance should be clearly stated.[6]
-
Purity Determination: The CoA must specify the method used to determine purity and the actual result. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard methods. A purity of ≥95% is generally acceptable for early-stage research, while later-stage development may necessitate purities of ≥98% or even ≥99%.
-
Identity Confirmation: The methods used to confirm the chemical structure of the compound should be listed. This typically includes:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The CoA should confirm that the ¹H NMR spectrum is consistent with the structure of this compound. The spectrum should show the expected chemical shifts, splitting patterns, and integration for the protons on the pyrazine ring.
-
Mass Spectrometry (MS): The CoA should report the molecular ion peak that corresponds to the molecular weight of the compound, confirming its elemental composition.
-
-
Analytical Methods Used: The CoA should explicitly state the analytical techniques employed for quality control, such as GC-MS, LC-MS, and ¹H NMR.[6][12]
-
Traceability: The document should provide traceability to internal Standard Operating Procedures (SOPs) or recognized standards.[6]
The following diagram illustrates the logical workflow for a researcher when evaluating the quality of a received batch of this compound, using the supplier's CoA as a guide.
Caption: Workflow for the quality verification of this compound.
Experimental Protocols: A Framework for In-House Verification
While a comprehensive CoA from a reputable supplier provides a strong foundation of trust, it is best practice, particularly in a regulated environment such as drug development, to perform in-house verification of critical starting materials. The following are not exhaustive protocols but rather a framework for the types of experiments a researcher would conduct to verify the quality of this compound.
Protocol 1: Identity Confirmation by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Chemical Shifts (δ): The aromatic protons on the pyrazine ring are expected to appear in the downfield region (typically 7.0-9.0 ppm).
-
Integration: The relative integrals of the proton signals should correspond to the number of protons in each unique chemical environment.
-
Splitting Patterns (Multiplicity): The coupling between adjacent protons will result in characteristic splitting patterns (e.g., doublets, singlets).
-
Impurity Detection: Look for any unexpected signals that may indicate the presence of residual solvents, starting materials, or other impurities.
-
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is typically used.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Retention Time: The main peak corresponding to this compound should have a consistent retention time.
-
Peak Area: The purity is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Impurity Profile: The chromatogram will provide a profile of any impurities present.
-
Safety, Handling, and Storage
This compound is a chemical that requires careful handling in a laboratory setting. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
Key Safety Information:
-
Hazard Classifications: It is typically classified as harmful if swallowed and can cause serious eye damage.[7]
-
GHS Pictograms: Expect to see pictograms indicating acute toxicity and serious eye damage.
-
Precautionary Statements: These will include recommendations such as wearing protective gloves, eye protection, and face protection, and to wash hands thoroughly after handling.[7]
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion: A Foundation of Quality for Innovative Research
The selection and qualification of this compound is a critical, albeit often overlooked, step in the drug discovery and development process. By understanding the commercial landscape, the inherent chemical properties of the molecule, its likely synthetic origins, and the principles of rigorous quality control, researchers can significantly enhance the reliability and reproducibility of their work. A partnership with a transparent and reputable supplier, coupled with a diligent in-house verification process, lays a foundation of quality upon which innovative and impactful pharmaceutical research can be built.
References
- Advent Chembio Pvt. Ltd. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?.
- ChemUniverse, Inc. (n.d.). This compound.
- Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template.
- Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943.
- Amerigo Scientific. (n.d.). This compound (95%).
- BioHippo. (n.d.). This compound.
- Henderson, T. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Technology Networks.
- PubChem. (n.d.). 5-bromo-1H-pyrazin-2-one. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control in Pharmaceutical Intermediates: A Manufacturer's Perspective.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. [PDF] On Reuben G. Jones synthesis of 2-hydroxypyrazines | Semantic Scholar [semanticscholar.org]
- 4. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 7. 2-溴-5-羟基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. artsyltech.com [artsyltech.com]
- 10. alliancechemical.com [alliancechemical.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. chemscene.com [chemscene.com]
The Strategic Deployment of 2-Bromo-5-hydroxypyrazine in Modern Synthesis
An In-depth Technical Guide for Medicinal and Materials Chemists
Executive Summary
In the landscape of heterocyclic chemistry, the pyrazine core is a privileged scaffold, frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Among the vast array of pyrazine derivatives, 2-Bromo-5-hydroxypyrazine has emerged as a particularly powerful and versatile building block. Its strategic placement of two distinct and orthogonally reactive functional groups—a reactive bromine atom and a nucleophilic hydroxyl group—provides chemists with a precise toolkit for molecular elaboration.[1][2] This guide serves as a technical deep-dive into the core attributes and applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Physicochemical Profile and Tautomeric Considerations
This compound (CAS 374063-92-0) is a white to off-white crystalline solid with a molecular weight of 174.99 g/mol .[1][3][4] While commonly named as a hydroxypyrazine, it's crucial for the practicing chemist to recognize its existence in a tautomeric equilibrium with its more stable keto form, 5-Bromo-2(1H)-pyrazinone.[1][3] This equilibrium is fundamental to its reactivity and must be considered when planning synthetic transformations.
| Property | Value | Source |
| CAS Number | 374063-92-0 | [1][4][5] |
| Molecular Formula | C4H3BrN2O | [1][4][5] |
| Molecular Weight | 174.98 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 115-119 °C (decomposes) | [1][6] |
| IUPAC Name | 5-bromo-1H-pyrazin-2-one | [3] |
| Synonyms | 5-Bromo-2-pyrazinol, 5-Bromo-2(1H)-pyrazinone | [1] |
This tautomerism influences the molecule's electronic properties and the accessibility of its reactive sites. The pyrazinone form emphasizes the amide-like nature of the hydroxyl/carbonyl group, impacting its nucleophilicity and acidity.
The Duality of Reactivity: A Strategic Overview
The synthetic utility of this compound stems from the differential reactivity of its two primary functional handles. The carbon-bromine bond at the C2 position is an electrophilic site, primed for metal-catalyzed cross-coupling reactions, while the hydroxyl/oxo group at C5 offers a site for nucleophilic and electrophilic functionalization. This orthogonality allows for sequential, controlled modifications, making it a cornerstone in building complex molecular architectures.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 6. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Introduction: The Strategic Importance of a Dual-Functionalized Heterocycle
An In-depth Technical Guide to the Functional Groups of 2-Bromo-5-hydroxypyrazine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the efficiency of a synthetic route is paramount. The strategic selection of building blocks—scaffolds that offer multiple points for diversification—can dramatically accelerate discovery pipelines. This compound (CAS: 374063-92-0) represents a quintessential example of such a strategic intermediate.[1] Its structure, featuring a halogenated and hydroxylated pyrazine core, provides two distinct and highly versatile functional groups. This guide offers an in-depth analysis of these functional groups, exploring their inherent reactivity, the causality behind experimental choices for their transformation, and validated protocols for their application in complex molecule synthesis. For professionals in drug development, understanding the nuanced interplay of the bromo and hydroxyl moieties is key to unlocking the full synthetic potential of this valuable scaffold.[1]
Core Physicochemical Properties and Structural Dynamics
A foundational understanding of a molecule's properties is critical before its deployment in synthesis. The reactivity of this compound is intrinsically linked to its electronic structure and its existence in a tautomeric equilibrium.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrN₂O | [1][2][3] |
| Molecular Weight | 174.98 g/mol | [2][3][4] |
| CAS Number | 374063-92-0 | [1][2][3] |
| Appearance | White to light brown crystalline powder | [1][5] |
| Melting Point | 115-119 °C (decomposes) | [2] |
| Synonyms | 5-Bromo-2(1H)-pyrazinone, 5-Bromo-2-pyrazinol | [1][3] |
The Critical Role of Tautomerism
The most significant structural feature of this compound is its ability to exist as two tautomers: the aromatic hydroxy form and the non-aromatic keto form (5-Bromo-2(1H)-pyrazinone). This equilibrium is not merely an academic curiosity; it dictates which reaction pathways are accessible. The keto-enol tautomerism is fundamental to the reactivity of many heterocyclic systems.[6] In solution, the position of this equilibrium is influenced by factors such as solvent polarity, pH, and temperature. From a synthetic standpoint, the hydroxyl form presents a nucleophilic oxygen and a reactive C-Br bond on an aromatic ring, while the keto form offers an amide-like structure with different reactive sites. The IUPAC name, 5-bromo-1H-pyrazin-2-one, suggests that the keto form is considered the preferred tautomer for naming conventions.[3]
Caption: Tautomeric equilibrium of this compound.
The Bromine Atom: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation
The bromine atom at the C2 position is arguably the most synthetically exploited functional group on the molecule. Its reactivity is significantly enhanced by the electron-deficient nature of the pyrazine ring. The two ring nitrogens withdraw electron density, polarizing the C-Br bond and making the carbon atom susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This activation is the cornerstone of its utility in cross-coupling reactions.[7][8]
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
The C-Br bond serves as a highly efficient "handle" for constructing complex molecular architectures via palladium-catalyzed reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, positioning bromopyrazines as an ideal balance of high reactivity and substrate stability.[7][8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-溴-5-羟基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-hydroxypyrazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-bromo-5-hydroxypyrazine. Pyrazine scaffolds are integral to medicinal chemistry, and the functionalization of this specific building block presents unique challenges due to its electron-deficient nature and the presence of a reactive hydroxyl group. This guide explains the underlying reaction mechanism, details critical experimental parameters, provides a robust step-by-step protocol, and offers a systematic troubleshooting framework. The insights herein are designed to empower researchers to successfully synthesize novel 5-aryl-2-hydroxypyrazine derivatives, which are valuable intermediates in drug discovery.
Introduction: The Significance of Substituted Pyrazines
Pyrazine derivatives are a vital class of N-heterocyclic compounds found in numerous FDA-approved drugs and biologically active molecules.[1] Their ability to act as hydrogen bond acceptors and their unique electronic properties make them privileged scaffolds in modern drug design. The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, making it indispensable for synthesizing complex biaryl and heteroaryl structures.[2][3][4]
This compound is an attractive starting material, but its successful coupling is non-trivial. The key challenges include:
-
Catalyst Inhibition: The lone pairs on the pyrazine nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[5][6]
-
Substrate Reactivity: As an electron-deficient heterocycle, the C-Br bond is activated towards oxidative addition, yet the system can be prone to side reactions.[7][8]
-
The Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the basic reaction conditions, necessitating careful selection of reagents or a protection strategy.
This guide provides a validated protocol that addresses these challenges directly, enabling reliable and efficient synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[2][9] The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[7][12] This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol Design: Key Experimental Considerations
The success of coupling this compound hinges on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the boronic acid partner.
Catalyst and Ligand Selection: Shielding the Palladium Core
For electron-deficient heteroaryl halides like bromopyrazines, standard catalysts such as Pd(PPh₃)₄ often fail or give low yields.[8] The lone pairs of the pyrazine nitrogens can poison the catalyst. To overcome this, highly active catalyst systems employing bulky, electron-rich ligands are required.[5][7]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos , XPhos , RuPhos ) are exceptionally effective.[7] Their steric bulk creates a protective pocket around the palladium atom, preventing coordination from the pyrazine substrate while promoting the crucial oxidative addition and reductive elimination steps.
-
Palladium Precursors: Common and effective precursors include Pd₂(dba)₃ and Pd(OAc)₂.[7] These are stable Pd(II) or Pd(0) sources that form the active Pd(0) catalyst in situ.
Base Selection: The Crucial Activator
The base plays a dual role: it activates the boronic acid for transmetalation and influences the state of the hydroxyl group on the pyrazine.[7]
-
Strong Inorganic Bases: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄ ) is often the optimal choice for challenging couplings.[7] It is highly effective at promoting the formation of the reactive boronate species. It will also deprotonate the hydroxyl group to form a phenoxide-like species; this increased electron density on the pyrazine ring can be beneficial, potentially facilitating the oxidative addition step.
-
Alternative Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used. Cs₂CO₃ is more soluble and can accelerate slow reactions.[7] Weaker bases like KF or organic bases are generally less effective for this substrate class.[13]
Solvent System: A Biphasic Approach
A mixture of an organic solvent and water is typically employed.
-
Organic Phase: Anhydrous, polar aprotic solvents such as 1,4-dioxane , toluene, or DME are ideal. They provide good solubility for the organic reagents and the catalyst complex.
-
Aqueous Phase: Water is essential for dissolving the inorganic base, which is crucial for activating the boronic acid.[14] A typical ratio is between 4:1 and 10:1 (organic solvent:water).
Crucial Note on Degassing: All palladium-catalyzed reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6] It is absolutely critical to rigorously degas all solvents and to perform the reaction under an inert atmosphere (Argon or Nitrogen).
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material (1.0 equiv.) |
| Arylboronic Acid | Coupling partner (1.2–1.5 equiv.) |
| Pd₂(dba)₃ | Palladium precursor (2 mol %) |
| SPhos | Ligand (4-5 mol %) |
| K₃PO₄ (anhydrous powder) | Base (2.0–3.0 equiv.) |
| 1,4-Dioxane (anhydrous) | Reaction solvent |
| Deionized Water | Co-solvent |
| Schlenk flask or reaction vial | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Argon or Nitrogen supply | Inert atmosphere |
| Syringes and needles | For transfer of degassed liquids |
| TLC plates, LC-MS | For reaction monitoring |
| Ethyl acetate, Brine, MgSO₄/Na₂SO₄ | For workup |
| Silica gel | For column chromatography |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum until all air is removed, and then backfill with argon. Repeat this vacuum-argon cycle three times to ensure a completely inert atmosphere.[6]
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve approx. 0.1 M concentration) followed by degassed water (e.g., for 5 mL of dioxane, add 1 mL of water) via syringe. A brief, further degassing of the solution by bubbling argon through it for 5-10 minutes is recommended.
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously for 4–18 hours. The reaction mixture will typically turn dark brown or black.[15]
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the this compound starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 5-aryl-2-hydroxypyrazine product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides a guide to diagnosing and solving common problems.[5]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst/ligand system.3. Poor quality reagents. | 1. Ensure rigorous degassing of solvents and inerting of the reaction vessel.2. Increase catalyst/ligand loading slightly. Switch to a more active ligand (e.g., from XPhos to RuPhos). Increase temperature.3. Use fresh, high-purity reagents. |
| Protodeboronation | The boronic acid reacts with a proton source (water) instead of the catalyst, reverting to an arene. This is base and temperature dependent. | Use a boronic ester (e.g., a pinacol ester) instead of the acid, as they are more stable.[16] Consider a milder base if K₃PO₄ proves too harsh, although this may slow the desired reaction. Use strictly anhydrous solvents if possible. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. Often promoted by oxygen. | This is another sign of inadequate degassing. Ensure an oxygen-free environment. Lowering the reaction temperature may also help. |
| Hydrodehalogenation | The starting this compound is converted to 5-hydroxypyrazine. | This side reaction can be promoted by certain bases or impurities. Ensure the use of high-purity, anhydrous base and solvents. A different palladium source/ligand combination may be required. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation that requires careful attention to experimental detail. By employing a highly active palladium catalyst with a bulky, electron-rich phosphine ligand, using a strong inorganic base like K₃PO₄, and maintaining strictly anaerobic conditions, researchers can overcome the inherent challenges posed by this substrate. The protocol and troubleshooting guide provided here serve as a validated starting point for the synthesis of diverse 5-substituted hydroxypyrazines, paving the way for new discoveries in medicinal chemistry and materials science.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Mola, A. D., & Cacchi, S. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 10(6), 677-703.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- DABBS, S., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(24), 8194-8199.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Riaz, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3301-3323.
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3301-3323.
- Request PDF on ResearchGate. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284–4287.
- González-Vera, J. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999.
- Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ACS Green Chemistry Institute. (2017). Use of Base Metals in Suzuki Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction.
- Reyes, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2372–2379.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
Sources
- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Pharmaceuticals Using 2-Bromo-5-hydroxypyrazine
Introduction: The Strategic Value of 2-Bromo-5-hydroxypyrazine in Drug Discovery
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its two nitrogen atoms provide key hydrogen bond accepting capabilities and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[1][2] this compound, in particular, represents a highly versatile and strategic starting material for the synthesis of novel pharmaceutical agents. This bifunctional building block offers two distinct points for chemical modification: a bromine atom, ideal for transition-metal-catalyzed cross-coupling reactions, and a hydroxyl group, which can be functionalized or utilized for its electronic influence on the pyrazine ring.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key transformations that enable the rapid generation of diverse molecular libraries for drug discovery programs. We will delve into the mechanistic rationale behind protocol choices, offering detailed, field-proven methodologies for researchers and drug development professionals.
Chemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₄H₃BrN₂O | [4][5] |
| Molecular Weight | 174.99 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [4][6] |
| Melting Point | 115-119 °C | [6][7] |
| CAS Number | 374063-92-0 | [4][5] |
Safety & Handling: this compound is harmful if swallowed and causes serious eye damage.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategy: The Importance of Protecting the Hydroxyl Group
A critical consideration when designing synthetic routes with this compound is the reactivity of the hydroxyl group. This acidic proton can interfere with many common cross-coupling reaction conditions, particularly those employing strong bases, leading to deprotonation and potential O-arylation or catalyst inhibition.[8] Therefore, a robust strategy often involves the protection of the hydroxyl group prior to performing C-Br bond functionalization.
Common protecting groups for the hydroxyl moiety include methoxymethyl (MOM) ether or benzyl (Bn) ether, which are stable under typical cross-coupling conditions and can be readily cleaved post-transformation.
Protocol 1: Protection of this compound with a Methoxymethyl (MOM) Group
This protocol describes the protection of the hydroxyl group as a MOM ether, a common and reliable strategy for enabling subsequent cross-coupling reactions.
Workflow Diagram:
Caption: Workflow for MOM protection of this compound.
Materials:
-
This compound (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-5-(methoxymethoxy)pyrazine.
Key Synthetic Transformations
With the hydroxyl group protected, the C-Br bond at the 2-position becomes the primary site for diversification through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[9]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[3] This reaction involves the coupling of an organoboron species with an organic halide.
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-(methoxymethoxy)pyrazine
Materials:
-
2-Bromo-5-(methoxymethoxy)pyrazine (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-5-(methoxymethoxy)pyrazine, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent mixture via syringe.
-
Place the reaction tube in a preheated oil bath and stir the mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 70-90% |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 75-95% |
| XPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 100 | 80-98% |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide range of arylamines, which are prevalent in bioactive molecules.[10]
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-5-(methoxymethoxy)pyrazine
Materials:
-
2-Bromo-5-(methoxymethoxy)pyrazine (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-3 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, or BINAP) (1.2-1.5x Pd loading)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) (1.4 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the 2-bromo-5-(methoxymethoxy)pyrazine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the mixture vigorously and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 70-95% |
| SPhos Pd G3 | LHMDS | 1,4-Dioxane | 90 | 75-98% |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 60-85% |
Application 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates and can be found in various biologically active compounds.[11] The reaction couples a terminal alkyne with an aryl halide.
General Reaction Scheme:
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. [PDF] Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | Semantic Scholar [semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
Application Note: 2-Bromo-5-hydroxypyrazine as a Versatile Intermediate for the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-5-hydroxypyrazine, a pivotal heterocyclic building block in the synthesis of modern agrochemicals. Its unique bifunctional nature, featuring both a reactive bromine atom and a nucleophilic hydroxyl group, allows for sequential and regioselective modifications. This note details its physicochemical properties, explores key synthetic transformations such as palladium-catalyzed cross-coupling and etherification reactions, and provides detailed, field-proven protocols for its application. We further illustrate its utility in the construction of a core scaffold analogous to those found in potent succinate dehydrogenase inhibitor (SDHI) fungicides. Safety protocols and handling guidelines are also rigorously detailed to ensure safe laboratory practice. This document is intended for researchers and scientists in the agrochemical and pharmaceutical development sectors.
Introduction: The Significance of Pyrazine Scaffolds in Agrochemicals
Heterocyclic compounds are the cornerstone of modern agrochemical design, providing rigid scaffolds that can be precisely decorated with functional groups to optimize biological activity, selectivity, and pharmacokinetic properties. Among these, the pyrazine ring system is of significant interest due to its presence in numerous bioactive molecules.[1] this compound (also known as 5-bromo-2(1H)-pyrazinone) has emerged as a particularly valuable intermediate.[2][3]
The strategic placement of a bromine atom and a hydroxyl group on the pyrazine ring offers two distinct and orthogonal reaction sites. The C-Br bond is amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[4][5] Simultaneously, the hydroxyl group can readily undergo reactions such as etherification, providing a direct route to introduce varied side chains that are often crucial for modulating the efficacy and target spectrum of the final agrochemical product.[1] This dual functionality enables a streamlined approach to building molecular complexity, making it a preferred starting material for developing novel fungicides and herbicides.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis, including solvent selection and purification strategies.[6]
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂O | [2][3] |
| Molecular Weight | 174.98 g/mol | [3] |
| Appearance | White to light brown crystalline powder | [1][2] |
| Melting Point | 115-119 °C | [1] |
| Boiling Point | 444 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.9 ± 0.1 g/cm³ | [2] |
| CAS Number | 374063-92-0 | [2][3] |
| Solubility | Soluble in DMF; solubility in water is low but can be improved with co-solvents like methanol, ethanol, or DMF.[6] | [6] |
| XLogP3 | 0.2 | [2][3] |
Key Synthetic Transformations and Protocols
The versatility of this compound stems from its ability to undergo a variety of chemical reactions at its two functional sites. Below are protocols for two fundamental transformations that are central to its use in agrochemical synthesis.
Suzuki-Miyaura Cross-Coupling at the C-Br Position
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for forming a C-C bond between the pyrazine core and various aryl or heteroaryl groups.[4][5] This reaction is fundamental for constructing the biphenyl-like structures common in many modern fungicides.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is used because it can efficiently cycle between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: A base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[4]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is used to dissolve both the organic-soluble pyrazine starting material and the water-soluble inorganic base, creating a homogeneous reaction environment.[7]
Protocol 1: Synthesis of 2-(2-fluorophenyl)-5-hydroxypyrazine
-
To a 100 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.75 g, 10 mmol), (2-fluorophenyl)boronic acid (1.68 g, 12 mmol), and sodium carbonate (3.18 g, 30 mmol).
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Bubble nitrogen gas through the solution for 15 minutes to degas the mixture. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Add ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
O-Alkylation / Etherification of the Hydroxyl Group
The hydroxyl group on the pyrazine ring acts as a nucleophile and can be readily alkylated to form ethers. This reaction is crucial for introducing linkers or side chains that can interact with specific pockets in the target enzyme. The Williamson ether synthesis is a common method employed for this purpose.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl group, forming a more potent nucleophile (an alkoxide) without competing in the subsequent substitution reaction.
-
Solvent: An aprotic polar solvent such as DMF or acetonitrile is ideal as it can dissolve the reactants and stabilize the charged intermediate without interfering with the nucleophilic attack.
-
Electrophile: A suitable alkyl halide (e.g., an alkyl bromide or iodide) serves as the electrophile for the Sₙ2 reaction.
Protocol 2: Synthesis of 2-Bromo-5-(propyloxy)pyrazine
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.75 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of gas evolution.
-
Add 1-bromopropane (1.35 g, 11 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure ether.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).
Application Example: Workflow for a Core Agrochemical Scaffold
By combining the aforementioned reactions, this compound can be elaborated into complex scaffolds used in high-value agrochemicals, such as SDHI fungicides. The following workflow demonstrates the synthesis of a key intermediate.
Caption: Synthetic workflow from this compound to a key agrochemical scaffold.
This two-step sequence first establishes the core bi-aryl structure via a Suzuki coupling, followed by the introduction of a desired alkoxy side-chain through etherification. This modular approach allows for the rapid generation of a library of compounds for biological screening.
Conceptual Mechanism of Action: SDHI Fungicides
Many modern fungicides derived from pyrazine carboxamide scaffolds function as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.
Inhibition of this enzyme disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death. The pyrazine carboxamide scaffold, often synthesized from intermediates like this compound, is designed to bind to the ubiquinone binding site (Q-site) of the SDH enzyme complex, physically blocking the natural substrate from accessing the active site.
Caption: Conceptual mechanism of pyrazine-based SDHI fungicides.
Safety and Handling Protocols
This compound is a chemical intermediate that requires careful handling to minimize risk to researchers.[3]
Hazard Identification:
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a standard laboratory coat. Ensure it is buttoned.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] If handling large quantities or if dust is generated, a NIOSH/MSHA approved respirator may be necessary.[9]
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation of dust or fumes.[8] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Get medical help immediately.[2]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][9]
-
On Skin: Flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
Conclusion
This compound stands out as a high-value intermediate in the field of agrochemical research and development. Its bifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules. Through well-established synthetic methodologies like Suzuki-Miyaura coupling and etherification, researchers can readily access novel pyrazine-based scaffolds. These scaffolds are integral to the design of potent fungicides, particularly those targeting the succinate dehydrogenase enzyme. Adherence to strict safety protocols is paramount to ensure the responsible and effective use of this versatile chemical building block in the ongoing quest for innovative crop protection solutions.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Mironov, A. S., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- Mironov, A. S., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- Baranovsky, A. V., & Kaliada, V. V. (2020). Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(5), 535-537. [Link]
- CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. (2020).
- WO2022009036A1 - Synthesis of favipiravir. (2022).
- Wang, Z., et al. (2023). Solubility and Data Correlation of this compound in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Bakos, J., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-5-hydroxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrazines
Pyrazine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal components for designing molecules that target various biological pathways. The strategic functionalization of the pyrazine ring is therefore a critical endeavor in drug discovery. 2-Bromo-5-hydroxypyrazine is a versatile building block, offering two distinct points for modification: the reactive carbon-bromine bond, amenable to palladium-catalyzed cross-coupling, and the hydroxyl group, which can modulate the molecule's physicochemical properties.
However, the presence of the hydroxyl group introduces a layer of complexity. This compound exists in a tautomeric equilibrium with its pyrazinone form, 5-bromo-2(1H)-pyrazinone.[1] This equilibrium can significantly influence the substrate's reactivity, potentially leading to competing N- versus O-arylation or other side reactions. A thorough understanding of the reaction mechanisms and careful optimization of the catalytic system are paramount for achieving high yields and selectivity.
This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions with this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic campaigns.
Understanding the Tautomerism of this compound
The chemical behavior of this compound is dominated by its existence as two tautomers: the hydroxy form and the pyrazinone form. This equilibrium is crucial in designing cross-coupling strategies, as the reactive sites differ between the two forms.
Caption: Tautomeric equilibrium of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][4][5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These are common and effective catalysts for Suzuki couplings. |
| Ligand | PPh₃, dppf | Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation.[6] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | A mixture of an organic solvent and water is often optimal for Suzuki reactions. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[7][8] When applied to this compound, this reaction can proceed via N-arylation of the pyrazinone tautomer.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[7][8]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-2(1H)-pyrazinone
This protocol is a general guideline and may need to be optimized for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like XPhos Pd G3)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox, to a dry Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precursors for Buchwald-Hartwig amination. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step. |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are crucial to prevent side reactions. |
| Temperature | 80-120 °C | The reaction often requires elevated temperatures to proceed at a reasonable rate. |
Sonogashira Coupling: Synthesis of Alkynylpyrazines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9]
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard and effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are generally used. |
| Temperature | Room temperature to 60 °C | The reaction is often performed under mild conditions. |
Heck Reaction: Vinylation of the Pyrazine Core
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[10]
Protocol: Heck Reaction of this compound
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Triethylamine, K₂CO₃)
-
Solvent (e.g., Acetonitrile, DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, base, and the alkene.
-
Heat the reaction to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter off the salts, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Stille Coupling: A Versatile C-C Bond Formation
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.
Protocol: Stille Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the degassed solvent, followed by the organostannane.
-
Heat the reaction mixture to 90-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter through celite and extract the filtrate with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
Troubleshooting and Key Considerations
-
Hydrodebromination: A common side reaction where the bromine atom is replaced by a hydrogen. This can be minimized by using anhydrous and anaerobic conditions, and by careful selection of the base and ligand.[5]
-
Catalyst Poisoning: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center and inhibit catalysis. Using ligands that form stable and active complexes with palladium can mitigate this issue.
-
Competing N- vs. O-Arylation: In reactions with the potential for both N- and O-functionalization, the choice of catalyst, ligand, and base can influence the selectivity. Generally, under Buchwald-Hartwig conditions, N-arylation of the pyrazinone tautomer is favored.[11]
-
Protecting Group Strategy: In some cases, protecting the hydroxyl group as a more inert ether (e.g., methoxy or benzyloxy) may be advantageous to prevent interference with the coupling reaction.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. A nuanced understanding of its tautomeric nature is critical for successful reaction design. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently synthesize a diverse array of substituted pyrazines, paving the way for the discovery of novel therapeutic agents and functional materials.
References
- Aoyagi, Y., Inoue, A., Koike, I., et al. PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Heterocycles, 1992, 33(1), 257.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem, 2025.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- BenchChem.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Frank, D., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018, 14, 85-91.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Altman, R. A., & Buchwald, S. L. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 2007, 9(4), 643-646.
- Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF.
- Hoff, L. V., Hauser, J. M., & Gademann, K. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. The Journal of Organic Chemistry, 2022, 87(22), 15684-15692.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025.
- This compound. PubChem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize, 2010.
- Suzuki reaction. In Wikipedia; 2023.
- 5-Bromo-1,2,3-triazine|Cross-Coupling Reagent. BenchChem.
- Zhu, Q., Liao, L., Yang, D., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar, 2017.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Heck Reaction. YouTube, 2020.
- Hoff, L. V., Hauser, J. M., & Gademann, K. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed, 2022.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI, 2017.
- N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. PMC, 2008.
- Approaches to the N-arylation of heteroarenes.
- N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs.
Sources
- 1. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of 2-Bromo-5-hydroxypyrazine for drug discovery
An Application Note and Detailed Protocols for the Derivatization of 2-Bromo-5-hydroxypyrazine in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the this compound Scaffold
The pyrazine ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its nitrogen atoms act as hydrogen bond acceptors, enhancing solubility and target engagement, while the aromatic system provides a rigid core for the precise spatial orientation of substituents. The specific scaffold, this compound, represents a particularly versatile starting material for drug discovery campaigns. The bromine atom at the 2-position and the hydroxyl group at the 5-position offer orthogonal chemical handles for a wide array of synthetic transformations. This dual functionality allows for the systematic and independent modification of two distinct vectors on the pyrazine core, enabling a comprehensive exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The bromine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups, which can be tailored to interact with specific binding pockets of a biological target. The hydroxyl group, on the other hand, can be readily functionalized through etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This position is often critical for modulating physicochemical properties like solubility, lipophilicity, and metabolic stability.
This application note provides a detailed guide for researchers and scientists in drug development on the strategic derivatization of this compound. It offers not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible approach to synthesizing novel pyrazine-based compounds with therapeutic potential.
Part 1: Strategic Derivatization Pathways
The derivatization of this compound can be approached through several strategic pathways, often dictated by the desired final compound and the overall goals of the drug discovery program. The two primary handles for modification are the C2-bromine and the C5-hydroxyl group. The choice of which position to modify first can have significant implications for the overall synthetic route and the accessibility of certain derivatives.
Figure 1: General derivatization strategies for this compound, showcasing the orthogonal modification of the C2 and C5 positions.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with built-in checkpoints and analytical methods to ensure the successful synthesis and purification of the target compounds.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling at the C2-Position
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. It involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. This protocol details the coupling of this compound with a generic arylboronic acid.
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand is critical for catalyst stability and reactivity. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for Suzuki couplings involving heteroaryl halides.
-
Base: A base, such as K₂CO₃, is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used. Water is necessary for the solubility of the base and to facilitate the catalytic cycle, while dioxane solubilizes the organic reactants.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask. The final concentration of the limiting reagent should be around 0.1 M.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Analytical Characterization:
-
¹H NMR: Confirm the disappearance of the proton signal corresponding to the starting pyrazine and the appearance of new aromatic protons from the coupled aryl group.
-
Mass Spectrometry: Verify the molecular weight of the desired product.
Figure 2: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 2.2: O-Alkylation (Etherification) at the C5-Position
The Williamson ether synthesis is a classical and reliable method for forming ethers. This protocol describes the alkylation of the hydroxyl group of this compound.
Rationale for Experimental Choices:
-
Base: A moderately strong base like K₂CO₃ or a stronger base like NaH is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The choice of base depends on the reactivity of the alkylating agent.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and does not participate in the reaction.
-
Alkylating Agent: A variety of alkyl halides (e.g., alkyl iodides, bromides, or chlorides) or other electrophiles with a good leaving group can be used.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as DMF.
-
Alkylation: Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., to 50 °C) for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Analytical Characterization:
-
¹H NMR: Observe the disappearance of the hydroxyl proton and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.
-
Mass Spectrometry: Confirm the expected mass of the O-alkylated product.
Part 3: Data Presentation and Characterization
The successful derivatization of this compound should be rigorously confirmed by analytical data. Below is a representative table summarizing the expected outcomes for a small set of hypothetical derivatives.
| Compound ID | Structure | Synthetic Route | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| PYR-001 | 2-phenyl-5-hydroxypyrazine | Suzuki Coupling | 85 | 8.15 (s, 1H), 7.95 (d, J=7.5 Hz, 2H), 7.45 (t, J=7.5 Hz, 2H), 7.30 (t, J=7.5 Hz, 1H), 5.50 (br s, 1H) | [M+H]⁺ 173.07 |
| PYR-002 | 2-bromo-5-methoxypyrazine | O-Alkylation | 92 | 8.01 (s, 1H), 7.85 (s, 1H), 3.95 (s, 3H) | [M+H]⁺ 188.98 |
| PYR-003 | 2-phenyl-5-methoxypyrazine | Suzuki on PYR-002 | 78 | 8.20 (s, 1H), 8.05 (d, J=7.6 Hz, 2H), 7.50 (t, J=7.6 Hz, 2H), 7.35 (t, J=7.6 Hz, 1H), 4.00 (s, 3H) | [M+H]⁺ 187.09 |
Part 4: Conclusion and Future Perspectives
The this compound scaffold is a powerful starting point for the generation of diverse chemical libraries for drug discovery. The orthogonal reactivity of the C2-bromo and C5-hydroxyl groups allows for a systematic and efficient exploration of the chemical space. The protocols detailed in this application note provide a robust foundation for the synthesis of novel pyrazine derivatives. Future work in this area could involve the development of more complex and stereochemically defined substituents, as well as the exploration of other transition metal-catalyzed reactions to further expand the accessible chemical diversity. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of new pyrazine-based drug candidates.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Application of 2-Bromo-5-hydroxypyrazine in Material Science: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
2-Bromo-5-hydroxypyrazine, a halogenated derivative of the pyrazine heterocycle, is emerging as a highly versatile building block in the realm of material science. Its unique electronic properties, stemming from the electron-deficient nature of the pyrazine ring, combined with the dual functionality of a reactive bromine atom and a tunable hydroxyl group, make it an attractive monomer for the synthesis of advanced functional materials. This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of conjugated polymers for organic electronics. We will delve into the causality behind experimental choices, provide detailed protocols for polymerization, and discuss the potential properties and applications of the resulting materials.
Core Properties of this compound
Before delving into its applications, it is essential to understand the key characteristics of this compound that underpin its utility in material science.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂O | |
| Molecular Weight | 174.98 g/mol | |
| Appearance | White to light brown crystalline powder | |
| Melting Point | 115-119 °C | |
| Key Functional Groups | Bromine, Hydroxyl, Pyrazine Ring | - |
The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to polymer synthesis. The electron-deficient pyrazine ring, when incorporated into a polymer backbone, can impart desirable electron-accepting properties, crucial for applications in organic electronics. The hydroxyl group offers a site for further functionalization, either before or after polymerization, allowing for the fine-tuning of the material's properties such as solubility, solid-state packing, and electronic characteristics.[1]
Application in Conjugated Polymer Synthesis
The primary application of this compound in material science lies in its use as a monomer for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit unique electronic and optical properties that make them suitable for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2]
The synthesis of such polymers from this compound can be achieved through various transition metal-catalyzed cross-coupling reactions, with Suzuki and Stille couplings being the most prominent methods.
Strategic Consideration: The Role of the Hydroxyl Group
A critical consideration in the polymerization of this compound is the management of the hydroxyl group. The acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle of many cross-coupling reactions. Therefore, a key strategic decision is whether to protect the hydroxyl group prior to polymerization or to proceed with the unprotected monomer.
-
Protection Strategy: Protecting the hydroxyl group, for instance as a methoxy or a silyl ether, can prevent undesirable side reactions and ensure a more controlled polymerization. This approach leads to a polymer with protected hydroxyl groups, which can then be deprotected in a post-polymerization modification step to yield the desired hydroxyl-functionalized polymer. This strategy offers a cleaner polymerization process and is often the preferred route.
-
Unprotected Strategy: In some cases, polymerization with the unprotected hydroxyl group may be feasible, particularly with robust catalytic systems or under specific reaction conditions. This approach simplifies the overall synthetic route by eliminating the need for protection and deprotection steps. Furthermore, the unprotected hydroxyl group could potentially be used to influence the polymerization in a controlled manner.
-
Post-Polymerization Modification: The hydroxyl group on the polymer backbone is a valuable site for post-polymerization modification.[1][3] This allows for the introduction of various functional groups to fine-tune the polymer's properties. For example, esterification or etherification reactions can be used to attach solubilizing side chains or other functional moieties.
Protocols for Polymerization
The following sections provide detailed, representative protocols for the synthesis of a hypothetical conjugated polymer, Poly(5-hydroxy-2,5'-bipyrazine) (PHBP), using this compound as a key monomer. These protocols are based on established methodologies for the polymerization of similar halogenated heterocycles.
Protocol 1: Synthesis of PHBP via Suzuki Coupling (with Hydroxyl Protection)
The Suzuki coupling reaction is a versatile and widely used method for the formation of C-C bonds. This protocol outlines the synthesis of PHBP through the Suzuki polymerization of a protected this compound derivative with a diboronic ester of a bipyrazine.
Diagram of the Suzuki Polymerization Workflow:
Caption: Workflow for the synthesis of PHBP via Suzuki polymerization, involving protection, polymerization, and deprotection steps.
Step 1: Protection of the Hydroxyl Group
-
Reactants:
-
This compound (1.0 eq)
-
Chloromethyl methyl ether (MOMCl) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise, followed by the dropwise addition of MOMCl.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-5-(methoxymethoxy)pyrazine.
-
Step 2: Suzuki Polymerization
-
Reactants:
-
2-Bromo-5-(methoxymethoxy)pyrazine (1.0 eq)
-
5,5'-Bis(pinacolato)diboron (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-5-(methoxymethoxy)pyrazine, 5,5'-bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C and stir for 48 hours. The polymer will precipitate from the solution as it forms.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer completely.
-
Filter the polymer, wash it with methanol and acetone, and dry it under vacuum to obtain the protected PHBP.
-
Step 3: Deprotection of the Hydroxyl Group
-
Reactants:
-
Protected PHBP
-
Hydrochloric acid (HCl) (catalytic amount)
-
Methanol/Tetrahydrofuran (THF) mixture
-
-
Procedure:
-
Suspend the protected PHBP in a mixture of methanol and THF.
-
Add a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Precipitate the polymer by adding the solution to water.
-
Filter the polymer, wash it thoroughly with water, and dry it under vacuum to yield the final product, PHBP.
-
Protocol 2: Synthesis of PHBP via Stille Coupling (Unprotected Hydroxyl Group)
The Stille coupling offers an alternative route for polymerization, which can sometimes be more tolerant of certain functional groups. This protocol describes a hypothetical synthesis of PHBP using an unprotected this compound.
Diagram of the Stille Polymerization Workflow:
Caption: A simplified workflow for the direct synthesis of PHBP via Stille polymerization.
-
Reactants:
-
This compound (1.0 eq)
-
2,5-Bis(trimethylstannyl)pyrazine (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
-
-
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound and 2,5-bis(trimethylstannyl)pyrazine in anhydrous and degassed DMF.
-
Add Pd₂(dba)₃ and P(o-tol)₃ to the solution.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 48 hours.
-
Cool the reaction mixture and precipitate the polymer by pouring it into methanol.
-
Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and chloroform.
-
The chloroform fraction containing the polymer is concentrated, and the polymer is reprecipitated in methanol.
-
Filter and dry the final polymer, PHBP, under vacuum.
-
Characterization and Expected Properties
The synthesized pyrazine-based polymers can be characterized by a variety of techniques to determine their structure, molecular weight, and physical properties.
-
Structural Characterization: ¹H NMR and ¹³C NMR spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the polymer structure.
-
Molecular Weight Determination: Gel permeation chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability and phase transitions of the polymer.
-
Optical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy are crucial for understanding the electronic transitions and emissive properties of the polymer. Pyrazine-containing polymers are known to exhibit fluorescence, and the emission wavelength can be tuned by modifying the polymer backbone and side chains.[4][5][6]
-
Electrochemical Properties: Cyclic voltammetry (CV) is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. These parameters are critical for designing and evaluating organic electronic devices. Pyrazine-based polymers are expected to have low-lying LUMO levels due to the electron-deficient nature of the pyrazine ring, making them good candidates for n-type or ambipolar materials.
Potential Applications in Material Science
The unique properties of polymers derived from this compound open up a range of potential applications in material science:
-
Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the pyrazine ring can lead to polymers with good electron mobility, making them suitable for use as the active layer in n-type or ambipolar OFETs.
-
Organic Light-Emitting Diodes (OLEDs): Pyrazine-based polymers can be designed to be fluorescent, with tunable emission colors.[4] They can be employed as emissive or electron-transporting layers in OLED devices.
-
Fluorescent Sensors: The hydroxyl group on the polymer backbone can act as a recognition site for specific analytes. Binding of an analyte to the hydroxyl group can induce a change in the polymer's fluorescence, enabling its use as a fluorescent sensor.[6]
-
Functional Coatings: The ability to post-functionalize the hydroxyl groups allows for the creation of polymers with tailored surface properties, making them suitable for applications as functional coatings with specific wetting, adhesive, or biocompatible properties.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel functional materials. Its unique combination of a reactive bromine atom, an electron-deficient pyrazine ring, and a modifiable hydroxyl group provides a rich platform for the design and synthesis of conjugated polymers with tailored electronic, optical, and physical properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists exploring the exciting potential of this heterocyclic compound in the ever-evolving field of material science.
References
- Pyrazine-Based Water-Soluble Conjugated Polymer Synthesis Enabled by Synchronized Pyrazine Construction and Polymerization. Macromolecules 2024, 57 (15), 6874-6881. DOI: 10.1021/acs.macromol.4c00803
- Pyrazine-Naphthalene-Based AIE-Active Polymer as a Highly Sensitive Fluorescent Probe for Fe³⁺ Detection. Preprints.org 2024, 2024010108. DOI: 10.20944/preprints202401.0108.v1
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Polym. Chem., 2022,13, 4420-4445. DOI: 10.1039/D2PY00685A
- Synthesis of a Novel Pyrazine–Pyridone Biheteroaryl-Based Fluorescence Sensor and Detection of Endogenous Labile Zinc Ions in Lung Cancer Cells. Int. J. Mol. Sci. 2019, 20 (9), 2167. DOI: 10.3390/ijms20092167
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Mater. Horiz., 2022,9, 2537-2554. DOI: 10.1039/D2MH00685A
- Pyrazine-Based Donor Polymers for Cost-Effective High Performance Organic Solar Cells. ACS Appl. Polym. Mater. 2024, 6 (1), 268-276. DOI: 10.1021/acsapm.3c02058
- Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates. Macromolecules 2011, 44 (12), 4765-4775. DOI: 10.1021/ma2007275
- Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyan
- Synthesis and electroluminescent properties of novel hyperbranched poly(fluorene-co-pyrido[3, 2-b]pyrazine)s. J. Polym. Res. 20, 243 (2013). DOI: 10.1007/s10965-013-0243-3
- The Influence of an Extended π Electron System on the Electrochemical Properties and Oxidizing Activity of a Series of Iron(III) Porphyrazines with Bulky Pyrrolyl Substituents. Molecules 2023, 28 (21), 7291. DOI: 10.3390/molecules28217291
- Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyan
- Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. J. Mater. Chem. C, 2016,4, 3294-3309. DOI: 10.1039/C6TC00219C
- Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Macromol. Chem. Phys. 2000, 201, 1625-1631. DOI: 10.1002/1521-3935(20000801)201:12<1625::AID-MACP1625>3.0.CO;2-4
- Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. J. Am. Chem. Soc. 2002, 124 (30), 8812–8813. DOI: 10.1021/ja026279e
- Functional biodegradable polymers: Via ring-opening polymerization of monomers without protective groups. Polym. Chem., 2018,9, 4920-4947. DOI: 10.1039/C8PY00880A
- Synthesis, Electrochemical and Photochemical Properties of Sulfanyl Porphyrazine with Ferrocenyl Substituents. Molecules 2023, 28 (13), 5220. DOI: 10.3390/molecules28135220
- 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Orient J Chem 2022;38(4). DOI: 10.13005/ojc/380401
- A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Anal. Methods, 2015,7, 4041-4046. DOI: 10.1039/C5AY00257A
- Hydroxyl group-containing polymers, their preparation and use.
- A Pyrazine‐Based Polymer for Fast‐Charge Batteries. Angew. Chem. Int. Ed. 2019, 58, 17820-17826. DOI: 10.1002/anie.201910916
- Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. Polymers (Basel). 2022 Jan; 14(2): 285. DOI: 10.3390/polym14020285
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Org. Process Res. Dev. 2017, 21 (11), 1798-1804. DOI: 10.1021/acs.oprd.7b00281
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. J Am Chem Soc. 2016 May 11; 138(18): 5813–5816. DOI: 10.1021/jacs.6b02821
- Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- Process for producing polymer having hydroxyl groups at both terminals.
- Functionalization of polypyrroles with acids and ??-diketones as complexing groups. Part 1: Electrochemical synthesis and properties. J. Electroanal. Chem., 397 (1995) 293-300.
- New Tetrazines Functionalized with Electrochemically and Optically Active Groups: Electrochemical and Photoluminescence Properties. J. Phys. Chem. C 2018, 122 (25), 13396-13407. DOI: 10.1021/acs.jpcc.7b11628
Sources
- 1. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. Synthesis of a Novel Pyrazine–Pyridone Biheteroaryl-Based Fluorescence Sensor and Detection of Endogenous Labile Zinc Ions in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Arylation of 2-Bromo-5-hydroxypyrazine
Abstract: This document provides a comprehensive guide to the N-arylation of 2-Bromo-5-hydroxypyrazine, a critical transformation for the synthesis of novel compounds in drug discovery and materials science. The N-arylated 5-hydroxypyrazine scaffold is a privileged structure found in numerous biologically active molecules. This guide details both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation methodologies, offering researchers the flexibility to choose the most suitable approach based on substrate scope and laboratory capabilities. We delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and offer practical insights for troubleshooting and optimization.
Introduction: The Significance of N-Arylated 5-Hydroxypyrazines
The pyrazine ring system is a fundamental heterocyclic motif in medicinal chemistry. The introduction of an aryl group onto the nitrogen atom of a hydroxypyrazine core can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This N-arylation strategy has been instrumental in the development of a wide range of therapeutic agents, including kinase inhibitors, anti-infectives, and central nervous system modulators. The this compound serves as a versatile building block, with the bromine atom providing a reactive handle for cross-coupling reactions, while the hydroxyl group offers a site for further functionalization or can play a key role in molecular recognition at a biological target.
The two most prominent methods for forging the crucial C-N bond in this context are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is renowned for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions.[3][4] In contrast, the Ullmann condensation, a classical method, has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions than traditionally required.[2][5]
This application note aims to equip researchers with the foundational knowledge and practical protocols to successfully perform the N-arylation of this compound.
Mechanistic Insights: Understanding the Catalytic Cycles
A thorough understanding of the reaction mechanisms is paramount for rational optimization and troubleshooting. Both the Buchwald-Hartwig and Ullmann reactions proceed through distinct catalytic cycles.
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[3][6]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1]
-
Amine Coordination and Deprotonation: The aryl amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]
-
Reductive Elimination: The desired N-aryl-5-hydroxypyrazin-2-amine is formed through reductive elimination from the palladium center, which regenerates the active Pd(0) catalyst.[1]
The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent unwanted side reactions.[1]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The Ullmann Condensation Catalytic Cycle
The Ullmann condensation is a copper-promoted C-N bond-forming reaction.[2] While historically requiring harsh conditions, modern protocols often utilize soluble copper catalysts with ligands.[2][5] The mechanism is thought to involve Cu(I)/Cu(III) intermediates.[5]
The proposed steps are:
-
Formation of a Copper(I) Amide: The amine reacts with a Cu(I) species to form a copper(I) amide.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.
-
Reductive Elimination: The N-arylated product is formed via reductive elimination from the Cu(III) center, regenerating a Cu(I) species.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocols
The following protocols provide a general framework for the N-arylation of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| This compound | C₄H₃BrN₂O | 174.99 | Commercially Available | --- |
| Aryl Amine | Varies | Varies | Commercially Available | Ensure high purity. |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | Commercially Available | Store under inert atmosphere. |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Commercially Available | Air-stable ligand. |
| Sodium tert-butoxide | NaOtBu | 96.10 | Commercially Available | Highly hygroscopic, handle under inert atmosphere. |
| Copper(I) Iodide | CuI | 190.45 | Commercially Available | Store under inert atmosphere. |
| L-Proline | C₅H₉NO₂ | 115.13 | Commercially Available | --- |
| Potassium Carbonate | K₂CO₃ | 138.21 | Commercially Available | Dry before use. |
| Toluene | C₇H₈ | 92.14 | Commercially Available | Anhydrous, <50 ppm H₂O. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Commercially Available | Anhydrous, <50 ppm H₂O. |
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for Buchwald-Hartwig amination.[1][8]
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired aryl amine (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk flask and stir the mixture at 100 °C.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[9]
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-arylated product.[9]
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is a modified Ullmann condensation using L-proline as a ligand, which allows for milder reaction conditions.[10]
Reaction Setup:
-
To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.5 mmol, 1.5 equiv), Copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).
-
Seal the vessel and stir the mixture at 90-110 °C.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Add aqueous ammonia solution to the reaction mixture to complex with the copper catalyst and dilute with ethyl acetate.[10]
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Visualization
Caption: General experimental workflow for N-arylation.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Wet solvent or reagents- Incorrect base or base strength | - Use fresh catalyst and ensure proper handling under inert conditions.- Use freshly dried, anhydrous solvents and dry reagents.- For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu is used. For Ullmann, ensure the base is sufficiently strong to deprotonate the amine. |
| Formation of Side Products | - O-arylation of the hydroxyl group- Homocoupling of the aryl amine or aryl bromide | - In the Buchwald-Hartwig reaction, the use of bulky phosphine ligands generally favors N-arylation. Consider screening different ligands.- For the Ullmann reaction, ligand choice and temperature can influence selectivity. Lowering the temperature may favor N-arylation. |
| Difficulty in Product Isolation | - Emulsion during work-up- Product is highly polar | - Addition of brine during extraction can help break emulsions.- If the product is highly polar, consider using a different extraction solvent or reverse-phase chromatography for purification. |
Safety Precautions
-
Inert Atmosphere: Both palladium and copper catalysts can be sensitive to air and moisture. All reactions should be set up under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.
-
Reagent Handling: Sodium tert-butoxide is a strong base and is corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Solvents: Toluene and DMSO are flammable and can be absorbed through the skin. Handle in a well-ventilated fume hood with appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste, including heavy metal catalysts, according to institutional and local regulations.
Conclusion
The N-arylation of this compound is a versatile and powerful transformation for the synthesis of a diverse array of functionalized pyrazine derivatives. Both the Buchwald-Hartwig amination and modern Ullmann condensation offer effective and complementary approaches. The choice of methodology will depend on the specific aryl amine substrate, desired scale, and available resources. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently access this important class of compounds for applications in drug discovery and beyond.
References
- Vertex AI Search, Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
- ResearchGate, The general mechanism of the Pd-catalyzed N-arylation reaction.
- PubMed, Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives.
- ResearchGate, The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
- Benchchem, Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Wikipedia, Buchwald–Hartwig amination.
- Wikipedia, Ullmann condensation.
- Chemistry LibreTexts, Buchwald-Hartwig Amination.
- PubMed, Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers.
- NROChemistry, Buchwald-Hartwig Coupling: Mechanism & Examples.
- PubMed, Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones.
- ACS Catalysis, Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction.
- PMC - NIH, Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate.
- MDPI, On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- MIT Open Access Articles, Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope.
- Benchchem, Application Note and Protocol: N-Arylation of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- ResearchGate, Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF.
- NIH, Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
- Organic Chemistry Portal, Synthesis of substituted N-heterocycles by N-arylation.
- Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines.
- ResearchGate, Copper(I)-picolinic acid catalyzed N-arylation of hydrazides | Request PDF.
- Benchchem, Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol.
- PMC - NIH, Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
- ResearchGate, Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF.
- eScholarship, Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers.
- ResearchGate, Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents.
- Semantic Scholar, The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates.
- MDPI, Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
- MDPI, N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
- Benchchem, Protocol for the N-arylation of Piperazine with 4- Bromoaniline.
- ResearchGate, The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF.
- Chemical Communications (RSC Publishing), Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines.
- Institut Pasteur, N-arylation of 3-alkoxypyrazoles, the case of the pyridines - Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Bromo-5-hydroxypyrazine in the Synthesis of Enzyme Inhibitors
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-bromo-5-hydroxypyrazine in the synthesis of potent and selective enzyme inhibitors. Pyrazine-based scaffolds are prevalent in numerous clinically approved and investigational drugs, particularly kinase inhibitors, owing to their unique electronic properties and ability to form key hydrogen bond interactions within enzyme active sites.[1][2] this compound serves as a highly versatile and strategic starting material, offering two distinct points for chemical modification: a reactive bromine atom amenable to a wide range of cross-coupling reactions and a nucleophilic hydroxyl group for further functionalization. This guide elucidates the underlying chemical principles, provides field-proven experimental protocols, and explores the strategic considerations for leveraging this building block in modern drug discovery campaigns.
Introduction: The Strategic Value of this compound
This compound is a heterocyclic compound featuring a pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.[1] Its utility in medicinal chemistry is anchored by the orthogonal reactivity of its two functional groups:
-
The 2-Bromo Substituent: The bromine atom at the 2-position is an excellent leaving group, making this position highly susceptible to palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a diverse array of aryl, heteroaryl, alkyl, and alkyne moieties, which is fundamental for exploring the structure-activity relationships (SAR) of the target inhibitor. The reactivity of halogens in these reactions typically follows the order I > Br > Cl, making the C-Br bond ideal for selective and efficient coupling.[3]
-
The 5-Hydroxyl Group: The hydroxyl group is a key pharmacophoric feature. It can act as a hydrogen bond donor or acceptor, crucial for anchoring a molecule within an enzyme's active site. Furthermore, it can be readily functionalized through reactions like etherification or esterification to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to serve as an attachment point for linkers in probes or PROTACs.
This dual functionality makes this compound a powerful platform for generating extensive libraries of enzyme inhibitors, particularly targeting the kinome, where the pyrazine core is a well-established hinge-binding motif.[2]
Core Application: Synthesis of Pyrazine-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors are ATP-competitive, binding to the ATP pocket in the enzyme's hinge region. The pyrazine core is adept at forming one or more hydrogen bonds with the backbone amide N-H and carbonyl groups of this hinge region, mimicking the interactions of the adenine portion of ATP.[2]
This compound is an ideal starting scaffold for building kinase inhibitors. A general synthetic strategy involves a convergent approach where the pyrazine core is elaborated through sequential or parallel cross-coupling and functionalization reactions.
Caption: General synthetic workflow for elaborating this compound.
This workflow allows for the systematic introduction of various chemical groups to probe the different pockets of the kinase ATP binding site, enabling the optimization of potency and selectivity. For instance, structure-activity relationship studies on p300/CBP histone acetyltransferase inhibitors have demonstrated that careful selection of substituents on a 1,4-pyrazine core is critical for achieving high potency.[4]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemistry. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for forming a C-C bond at the 2-position of the pyrazine ring, a cornerstone reaction for diversifying the scaffold.
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times. This step is critical as the palladium(0) catalyst is sensitive to oxygen, and its deactivation will halt the catalytic cycle.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe. The solvent mixture (e.g., dioxane/water) is chosen to ensure solubility of both the organic and inorganic reagents.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the inorganic base and boronic acid byproducts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol facilitates the formation of C-N bonds, introducing primary or secondary amines that are often crucial for solubility and forming key interactions with the target enzyme.
Objective: To couple a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.0 eq)
-
Anhydrous, non-polar aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine and facilitating the catalytic cycle.
-
Reagent Addition: Add this compound and the anhydrous solvent.
-
Amine Addition: Add the amine to the mixture.
-
Reaction: Seal the tube and heat to the required temperature (typically 80-120 °C) with stirring. Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Case Study: Application in TrkA Inhibitor Synthesis
Tropomyosin receptor kinase A (TrkA) is a validated target for cancer and pain. A computational screen identified a novel pyrazine-based pharmacophore as a TrkA inhibitor.[5] The subsequent synthesis and SAR study highlighted the importance of the substituents on the pyrazine core. Aromatic moieties at the A-region (analogous to the 2-position of our scaffold) containing a hydrogen-bond acceptor were generally more potent.[5] This underscores the value of using cross-coupling reactions with this compound to rapidly explore a matrix of substituents at this key position to optimize potency against a target like TrkA.
Data Presentation: SAR Exploration Table
The following table illustrates a hypothetical SAR exploration strategy for a generic kinase inhibitor based on the this compound scaffold. The goal is to systematically probe the chemical space to enhance inhibitory activity.
| Entry | Modification at 2-Position (R¹) | Modification at 5-Position (R²) | Rationale | Predicted Impact on IC₅₀ |
| 1 | Phenyl | -OH | Baseline compound | 1.0 µM |
| 2 | 4-Fluorophenyl | -OH | Introduce H-bond acceptor, block metabolism | Decrease |
| 3 | 3-Aminophenyl | -OH | Introduce H-bond donor, improve solubility | Decrease |
| 4 | 4-Morpholinophenyl | -OH | Improve solubility and cell permeability | Decrease |
| 5 | Phenyl | -OCH₃ | Block H-bond donation, increase lipophilicity | Increase/Decrease |
| 6 | Phenyl | -OCH₂CH₂N(CH₃)₂ | Introduce basic handle for solubility/PK | Decrease |
This systematic approach, enabled by the versatile reactivity of the starting material, is a cornerstone of modern medicinal chemistry programs.
Conclusion
This compound is a high-value, versatile building block for the synthesis of enzyme inhibitors. Its well-defined and orthogonal reactive sites—the C-Br bond for cross-coupling and the hydroxyl group for functionalization—provide chemists with a robust platform for SAR exploration and lead optimization. The protocols and strategies outlined in this document offer a practical framework for leveraging this scaffold to accelerate the discovery of novel therapeutics targeting a wide range of enzyme families.
References
- Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie. [Link]
- Design, Synthesis, and Biological Evaluation of[6][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. ACS Medicinal Chemistry Letters. [Link]
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies.
- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience. [Link]
- This compound. PubChem. [Link]
- Cross Coupling Reactions. RWTH Aachen University. [Link]
- This compound (95%). Amerigo Scientific. [Link]
- Benzopyrazines: Synthesis, Characterization and Evaluation as Aldose Reductase Inhibitors. Drug Research. [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitin
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Optimized Protocol for the Sonogashira Coupling of 2-Bromo-5-hydroxypyrazine
Introduction: The Strategic Importance of Alkynylpyrazines
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[1][3][4]
Within the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, and pyrazine derivatives are of particular interest. The introduction of an alkynyl moiety onto the pyrazine core via the Sonogashira coupling yields 2-alkynyl-5-hydroxypyrazine structures. These compounds are not merely synthetic curiosities; they are high-value intermediates, serving as versatile building blocks for the construction of more complex, biologically active molecules. The alkynyl group can participate in a host of subsequent transformations, including cycloadditions, reductions, and further cross-coupling reactions, enabling rapid diversification and the exploration of novel chemical space.
This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 2-bromo-5-hydroxypyrazine with terminal alkynes. We will delve into the mechanistic rationale behind the procedural choices, discuss potential challenges specific to this substrate, and offer a robust, step-by-step guide to ensure reproducible and high-yielding results.
Mechanistic Rationale: The Dual Catalytic Cycle
The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond of this compound to form a square planar Pd(II) complex.[6] This is often the rate-determining step. The electron-deficient nature of the pyrazine ring can facilitate this process.
-
Transmetalation: The key handover step where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the bromide ion.[6]
-
Reductive Elimination: The newly formed Pd(II)-dialkynyl complex undergoes reductive elimination, forging the desired C(sp²)-C(sp) bond to release the 2-alkynyl-5-hydroxypyrazine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
-
-
Copper Cycle (The Alkyne Activator):
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[5]
-
Deprotonation: An amine base (e.g., triethylamine) deprotonates the now more acidic terminal alkyne, forming a copper(I) acetylide intermediate.[8][9] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.
-
The copper co-catalyst is crucial for increasing the reaction rate and allowing the use of milder conditions, such as lower temperatures and weaker bases.[1][8]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from 2-Bromo-5-hydroxypyrazine
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in clinically approved kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region.[1][3][4] This guide provides a comprehensive overview and detailed protocols for utilizing 2-Bromo-5-hydroxypyrazine as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We will explore its chemical reactivity, provide step-by-step synthetic protocols for diversification, and outline methodologies for biological evaluation, offering a complete workflow for researchers in drug development.
Introduction: The Strategic Value of the Pyrazine Scaffold
Protein kinases catalyze the transfer of a phosphate group from ATP to protein substrates, a fundamental process in cellular signal transduction that governs cell growth, proliferation, and apoptosis.[1] The development of inhibitors that target the ATP-binding site has proven to be a highly successful therapeutic strategy.[1]
The pyrazine core is particularly advantageous for several reasons:
-
Hinge-Binding Motif: The nitrogen atoms in the pyrazine ring act as excellent hydrogen bond acceptors, enabling strong and specific interactions with the backbone amide groups of the kinase hinge region, a critical anchoring point for many inhibitors.[3][4]
-
Versatile Scaffold: The pyrazine ring provides multiple positions for substitution, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Metabolic Stability: The electron-deficient nature of the pyrazine ring can contribute to increased metabolic stability.[4]
This compound is an ideal starting block. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxyl group (which exists in tautomeric equilibrium with its keto form, 5-Bromo-2(1H)-pyrazinone) provides an additional site for modification or can participate directly in protein-ligand interactions.[5][6]
Physicochemical Properties and Safe Handling of this compound
Before beginning any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Reference |
| Molecular Formula | C₄H₃BrN₂O | [5][7] |
| Molecular Weight | 174.98 g/mol | [5][7] |
| CAS Number | 374063-92-0 | [5][7] |
| Appearance | White to light brown crystalline powder | [6] |
| Melting Point | 115-119 °C | |
| Synonyms | 5-Bromo-2(1H)-pyrazinone | [5][6] |
Safety & Handling: this compound is classified as harmful if swallowed and causes serious eye damage.[5][6][8] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[8][10]
Synthetic Diversification: Core Protocols
The bromine atom at the 2-position is the primary site for diversification using palladium-catalyzed cross-coupling reactions. These methods are the workhorses of modern medicinal chemistry, allowing for the modular construction of complex molecules.
Caption: Synthetic workflow for diversifying this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki reaction is a robust and widely used method for introducing aryl or heteroaryl groups. This is critical for probing hydrophobic pockets within the kinase active site and for establishing π-stacking interactions. The choice of the boronic acid or ester coupling partner allows for immense structural diversity.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the pyrazine) via syringe.[11]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-hydroxypyrazine derivative.[12]
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[13][14] Introducing an amine at the 2-position is a classic strategy for creating potent kinase inhibitors, as this amine can act as a key hydrogen bond donor to the kinase hinge region.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, charge an oven-dried vial or flask with this compound (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq.) followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane (~0.2 M).
-
Reaction: Seal the vessel tightly and heat to 100-110 °C with stirring. Monitor the reaction by LC-MS (typically 12-24 hours).[15]
-
Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material via column chromatography.[12]
-
Validation: Characterize the final 2-amino-5-hydroxypyrazine product by NMR and HRMS.
Protocol 3: Sonogashira Coupling for C-C Bond Formation
Rationale: The Sonogashira coupling introduces a rigid alkynyl linker, which can be used to extend the molecule into different regions of the ATP binding site or to serve as a handle for subsequent "click chemistry" reactions.[16][17] This reaction provides a linear extension from the pyrazine core.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).[18][19]
-
Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent like N,N-Dimethylformamide (DMF) or triethylamine (TEA) (~0.2 M). Add the terminal alkyne (1.1 eq.) dropwise via syringe.[12]
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. If using DMF, dilute with ethyl acetate and wash extensively with water, followed by saturated aqueous NH₄Cl, and finally brine to remove the solvent and copper salts.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the 2-alkynyl-5-hydroxypyrazine product.
-
Validation: Confirm the structure by NMR and HRMS analysis.
Biological Evaluation: Determining Inhibitory Potency
Once a library of compounds has been synthesized, the next critical step is to assess their biological activity. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of a kinase inhibitor.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: This protocol describes a typical in vitro assay to determine the IC₅₀ value of a synthesized compound against a target kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay (Promega), are widely used due to their high sensitivity and broad applicability. They measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Prepare a master mix containing the target kinase, its specific peptide substrate, and ATP in a kinase reaction buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase.
-
Initiate Reaction: Add the kinase reaction mix to the wells containing the compounds.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop Reaction & ADP Detection: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to the wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the positive control (0% inhibition) and negative control (100% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Hypothetical Data Presentation:
| Compound ID | R¹ Group (Suzuki) | R² Group (Buchwald) | Target Kinase X IC₅₀ (nM) |
| PZ-001 | Phenyl | - | 1,250 |
| PZ-002 | 4-Fluorophenyl | - | 875 |
| PZ-003 | Pyridin-4-yl | - | 450 |
| PZ-004 | - | Morpholine | 220 |
| PZ-005 | - | N-Methylpiperazine | 95 |
Mechanism of Action: Targeting the Kinase ATP Pocket
The synthesized pyrazine derivatives are designed to act as ATP-competitive inhibitors. They occupy the same binding site as the natural substrate, ATP, preventing the kinase from performing its phosphotransferase function and thereby blocking downstream signaling.
Caption: Inhibition of a generic kinase signaling pathway (e.g., MAPK).
The key interactions typically involve:
-
Hinge-Binding: Hydrogen bonds between the pyrazine nitrogens (or an introduced amine group) and the kinase hinge region.
-
Hydrophobic Pockets: Occupation of hydrophobic regions by aryl or alkyl groups introduced via cross-coupling.
-
Gatekeeper Residue: Interactions with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket and is a key determinant of inhibitor selectivity.
Conclusion
This compound stands out as a highly valuable and cost-effective starting material for the discovery of novel kinase inhibitors. Its well-defined reactivity allows for the predictable and modular synthesis of diverse compound libraries through robust cross-coupling methodologies. The protocols outlined in this guide provide a clear and validated pathway from initial chemical synthesis to primary biological evaluation, empowering researchers to efficiently explore this privileged chemical space and develop next-generation targeted therapeutics.
References
- Bhogal, N., & Rienzo, C. D. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Yulitasari, R., et al. (2023). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Medicinal Chemistry. [Link]
- Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
- Chen, H., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
- Yulitasari, R., et al. (2023). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
- SDS Manager. (2018). This compound SDS. sdsmanager.com. [Link]
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[5][21][22]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
- Various Authors. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Science of Synthesis. [Link]
- Usami, Y., et al. (2016). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Amerigo Scientific. (n.d.). This compound (95%). amerigoscientific.com. [Link]
- Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PMC - NIH. [Link]
- Wikipedia. (n.d.).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
- van den Heuvel, A., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. [Link]
- Various Authors. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
- Chemistry LibreTexts. (2023).
- Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
- Various Authors. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Various Authors. (n.d.). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ACS Omega. [Link]
- The Organic Chemistry Tutor. (2023).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (n.d.). Sonogashira coupling. wikipedia.org. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 8. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 2-Bromo-5-hydroxypyrazine Derivatives
Introduction
2-Bromo-5-hydroxypyrazine and its derivatives are pivotal intermediates in the fields of medicinal chemistry and drug development.[1] These heterocyclic compounds serve as versatile scaffolds for the synthesis of a wide array of bioactive molecules, including those with potential therapeutic applications in neurological disorders.[1] Their utility also extends to the agrochemical sector, where they are employed in the formulation of fungicides and herbicides.[1] The inherent reactivity of the bromine and hydroxyl functional groups allows for diverse chemical modifications, making them valuable building blocks in the creation of complex molecular architectures.[1]
This comprehensive guide provides an in-depth exploration of the scale-up synthesis of this compound derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to transition from laboratory-scale synthesis to larger, more industrially relevant production volumes. We will delve into the underlying chemical principles, process optimization strategies, critical safety considerations, and robust analytical techniques to ensure the efficient and safe production of high-purity target compounds.
Synthetic Strategies for Pyrazine Ring Formation
The construction of the pyrazine core is a fundamental aspect of synthesizing this compound derivatives. Several classical and modern methods have been established, each with its own set of advantages and limitations.
The Reuben G. Jones Synthesis of 2-Hydroxypyrazines
A cornerstone in the synthesis of 2-hydroxypyrazines is the method disclosed by Reuben G. Jones in 1949.[2][3][4] This reaction involves a double condensation between a 1,2-dicarbonyl compound and an α-aminoamide, typically in the presence of a base like sodium hydroxide at low temperatures.[2][4] Despite its age, this method remains highly relevant due to the lack of simpler alternatives.[2][4]
However, a key challenge in the Jones synthesis, particularly when scaling up, is the control of regioselectivity, especially when using α-ketoaldehydes as starting materials.[2][4] The reaction can yield a mixture of 3,5- and 3,6-substituted-2-hydroxypyrazine isomers, which can be difficult to separate.[2] Recent studies have explored the use of tetraalkylammonium hydroxide as a base to improve regioselectivity and yield.[2][4]
Other Classical Pyrazine Syntheses
Other established methods for pyrazine ring formation include:
-
The Staedel–Rugheimer Pyrazine Synthesis (1876): This approach involves the reaction of an α-halo ketone with ammonia. The in-situ generated α-amino ketone undergoes self-condensation and subsequent oxidation to form the pyrazine ring.[5]
-
The Gutknecht Pyrazine Synthesis (1879): This method offers more control by pre-forming an α-amino ketone, which then self-condenses and is oxidized.[5][6]
Industrially, pyrazine derivatives are often synthesized through the condensation of ethylenediamine with vicinal diols.[7]
Scale-Up Synthesis Protocol: this compound
This section provides a detailed, step-by-step protocol for the scale-up synthesis of this compound. This protocol is a generalized representation and may require optimization based on the specific derivative being synthesized and the available equipment.
Materials and Equipment
| Reagents | Equipment |
| Appropriate 1,2-dicarbonyl precursor | Jacketed glass reactor with overhead stirrer |
| α-Aminoamide hydrochloride | Temperature control unit (chiller/heater) |
| Brominating agent (e.g., N-Bromosuccinimide) | Addition funnels |
| Sodium hydroxide or other suitable base | pH meter |
| Solvents (e.g., Methanol, Water) | Filtration apparatus (e.g., Nutsche filter) |
| Hydrochloric acid (for workup) | Vacuum drying oven |
| Inert gas supply (e.g., Nitrogen) | Standard laboratory glassware |
| Silica gel for chromatography | Personal Protective Equipment (PPE) |
Experimental Workflow Diagram
Caption: Generalized workflow for the scale-up synthesis of this compound.
Step-by-Step Protocol
-
Reactor Setup: In a clean and dry jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge the appropriate 1,2-dicarbonyl compound and the corresponding α-aminoamide hydrochloride in methanol.
-
Cooling: Begin stirring the mixture and cool the reactor to a temperature between -10°C and -5°C using a chiller. Maintain a slow nitrogen purge to ensure an inert atmosphere.
-
Base Addition: Prepare a solution of sodium hydroxide in water. Slowly add the sodium hydroxide solution to the reactor via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 0°C.
-
Condensation: Once the base addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours, or until reaction monitoring (e.g., by TLC or HPLC) indicates the consumption of the starting materials.
-
Bromination: Cool the reaction mixture to 0-5°C. Carefully add the brominating agent (e.g., N-Bromosuccinimide) in portions, monitoring the temperature to prevent any significant exotherm.
-
Reaction Completion: After the addition of the brominating agent, allow the mixture to warm to room temperature and stir until the reaction is complete as determined by HPLC analysis.
-
Work-up: Quench the reaction by slowly adding water. Adjust the pH of the mixture to approximately 2 using concentrated hydrochloric acid. This will precipitate the product.
-
Isolation: Filter the precipitated solid using a Nutsche filter. Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the isolated solid in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Purification: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.[8] Alternatively, for challenging separations, column chromatography over silica gel can be employed.[6]
Safety and Handling
The scale-up synthesis of this compound derivatives involves the use of hazardous materials, most notably bromine or other brominating agents. Strict adherence to safety protocols is paramount.
Handling Bromine
Bromine is a highly corrosive and toxic substance that can cause severe skin burns, eye damage, and is fatal if inhaled.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often recommended), safety goggles or a face shield, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood.[11]
-
Storage: Store bromine in a cool, well-ventilated area, away from incompatible materials such as reducing agents, alkali metals, and organic materials.[12] The container should be tightly closed.[10][12]
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material like sand or diatomaceous earth to contain the spill.[10] A 1 M solution of sodium thiosulfate should be readily available to neutralize bromine.[11]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[13]
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[12][13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[13]
-
General Safety Precautions
-
Conduct a thorough risk assessment before commencing any scale-up synthesis.
-
Ensure all equipment is properly grounded to prevent static discharge.
-
Have appropriate fire extinguishing media available.
-
All personnel should be trained on the specific hazards of the chemicals being used and the emergency procedures.
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets the required purity specifications.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for monitoring reaction progress, quantifying product purity, and detecting impurities.[14] It is suitable for a wide range of pyrazine derivatives, including non-volatile and thermally labile compounds.[14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for the analysis of volatile and semi-volatile pyrazine derivatives and impurities.[14] It provides both separation and structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for the structural elucidation of the final product and any isolated intermediates or impurities.[14] Provides detailed information about the molecular structure.[14] |
| Mass Spectrometry (MS) | Used to confirm the molecular weight of the target compound and to identify unknown impurities. |
| Melting Point | A simple and effective method for assessing the purity of a solid product. |
Analytical Workflow Diagram
Caption: Analytical workflow for quality control during the synthesis of this compound derivatives.
Conclusion
The scale-up synthesis of this compound derivatives is a critical process for advancing research and development in the pharmaceutical and agrochemical industries. A thorough understanding of the underlying synthetic methodologies, particularly the nuances of the Reuben G. Jones synthesis, is essential for successful and efficient production. By implementing robust process controls, adhering to stringent safety protocols, and utilizing comprehensive analytical techniques, researchers and scientists can confidently transition from small-scale laboratory preparations to larger-scale manufacturing. This guide provides a foundational framework to support these efforts, enabling the continued exploration and application of this important class of heterocyclic compounds.
References
- Slideshare. Bromine handling and safety.
- National Institutes of Health. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
- Centers for Disease Control and Prevention. Bromine | Chemical Emergencies.
- Carl ROTH. Safety Data Sheet: Bromine.
- A1 Quality Safety. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
- National Institutes of Health. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.
- ResearchGate. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
- ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives.
- American Chemical Society. Analysis of Pyrazine.
- ResearchGate. Synthesis of 5‐hydroxypyrazolines.
- ResearchGate. Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism.
- International Journal of Biology, Pharmacy and Allied Sciences. Pyrazine and its derivatives- synthesis and activity-a review.
- ResearchGate. Amination of 2-halopyridines. [a].
- ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
- MDPI. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
- Beilstein Journals. On Reuben G. Jones synthesis of 2-hydroxypyrazines.
- ACS Publications. The Preparation of Hydroxypyrazines and Derived Chloropyrazines | Journal of the American Chemical Society.
- National Institutes of Health. Approaches towards the synthesis of 5-aminopyrazoles.
- Google Patents. US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
- PubMed. On Reuben G. Jones synthesis of 2-hydroxypyrazines.
- PubChem. This compound | C4H3BrN2O | CID 2771618.
- ResearchGate. On Reuben G. Jones synthesis of 2-hydroxypyrazines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 3. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bromine handling and safety | DOCX [slideshare.net]
- 10. carlroth.com [carlroth.com]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. tatachemicals.com [tatachemicals.com]
- 13. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Bromo-5-hydroxypyrazine as a Versatile Scaffold for Advanced Fluorescent Probes
Abstract
This comprehensive guide details the strategic use of 2-Bromo-5-hydroxypyrazine as a foundational building block for the synthesis of novel fluorescent probes. Pyrazine derivatives are of significant interest in the development of chemosensors, particularly for the detection of biologically and environmentally important metal ions.[1] The inherent electron-deficient nature of the pyrazine ring, combined with the versatile reactivity of the bromo and hydroxyl functionalities, makes this compound an ideal starting material for creating sophisticated "turn-on" fluorescent sensors. This document provides in-depth theoretical background, detailed synthesis and characterization protocols, and practical application guidelines for researchers in molecular imaging, diagnostics, and drug development.
Introduction: The Strategic Advantage of the Pyrazine Core
The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a range of photophysical properties that can be finely tuned through chemical modification.[2] For the design of fluorescent probes, the pyrazine core offers several key advantages:
-
Electron-Deficient Nature: The two nitrogen atoms in the pyrazine ring create an electron-deficient aromatic system. This property is conducive to forming donor-acceptor (D-π-A) type fluorophores, which often exhibit desirable characteristics such as large Stokes shifts and sensitivity to their microenvironment.
-
Tunable Photophysics: The emission properties of pyrazine-based fluorophores can be modulated by introducing different substituents. This allows for the rational design of probes with specific excitation and emission wavelengths, quantum yields, and analyte sensitivities.
-
Coordination Sites for Analyte Recognition: The nitrogen atoms of the pyrazine ring, along with other strategically placed functional groups, can act as effective chelating sites for metal ions. This binding event can trigger a conformational change or modulate the electronic properties of the fluorophore, leading to a detectable change in fluorescence, a mechanism often referred to as chelation-enhanced fluorescence (CHEF).[1]
This compound, in particular, is a readily available and highly versatile starting material for the synthesis of such probes. The bromo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of various aryl or alkynyl moieties to extend the π-conjugated system and append fluorophores or recognition units.
Probe Design and Synthesis: A Modular Approach
The design of a fluorescent probe based on this compound typically follows a modular approach, incorporating a fluorophore, a recognition element (receptor), and a linker. The pyrazine core can serve as part of the fluorophore and/or the recognition element.
General Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura and Sonogashira cross-coupling reactions are powerful tools for the construction of C-C bonds and are well-suited for the functionalization of this compound.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrazine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is ideal for introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: This reaction couples the bromo-pyrazine with a terminal alkyne, also catalyzed by palladium and typically a copper(I) co-catalyst. This is an excellent method for creating extended, linear π-systems.
The choice of coupling partner is critical and is determined by the desired properties of the final probe. For instance, coupling with a fluorescent boronic acid or a terminal alkyne appended to a fluorophore directly yields a fluorescent probe. Alternatively, the coupling partner can introduce a recognition moiety for a specific analyte.
Representative Synthesis Protocol: "PyFluor-1," a Hypothetical Probe for Zn²⁺
To illustrate the synthetic strategy, we present a detailed protocol for the synthesis of a hypothetical "turn-on" fluorescent probe for zinc ions, which we will call PyFluor-1 . This probe is designed based on the principle of Photoinduced Electron Transfer (PET) quenching. In the absence of Zn²⁺, the lone pair of electrons on a strategically placed chelating group quenches the fluorescence of the pyrazine-based fluorophore. Upon binding to Zn²⁺, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity.
Reaction Scheme:
A schematic representation of the Suzuki coupling reaction to synthesize PyFluor-1.
Materials:
-
This compound (1.0 eq)
-
(2-(N,N-dimethylamino)phenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), (2-(N,N-dimethylamino)phenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (15 mL) and degassed deionized water (5 mL) to the flask.
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield PyFluor-1 as a solid.
Characterization of Fluorescent Probes
Thorough characterization of a newly synthesized fluorescent probe is essential to understand its photophysical properties and its response to the target analyte.
Photophysical Properties
The key photophysical parameters to be determined are the absorption and emission spectra, and the fluorescence quantum yield (Φ_F_).
Protocol for Determining Photophysical Properties:
-
Sample Preparation: Prepare a stock solution of the purified probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of dilutions in the desired buffer for analysis (e.g., HEPES or Tris buffer at physiological pH).
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the probe solution using a spectrophotometer. Identify the wavelength of maximum absorption (λ_abs_).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the probe solution at its λ_abs_ and record the emission spectrum. Identify the wavelength of maximum emission (λ_em_).
-
Quantum Yield Determination (Relative Method):
-
Select a reference standard with a known quantum yield that absorbs and emits in a similar wavelength range as the sample probe (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield using the following equation: Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²) Where:
-
Φ is the quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the sample and the standard, respectively.
-
-
Hypothetical Photophysical Data for PyFluor-1:
| Parameter | Value |
| λ_abs_ (max) | 385 nm |
| λ_em_ (max) | 495 nm |
| Stokes Shift | 110 nm |
| Quantum Yield (Φ_F_) | 0.05 (in the absence of Zn²⁺) |
| Quantum Yield (Φ_F_) | 0.65 (in the presence of excess Zn²⁺) |
Analyte Selectivity and Sensitivity
For a probe designed to detect a specific analyte, it is crucial to evaluate its selectivity over other potentially interfering species and to determine its sensitivity (limit of detection).
Protocol for Metal Ion Selectivity Study:
-
Prepare Solutions: Prepare stock solutions of the probe and a range of relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, etc.) in the chosen buffer.
-
Fluorescence Measurements:
-
To a series of cuvettes, add the probe solution to a final concentration (e.g., 10 µM).
-
To each cuvette (except for the control), add a solution of a different metal ion to a final concentration significantly higher than that of the probe (e.g., 100 µM).
-
Record the fluorescence emission spectrum for each solution.
-
-
Data Analysis: Compare the fluorescence intensity of the probe in the presence of the target analyte (e.g., Zn²⁺) to its intensity in the presence of other metal ions. A highly selective probe will show a significant fluorescence response only to the target analyte.
Hypothetical Selectivity of PyFluor-1 for Zn²⁺:
A table illustrating the hypothetical fluorescence response of PyFluor-1 to various metal ions.
Application Protocol: "Turn-On" Detection of Zinc Ions
This protocol describes the use of a this compound-derived probe, such as our hypothetical PyFluor-1 , for the "turn-on" detection of zinc ions in an aqueous sample.
Workflow for Zn²⁺ Detection:
A workflow diagram for the detection of Zn²⁺ using a pyrazine-based fluorescent probe.
Protocol:
-
Calibration Curve:
-
Prepare a series of standard solutions containing known concentrations of Zn²⁺ in the desired buffer.
-
To each standard solution, add the PyFluor-1 probe to a fixed final concentration (e.g., 10 µM).
-
Allow the solutions to equilibrate for 5-10 minutes.
-
Measure the fluorescence intensity of each solution at the probe's emission maximum.
-
Plot the fluorescence intensity versus the Zn²⁺ concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same buffer used for the calibration curve.
-
Add the PyFluor-1 probe to the sample to the same final concentration used for the calibration.
-
Allow the solution to equilibrate for the same amount of time.
-
Measure the fluorescence intensity of the sample.
-
Determine the concentration of Zn²⁺ in the sample by interpolating the measured fluorescence intensity on the calibration curve.
-
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the development of advanced fluorescent probes. The straightforward functionalization via palladium-catalyzed cross-coupling reactions allows for the creation of a diverse library of probes with tailored properties. The inherent electronic and coordinating features of the pyrazine scaffold make it particularly well-suited for the design of "turn-on" sensors for a variety of analytes, most notably metal ions. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this compound in their own research and development endeavors in the fields of chemical biology, diagnostics, and materials science. Future work in this area could focus on developing probes with near-infrared (NIR) emission for deep-tissue imaging, two-photon absorption capabilities for high-resolution microscopy, and applications in theranostics.
References
- A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods. [Link]
- Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. RSC Advances. [Link]
Sources
- 1. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2-Bromo-5-hydroxypyrazine
Abstract
This comprehensive guide provides a detailed protocol and practical insights for the successful Buchwald-Hartwig amination of 2-Bromo-5-hydroxypyrazine. This transformation is a cornerstone reaction for accessing substituted aminopyrazines, which are privileged scaffolds in medicinal chemistry and drug development. We will delve into the mechanistic nuances of the reaction, address the specific challenges posed by the hydroxypyrazine substrate, and present a robust, optimized protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-N bond-forming reaction.
Introduction: The Significance of Aminopyrazines
Substituted aminopyrazines are integral components of numerous biologically active molecules and approved pharmaceuticals. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique physicochemical properties, including hydrogen bonding capabilities and metabolic stability. The ability to efficiently install amine functionalities onto this scaffold via methods like the Buchwald-Hartwig amination is therefore of paramount importance in the synthesis of novel chemical entities.[1]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines by offering a versatile and functional-group-tolerant method for C-N bond formation.[2][3] This guide focuses on a particularly relevant substrate, this compound, which presents unique challenges due to the electronic nature of the pyrazine ring and the presence of a potentially interfering hydroxyl group.
Reaction Mechanism and Substrate-Specific Challenges
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][4][5][6]
The Catalytic Cycle involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.[5][7]
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the resulting Pd(II) complex.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminated pyrazine product and regenerating the Pd(0) catalyst.[4][5]
Challenges Associated with this compound:
-
Pyrazine Ring: The electron-deficient nature of the pyrazine ring can influence the rate of oxidative addition. Furthermore, the nitrogen lone pairs can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[1]
-
Hydroxyl Group: The acidic proton of the hydroxyl group can react with the strong bases typically used in this reaction. This can lead to the formation of a phenoxide, which may alter the electronic properties of the substrate or coordinate to the palladium catalyst. While protection of the hydroxyl group is an option, a well-optimized protocol can often proceed without this extra step, improving synthetic efficiency.[9][10][11]
Optimized Protocol for Buchwald-Hartwig Amination
This protocol has been optimized for the coupling of various primary and secondary amines with this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques to prevent catalyst deactivation.
Materials and Equipment
-
Substrates: this compound, Amine (primary or secondary)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[12]
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, inert gas line, syringes.
Step-by-Step Experimental Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13][14]
-
Addition of Solvent and Amine: Under a positive pressure of inert gas, add anhydrous toluene (or 1,4-dioxane) to achieve a substrate concentration of approximately 0.1 M. Finally, add the desired amine (1.2 equiv) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[15][16] The following table provides a starting point for optimization should the standard protocol prove suboptimal for a specific amine.
| Parameter | Reagent/Condition | Rationale & Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can also offer enhanced activity and stability.[6][12] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[2][8] XPhos is a highly versatile ligand for a broad range of amines.[12] For particularly challenging couplings, screening other ligands like RuPhos or BrettPhos may be beneficial.[4][17] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine.[8] NaOtBu is highly effective but base-sensitive functional groups may require weaker inorganic bases like K₂CO₃ or Cs₂CO₃.[6] The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Aprotic, non-coordinating solvents are generally preferred.[6][15] Toluene and dioxane are common choices. The solubility of the base and other reagents should be considered. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl halides.[18] |
Troubleshooting Common Issues:
-
Low Yield: Consider screening alternative ligands or bases. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Side Product Formation (e.g., Hydrodehalogenation): This can occur if β-hydride elimination competes with reductive elimination.[2] Using a bulkier ligand or a different base can sometimes mitigate this issue.
-
No Reaction: Confirm the activity of the palladium catalyst. Catalyst deactivation can occur due to coordination with the pyrazine nitrogens. A higher catalyst or ligand loading may be necessary.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of medicinally relevant aminopyrazines. By understanding the underlying mechanism and the specific challenges posed by the substrate, researchers can effectively troubleshoot and optimize the reaction conditions. The protocol detailed herein, centered around a palladium/XPhos catalyst system, provides a reliable and efficient method for accessing a diverse range of N-substituted 5-hydroxypyrazin-2-amines, thereby facilitating advancements in drug discovery and development.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
- Wikipedia. XPhos. [Link]
- Kaza, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17743–17753. [Link]
- The Organic Chemist. (2024).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- De Kimpe, N., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3633-3657. [Link]
- National Center for Biotechnology Information. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- Wikipedia. Protecting group. [Link]
- WuXi AppTec. (2024). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
- Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(1), 33-41. [Link]
- National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
- National Center for Biotechnology Information. (2013). Developing Ligands for Palladium(II)
- National Center for Biotechnology Information. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Hartwig, J. F., & Shen, Q. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 136(34), 11845–11854. [Link]
- Al-Amin, M., et al. (2015). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 17(5), 2984-2990. [Link]
- Pal, M., et al. (2003). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. Organic Letters, 5(3), 349–352. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Murali, C., Shashidhar, M. S., & Gopinath, C. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron, 63(19), 4078-4083. [Link]
- National Center for Biotechnology Information. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals | Semantic Scholar [semanticscholar.org]
- 12. XPhos - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Bromo-5-hydroxypyrazine
Introduction: The Pyrazine Core and the Versatility of a Bifunctional Building Block
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and role as a bioisostere for other aromatic systems like benzene or pyridine have cemented its importance in drug discovery.[3][4] A multitude of FDA-approved drugs, including the anti-cancer agent Bortezomib and the tyrosine kinase inhibitor Gilteritinib, feature this core structure, highlighting its role in modulating biological targets.[1][5]
This guide focuses on a particularly valuable starting material: 2-Bromo-5-hydroxypyrazine . Its utility stems from the presence of two distinct, orthogonally reactive functional groups. The bromine atom at the 2-position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The hydroxyl group at the 5-position offers a site for O-alkylation or can influence the molecule's pharmacokinetic properties through hydrogen bonding.
It is critical to recognize that this compound exists in a tautomeric equilibrium with its keto form, 5-Bromo-2(1H)-pyrazinone .[6] This equilibrium can influence reactivity and necessitates careful consideration of reaction conditions, particularly the choice of base and the potential need for protecting group strategies to ensure regioselectivity.
These application notes provide detailed protocols for key synthetic transformations, grounded in mechanistic principles, to empower researchers in the synthesis of novel bioactive molecules from this versatile building block.
PART 1: Palladium-Catalyzed Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and they are exceptionally well-suited for the functionalization of this compound. Palladium-based systems are particularly effective for this purpose.[7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and highly versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron reagent.[8][9] For this compound, this reaction allows for the direct introduction of aryl, heteroaryl, vinyl, or even alkyl groups, providing a rapid pathway to increase molecular complexity and explore structure-activity relationships (SAR).
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often more convenient and efficient to generate the active catalyst in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) and a phosphine ligand.[7] The ligand stabilizes the palladium center and modulates its reactivity.
-
Ligand: The choice of phosphine ligand is critical. For simple arylboronic acids, triphenylphosphine (PPh₃) may suffice. However, for more challenging couplings (e.g., with sterically hindered partners or heteroaryl boronic acids), more electron-rich and bulky ligands like SPhos or XPhos often provide superior results.[10]
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9] It activates the boronic acid by forming a more nucleophilic "ate" complex. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rate and side product formation. An aqueous solution of the base is often used to facilitate the dissolution of the salt and accelerate the reaction.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is typical. The organic solvent solubilizes the pyrazine substrate and catalyst, while water dissolves the inorganic base.[7]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 mmol, 175 mg)
-
Arylboronic acid (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.025 mmol, 5.6 mg)
-
Triphenylphosphine (PPh₃) (0.05 mmol, 13.1 mg)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and PPh₃ in 1 mL of degassed 1,4-dioxane. Add this solution to the Schlenk flask.
-
Add the remaining degassed 1,4-dioxane (3 mL) and degassed water (1 mL) to the reaction flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-Aryl-5-hydroxypyrazine.
| Parameter | Description | Rationale |
| Temperature | 90 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle without degrading the catalyst or reagents. |
| Inert Atmosphere | Argon or Nitrogen | Prevents oxidation of the Pd(0) active species and the phosphine ligand.[8] |
| Degassed Solvents | Removal of dissolved oxygen | Oxygen can deactivate the palladium catalyst, leading to lower yields and failed reactions. |
| Stoichiometry | Slight excess of boronic acid | Ensures complete consumption of the more valuable bromopyrazine starting material. |
}
Figure 1: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[11][12] Applying this reaction to this compound allows for the introduction of primary and secondary amines, amides, and other nitrogen nucleophiles, opening the door to derivatives like novel kinase inhibitors, which often feature an amino-heterocycle core.[5]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Precatalysts like Pd₂(dba)₃ or specialized G3/G4 precatalysts are highly effective.[13]
-
Ligand: Ligand choice is even more critical in C-N coupling than in C-C coupling. The steric bulk and electronic properties of the ligand dictate the efficiency of the oxidative addition and reductive elimination steps.[11] Highly hindered biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are state-of-the-art and enable the coupling of a wide range of amines, including less nucleophilic anilines and hindered secondary amines.[13][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[11] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used. The choice must be compatible with other functional groups in the molecule.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base.
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials & Reagents:
-
This compound (1.0 mmol, 175 mg)
-
Amine (primary or secondary) (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vial or Schlenk tube equipped with a stir bar.
-
Add the amine coupling partner, followed by anhydrous toluene.
-
Seal the vial or flask tightly.
-
Remove the reaction from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction for 16-24 hours. Monitor for completion by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Carefully quench the reaction by adding water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
| Parameter | Description | Rationale |
| Base | NaOtBu | Strong, non-nucleophilic base promotes amine deprotonation without competing in the coupling.[11] |
| Ligand | XPhos | A bulky, electron-rich ligand that facilitates both oxidative addition and the difficult reductive elimination step to form the C-N bond.[14] |
| Anhydrous Conditions | Glovebox, dry solvents | The strong base (NaOtBu) and the catalyst system are sensitive to moisture and oxygen. |
| Temperature | 100 - 110 °C | Sufficient energy is required to overcome the activation barriers of the catalytic cycle, particularly for less reactive amines. |
}
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
PART 2: Modification of the 5-Hydroxyl Group
The hydroxyl group provides a second handle for diversification. Simple O-alkylation can dramatically alter a molecule's properties, such as solubility, lipophilicity, and its ability to interact with biological targets.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality Behind Experimental Choices:
-
Base: A moderately strong base is needed to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. NaH is stronger and ensures complete deprotonation but requires strictly anhydrous conditions. K₂CO₃ is milder and more tolerant of trace moisture.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents effectively solvate the cation of the base, leaving a highly reactive "naked" alkoxide anion, while not interfering with the Sₙ2 reaction.
-
Alkylating Agent: A primary or secondary alkyl halide (or sulfonate like a tosylate) is used. Primary halides (e.g., benzyl bromide, ethyl iodide) react most efficiently via an Sₙ2 mechanism.
Materials & Reagents:
-
This compound (1.0 mmol, 175 mg)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add this compound and K₂CO₃.
-
Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Stir the reaction at room temperature (or gently heat to 50 °C if the reaction is sluggish) for 4-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into ice-water (25 mL) and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting 2-Bromo-5-(alkoxy)pyrazine by flash column chromatography.
| Parameter | Description | Rationale |
| Solvent | DMF | Polar aprotic solvent that promotes the Sₙ2 reaction by solvating the potassium cation. |
| Base | K₂CO₃ | Sufficiently basic to deprotonate the phenol without being overly harsh or requiring strictly anhydrous conditions like NaH. |
| Temperature | 25 - 50 °C | Mild conditions are usually sufficient for reactive alkyl halides, minimizing potential side reactions. |
PART 3: Application in Bioactive Molecule Synthesis
The true power of these protocols lies in their sequential application to build complex, biologically active molecules. For instance, many kinase inhibitors bind to the ATP pocket of the enzyme, often using a nitrogen-containing heterocycle to form a key hydrogen bond with the "hinge region" of the kinase.[3][5]
The synthetic strategies outlined above can be combined to generate a library of potential kinase inhibitors. A common scaffold might involve an amino group at the 2-position and a substituted aryl ether at the 5-position.
}
Figure 3: Divergent synthetic routes to potential kinase inhibitors.
The choice between Route A and Route B in Figure 3 would be dictated by the functional group tolerance of the reagents and the overall synthetic strategy. For example, if the amine (R¹R²NH) is sensitive to the conditions of the ether synthesis, Route B might be preferred. Conversely, if the boronic acid contains a group incompatible with the amination conditions, Route A would be the logical choice. This strategic planning, enabled by the robust protocols detailed here, is central to efficient drug discovery.
References
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- Swayze, E. E., et al. (2002). Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-nucleosides. Nucleosides, Nucleotides & Nucleic Acids.
- Creech, J. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- Kysil, D., et al. (2021). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.
- Chiacchio, M. A., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules.
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][16][17]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.
- Klüter, S., et al. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm.
- Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm.
- Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry.
- Panzica, R. P., et al. (1983). Experiments on the synthesis of pyrazine nucleosides. Journal of the Chemical Society, Perkin Transactions 1.
- Wikipedia. Buchwald–Hartwig amination.
- Slideshare. (2023). Synthesis and reactions of Pyrazine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Molecules. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction.
- Wikipedia. Suzuki reaction.
- Tatsuta, K. (2006). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B.
- Organic Chemistry Portal. Suzuki Coupling.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Zhang, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. Frontiers in Pharmacology.
- PubChem. This compound.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. Special Issue : Synthesis of Bioactive Compounds.
- MDPI. Special Issue : Design and Synthesis of Bioactive Compounds.
- BioHippo. This compound.
- MDPI. (2021). A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization.
- OMICS International. Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review.
- International Journal of Pharmaceutical Sciences Review and Research. (2015). Pharmacological Activities of Pyrazoline Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-5-hydroxypyrazine
<
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-5-hydroxypyrazine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific, yet crucial, transformation. The presence of both a coordinating pyrazine nitrogen and an acidic hydroxyl group on the aryl bromide presents a unique set of obstacles that can lead to low yields, complex side-product profiles, and purification difficulties.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance the yield and robustness of your reaction.
Troubleshooting Guide: Diagnosing & Solving Low Yield
This section addresses the most common failure modes and provides a logical, step-by-step approach to identify and resolve the root cause of poor reaction performance.
Q1: My reaction shows low or no conversion of the this compound starting material. Where should I start troubleshooting?
Low conversion is the most frequent issue and typically points to a problem with the catalytic cycle. The primary suspects are catalyst activity, inefficient oxidative addition, or slow transmetalation.
Diagnostic Workflow:
-
Verify Catalyst Activity: The first step is to confirm your palladium source and ligand are active.
-
Catalyst Choice: For heteroaromatic substrates like pyrazines, standard catalysts like Pd(PPh₃)₄ can be sluggish. The nitrogen atom of the pyrazine can coordinate to the palladium center, inhibiting catalytic activity.[1][2] Highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to overcome this.[3][4][5] A good starting point is a pre-formed Pd(II) precatalyst with a robust ligand, such as [Pd(dppf)Cl₂].[6]
-
Degassing: The active Pd(0) species is highly sensitive to oxygen.[1] Inadequate degassing of solvents and the reaction vessel is a primary cause of catalyst death, leading to the formation of palladium black.[2][7] Ensure you perform at least three vacuum/inert gas backfill cycles and use solvents that have been sparged with argon or nitrogen for at least 30 minutes.[8]
-
-
Assess the Base and Solvent System: The base is not just a spectator; it plays a critical role in activating the boronic acid for transmetalation.[9][10][11] The hydroxyl group on your substrate makes the choice of base particularly important.
-
Base Selection: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for this substrate. They are strong enough to facilitate the formation of the reactive boronate species but are generally less harsh than hydroxides, which can promote side reactions.[3] The use of milder bases like KF may also be an option to prevent decomposition of sensitive substrates.[12]
-
Solubility: Ensure your base is at least partially soluble in the reaction medium. Using finely powdered base and considering a co-solvent system (e.g., Dioxane/Water, Toluene/Water) can be critical for reproducibility. A small amount of water can be beneficial, facilitating the formation of active boronate species.[3][13]
-
-
Check Boronic Acid Quality: The stability and purity of your boronic acid coupling partner are paramount.
-
Purity: Impurities in the boronic acid can poison the catalyst or lead to unwanted side reactions.[14] Always use high-purity boronic acids (≥98%).[15]
-
Stability: Boronic acids, especially electron-deficient or heteroaromatic ones, can be prone to decomposition via protodeboronation (replacement of the -B(OH)₂ group with hydrogen).[3][16] If you suspect this is an issue, consider converting the boronic acid to a more stable derivative like a pinacol ester (BPin) or an MIDA boronate.[3][4]
-
Q2: My reaction is consuming the starting material, but I'm seeing significant side products instead of my desired product. What are the likely culprits?
The formation of byproducts points to competing reaction pathways. The most common side reactions in this system are homocoupling and protodeboronation.
Common Side Products & Solutions:
-
Boronic Acid Homocoupling: This results in a symmetrical biaryl derived from your boronic acid coupling partner.[1][17]
-
Cause: This is often promoted by the presence of oxygen or Pd(II) species, which can occur if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[1][18]
-
Solution:
-
Rigorous Degassing: As mentioned above, minimize oxygen content. A subsurface sparge with nitrogen or argon is highly effective.[19][20]
-
Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[1]
-
Add a Reducing Agent: A mild reducing agent, such as potassium formate, can be added to the reaction mixture to minimize the concentration of free Pd(II).[19]
-
-
-
Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom.[16]
-
Cause: This side reaction is often catalyzed by base and accelerated by high temperatures and the presence of water.[3][21]
-
Solution:
-
Use Milder Conditions: If possible, lower the reaction temperature.
-
Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to a milder base like KF.[12]
-
Protect the Boronic Acid: Use a more stable boronic acid derivative, such as a pinacol (BPin) or MIDA boronate, which releases the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][16]
-
-
-
Hydrodehalogenation: This is the replacement of the bromine on the pyrazine ring with a hydrogen atom.
Visual Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting common issues with the this compound Suzuki coupling.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Frequently Asked Questions (FAQs)
-
Q: Which palladium catalyst and ligand combination is best for this compound?
-
There is no single "best" combination, as the optimal choice can depend on the specific boronic acid partner. However, for challenging heteroaromatic substrates, catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly recommended starting points.[22][23] A reliable and commercially available precatalyst like [Pd(dppf)Cl₂] is also an excellent choice for initial screening.[6]
-
-
Q: What is the optimal Base:Aryl Bromide:Boronic Acid stoichiometry?
-
Q: My product is very polar and difficult to purify by column chromatography. What are some alternative strategies?
-
The hydroxyl group on the pyrazine ring can make the product quite polar, leading to streaking on silica gel columns.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[24] Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).
-
Acid/Base Wash: An aqueous acid wash (e.g., 1M HCl) can protonate the pyrazine nitrogen, moving basic impurities into the aqueous layer. Conversely, a basic wash (e.g., sat. NaHCO₃) can deprotonate the hydroxyl group, helping to remove acidic impurities. Be mindful of your product's solubility during these washes.
-
Reverse-Phase Chromatography: If standard normal-phase chromatography fails, reverse-phase (e.g., C18) chromatography using a solvent system like Acetonitrile/Water is often effective for polar compounds.
-
-
Catalyst System Comparison
The choice of catalyst and ligand is arguably the most critical parameter for success. The following table provides a comparison of common systems for this type of challenging coupling.
| Catalyst / Ligand System | Base | Solvent | Temp (°C) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 30-60% | A classic but often low-yielding system for this substrate due to catalyst inhibition.[1][2] |
| [Pd(dppf)Cl₂] | K₂CO₃ | DME | 80-90 | 70-85% | A robust and reliable precatalyst that is often more active for challenging substrates.[6] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 85-95% | A highly active system using a Buchwald ligand, excellent for overcoming catalyst inhibition and promoting high yields.[8][22] |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 80-90% | Utilizes a bulky, electron-rich trialkylphosphine ligand to accelerate oxidative addition. |
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound, incorporating best practices to maximize yield and minimize side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.
-
In a separate vial, add the Pd₂(dba)₃ and SPhos.
-
Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Add the palladium/ligand mixture to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.[24]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- Wikipedia. Suzuki reaction. [Link]
- Wikipedia.
- Boron Molecular. Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
- ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- ResearchGate.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
- ResearchGate.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- ACS Publications.
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]
- Schroeder Group, University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
- National Center for Biotechnology Information. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
- National Center for Biotechnology Information. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
- ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]
- ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-5-hydroxypyrazine
Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-5-hydroxypyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic intermediate.[1] The inherent electronic properties of the pyrazine ring, coupled with the dual functionality of the bromo and hydroxyl groups, present unique synthetic challenges that require careful consideration of reaction conditions and mechanistic pathways.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in our application labs and reported in the literature. We will delve into the causality behind common issues and provide field-proven, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes to this compound?
A1: There is no single, universally adopted method; the optimal route often depends on the availability of starting materials and the scale of the reaction. Three common strategies are:
-
Route A: Bromination and Diazotization of 2-Aminopyrazine. This is a frequently employed route that begins with the bromination of commercially available 2-aminopyrazine to form 2-amino-5-bromopyrazine, followed by the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.[2][3]
-
Route B: Selective Hydrolysis of 2,5-Dibromopyrazine. This approach involves the synthesis of 2,5-dibromopyrazine, followed by a selective nucleophilic aromatic substitution (SNAr) to replace one of the bromine atoms with a hydroxyl group. Controlling the selectivity is the primary challenge here.[4]
-
Route C: Demethylation of 2-Bromo-5-methoxypyrazine. If the corresponding methoxy-analogue is available or easily synthesized, cleavage of the ether bond provides the desired product. This can be an efficient final step, but the synthesis of the starting material must be considered.[5]
The choice of route involves a trade-off between the number of steps, potential for side-product formation, and purification challenges.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific problems that may arise during the synthesis, focusing on the most common multi-step approach (Route A).
Scenario 1: Low Yield and Byproduct Formation in the Bromination of 2-Aminopyrazine
Question: "I am attempting to synthesize 2-amino-5-bromopyrazine from 2-aminopyrazine using N-Bromosuccinimide (NBS), but I am getting a low yield of my desired product along with a significant amount of what I believe is 2-amino-3,5-dibromopyrazine. How can I improve the regioselectivity and yield?"
Root Cause Analysis: The amino group in 2-aminopyrazine is a powerful activating group, making the pyrazine ring highly susceptible to electrophilic substitution. While it directs substitution primarily to the 5-position, over-activation can lead to a second bromination at the 3-position, a common impurity observed in this reaction.[6] The reaction conditions, particularly the choice of solvent and temperature, play a critical role in controlling this.
Recommended Solutions:
-
Solvent Choice: Using a non-polar solvent like dichloromethane (DCM) or chloroform can help moderate the reactivity.[2] Highly polar solvents can stabilize the charged intermediates of the electrophilic substitution, potentially accelerating the rate of the second bromination.
-
Temperature Control: Perform the reaction at room temperature or below.[2] While some procedures use elevated temperatures, this significantly increases the risk of di-bromination.
-
Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of your brominating agent (e.g., NBS). A large excess will inevitably lead to the di-brominated byproduct.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). The starting material, mono-bromo, and di-bromo products should have distinct Rf values. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Workflow for Optimizing Bromination:
Caption: Troubleshooting workflow for bromination.
Scenario 2: Inefficient Conversion of the Amino Group to a Hydroxyl Group
Question: "My Sandmeyer reaction to convert 2-amino-5-bromopyrazine to this compound is failing. I see a lot of tar formation and recover mostly starting material or unidentifiable byproducts. What are the critical parameters for this transformation?"
Root Cause Analysis: The conversion of an aromatic amine to a hydroxyl group via diazotization followed by hydrolysis is notoriously sensitive. The intermediate diazonium salt can be unstable, especially on an electron-deficient heterocyclic ring like pyrazine. Decomposition can lead to a variety of side reactions, including proto-dediazoniation (replacement by -H) or reaction with the counter-ion, leading to tar formation.[7][8]
Key Parameters for a Successful Reaction:
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Temperature | -5 °C to 0 °C | CRITICAL: The diazonium salt is thermally unstable. Maintaining a low temperature throughout the addition of sodium nitrite is essential to prevent premature decomposition.[9][10] |
| Acid Medium | Aqueous H2SO4 or HBr | A strong, non-nucleophilic acid (like sulfuric acid) is often preferred for the subsequent hydrolysis step. Using HBr is also common.[9] |
| Nitrite Addition | Slow, dropwise addition | A slow addition rate of a pre-chilled NaNO2 solution ensures that the nitrous acid is generated in situ and consumed immediately, preventing its decomposition and minimizing side reactions. |
| Hydrolysis | Gentle heating in aqueous acid | After the diazonium salt is formed, the mixture is typically warmed gently or added to hot aqueous acid to drive the substitution with water. Vigorous boiling can promote decomposition. |
Step-by-Step Protocol for Diazotization-Hydrolysis:
-
Dissolution: Suspend 2-amino-5-bromopyrazine in an aqueous solution of sulfuric acid (e.g., 20-30% v/v).
-
Cooling: Cool the suspension to between -5 °C and 0 °C in an ice-salt or acetone-dry ice bath. Ensure the mixture is well-stirred to form a fine slurry.
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add this solution dropwise to the cold amine suspension, ensuring the internal temperature never exceeds 5 °C.
-
Confirmation: After the addition is complete, stir for an additional 30 minutes at low temperature. The reaction can be checked for completion of diazotization using starch-iodide paper (a positive test indicates excess nitrous acid).
-
Hydrolysis: Slowly add the cold diazonium salt solution to a separate flask containing boiling water or dilute sulfuric acid. Alternatively, the reaction mixture can be warmed gently to around 50-60 °C until nitrogen evolution ceases.
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer may need to be neutralized to facilitate extraction.
Scenario 3: Difficulty in Product Purification
Question: "My crude this compound is a discolored solid that is proving difficult to purify by column chromatography. The product seems to streak on the column, and I am getting poor separation."
Root Cause Analysis: this compound exists in tautomeric equilibrium with its pyrazinone form (5-Bromo-2(1H)-pyrazinone).[1][11] This, combined with its acidic proton and polar nature, can lead to strong interactions with silica gel, causing streaking and poor separation. Residual acidic or basic impurities from the synthesis can also complicate the chromatography.
Purification Strategies:
-
Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a wash with a mild acid (e.g., dilute HCl) or brine to remove basic impurities. This simple step can vastly improve chromatographic performance.
-
Chromatography Solvent System: A common mistake is using a solvent system that is too polar. Start with a less polar eluent (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of acetic acid (0.5-1%) to the eluent can sometimes improve peak shape for acidic compounds by suppressing deprotonation on the silica surface.
-
Alternative to Chromatography:
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be a highly effective method. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexane, or toluene.
-
Sublimation: For small quantities, sublimation under high vacuum can yield very pure material if the compound is thermally stable enough.
-
Visualizing the Tautomeric Equilibrium:
Caption: Tautomeric forms of the target molecule.
References
- ResearchGate. Synthesis of 2-Amino-5-bromopyridine.
- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
- Eureka | Patsnap. Preparation method of 2-amino-5-bromopyridine.
- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II).
- Organic & Biomolecular Chemistry (RSC Publishing). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- PubChem. This compound.
- Beilstein Journals. On Reuben G. Jones synthesis of 2-hydroxypyrazines.
- PubChem. This compound | C4H3BrN2O | CID 2771618.
- Amerigo Scientific. This compound (95%).
- Taylor & Francis Online. Greener approach toward one pot route to pyrazine synthesis.
- NIH. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Google Patents. US7053251B2 - Bromination of hydroxyaromatic compounds.
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- OUCI. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Oakwood Chemical. 3, 5-Dibromo-2-hydroxypyrazine, min 97%, 100 grams.
- LookChem. Cas 21943-15-7,3,5-Dibromo-2-hydroxypyrazine.
- PubChem. 2,5-Dibromopyrazine | C4H2Br2N2 | CID 11470421.
- PubChem. 2-Bromo-5-methoxypyrazine | C5H5BrN2O | CID 19756172.
- PubMed. On Reuben G. Jones synthesis of 2-hydroxypyrazines.
- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-Bromo-5-methoxypyrazine | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2,5-Dibromopyrazine synthesis - chemicalbook [chemicalbook.com]
- 10. 2,5-Dibromopyrazine | 23229-26-7 [chemicalbook.com]
- 11. PubChemLite - this compound (C4H3BrN2O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of Crude 2-Bromo-5-hydroxypyrazine by Recrystallization
Welcome to the technical support center for the purification of 2-Bromo-5-hydroxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important heterocyclic building block. Here, we move beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot effectively and optimize your purification process.
Understanding the Molecule and the Method
This compound is a solid at room temperature with a reported melting point between 115-119 °C.[1][2] Its purification by recrystallization is predicated on its differential solubility in a given solvent at elevated and ambient temperatures. An ideal solvent will dissolve the crude material completely at or near its boiling point, while exhibiting low solubility for the desired compound and high solubility for impurities upon cooling.[3][4]
A comprehensive study on the solubility of this compound has shown it has the highest solubility in N,N-dimethylformamide (DMF) among ten tested mono-solvents, and in DMF + water mixtures.[5][6] Other solvents in which it shows some degree of solubility include methanol, ethanol, isopropanol, acetonitrile, and acetone.[5][6] This data is pivotal for rational solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound won't fully dissolve in the hot solvent. What should I do?
A1: This is a common issue that can stem from several factors. Here’s a systematic approach to diagnose and solve the problem:
-
Insufficient Solvent: This is the most frequent cause. You may not have added enough solvent to reach the saturation point at the elevated temperature.
-
Solution: Add the hot solvent in small increments (1-2 mL at a time) to the heated mixture, allowing time for dissolution after each addition. The goal is to use the minimum amount of hot solvent necessary to dissolve the solid completely.[4]
-
-
Inappropriate Solvent Choice: The solvent you've selected may simply be a poor solvent for this compound, even when hot.
-
Presence of Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent.
-
Solution: If the majority of your compound has dissolved but a small amount of solid remains, this is the likely cause. In this case, you should perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.
-
Q2: After cooling the solution, no crystals have formed. How can I induce crystallization?
A2: The absence of crystal formation upon cooling typically points to either a supersaturated solution or the use of too much solvent.
-
Inducing Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Reducing Solvent Volume: If induction techniques don't work, you have likely used an excessive amount of solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously. Once the volume is reduced, allow the solution to cool again.
-
-
Enhancing Cooling:
-
Solution: If crystals are still not forming at room temperature, try cooling the flask in an ice-water bath. Slower cooling is generally preferred for purer crystals, but this can be a last resort to induce precipitation.
-
Q3: My product has "oiled out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.
-
Immediate Corrective Actions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level and allow the solution to cool more slowly.
-
Slow Down the Cooling Process: Insulate the flask by, for example, placing it in a beaker of warm water and allowing it to cool to room temperature gradually. This gives the molecules more time to align into a crystal lattice.
-
-
Revisiting Your Solvent System:
-
Solution: The chosen solvent may be the root cause. Consider a solvent with a lower boiling point. Alternatively, a two-solvent (or mixed-solvent) system can be effective. In this case, you would dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Q4: The recovery yield of my purified this compound is very low. What are the likely causes?
A4: Low recovery is a frustrating but solvable issue. The most common culprits are:
-
Using Too Much Solvent: As mentioned in Q2, excess solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Solution: Always strive to use the minimum amount of hot solvent required for complete dissolution. You can try to recover some of the lost product by evaporating a portion of the mother liquor and cooling it again for a second crop of crystals, although these may be less pure.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your funnel and receiving flask are pre-heated before filtration. You can do this by placing them in an oven or rinsing them with hot solvent. Perform the filtration as quickly as possible.
-
-
Washing with Too Much or Warm Solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent or a solvent that is not ice-cold can redissolve a significant portion of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Q5: My final product is still colored. How can I remove colored impurities?
A5: Colored impurities are common in organic synthesis.
-
Activated Charcoal Treatment:
-
Procedure: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to lower yields.
-
Next Step: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on solubility data and small-scale trials, select a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization of this compound
-
Solvent Pair Selection: Choose a "good" solvent in which this compound is very soluble (e.g., methanol) and a "poor" solvent in which it is sparingly soluble (e.g., water), and with which the "good" solvent is miscible.
-
Dissolution: Dissolve the crude material in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Data Presentation
| Solvent[5][6] | Solubility Profile for this compound | Suitability for Recrystallization |
| N,N-Dimethylformamide (DMF) | High solubility at room and elevated temperatures. | Generally not ideal for single-solvent recrystallization due to high solubility at low temperatures, but can be used in a mixed-solvent system. |
| Methanol | Moderate solubility, increases significantly with temperature. | Good candidate for single-solvent or mixed-solvent (with water) recrystallization. |
| Ethanol | Similar to methanol, good temperature-dependent solubility. | Good candidate for single-solvent or mixed-solvent (with water) recrystallization. |
| Isopropanol | Lower solubility than methanol and ethanol, but still shows temperature dependence. | Potential candidate, may result in higher recovery than methanol or ethanol. |
| Water | Low solubility. | Good "poor" solvent for a two-solvent system with a more soluble alcohol. |
| Acetonitrile | Moderate solubility. | Potential candidate for single-solvent recrystallization. |
| Acetone | Moderate solubility. | Potential candidate for single-solvent recrystallization. |
Visualizations
Recrystallization Workflow```dot
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- A-Z.lu. (n.d.). Solubility and Data Correlation of 2‑Bromo-5-hydroxypyrazine in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K.
- American Chemical Society. (2023, January 5). Solubility and Data Correlation of this compound in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K. ACS Publications.
Sources
- 1. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 3. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 4. WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
Technical Support Center: Bromination of Hydroxypyrazine
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bromination of hydroxypyrazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize this critical transformation.
Introduction: The Chemistry of Hydroxypyrazine Bromination
The bromination of 2-hydroxypyrazine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The hydroxyl group (-OH) is a strong activating, ortho-, para-director. However, in the pyrazine ring system, the two nitrogen atoms are strongly deactivating. This electronic tug-of-war makes the reaction sensitive to conditions, often leading to a range of side products. The reaction proceeds via the attack of the electron-rich pyrazine ring on an electrophilic bromine source (e.g., Br⁺ or a polarized bromine molecule), forming a resonance-stabilized carbocation known as a Wheland intermediate. Subsequent loss of a proton restores aromaticity and yields the brominated product.
This guide addresses the most common issues encountered during this process in a practical, question-and-answer format.
FAQ 1: Over-Bromination
Question: My primary isolated product is 3,5-dibromo-2-hydroxypyrazine, but I am targeting the monobrominated compound. How can I improve the selectivity for monosubstitution?
Short Answer: You are likely using reaction conditions that are too harsh or a brominating agent that is too reactive. The initial monobrominated product is still activated enough to undergo a second bromination.
Detailed Mechanistic Explanation
The -OH group on the 2-hydroxypyrazine ring is a powerful activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. After the first bromine atom is added (typically at the C5 position), the ring remains sufficiently activated for a second electrophilic attack, which occurs at the C3 position to yield the 3,5-dibromo product. Using a highly reactive brominating agent like elemental bromine (Br₂) often provides a high concentration of the electrophile, driving the reaction toward the thermodynamically stable dibrominated product.
Caption: Fig 1. Reaction pathway for over-bromination.
Troubleshooting Protocol: Enhancing Monoselectivity
-
Change the Brominating Agent: Switch from elemental bromine (Br₂) to a milder, more sterically hindered, or slower-releasing source of electrophilic bromine. N-Bromosuccinimide (NBS) is the preferred reagent for this purpose. It provides a low, steady concentration of Br₂, minimizing the rapid second bromination.
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of NBS). This ensures the brominating agent is the limiting reagent, leaving some starting material behind but drastically reducing the formation of the dibrominated product.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower (-10 °C). Lower temperatures decrease the reaction rate, giving the desired monobromination a kinetic advantage over the subsequent over-bromination reaction.
-
Solvent Choice: Use a less polar solvent. Highly polar solvents can stabilize the charged Wheland intermediate, accelerating the overall reaction rate and potentially reducing selectivity. Consider switching from highly polar solvents like acetic acid to something like dichloromethane (DCM) or chloroform.
Recommended Protocol for Monobromination
-
Dissolve 2-hydroxypyrazine (1.0 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (0.95 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 15-30 minutes.
-
Upon consumption of the starting material (or when the ratio of mono:di product is optimal), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Proceed with standard aqueous workup and purification.
| Brominating Agent | Relative Reactivity | Selectivity for Monobromination | Typical Side Products |
| Br₂ (Elemental Bromine) | Very High | Low | Di- and poly-brominated species |
| N-Bromosuccinimide (NBS) | Moderate | High | Succinimide |
| Pyridinium Bromide Perbromide | Moderate | Moderate-High | Pyridine hydrobromide |
| Dibromoisocyanuric Acid (DBI) | High | Low-Moderate | Isocyanuric acid |
FAQ 2: Product Instability and Hydrolysis
Question: I successfully formed the monobrominated product, but I am losing a significant amount during aqueous workup or column chromatography. A new, more polar spot appears on my TLC plate. What is happening?
Short Answer: Your brominated product is likely undergoing hydrolysis, where the bromine atom is substituted by a hydroxyl group from water.
Detailed Mechanistic Explanation
The carbon-bromine bond on the electron-rich pyrazine ring is susceptible to nucleophilic attack. During aqueous workup or purification on silica gel (which has surface-bound water), water can act as a nucleophile, attacking the carbon atom bearing the bromine. This leads to the formation of a dihydroxypyrazine derivative, which is significantly more polar and often difficult to separate from the starting material. This reaction is exacerbated by elevated temperatures or prolonged exposure to acidic or basic conditions.
Caption: Fig 2. Troubleshooting workflow for product hydrolysis.
Troubleshooting Protocol: Preventing Hydrolysis
-
Minimize Contact with Water: During workup, perform extractions quickly and efficiently. Instead of extensive washing with water, consider a single wash with brine (saturated NaCl solution) to remove bulk water, followed by drying with a vigorous drying agent like MgSO₄ or Na₂SO₄.
-
Anhydrous Purification: If hydrolysis is severe, avoid silica gel chromatography. Consider alternative purification methods like crystallization from an anhydrous solvent system or chromatography on a less protic stationary phase like alumina (neutral or basic).
-
Temperature Control: Concentrate the product solution under reduced pressure at low temperatures (≤ 30 °C). Avoid heating the purified product for extended periods.
-
pH Control: Ensure the workup is performed under neutral conditions. If the reaction was run in acid, neutralize carefully with a mild base like sodium bicarbonate, but avoid a strongly basic pH, which can also promote hydrolysis.
FAQ 3: Reaction Stalls or Fails to Initiate
Question: My reaction is very slow or does not proceed to completion, even after several hours. I am recovering mostly unreacted starting material. What is preventing the reaction?
Short Answer: The reaction conditions are likely too mild, or the brominating agent is not sufficiently activated. The deactivating effect of the pyrazine nitrogens is dominating.
Detailed Mechanistic Explanation
While the hydroxyl group is activating, the two ring nitrogens in pyrazine are strongly electron-withdrawing, making the ring electron-deficient and less reactive towards electrophiles than benzene. For a successful reaction, the electrophilicity of the bromine source must be sufficient to overcome this deactivation. Reagents like NBS may require an acid catalyst to generate a more potent electrophilic bromine species. Without a catalyst, the equilibrium may not favor the formation of the Wheland intermediate.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Introduce a Catalyst: If using NBS, add a catalytic amount of a Lewis acid (like FeBr₃) or a Brønsted acid (like sulfuric acid or acetic acid). The acid will coordinate to the bromine source, polarizing the Br-Br or N-Br bond and creating a much stronger electrophile ("Br⁺" character).
-
Increase Temperature: While low temperatures are recommended to prevent over-bromination, if the reaction is not starting, a modest increase in temperature (e.g., to room temperature) may be necessary to provide the required activation energy. Monitor carefully by TLC to find a balance between reaction rate and side product formation.
-
Check Reagent Quality: N-Bromosuccinimide can decompose over time, especially if it appears yellow or brown. It is recommended to use freshly recrystallized NBS for best results.
Recommended Protocol for Unreactive Substrates
-
Dissolve 2-hydroxypyrazine (1.0 eq) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.05 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
If no reaction occurs, gently warm the mixture to 40-50 °C.
-
Once the reaction is complete, pour the mixture into ice water and collect the precipitated product by filtration. Wash thoroughly with water to remove acetic acid.
FAQ 4: Purification Challenges
Question: My crude product is an inseparable mixture of starting material, monobromo, and dibromo products. How can I effectively purify the desired monobrominated compound?
Short Answer: This is a common and significant challenge. The polarity differences between these compounds can be minimal. A combination of optimized chromatography and crystallization is often required.
Detailed Explanation
The purification of pyrazine derivatives is notoriously challenging due to their similar polarities and potential for co-crystallization. Simple column chromatography may result in poor separation and significant product loss due to band broadening.
Troubleshooting Protocol: Advanced Purification Strategies
-
Optimize Chromatography:
-
Solvent System: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A very slow increase in polarity is key. Adding a small percentage (0.5-1%) of acetic acid to the mobile phase can sometimes sharpen peaks for heterocyclic compounds, but be mindful of potential hydrolysis on the column.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it dry onto the column. This often provides better resolution than wet loading.
-
-
Recrystallization: This can be a powerful technique if a suitable solvent system is found.
-
Solvent Screening: Test a range of solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions where the desired monobromo product has good solubility at high temperature but poor solubility at low temperature, while impurities remain in solution.
-
-
Preparative HPLC: For high-purity material required in drug development, reverse-phase preparative HPLC is often the most effective, albeit less scalable, method for separating these closely related compounds.
References
- Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
- 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Lumen Learning. [Link]
- Cas 21943-15-7,3,5-Dibromo-2-hydroxypyrazine. LookChem. [Link]
- 16.
- 6.2.2. Pyrazines. Science of Synthesis. [Link]
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
- On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journals. [Link]
- Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society. [Link]
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- N-Bromosuccinimide. Wikipedia. [Link]
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- Bromination of hydroxyaromatic compounds.
- Bromination of hydroxyaromatic compounds.
- N-Bromosuccinimide. Docslib. [Link]
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- 8.3 Electrophilic Aromatic Substitution Reactions: Bromination.
- in the chemical literature: dibromin
- Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society. [Link]
- NBS N-bromosuccinimide. PubChem. [Link]
- Pyrazolo-as-triazines. Part II. Bromination. Journal of the Chemical Society C: Organic. [Link]
- Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]
- Rapid method development to overcome challenges of bi-specific antibody purification. European Pharmaceutical Review. [Link]
- 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
- Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC. [Link]
- Draw the products of the following reactions, including their con... Pearson
Technical Support Center: Optimizing Base and Solvent for 2-Bromo-5-hydroxypyrazine Cross-Coupling Reactions
Welcome to the dedicated technical support center for optimizing cross-coupling reactions with 2-bromo-5-hydroxypyrazine. This resource is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this versatile, yet challenging, heterocyclic building block. The presence of a phenolic hydroxyl group and an electron-deficient pyrazine ring necessitates a careful and rational approach to reaction optimization, particularly concerning the choice of base and solvent.
This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will delve into the mechanistic reasoning behind our troubleshooting advice, empowering you to make informed decisions for successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenges stem from the electronic and functional nature of the substrate:
-
Electron-Deficient Ring: The pyrazine ring is electron-deficient, which can make the oxidative addition of the palladium catalyst to the C-Br bond more facile. However, this electron deficiency also makes the ring susceptible to side reactions.
-
Acidic Hydroxyl Group: The phenolic hydroxyl group has an acidic proton. The pKa of the related 5-hydroxypyrazine-2-carboxylic acid has been predicted to be around 6.15, suggesting the hydroxyl group in this compound is also acidic.[1] This acidic proton can react with the base, potentially leading to solubility issues, catalyst inhibition, or undesired side reactions.
-
Competing Reactivity: The hydroxyl group can act as a nucleophile, leading to undesired O-arylation as a side product, competing with the desired C-C bond formation.
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
Q2: What are the primary roles of the base in the cross-coupling of this compound?
A2: The base plays several critical roles in a Suzuki-Miyaura cross-coupling reaction:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2]
-
Facilitating the Catalytic Cycle: The base is involved in the regeneration of the active Pd(0) catalyst.
-
Neutralizing Acidic Byproducts: The reaction generates acidic byproducts that need to be neutralized to maintain the catalytic cycle's efficiency.
With this compound, the base can also deprotonate the hydroxyl group, which can influence the substrate's reactivity and solubility.
Q3: How does the choice of solvent impact the reaction?
A3: The solvent is a critical parameter that influences multiple aspects of the reaction:
-
Solubility: The solvent must dissolve the this compound, the coupling partner, the catalyst, and the base to a sufficient extent.
-
Catalyst Stability and Activity: The solvent can affect the stability and activity of the palladium catalyst.[3][4] Polar aprotic solvents can stabilize charged palladium species, which may be beneficial in some cases.[3]
-
Reaction Rate and Selectivity: The solvent can influence the rates of the individual steps in the catalytic cycle, thereby affecting the overall reaction rate and selectivity (e.g., C-arylation vs. O-arylation).
-
Role of Water: In many Suzuki couplings, a co-solvent of water is used to dissolve the inorganic base.[5] Water can also play a key role in the transmetalation step.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the cross-coupling of this compound.
Problem 1: Low or No Product Yield
This is a frequent issue and can be caused by several factors. The following workflow can help diagnose and solve the problem.
Problem 2: Significant Formation of Side Products
The presence of the hydroxyl group can lead to specific side reactions.
-
O-Arylation: The formation of a diaryl ether byproduct is a common issue with phenolic substrates.
-
Cause: The deprotonated hydroxyl group can act as a nucleophile and couple with the aryl partner.
-
Solutions:
-
Use a Weaker Base: A milder base may favor C-arylation over O-arylation. Consider screening bases like K₂CO₃ or Cs₂CO₃.[7]
-
Protecting Group Strategy: If O-arylation is persistent, consider protecting the hydroxyl group as a methyl ether or another stable protecting group that can be cleaved post-coupling.
-
Ligand Choice: The choice of ligand can influence the selectivity. Experiment with different phosphine ligands.
-
-
-
Protodeboronation of the Boronic Acid: The boronic acid is replaced by a hydrogen atom.
-
Cause: This is often promoted by high temperatures and the presence of water and a strong base.
-
Solutions:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and a soluble base to minimize water.
-
Use a Milder Base: A weaker base can reduce the rate of protodeboronation.
-
Use a Boronic Ester: Pinacol or MIDA esters of the boronic acid are often more stable and less prone to protodeboronation.[8]
-
-
-
Hydrodebromination: The bromo group on the pyrazine is replaced by a hydrogen atom.
-
Cause: This can be caused by certain palladium-hydride species formed in the reaction mixture.
-
Solutions:
-
Optimize the Base and Solvent: A weaker, non-nucleophilic base and aprotic solvents are generally preferred.
-
Ensure Anhydrous and Anaerobic Conditions: Rigorously dry all reagents and solvents and maintain an inert atmosphere.
-
-
Optimizing the Base: A Comparative Guide
The choice of base is critical and highly substrate-dependent. A screening of bases is often necessary.
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Potential Issues with this compound |
| K₃PO₄ | ~12.3 | 2-3 equiv., often in a biphasic solvent system | Strong, non-nucleophilic, effective for many challenging couplings. | Can be too strong, potentially promoting side reactions. |
| K₂CO₃ | ~10.3 | 2-3 equiv., aqueous or anhydrous | Milder than K₃PO₄, commonly used and effective. | May not be strong enough for less reactive coupling partners. |
| Cs₂CO₃ | ~10.4 | 2-3 equiv., often in anhydrous solvents | High solubility in organic solvents, often very effective. | Can be expensive. |
| NaOH/KOH | ~15.7 | 2-3 equiv., aqueous solutions | Strong and inexpensive. | Can be too aggressive, leading to catalyst decomposition and side reactions. |
| Organic Bases (e.g., Et₃N, DBU) | ~11 (Et₃N), ~13.5 (DBU) | 2-3 equiv., anhydrous solvents | Soluble in organic solvents. | Often less effective than inorganic bases in Suzuki couplings.[7] |
Recommendation: Start with K₃PO₄ or K₂CO₃ . If yields are low or side reactions are observed, screen other bases from the table.
Optimizing the Solvent: A Comparative Guide
The solvent system should be chosen to ensure adequate solubility of all components and to promote the desired reaction pathway.
| Solvent System | Polarity | Typical Temperature Range (°C) | Advantages | Potential Issues with this compound |
| 1,4-Dioxane / H₂O | Polar aprotic / Protic | 80 - 110 | Excellent for dissolving a wide range of substrates and inorganic bases. | The presence of water can promote protodeboronation. |
| Toluene / H₂O | Nonpolar / Protic | 80 - 110 | Good for many Suzuki couplings, less polar than dioxane. | Solubility of this compound may be limited. |
| DMF or DMAc | Polar aprotic | 80 - 150 | High boiling points, good solvating power. | Can be difficult to remove, may lead to side reactions at high temperatures. |
| THF / H₂O | Polar aprotic / Protic | 60 - 70 | Lower boiling point, good for milder conditions. | May not be suitable for less reactive coupling partners requiring higher temperatures. |
| Acetonitrile (MeCN) | Polar aprotic | 70 - 80 | Can sometimes offer unique selectivity.[3] | May not be as generally applicable as other solvents. |
Recommendation: A biphasic system like 1,4-Dioxane/H₂O (e.g., 4:1 or 5:1 v/v) is a good starting point. If solubility is an issue, consider DMF. If protodeboronation is a problem, try anhydrous conditions with a soluble base.
Experimental Protocols
The following protocols are provided as starting points and should be optimized for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a good starting point for screening bases and solvents.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Protecting Group Strategy
If O-arylation is a persistent issue, protecting the hydroxyl group is a viable strategy. A methyl ether is a common choice.
-
Protection: Methylate the hydroxyl group of this compound using a standard procedure (e.g., methyl iodide and a suitable base like K₂CO₃ in acetone). Purify the resulting 2-bromo-5-methoxypyrazine.
-
Cross-Coupling: Perform the Suzuki-Miyaura coupling on the protected substrate using the optimized conditions from Protocol 1.
-
Deprotection: Cleave the methyl ether to reveal the hydroxyl group. This can be achieved using reagents like BBr₃ or HBr.
References
- Gagnon, A., & Du, X. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Quora. (2023).
- ResearchGate. (2020). Screening of different bases for Suzuki coupling. [Link]
- ResearchGate. (2020). Screening of different bases for Suzuki coupling. [Link]
- ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- ResearchGate. (2025). Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl)
- ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]
- Illinois Experts. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. [Link]
- ResearchGate. (2025).
- ChemistryViews. (2019).
- NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
- Wikipedia. Suzuki reaction. [Link]
- MDPI. (2021).
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- The Royal Society of Chemistry. (2015).
- ACS Publications. (2014).
- Anderson's Process Solutions. (2010).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- MDPI. (2021).
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- YouTube. (2018).
- MDPI. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- CAS.org. 5-Hydroxypyrazine-2-carboxylic acid. [Link]
- Immunomart. 5-Hydroxypyrazine-2-Carboxylic Acid. [Link]
- PMC. (2024).
- Organic-Chemistry.org. (2004).
- Royal Society of Chemistry. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. [Link]
- ResearchGate. (2025). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. [Link]
- ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ChemRxiv. (2020). Non-innocent electrophiles unlock exogenous base-free coupling reactions. [Link]
- PMC. (2021). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. [Link]
- ResearchGate. (2025). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. [Link]
- PubMed. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: A Troubleshooting Guide for Piperazine Derivative Synthesis
Welcome to the technical support center for the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these valuable scaffolds. Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, but their synthesis can present unique difficulties.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of piperazine derivatives.
Issue 1: Poor Selectivity - Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct
Question: My reaction is yielding a significant amount of the 1,4-di-substituted byproduct, resulting in a low yield of the desired mono-substituted piperazine. How can I improve the selectivity for mono-substitution?
Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable reactivity of both nitrogen atoms in the piperazine ring.[3][4] The mono-substituted product is often still nucleophilic enough to react further.[5] To enhance mono-selectivity, a multi-faceted approach considering stoichiometry, reaction conditions, and protecting group strategies is recommended.
Causality and Strategic Solutions:
-
Stoichiometric Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is a common and effective strategy.[3][6] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[5]
-
Slow Addition of Reagents: A slow, controlled addition of the alkylating or arylating agent, often at a reduced temperature, can help maintain a low concentration of the electrophile in the reaction mixture. This minimizes the opportunity for the mono-substituted product to react a second time.[3][5]
-
Protonation Strategy: Leveraging the difference in pKa values of the two piperazine nitrogens (pKa1 ≈ 9.73 and pKa2 ≈ 5.35) can be a powerful tool.[4] By using one equivalent of acid, you can form a mono-protonated piperazine salt. The protonated nitrogen is significantly less nucleophilic, thus directing the substitution to the free nitrogen.[2][4]
-
Protecting Groups: For the highest level of control, especially in multi-step syntheses, using a mono-protected piperazine is the most robust method.[1][2][3] The protecting group physically blocks one nitrogen, forcing the reaction to occur at the other. The protecting group can be subsequently removed.[1][4]
| Protecting Group | Abbreviation | Deprotection Conditions | Key Stability |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl)[1] | Stable to base and hydrogenolysis.[1] |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[1] | Stable to acidic and basic conditions. |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF)[1] | Labile to basic conditions. |
Experimental Protocol: Mono-N-alkylation using Excess Piperazine
-
To a solution of piperazine (10 equivalents) in a suitable solvent like acetonitrile, add a mild base such as potassium carbonate (2 equivalents).[3][6]
-
Slowly add the alkyl halide (1 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[3][6]
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography or crystallization.
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Low or No Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazines. What are the potential causes, and how can I optimize the reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful selection of catalyst, ligand, base, and reaction conditions. Low yields often point to issues with catalyst deactivation, suboptimal component selection, or impure starting materials.[3]
Causality and Strategic Solutions:
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical.[3] For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are often required.[3] It is advisable to screen a variety of ligands and palladium sources.
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, for sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be necessary.
-
Solvent and Temperature: Anhydrous and deoxygenated solvents such as toluene, dioxane, or THF are typically used.[3] Water can lead to catalyst deactivation. The reaction temperature often ranges from 80-110 °C.[3]
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Maintaining a strictly inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst oxidation and decomposition.[7]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Issue 3: Challenges in Product Purification and Isolation
Question: I am having difficulty purifying my piperazine derivative. It is either an oil that won't crystallize, or I experience poor recovery during chromatographic purification.
Answer: The purification of piperazine derivatives can be challenging due to their inherent physicochemical properties, such as high polarity, basicity, and hygroscopicity.[8] These characteristics can lead to issues with solubility and chromatographic separation.[8]
Causality and Strategic Solutions:
-
Product is an Oil and Fails to Crystallize:
-
Residual Solvents or Impurities: The oily nature of a product can be due to residual solvents or impurities that inhibit crystallization.[8] Ensure complete solvent removal using a high vacuum and gentle heating.[8] If impurities are suspected, further purification by column chromatography may be necessary.[8]
-
Salt Formation: A highly effective strategy is to convert the oily free base into a solid salt.[8] The hydrochloride or diacetate salts are often crystalline and can be easily isolated by filtration.[8]
-
-
Chromatographic Issues:
-
Peak Tailing: The basicity of the piperazine nitrogens can lead to strong interactions with the acidic silica gel in normal-phase chromatography, causing peak tailing.[8] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.
-
Poor Retention in Reverse-Phase HPLC: The high polarity of many piperazine derivatives can result in poor retention on C18 columns.[8] Using a mobile phase with a lower organic content or employing a column with a different stationary phase (e.g., phenyl-hexyl) may improve separation.
-
Experimental Protocol: Purification via Diacetate Salt Formation
-
Dissolve the crude piperazine-containing mixture in acetone at a temperature in the range of 20-40°C. The solution should contain approximately 0.5 to 20 weight percent piperazine.[9]
-
Add glacial acetic acid in a quantity that is at least stoichiometric to form the diacetate salt.[8][9]
-
The crystalline piperazine diacetate will precipitate. Cool the mixture to 10-30°C to maximize precipitation.[9]
-
Separate the precipitated salt from the liquid by filtration.[8][9]
-
Wash the collected precipitate with cold acetone to remove remaining impurities.[8]
-
Dry the purified piperazine diacetate under vacuum.[8]
-
The free base can be regenerated by treating the diacetate salt with a suitable base.[8]
Caption: General purification strategy for piperazine derivatives.
References
- Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives - Benchchem.
- Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
- Protecting Groups in the Synthesis of Unsymmetrical Piperazines.
- Technical Support Center: Large-Scale Piperazine Synthesis - Benchchem.
- Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
- Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem.
- Purification of piperazine - Google Patents.
- Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Preventing Decomposition of 2-Bromo-5-hydroxypyrazine During Reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and reactivity of 2-Bromo-5-hydroxypyrazine in various chemical transformations. Our goal is to equip you with the knowledge to anticipate and prevent its decomposition, ensuring the success of your synthetic endeavors.
Introduction: The Dichotomy of Reactivity and Instability
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyrazine ring adorned with a halogen and a hydroxyl group, make it an attractive substrate for a variety of cross-coupling reactions. However, this same electronic nature contributes to its potential for decomposition under certain reaction conditions. Understanding the interplay of these factors is paramount to its successful application.
This guide will delve into the common challenges encountered when working with this compound and provide scientifically grounded solutions to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound appears to be degrading even before the reaction begins. What are the likely causes and how can I prevent this?
A1: The stability of this compound can be compromised by several environmental factors, even during storage and handling. The primary culprits are often light, heat, and exposure to strong acids or bases.
-
Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, especially under UV light.[1][2] This can lead to the cleavage of the carbon-bromine bond and the formation of radical species, initiating a cascade of decomposition reactions.
-
Troubleshooting: Always store this compound in an amber vial or a container protected from light. When setting up reactions, minimize its exposure to direct laboratory light for extended periods.
-
-
Thermal Decomposition: While specific data for this compound is not extensively published, related heterocyclic compounds can undergo thermal decomposition at elevated temperatures.[3]
-
Troubleshooting: Store the compound at recommended low temperatures, typically refrigerated. Avoid unnecessary heating of the solid material.
-
-
pH Sensitivity: The pyrazine ring and the hydroxyl group can be sensitive to extreme pH conditions. Strong acids can lead to protonation and potential ring-opening, while strong bases can cause deprotonation and increase susceptibility to oxidation.[4]
-
Troubleshooting: Store the compound in a neutral, dry environment. When preparing solutions, use neutral or slightly acidic solvents if possible and prepare them fresh for each reaction.
-
Q2: I'm observing significant hydrodehalogenation (de-bromination) of my this compound during palladium-catalyzed cross-coupling reactions. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common and often frustrating side reaction when working with electron-deficient aryl bromides like this compound.[5] This process replaces the bromine atom with a hydrogen atom, leading to the formation of 5-hydroxypyrazine and reducing the yield of your desired coupled product. The presence of the hydroxyl group can exacerbate this issue.
Key Factors Influencing Hydrodehalogenation:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands can sometimes favor the reductive elimination pathway that leads to hydrodehalogenation.
-
Base: The strength and nature of the base play a significant role. Strong bases, particularly in the presence of protic solvents or water, can facilitate the formation of palladium-hydride species, which are key intermediates in the hydrodehalogenation pathway.
-
Solvent: Protic solvents can act as a proton source, increasing the likelihood of hydrodehalogenation.[5]
-
Temperature: Higher reaction temperatures can accelerate the rate of this undesired side reaction.[5]
Troubleshooting Workflow for Minimizing Hydrodehalogenation:
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Detailed Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. | Stronger bases like NaOtBu can more readily generate palladium-hydride species. |
| Solvent | Employ anhydrous and degassed aprotic solvents like dioxane, toluene, or THF. | This minimizes potential proton sources that contribute to hydrodehalogenation.[5] |
| Ligand | Screen a variety of phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective. | The steric and electronic properties of the ligand have a profound impact on the relative rates of productive coupling versus hydrodehalogenation. |
| Temperature | Attempt the reaction at the lowest effective temperature (e.g., 60-80 °C). | Lower temperatures can disfavor the hydrodehalogenation pathway.[5] |
Q3: The hydroxyl group on my this compound seems to be interfering with the reaction. Should I protect it?
A3: Yes, protecting the hydroxyl group is often a prudent strategy, especially when encountering issues like low yield, complex side product formation, or catalyst inhibition. The acidic proton of the hydroxyl group can be deprotonated by the base used in the coupling reaction, leading to a phenoxide species.[6] This can alter the electronic properties of the substrate and potentially coordinate with the palladium catalyst, interfering with the catalytic cycle. The electron-donating nature of the resulting phenoxide can also make oxidative addition more challenging.[7]
Protecting Group Strategies:
| Protecting Group | Deprotection Conditions | Key Considerations |
| Methyl (Me) | Strong acid (e.g., HBr, BBr₃) | Robust protection, but requires harsh deprotection that may not be compatible with all functional groups. |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Mild deprotection, but incompatible with reducible functional groups. |
| Methoxymethyl (MOM) | Acidic conditions (e.g., HCl in MeOH) | Relatively mild deprotection. |
| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride source (e.g., TBAF) or acid | Mild deprotection, but stability to the basic conditions of the coupling reaction should be considered. |
Experimental Workflow for Protecting Group Strategy:
Caption: General workflow for a protecting group strategy.
Q4: I am attempting a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling). What is causing this and how can I prevent it?
A4: Glaser homocoupling is a well-known side reaction in traditional Sonogashira couplings, which is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[8] The resulting diynes can be difficult to separate from the desired product and significantly lower the yield.
Strategies to Minimize Glaser Homocoupling:
-
Rigorous Exclusion of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents and reagents.
-
Copper-Free Sonogashira Conditions: The most effective way to eliminate Glaser homocoupling is to employ a copper-free Sonogashira protocol.[4][9][10] These methods often require a slightly higher catalyst loading or a more active palladium/ligand system but offer the significant advantage of cleaner reaction profiles.
Recommended Copper-Free Sonogashira Protocol:
A typical copper-free Sonogashira reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., an amine like Et₃N or an inorganic base like K₂CO₃), and an appropriate solvent (e.g., THF, DMF, or toluene).
Q5: How can I effectively monitor the progress of my reaction and identify potential decomposition products?
A5: High-Performance Liquid Chromatography (HPLC) is an invaluable tool for monitoring the progress of your reaction and detecting the formation of byproducts.
HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point for the analysis of this compound and its derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to resolve the starting material, product, and potential impurities.
-
Detection: UV detection is suitable for these aromatic compounds. Monitoring at multiple wavelengths can help in distinguishing between different species.
-
LC-MS: For unambiguous identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It provides molecular weight information that is crucial for structural elucidation.[11]
By regularly taking aliquots from your reaction mixture and analyzing them by HPLC, you can track the consumption of your starting material, the formation of your desired product, and the appearance of any unknown peaks that may indicate decomposition.
Conclusion
The successful application of this compound in organic synthesis hinges on a thorough understanding of its potential decomposition pathways and the strategies to mitigate them. By carefully controlling reaction parameters such as temperature, pH, and the choice of catalyst, base, and solvent, researchers can minimize unwanted side reactions like hydrodehalogenation and Glaser homocoupling. The use of protecting groups for the hydroxyl functionality is a powerful tool to enhance stability and improve reaction outcomes. Coupled with diligent reaction monitoring by techniques such as HPLC, these approaches will enable the effective use of this versatile building block in the synthesis of novel and complex molecules.
References
- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed. (n.d.).
- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - ResearchGate. (n.d.).
- PubChem. (n.d.). This compound.
- Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PubMed Central. (n.d.).
- Herz Pharmaceutical. (n.d.). This compound.
- Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation | Request PDF - ResearchGate. (n.d.).
- Thermal decomposition of atrazine and its toxic products - Environmental Science: Processes & Impacts (RSC Publishing). (n.d.).
- Bromine-photosensitized degradation of perfluorooctanoic acid - PMC - NIH. (n.d.).
- Amerigo Scientific. (n.d.). This compound (95%).
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. (n.d.).
- Thermal Decomposition Study of Ferrocene [(C 5 H 5 ) 2 Fe] - ResearchGate. (n.d.).
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchGate. (n.d.).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Assay Genie. (2024, March 22). Deprotonation: Unveiling the Chemistry Behind It.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - ACS Publications. (2017, August 15).
Sources
- 1. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. | Semantic Scholar [semanticscholar.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. assaygenie.com [assaygenie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Bromo-5-hydroxypyrazine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Bromo-5-hydroxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions with this electron-deficient, functionalized heterocyclic substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can achieve optimal results with scientific rigor.
The presence of both a pyrazine ring and a hydroxyl group on the this compound scaffold presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The pyrazine nitrogen can act as a coordinating agent, potentially poisoning the catalyst, while the hydroxyl group can either direct the reaction or lead to undesired side products. This guide will provide you with the expertise to overcome these hurdles.
Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered when performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.
Issue 1: Low or No Conversion of this compound
Q: My cross-coupling reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I fix it?
A: Low or no conversion in cross-coupling reactions with this compound is a common problem that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The electron-deficient nature of the pyrazine ring and the presence of the hydroxyl group can both play a role.
Potential Causes and Solutions:
-
Catalyst Poisoning by Pyrazine Nitrogen: The lone pair of electrons on a nitrogen atom of the pyrazine ring can strongly coordinate to the palladium center, inhibiting the catalyst by blocking its active site.[1][2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos can shield the palladium center, preventing the pyrazine nitrogen from coordinating and deactivating the catalyst.[1][2][3] Consider using advanced pre-catalysts, like the Buchwald G3 pre-catalysts, which can provide a more stable and active catalytic species.[2]
-
-
Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.[2]
-
Inappropriate Base Selection: The choice and strength of the base are critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions. An incorrect base can lead to a stalled reaction.[2][6]
-
Solution: A screening of bases is highly recommended. For Suzuki couplings, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[2] For more challenging couplings, a stronger base such as K₃PO₄ might be necessary.[2] In Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[4][7]
-
-
Poor Solvent Choice: The solvent must be able to dissolve all reactants and be compatible with the chosen catalyst system.
-
Low Reaction Temperature: Insufficient heating can result in an incomplete reaction.
Issue 2: Significant Formation of Side Products
Q: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of your desired product. Common side reactions include protodeboronation (in Suzuki couplings), homocoupling, and O-arylation of the hydroxyl group.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often caused by the presence of water and/or acidic impurities.[8][9]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki) or two molecules of the alkyne (Glaser coupling in Sonogashira).
-
O-Arylation of the Hydroxyl Group: The hydroxyl group on the pyrazine ring can be deprotonated by the base, and the resulting alkoxide can act as a nucleophile, leading to the formation of an ether side product.
-
Mitigation:
-
Base Selection: Use a weaker base that is less likely to deprotonate the hydroxyl group. A careful screening of bases is crucial. For instance, switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ or even NaHCO₃ might be beneficial.[13]
-
Protecting Groups: If O-arylation is a persistent issue, consider protecting the hydroxyl group before the coupling reaction. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or methyl ethers.
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst and ligand is best for coupling with this compound?
A1: There is no single "best" catalyst system, as the optimal choice will depend on the specific coupling partner (boronic acid, amine, or alkyne). However, a general principle is to use a catalyst system that is resistant to poisoning by the pyrazine nitrogen. This typically means employing bulky, electron-rich phosphine ligands .[1][2][3][4][14]
-
For Suzuki and Buchwald-Hartwig reactions, ligands like XPhos, SPhos, and RuPhos are excellent starting points.[2][3][4] They are known to be effective for heteroaryl couplings and can help prevent catalyst inhibition.[2]
-
For Sonogashira couplings, while traditional Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst can be effective, copper-free conditions are often preferred to avoid homocoupling of the alkyne.[10][11][12] A monoligated palladium precatalyst can be highly efficient for room-temperature, copper-free Sonogashira couplings.[15]
Q2: Can the hydroxyl group on this compound interfere with the coupling reaction?
A2: Yes, the hydroxyl group can have a significant impact. On one hand, it can act as a directing group, potentially influencing the regioselectivity of the reaction if other reactive sites were present.[16][17] On the other hand, it can be deprotonated by the base in the reaction mixture, leading to undesired O-arylation side products.[18] Careful selection of the base is crucial to minimize this side reaction. In some cases, protecting the hydroxyl group may be the most effective strategy.
Q3: What are the key experimental parameters to control for a successful coupling reaction?
A3: Beyond the choice of catalyst, ligand, and base, several other parameters are critical for success:
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and reagents.[3]
-
Solvent Degassing: The solvent should be thoroughly degassed before use to remove dissolved oxygen.[3]
-
Reagent Purity: Ensure that all reagents, especially the boronic acid or ester in Suzuki couplings, are pure and dry.[3]
-
Temperature Control: The reaction temperature should be carefully controlled and optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[8]
Q4: What are the visual indicators of catalyst deactivation?
A4: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black .[1] This indicates that the active Pd(0) catalyst has aggregated into an inactive form. A significant color change in the reaction mixture that deviates from what is expected for a successful reaction can also be an indication of the formation of inactive palladium species.[1]
Recommended Starting Conditions for Cross-Coupling Reactions
The following tables provide recommended starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound. These should be considered as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Troubleshooting Tips |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) | Consider using advanced pre-catalysts (e.g., Buchwald G3) for challenging substrates.[2] |
| Ligand | SPhos or XPhos (2-4 mol%) | Screen other bulky, electron-rich phosphine ligands (e.g., RuPhos, cataCXium A).[2] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Screen other inorganic bases such as K₃PO₄ or KF. The choice may depend on the boronic acid used.[2][13] |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | For moisture-sensitive substrates, consider anhydrous solvents like THF or DMF to avoid protodeboronation.[2] |
| Temperature | 80 - 110 °C | Optimize the temperature based on reaction progress monitoring (TLC or LC-MS). |
| Boronic Acid | Arylboronic acid (1.2 - 1.5 equivalents) | If protodeboronation is an issue, switch to the corresponding pinacol boronate ester.[8] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Troubleshooting Tips |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Other Pd(0) sources can also be effective. |
| Ligand | RuPhos or BrettPhos (2-4 mol%) | These ligands are often superior for a range of amine substrates.[4] |
| Base | LiHMDS or NaOtBu (1.5-2.2 equivalents) | The choice of base can be critical; screen different strong, non-nucleophilic bases.[4][7] |
| Solvent | Toluene or THF (anhydrous) | Ensure the solvent is dry to prevent quenching of the strong base. |
| Temperature | 100 °C | Adjust temperature as needed based on reaction progress. |
| Amine | Primary or secondary amine (1.2 equivalents) | Ensure the amine is of high purity. |
Table 3: Recommended Starting Conditions for Copper-Free Sonogashira Coupling
| Parameter | Recommended Condition | Rationale & Troubleshooting Tips |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or a monoligated precatalyst[15] | Copper-free conditions avoid Glaser homocoupling.[10][11][12] |
| Ligand | PPh₃ (if not part of the precatalyst) | Other phosphine ligands can be screened. |
| Base | Diisopropylamine (DIPA) or Triethylamine (TEA) (2-5 equivalents) | The amine base often serves as the solvent or co-solvent.[19] |
| Solvent | THF or DMF | Choose a solvent that ensures solubility of all components. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings can proceed at room temperature.[15][19] |
| Alkyne | Terminal alkyne (1.1 - 1.5 equivalents) | Ensure the alkyne is free of impurities. |
Experimental Workflows and Diagrams
Generalized Workflow for a Cross-Coupling Reaction
Caption: A generalized workflow for performing a cross-coupling reaction.
Decision Tree for Catalyst System Selection
Caption: A decision tree to guide initial catalyst system selection.
References
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. Benchchem.
- A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. Benchchem.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH.
- Technical Support Center: Optimizing Suzuki Coupling with 3-Amino-6-methoxypyridazine. Benchchem.
- Application Notes and Protocols for Stille Cross-Coupling Reactions with Hydroxyl-Functionalized Substrates. Benchchem.
- Sonogashira Coupling. NROChemistry.
- Buchwald–Hartwig amination. Wikipedia.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. Benchchem.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Copper-free Sonogashira coupling. The chemical reaction database.
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine. Benchchem.
- (PDF) Transition metal-catalyzed functionalization of pyrazines. ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Sonogashira coupling. Wikipedia.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Optimizing reaction conditions for Suzuki coupling with 3,4,5-Trimethoxybenzonitrile. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki Coupling. Organic Chemistry Portal.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI.
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2-Bromo-5-hydroxypyrazine
Welcome to the technical support guide for 2-Bromo-5-hydroxypyrazine. This document provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering purity issues with this critical pharmaceutical intermediate.[1] The guidance herein is structured in a practical question-and-answer format to directly address common challenges in the laboratory.
Part 1: Initial Assessment & Common Issues
This section focuses on the initial evaluation of your this compound sample and understanding the potential sources of impurity.
Q1: My this compound sample is an off-white, beige, or pale yellow powder. Is this normal, and what does it indicate?
A: While high-purity this compound is typically described as a white to almost white crystalline powder, it is common for crude samples to appear as an off-white to beige or yellow powder.[1][2] This discoloration often indicates the presence of impurities.
-
Causality: The coloration can result from residual starting materials, by-products from the synthesis, or degradation products. Synthesis of this compound often starts with 2-amino-5-bromopyrazine, and incomplete reactions or side reactions can introduce colored impurities.[3] Furthermore, heterocyclic compounds can be susceptible to oxidation or degradation upon exposure to air, light, or thermal stress, leading to colored degradants.[4]
Q2: What are the likely impurities in my crude this compound sample?
A: The impurity profile depends heavily on the synthetic route and storage conditions. However, you can typically anticipate the following classes of impurities:
-
Unreacted Starting Materials: The most common starting material is 2-amino-5-bromopyrazine.[3] Its presence can be detected using techniques like HPLC or TLC.
-
Reaction By-products: The synthesis involves diazotization of the amino group followed by hydrolysis. Incomplete hydrolysis or side reactions can lead to various by-products.
-
Positional Isomers: Depending on the specificity of the bromination step in a related synthesis, trace amounts of other bromo-hydroxypyrazine isomers could be present.
-
Degradation Products: Forced degradation studies on similar heterocyclic structures suggest that hydrolysis (acidic or basic), oxidation, and photolysis can generate impurities.[4] For instance, extended exposure to atmospheric moisture could potentially lead to debromination or other structural changes.
Q3: Which analytical techniques are best for assessing the initial purity of my sample?
A: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment.[5] It excels at separating the main compound from impurities, allowing for quantification based on peak area percentage. An HPLC method is essential for tracking purification progress.
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values is a strong indicator of high purity.[6][7] Literature values for this compound vary (e.g., 115-119 °C or 134-136 °C), which may reflect different polymorphic forms or purity levels.[2] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the main compound. Quantitative NMR (qNMR) is a primary method that can determine absolute purity without requiring a specific reference standard for the analyte.[5]
-
Gas Chromatography (GC): Several suppliers specify purity for this compound at ≥95% as determined by GC, making it a viable technique for analysis.[1][8]
Part 2: Troubleshooting Guides & Purification Protocols
This section provides detailed, step-by-step workflows for the most effective purification methods: recrystallization and column chromatography.
Caption: Workflow for selecting a purification method.
Recrystallization: The Preferred Method for High-Yield Purification
Recrystallization is highly effective when dealing with solids that are "mostly pure" (e.g., >90%) and where impurities have different solubility profiles from the target compound. It is based on the principle that the solubility of most solids increases with temperature.[6][9]
Q4: How do I choose the right solvent for recrystallizing this compound?
A: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A comprehensive study on the solubility of this compound provides excellent guidance.[3][10]
Solubility Data Summary:
| Solvent | Solubility Ranking (Highest to Lowest) | Comments |
| N,N-Dimethylformamide (DMF) | 1 | High solubility; may be best used as part of a co-solvent system to reduce solubility upon cooling. |
| Acetone | 2 | Good candidate; volatile and dissolves the compound well. |
| Acetonitrile | 3 | Good candidate; often used in purification of polar compounds. |
| n-Propanol | 4 | Potential candidate; higher boiling point than ethanol. |
| Isopropanol | 5 | Good candidate; commonly used for recrystallization. |
| Ethanol | 6 | Good candidate; readily available and effective. |
| Methanol | 7 | Good candidate; similar properties to ethanol. |
| Water | 10 | Very low solubility; excellent choice as an "anti-solvent" in a co-solvent system (e.g., Ethanol/Water). |
Expert Recommendation: An ethanol/water or isopropanol/water co-solvent system is an excellent starting point. The compound is soluble in alcohols, and the addition of water as an anti-solvent will dramatically decrease its solubility, promoting crystal formation upon cooling.
Q5: Can you provide a step-by-step protocol for recrystallization?
A: Certainly. This protocol uses an ethanol/water co-solvent system.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 5-10 mL) while heating and stirring until the solid completely dissolves.[11]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all solvent. The final product should be a white, crystalline solid.
Caption: Step-by-step recrystallization workflow.
Q6: My compound is not crystallizing from the solution. What should I do?
A: This is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: Add a tiny, pure crystal of this compound to the solution. This "seed" crystal will act as a template for crystallization.[6]
-
Add More Anti-Solvent: If using a co-solvent system, you may have too much of the primary (high-solubility) solvent. Try adding a bit more anti-solvent (e.g., water).
-
Reduce Volume: If you've added too much solvent overall, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound and inducing crystallization upon cooling.
Column Chromatography: For Complex Mixtures or Oily Solids
Column chromatography is a powerful technique used to separate components of a mixture based on their differential adsorption to a stationary phase.[12][13] It is ideal when recrystallization fails, such as when dealing with oily products or mixtures with multiple impurities of similar solubility.
Q7: When should I use column chromatography instead of recrystallization?
A: Opt for column chromatography under these conditions:
-
The crude product is an oil or waxy solid that is difficult to recrystallize.
-
Multiple impurities are present, as detected by TLC or HPLC.
-
The impurities have very similar solubility profiles to the desired compound, making separation by recrystallization inefficient.
Q8: How do I select the right solvent system (mobile phase) for column chromatography?
A: The key is to find a solvent system where your target compound moves off the baseline but is well-separated from impurities. This is determined using Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica gel is the most common and appropriate stationary phase for a moderately polar compound like this compound.
-
Mobile Phase Selection (TLC):
-
Start with a relatively non-polar solvent system, such as 20% Ethyl Acetate in Hexanes.
-
Spot your crude mixture on a TLC plate and develop it in the chosen solvent system.
-
The ideal solvent system will give your target compound a Retention Factor (Rƒ) of 0.25-0.35 .
-
If the spot stays at the bottom (Rƒ is too low), increase the polarity of the mobile phase (e.g., move to 30% or 40% Ethyl Acetate).
-
If the spot runs to the top (Rƒ is too high), decrease the polarity (e.g., move to 10% Ethyl Acetate).
-
Q9: Can you provide a detailed workflow for purification by column chromatography?
A: This protocol assumes a suitable mobile phase has been identified via TLC.
Experimental Protocol: Column Chromatography
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[14]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like acetone or dichloromethane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.[14]
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure (flash chromatography) to start the flow. The solvent should continuously run through the column without letting the top of the silica bed run dry.[15]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes (fractions).[16]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a TLC plate alongside a sample of your crude starting material.
-
Combine & Evaporate: Combine the fractions that contain only the pure compound. Remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Post-Purification & Verification
Q10: How can I confirm the purity of my this compound after purification?
A: Re-run the same analytical tests used for the initial assessment.
-
HPLC: An ideal result shows a single major peak with a purity value >99%.
-
Melting Point: A sharp melting range (e.g., within 1-2 °C) that matches a reliable literature value indicates high purity.
-
NMR: A clean ¹H NMR spectrum with correct integrations and no visible impurity peaks is a strong confirmation of both purity and identity.
Q11: What are the recommended storage conditions to maintain the purity of the compound?
A: To prevent degradation, store the purified, dry this compound in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
References
- Herz Pharmaceutical. This compound | Product Details.
- ACS Publications. Solubility and Data Correlation of this compound in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K. (2023-01-05).
- ACS Publications. Solubility and Data Correlation of this compound in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K. (2023-01-05).
- Chemistry LibreTexts. Column Chromatography. (2023-08-29).
- Chemistry LibreTexts. Recrystallization. (2023-01-29).
- Columbia University. Column chromatography.
- PubChem. This compound | C4H3BrN2O | CID 2771618.
- Amerigo Scientific. This compound (95%).
- Chem Help ASAP. column chromatography & purification of organic compounds. (2021-02-09).
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- ArtMolecule. Impurities and Degradation products.
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Julia Canfield. Column Chromatography. (2019-10-16).
- Royal Society of Chemistry. Column chromatography. (2016-05-13).
- University of Groningen. Chemical/Laboratory Techniques: Recrystallization. (2022-10-14).
- Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. moravek.com [moravek.com]
- 8. labproinc.com [labproinc.com]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. columbia.edu [columbia.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Reaction Condition Refinement for Regioselective Pyrazine Synthesis
Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyrazines, with a particular focus on achieving regioselectivity. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you refine your reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the foundational methods for synthesizing the pyrazine core?
A1: The most classical and widely utilized method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This reaction proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1][2] Other historical and still relevant methods include:
-
Gutknecht Pyrazine Synthesis (1879): This approach is based on the self-condensation of α-ketoamines. A primary challenge in this synthesis is the preparation and stability of the α-ketoamine starting material.[1][3]
-
Staedel–Rugheimer Pyrazine Synthesis (1876): This synthesis involves reacting a 2-chloroacetophenone with ammonia to generate an amino ketone, which then undergoes condensation and oxidation to form the pyrazine ring.[1][3][4]
More contemporary methods often focus on atom economy and greener reaction conditions, such as the dehydrogenative coupling of β-amino alcohols, which typically requires metal catalysts.[1]
Q2: How can I control the regioselectivity when using unsymmetrical starting materials?
A2: Achieving regioselectivity in the synthesis of unsymmetrically substituted pyrazines is a significant challenge. The key is to control which nitrogen of an unsymmetrical 1,2-diamine condenses with which carbonyl group of an unsymmetrical 1,2-dicarbonyl. Several factors can be manipulated:
-
Electronic Effects: A more nucleophilic nitrogen on the diamine will preferentially attack the more electrophilic carbonyl on the dicarbonyl. Electron-donating groups on the diamine will increase nucleophilicity, while electron-withdrawing groups on the dicarbonyl will increase electrophilicity.
-
Steric Hindrance: Bulky substituents on either the diamine or the dicarbonyl can direct the condensation to the less sterically hindered positions.
-
pH Control: The pH of the reaction medium can influence the protonation state of the diamines, thereby modulating their nucleophilicity and influencing the initial condensation step.
-
Stepwise Condensation: A stepwise approach, where one amine is reacted before the introduction of the second carbonyl functionality (or vice-versa), can provide excellent regiocontrol. This often involves the use of protecting groups.
Q3: I am observing significant formation of imidazole byproducts. How can I minimize this?
A3: Imidazole formation is a common side reaction in pyrazine synthesis, particularly under certain conditions.[1] To mitigate this, consider the following:
-
Stoichiometry Control: Ensure precise 1:1 stoichiometry between the 1,2-diamine and the 1,2-dicarbonyl. An excess of the dicarbonyl can lead to side reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the pathway leading to imidazole formation.
-
Choice of Catalyst: The choice of acid or base catalyst can influence the relative rates of pyrazine versus imidazole formation. Experiment with different catalysts to find the optimal conditions for your specific substrates.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Pyrazine Product
Low yields are a frequent challenge in pyrazine synthesis and can stem from several factors.[1]
| Potential Cause | Suggested Solution & Rationale |
| Incomplete Reaction | Increase reaction time or temperature: The condensation or subsequent oxidation may be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1] Increasing the temperature can help drive the reaction to completion, but be mindful of potential side reactions or product degradation.[1] |
| Side Reactions | Optimize stoichiometry and temperature: Unwanted side reactions, such as imidazole formation or polymerization of starting materials, can consume reactants and reduce the yield.[1] Precise control over stoichiometry and a moderate reaction temperature are crucial. |
| Product Degradation | Control pH and reaction time: Pyrazine rings can be susceptible to degradation under harsh acidic or basic conditions, or with prolonged exposure to high temperatures.[1] Neutralize the reaction mixture upon completion and minimize the overall reaction time. |
| Inefficient Oxidation | Choose an appropriate oxidizing agent: The dihydropyrazine intermediate requires oxidation to the aromatic pyrazine. Common oxidizing agents include air (oxygen), manganese dioxide (MnO₂), or copper(II) salts.[4][5] If using air, ensure good aeration of the reaction mixture. For solid oxidants, ensure they are freshly activated and used in sufficient excess. |
| Purification Losses | Select the appropriate purification method: Pyrazines can be volatile or highly polar, leading to losses during extraction or chromatography. Consider distillation for volatile products or recrystallization for solids.[1] For chromatography, carefully select the stationary and mobile phases to ensure good separation and recovery. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.
Problem 2: Poor or No Regioselectivity
This is a critical issue when synthesizing unsymmetrical pyrazines.
| Potential Cause | Suggested Solution & Rationale |
| Similar Reactivity of Functional Groups | Modify electronic properties: Introduce electron-donating or -withdrawing groups on the starting materials to create a greater electronic differentiation between the reacting centers. For example, a more electron-rich amine will react faster with a more electron-poor carbonyl. |
| Lack of Steric Bias | Introduce bulky substituents: Incorporate sterically demanding groups adjacent to one of the reacting sites on either the diamine or dicarbonyl. This will sterically hinder the approach to that site, favoring reaction at the less hindered position. |
| Thermodynamic vs. Kinetic Control | Adjust reaction temperature: Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product. Run the reaction at a range of temperatures to determine the effect on the regioisomeric ratio. |
Workflow for Regioselectivity Refinement
Caption: A workflow for refining reaction conditions to improve regioselectivity.
Problem 3: Difficulty in Product Purification
Purification can be challenging due to the physical properties of pyrazines and the presence of persistent impurities.
| Potential Cause | Suggested Solution & Rationale |
| Co-elution with Starting Materials | Adjust chromatography conditions: If using column chromatography, screen different eluent systems to maximize the separation between your product and unreacted starting materials. A shallow gradient can be effective. |
| Persistent Imidazole Impurities | Use a silica gel plug or acid wash: Imidazoles are often more polar than the corresponding pyrazines and can be retained on a short plug of silica gel.[1] Alternatively, an acidic wash during workup can protonate the more basic imidazole, moving it to the aqueous phase.[1] |
| Product Volatility | Use appropriate techniques: For volatile pyrazines, avoid high vacuum or prolonged drying. Distillation can be an effective purification method for such compounds.[1] |
| Product is a Solid | Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[1] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Experimental Protocols
Protocol 1: General Procedure for Pyrazine Synthesis via Condensation
This protocol is a generalized procedure for the synthesis of 2,3-diphenylpyrazine from benzil and ethylene diamine, catalyzed by a mild base.[2]
Materials:
-
Benzil
-
Ethylene diamine
-
Aqueous methanol
-
Potassium tert-butoxide (t-BuOK)
-
50 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2 mmol of benzil in 3 mL of aqueous methanol.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
Add 2 mmol of ethylene diamine to the solution.
-
Add a catalytic amount of t-BuOK (e.g., 10 mg).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, add 10 mL of water to the reaction mixture and stir for 10 minutes.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude pyrazine.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Purification Strategy for Removing Polar Impurities
This protocol describes a method for removing polar impurities, such as imidazoles, from a crude pyrazine product using a silica gel plug.[1]
Materials:
-
Crude pyrazine product dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture)
-
Silica gel (5-7 g)
-
Short column or Hirsch funnel
-
Eluent (e.g., 90:10 hexane:ethyl acetate)
-
Collection flasks
Procedure:
-
Prepare a short column or Hirsch funnel with 5-7 g of silica gel.
-
Pre-elute the silica gel with the chosen eluent.
-
Load the concentrated crude pyrazine solution onto the top of the silica gel.
-
Gently apply pressure (e.g., with a pipette bulb) to pass the eluent through the silica gel.
-
The less polar pyrazine product should elute first. The more polar imidazole impurities will be retained on the silica.
-
Collect the fractions containing the purified pyrazine.
-
Confirm the purity of the fractions by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazine.
References
- Pyrazine. (n.d.). In Wikipedia.
- Ghosh, S., & Mandal, S. (2012). Greener approach toward one pot route to pyrazine synthesis. Full article.
- Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate.
- Büchi, G., & Galindo, J. (1991). Regioselective synthesis of alkylpyrazines. The Journal of Organic Chemistry, 56(8), 2605–2606.
- Greener approach toward one pot route to pyrazine synthesis. (n.d.). ResearchGate.
- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online.
- Pyrazine Synthesis? (2020). Sciencemadness.org.
- Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press.
- El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (1994). Synthesis and Reactions of Some Pyrazine Derivatives.
- What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate.
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (n.d.). RSC Publishing.
- Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. (2025). American Chemical Society.
- Synthesis of pyrazines. (n.d.). Organic Chemistry Portal.
Sources
Technical Support Center: Temperature Control in 2-Hydroxypyrazine Synthesis
Welcome to the technical support center for the synthesis of 2-hydroxypyrazine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for managing the critical parameter of temperature during this synthesis. Precise temperature control is paramount for achieving high yield, purity, and reproducibility.
This resource provides in-depth, experience-based guidance in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of 2-hydroxypyrazine?
A1: Temperature is a crucial factor because the common synthesis routes, such as the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound (e.g., glyoxal), are often highly exothermic.[1] Poor temperature control can lead to several undesirable outcomes:
-
Thermal Runaway: The reaction can generate heat faster than it can be removed, leading to a rapid, uncontrolled increase in temperature and pressure.[1]
-
Byproduct Formation: Elevated temperatures can provide the activation energy for competing side reactions, such as polymerization or degradation, which reduces the yield and complicates purification.[2]
-
Reduced Regioselectivity: In cases where unsymmetrical dicarbonyls are used, temperature fluctuations can negatively impact the ratio of desired product isomers.[3][4]
Q2: What is the generally recommended temperature range for the initial condensation step?
A2: For the condensation reaction, particularly between an alpha-amino acid nitrile (like glycine nitrile) and glyoxal, a low temperature range of 0°C to 10°C is consistently recommended.[5] This is crucial for controlling the initial exothermic release of heat upon mixing the reactants. Maintaining the reaction within this range minimizes the formation of side products and ensures a controlled reaction rate.[3][4][5]
Q3: My synthesis involves a heating step after the initial low-temperature condensation. Why is this necessary?
A3: Some protocols include a subsequent heating step, for instance, to 50°C, after the initial reaction at low temperatures.[5] This is typically done to drive the reaction to completion. The initial low-temperature phase controls the kinetics of the highly exothermic condensation and cyclization. Once this is complete, gentle heating provides the necessary energy to ensure all intermediates are converted to the final 2-hydroxypyrazine product, maximizing the overall yield.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems that can arise from improper temperature management during the synthesis of 2-hydroxypyrazine.
Problem 1: The reaction temperature spikes uncontrollably after adding the dicarbonyl compound.
-
Potential Cause: This is a classic sign of an uncontrolled exotherm. The most likely reasons are:
-
Rapid Reagent Addition: The dicarbonyl (e.g., glyoxal) was added too quickly, overwhelming the cooling system's capacity to dissipate heat.[1]
-
Inadequate Cooling: The cooling bath (e.g., ice-water) is insufficient for the scale of the reaction, or there is poor thermal contact with the reaction vessel.
-
Insufficient Mixing: Poor agitation is creating localized "hot spots" where the reaction rate is much higher.[1]
-
-
Solutions & Proactive Measures:
-
Controlled Addition: Add the dicarbonyl compound dropwise using an addition funnel or a syringe pump over a prolonged period (e.g., 2-4 hours for larger scales).[1]
-
Vigilant Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. The addition rate should be adjusted to ensure the temperature never exceeds the upper limit of the recommended range (e.g., 10°C).
-
Robust Cooling & Agitation: Ensure the reaction flask is adequately submerged in the cooling bath and that stirring is vigorous enough to maintain a homogenous temperature throughout the mixture. For larger scales, a mechanical stirrer is preferable to a magnetic stir bar.
-
Problem 2: The final product yield is significantly lower than expected, and a complex mixture of byproducts is observed during purification.
-
Potential Cause: This often indicates that the reaction temperature was too high, leading to side reactions. Excessive heat can promote polymerization of glyoxal or other degradation pathways.[2]
-
Solutions & Proactive Measures:
-
Strict Temperature Adherence: Re-run the reaction, ensuring the temperature is strictly maintained between 0-10°C during the addition phase.[5]
-
Post-Reaction Quenching: Once the reaction is complete, cool the mixture promptly before workup to prevent further reactions during extraction or filtration.
-
Inert Atmosphere: While not always cited as critical for this specific synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may be promoted at higher temperatures.
-
Problem 3: The reaction seems to stall and does not proceed to completion, even after extended reaction times.
-
Potential Cause: The reaction temperature may be too low, causing the reaction rate to be impractically slow. While avoiding high temperatures is crucial, excessively cold conditions can also be detrimental.
-
Solutions & Proactive Measures:
-
Verify Thermometer Accuracy: Ensure your thermometer is calibrated and providing an accurate reading of the internal temperature.
-
Controlled Warming: If the reaction is confirmed to be stalled at a very low temperature (e.g., below 0°C), allow the mixture to slowly warm to the higher end of the recommended range (e.g., 8-10°C) and hold it there.
-
Secondary Heating Phase: If the protocol allows, after the controlled addition is complete, you may proceed with a gentle heating phase (e.g., to 50°C) to push the reaction to completion, as described in some literature methods.[5]
-
Data Presentation: Key Temperature Parameters
The following table summarizes the critical temperature parameters for a typical 2-hydroxypyrazine synthesis via the condensation of glycine nitrile and glyoxal.
| Reaction Stage | Parameter | Value | Rationale & Key Considerations |
| 1. Initial Cooling | Reactant Solution Temperature | 0 - 5 °C | Pre-chilling the initial mixture is essential before adding the second reactant to absorb the initial exotherm. |
| 2. Reagent Addition | Internal Reaction Temperature | 0 - 10 °C[5] | Strictly maintain this range during the entire addition of the dicarbonyl to prevent thermal runaway and byproduct formation.[1] |
| 3. Post-Addition Stirring | Reaction Temperature | 10 - 20 °C[5] | Some protocols allow for a slight warming to ensure the initial condensation is complete. |
| 4. Reaction Completion (Optional) | Heating Temperature | ~50 °C[5] | Gentle heating can be used to drive the final cyclization and dehydration steps to completion, maximizing yield. |
| 5. Product Isolation | Cooling Temperature | 0 - 10 °C | Cooling the final reaction mixture before filtration or extraction can improve the recovery of the product by reducing its solubility.[5] |
Experimental Protocols & Visualizations
Protocol: Temperature-Controlled Synthesis of 2-Hydroxypyrazine
This protocol is a generalized procedure based on established methods.[5] Researchers should adapt it as necessary for their specific laboratory conditions and scale.
Materials:
-
Glycine nitrile hydrochloride
-
Glyoxal solution (e.g., 30% in water)
-
Sodium hydroxide (e.g., 5N solution)
-
Ice
-
Round-bottom flask, addition funnel, magnetic stirrer, and an internal thermometer
-
Ice-water bath
Methodology:
-
Initial Setup: In a round-bottom flask, prepare a solution of sodium hydroxide and ice. Place the flask in a large ice-water bath on a magnetic stir plate.
-
Reactant 1 Addition: Slowly add the glycine nitrile hydrochloride to the cooled sodium hydroxide solution. Ensure the temperature remains below 10°C.
-
Controlled Addition of Reactant 2: Add the glyoxal solution to an addition funnel. Begin a slow, dropwise addition of the glyoxal to the reaction mixture.
-
Critical Temperature Monitoring: Carefully monitor the internal temperature. The rate of glyoxal addition must be controlled to keep the temperature between 0°C and 10°C. [5]
-
pH Adjustment & Reaction: After the glyoxal addition is complete, continue to add sodium hydroxide to raise the pH to ~12-13, while still maintaining the 0-10°C range.
-
Completion & Workup: Allow the reaction to stir for an additional 30 minutes at 10-20°C. Some procedures may then call for heating to ~50°C to ensure completion.[5] Finally, cool the mixture to 0°C before isolating the product via filtration or extraction.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for low yield in 2-hydroxypyrazine synthesis.
References
- BenchChem. (2025). managing reaction exotherms in large-scale pyrazine synthesis.
- Hultquist, M. E. (1957). Method of preparing 2-hydroxypyrazines. U.S. Patent No. 2,805,223. Google Patents.
- Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943.
- Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed.
- Pipzine Chemicals. 2-Hydroxypyrazine.
- BenchChem. (2025). managing temperature control in 2,5-Dichloropyrazine reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 5. US2805223A - Method of preparing 2-hydroxypyrazines - Google Patents [patents.google.com]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Pyrazines
<
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the functionalization of pyrazine rings. Specifically, we will address one of the most persistent and yield-reducing side reactions: the homocoupling of boronic acid or ester reagents. Pyrazines, being electron-deficient heterocycles, present a unique set of challenges, and understanding the mechanistic nuances is key to achieving high yields of the desired cross-coupled product.
This document provides a series of frequently asked questions for rapid problem-solving, followed by an in-depth troubleshooting guide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding homocoupling in pyrazine Suzuki reactions.
Q1: What exactly is homocoupling in the context of a Suzuki reaction, and why is it a problem?
A1: Homocoupling is a side reaction where two molecules of your boronic acid (or ester) reagent couple with each other to form a symmetrical biaryl.[1][2] For example, if you are trying to couple phenylboronic acid to a chloropyrazine, the homocoupling product would be biphenyl. This is highly undesirable for two main reasons:
-
Reduced Yield: It consumes your valuable boronic acid reagent, directly lowering the potential yield of your target molecule.[2]
-
Purification Challenges: The homocoupled byproduct often has similar polarity to the desired product, making separation by column chromatography difficult and time-consuming.[1]
Q2: My reaction mixture turned black, and I see a lot of palladium precipitate. Is this related to homocoupling?
A2: Yes, this is a strong indicator of catalyst deactivation, which is often linked to the conditions that promote homocoupling. The formation of palladium black (insoluble, inactive Pd(0) aggregates) can be caused by ligands degrading or dissociating from the metal center.[3] This can be exacerbated by the presence of oxygen or excess Pd(II) species, which are also known drivers of homocoupling.[2][3] Essentially, a "sick" reaction that is producing homocoupling is often also a reaction that is killing your catalyst.
Q3: I am observing a significant amount of the boronic acid dimer. What is the most likely cause?
A3: The two most common culprits are the presence of dissolved oxygen in your reaction and the use of a Palladium(II) precatalyst.[2]
-
Oxygen: Even trace amounts of oxygen can facilitate the oxidative homocoupling of boronic acids.[3][4] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which plays a crucial role in the homocoupling mechanism.[4][5]
-
Pd(II) Precatalysts: If you use a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. One of the pathways for this reduction is the homocoupling of two boronic acid molecules, which sacrifices your reagent to initiate the main catalytic cycle.[1][3][6]
Q4: Can my choice of base promote homocoupling?
A4: Absolutely. The base is critical for activating the boronic acid for the transmetalation step, but its choice can influence side reactions.[7][8] A base that is too strong or has poor solubility can lead to localized high concentrations that may promote side reactions, including protodeboronation (hydrolysis of the boronic acid) or catalyst degradation.[9] While the base's primary role isn't to directly cause homocoupling, an inappropriate choice can disrupt the catalytic cycle, creating opportunities for competing pathways to occur.[9] For pyrazine substrates, moderately strong bases like K₃PO₄ or Cs₂CO₃ often provide a good balance of reactivity and selectivity.[8][10]
Part 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. Use this guide to diagnose and resolve persistent issues with homocoupling.
Problem Area 1: Reaction Atmosphere & Oxygen Contamination
The most prevalent cause of oxidative homocoupling is the presence of molecular oxygen.[3][4] The mechanism involves the formation of a palladium peroxo species, which readily reacts with the boronic acid.[4]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Standard methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.[2] This is effective for displacing dissolved oxygen.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform at least three cycles of freezing the solvent with liquid nitrogen, applying a high vacuum, and then thawing under an inert atmosphere.[2]
-
-
Inert Atmosphere Technique: The reaction vessel itself must be free of oxygen. Use Schlenk line or glovebox techniques.[10] Purge the reaction flask containing your solid reagents (halopyrazine, boronic acid, base) by evacuating and backfilling with inert gas at least three times before adding the degassed solvents.[10][11]
-
Subsurface Sparge: For larger-scale reactions, a subsurface sparge with nitrogen or argon before adding the catalyst can be highly effective at removing residual oxygen from the reaction mixture.[6]
Problem Area 2: Palladium Source & Ligand Selection
Your choice of catalyst and ligand directly dictates the stability and reactivity of the palladium center, influencing its susceptibility to side reactions.
Troubleshooting Steps:
-
Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in situ reduction step can be a major source of homocoupling.[3][6]
-
Employ Bulky, Electron-Rich Ligands: The ligand stabilizes the Pd(0) center and modulates its reactivity. For electron-deficient heterocycles like pyrazines, standard ligands like PPh₃ can be insufficient.
-
Recommendation: Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][10] Their steric bulk can physically hinder the formation of the intermediates required for homocoupling, while their electron-donating nature promotes the desired reductive elimination step.[1][12]
-
-
Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes increase byproduct formation. Optimize the loading, starting from 1-2 mol % and adjusting as needed.
| Parameter | Recommendation for Pyrazines | Rationale |
| Pd Source | Pd₂(dba)₃ or Buchwald Precatalysts (G3/G4) | Avoids the initial reduction step from Pd(II) to Pd(0) which can cause homocoupling.[1][3] |
| Ligand Type | Bulky Biaryl Phosphines (e.g., SPhos, XPhos) | Steric hindrance disfavors homocoupling pathways; electron-rich nature promotes the desired cross-coupling.[1][10] |
| Halide Partner | 2-Chloropyrazine | Often requires more active catalysts (like those with SPhos) but is more cost-effective.[10] |
| Halide Partner | 2-Bromopyrazine | More reactive and can often succeed with less specialized catalysts (e.g., Pd(dppf)Cl₂), but is typically more expensive.[10][11] |
Problem Area 3: Reagent Quality & Stability
The purity and stability of your boronic acid reagent are paramount. Impurities or degradation can lead directly to byproducts.
Troubleshooting Steps:
-
Assess Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine anhydrides. While often in equilibrium with the acid form in the reaction, their presence can indicate age or poor storage. More importantly, boronic acids can undergo protodeboronation, especially heteroaryl boronic acids.[3]
-
Recommendation: Use freshly purchased boronic acid or purify older batches. If protodeboronation is suspected, switch to a more stable boronic ester.
-
-
Switch to Boronic Esters: Pinacol esters (Bpin) are significantly more stable than their corresponding boronic acids, resisting both protodeboronation and oxidative degradation.[3]
Problem Area 4: Base and Solvent Conditions
The reaction environment created by the base and solvent system can influence catalyst stability and reaction rates.[14][15]
Troubleshooting Steps:
-
Screen Bases: The choice of base is crucial.[16] For pyrazine couplings, a moderately strong inorganic base is often preferred.
-
Optimize Solvent System: While many Suzuki reactions are tolerant of various solvents, the choice can impact solubility and reaction rates.[15][17]
-
Recommendation: A mixture of an aprotic polar solvent and water is common.[14] Systems like 1,4-dioxane/water or Toluene/water are robust and widely used for pyrazine couplings.[10][14] Ensure the solvent adequately dissolves all reagents, as poor solubility can lead to mass transfer limitations and side reactions.[9]
-
Part 3: Visualizing the Competing Pathways
To effectively troubleshoot, it is essential to understand the mechanistic landscape. The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the oxygen-induced homocoupling pathway.
Caption: Suzuki cycle vs. the competing oxygen-induced homocoupling pathway.
Part 4: Recommended Experimental Protocol
This general protocol for the Suzuki coupling of a 2-chloropyrazine is designed to minimize homocoupling from the outset.
Objective: To synthesize a 2-arylpyrazine from 2-chloropyrazine and an arylboronic acid.
Materials:
-
2-Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (Ar-Bpin) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.035 mmol, 3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
Solvent Degassing: Sparge the 1,4-dioxane and water with argon for at least 30 minutes.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyrazine, arylboronic acid pinacol ester, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir the mixture vigorously.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10][18]
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-arylpyrazine.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Amatore, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
- Welman C. Elias, et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society.
- Amatore, C., et al. (2003). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Zaramello, L., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules.
- Wang, L., et al. (2016). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. ResearchGate.
- Welman C. Elias, et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Organic Chemistry Portal. Suzuki Coupling.
- Watson, A. J. A., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
- Villegas, L. C., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.
- Organic Chemistry Portal. Glaser Coupling Literature.
- Gaxiola, P., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis.
- Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry.
- Wikipedia. Suzuki reaction.
- Ghorbani-Vaghei, R., et al. (2023). The role of a redox-active non-innocent ligand in additive-free C–C Glaser–Hay and Suzuki coupling reactions by an o-aminophenol-based palladium(ii) complex. RSC Advances.
- Organic Chemistry Portal. Glaser Coupling, Hay Coupling.
- ResearchGate. Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling.
- Chemical & Pharmaceutical Bulletin. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 2-Bromo-5-hydroxypyrazine Reaction Progress
Welcome to the technical support center for monitoring reactions involving 2-Bromo-5-hydroxypyrazine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic pathways.[1] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the reliability and success of your reaction monitoring.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution and quantitative capabilities. For a compound like this compound and its reaction products, developing a robust HPLC method is critical for accurate assessment of reaction completion, impurity profiling, and yield determination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HPLC chromatogram shows poor separation between the starting material (this compound) and the product. How can I improve the resolution?
A1: Poor resolution is a common challenge, often stemming from suboptimal mobile phase composition or an inappropriate column. Here’s a systematic approach to troubleshooting:
-
Mobile Phase Optimization:
-
Adjust Solvent Strength: If your peaks are eluting too quickly, your mobile phase is likely too strong (too much organic solvent). Gradually decrease the percentage of the organic component (e.g., acetonitrile or methanol) to increase retention time and improve separation.
-
Modify pH: The ionization state of this compound and its derivatives can significantly impact retention on a reversed-phase column. Since it has a hydroxyl group, its retention can be pH-dependent.[2] Try adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of any acidic or basic functional groups, which often leads to sharper peaks and better separation.[3]
-
-
Column Selection:
-
Stationary Phase: A standard C18 column is a good starting point. However, if you are still facing resolution issues, consider a column with a different stationary phase. For halogenated compounds, a phenyl-hexyl or a polar-embedded column might offer different selectivity and improved separation.
-
-
Gradient Elution: If there is a significant polarity difference between your starting material and product, a gradient elution method (where the mobile phase composition changes over time) will likely provide better separation than an isocratic (constant composition) method.[4]
Q2: I'm observing peak tailing for my this compound peak. What could be the cause and how do I fix it?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic nitrogens in the pyrazine ring, causing tailing.
-
Solution: Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to block these active sites. Alternatively, using an end-capped column or a column specifically designed for the analysis of basic compounds can mitigate this issue.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the compound existing in multiple ionic forms, resulting in broad or tailing peaks.
-
Solution: As mentioned in A1, buffering the mobile phase can ensure a consistent ionization state for your analyte.
-
Q3: My baseline is noisy and drifting. What are the common causes for this in HPLC analysis?
A3: A noisy or drifting baseline can obscure small peaks and affect the accuracy of integration. Common causes include:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise.[5] Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[6]
-
Miscibility Problems: If the mobile phase components are not fully miscible, this can lead to baseline drift.[6] Always use HPLC-grade solvents.
-
Contamination: Contaminated solvents or additives can introduce baseline noise.
-
-
System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations and a noisy baseline.[7] Carefully inspect the system for any signs of leakage.[6]
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can also be a source of noise.[5]
Protocol 1: General HPLC Method Development for this compound Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a 95:5 (A:B) ratio and ramp up to 5:95 (A:B) over 15 minutes. Hold for 5 minutes and then return to the initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Section 2: Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and cost-effective method for qualitatively monitoring reaction progress.[8] It allows for the quick determination of the presence of starting material and the formation of products.[8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble finding a suitable solvent system for my TLC plate. The spots are either at the baseline or at the solvent front.
A1: This is a common issue related to the polarity of the eluent.
-
Spots at the Baseline (Rf too low): Your solvent system is not polar enough to move the compounds up the plate.[3]
-
Solution: Increase the proportion of the more polar solvent in your mixture. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
-
Spots at the Solvent Front (Rf too high): Your solvent system is too polar.[3]
-
Solution: Decrease the proportion of the polar solvent or choose a less polar solvent altogether.[3]
-
Q2: My spots on the TLC plate are streaking. What's causing this?
A2: Streaking can be due to several factors:
-
Sample Overload: Applying too much sample to the plate is a common cause of streaking.[3]
-
Solution: Dilute your sample and re-spot.[3]
-
-
Acidic or Basic Compounds: If your compound is acidic or basic, it can interact with the silica gel, causing streaking.
-
Solution: For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.[3]
-
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it will streak.
-
Solution: Ensure your sample is completely dissolved before spotting it on the plate.
-
Q3: How do I visualize the spots on my TLC plate if they are not UV-active?
A3: If your compounds do not appear under a UV lamp, you can use a chemical stain.
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.
-
Potassium Permanganate Stain: This is a good general-purpose stain for compounds with oxidizable functional groups.
-
P-Anisaldehyde Stain: This stain can produce a range of colors for different compounds, which can be helpful for identification.[9]
Protocol 2: Monitoring a Reaction by TLC
-
Prepare the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[10] Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[11]
-
Spot the plate: Using a capillary tube, spot a small amount of the starting material solution in the SM lane, a spot of both the starting material and the reaction mixture in the Co lane, and a spot of the reaction mixture in the RM lane.[11]
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system.[10] Ensure the solvent level is below the baseline.[3] Allow the solvent to run up the plate until it is about 1 cm from the top.[10]
-
Visualize the plate: Remove the plate from the chamber, mark the solvent front with a pencil, and let it dry.[10] Visualize the spots under a UV lamp and/or with a chemical stain.
-
Analyze the results: The reaction is complete when the spot corresponding to the starting material has disappeared from the RM lane and a new product spot has appeared.[11]
Section 3: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and TLC are often the primary methods for reaction monitoring, GC and NMR can provide valuable complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for volatile and thermally stable pyrazine derivatives.[12] It can be used to identify and quantify starting materials, products, and byproducts.[13][14] However, many positional isomers of alkylpyrazines can have very similar mass spectra, making unambiguous identification challenging.[13][14] In such cases, comparing retention indices on different stationary phases can aid in identification.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring.[15] By acquiring spectra at different time points, you can observe the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics.[15][16][17] For reactions involving bromine, 79Br NMR spectroscopy can be used to monitor the production of bromide ions.[18]
Q1: Can I use NMR to get quantitative kinetic data?
A1: Yes, NMR can provide excellent quantitative data for reaction kinetics. By integrating the signals corresponding to the starting material and product over time, you can determine their relative concentrations and calculate reaction rate constants.[16][17] For accurate quantification, it is important to use a long relaxation delay (d1) in your acquisition parameters to ensure complete relaxation of the nuclei between scans.
Section 4: Stability and Handling of this compound
Understanding the stability of your starting material is crucial for obtaining reliable analytical results.
Q1: How stable is this compound?
A1: While specific stability data is not extensively published, an understanding of its structure suggests potential degradation pathways.[19] As a halogenated pyrazine, it may be susceptible to degradation under certain conditions. It is recommended to store this compound in a cool, dark, and dry place.[2] Forced degradation studies can help to identify potential degradation products and inform the development of a stability-indicating analytical method.[19]
Q2: Are there any incompatibilities I should be aware of?
A2: Based on the chemistry of similar compounds, this compound may be incompatible with strong oxidizing agents.[20] It is also advisable to avoid strong bases, which could deprotonate the hydroxyl group and affect its reactivity.[20]
References
- Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- Washington State University. Monitoring Reactions by TLC.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS.
- Royal Society of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry.
- PubMed Central. (2022).
- Iowa State University, Chemical Instrumentation Facility. Reaction Monitoring & Kinetics.
- BenchChem. (2025). Navigating the Stability of 2-Bromopyrazine: A Technical Guide for Researchers.
- Scribd. (n.d.). Analysis of Pyrazines by GC.
- SiliCycle. (2021).
- National Institutes of Health. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- VŠCHT Praha. (n.d.).
- Chem-Impex. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound (95%).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid.
- PubMed. (n.d.). (79)Br NMR spectroscopy as a practical tool for kinetic analysis.
- ResearchGate. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
- BenchChem. (2025). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
- PubChemLite. (n.d.). This compound (C4H3BrN2O).
- Chemdad. (n.d.). This compound.
- Chemrio. (n.d.). This compound,5-bromo-1,2-dihydropyrazin-2-one.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (2015). Analytical Methods.
- American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.
- ResearchGate. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists.
- United Nations Office on Drugs and Crime. (n.d.).
- PubMed. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. silicycle.com [silicycle.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. realab.ua [realab.ua]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. magritek.com [magritek.com]
- 17. researchgate.net [researchgate.net]
- 18. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of 2-Bromo-5-hydroxypyrazine Solubility in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into addressing the poor solubility of 2-Bromo-5-hydroxypyrazine in chemical reactions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Understanding the Core Problem: The Physicochemical Nature of this compound
This compound is a valuable heterocyclic building block, notable for its role as an intermediate in the synthesis of various pharmaceutical agents. However, its utility is often hampered by its limited solubility in many common organic solvents. This challenge stems from its molecular structure: a combination of a polar pyrazine ring, a hydroxyl group capable of hydrogen bonding, and a bromo substituent. This combination leads to a crystalline solid with a relatively high melting point (typically in the range of 115-119 °C), which contributes to its low solubility in non-polar solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My this compound is not dissolving sufficiently in my reaction solvent. What are my best solvent choices?
Answer:
This is the most common issue encountered. The key is to select a solvent that can effectively disrupt the intermolecular forces in the solid state. Based on systematic studies, the solubility of this compound varies significantly across different solvents.
Expert Insight: The solubility is not just about polarity. The ability of the solvent to engage in specific interactions, such as hydrogen bonding, plays a crucial role. Aprotic polar solvents are generally the most effective.
Data-Driven Solvent Selection:
A comprehensive study on the solubility of this compound in various mono-solvents has provided the following ranking in descending order of solubility:
| Solvent | Solubility Ranking | Comments |
| N,N-Dimethylformamide (DMF) | Highest | Excellent choice for a wide range of reactions. |
| Acetone | High | Good alternative to DMF, though more volatile. |
| Acetonitrile | Moderate to High | Useful for reactions where DMF might interfere. |
| n-Propanol | Moderate | |
| Isopropanol | Moderate | |
| Ethanol | Moderate | |
| Methanol | Low to Moderate | |
| Propylene Glycol (PG) | Low | |
| Ethylene Glycol (EG) | Low | |
| Water | Lowest | Very poor solubility. |
Troubleshooting Workflow: Solvent Selection
Caption: Decision-making workflow for solvent selection.
Question 2: I am running a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). How does the poor solubility of this compound affect these reactions, and what are the recommended conditions?
Answer:
In palladium-catalyzed cross-coupling reactions, ensuring that all components, including the substrate, catalyst, and base, are sufficiently soluble is critical for achieving good yields and reaction rates. The poor solubility of this compound can lead to slow or incomplete reactions.
Expertise & Experience: For these reactions, aprotic polar solvents are generally preferred as they can dissolve both the organic substrate and the inorganic bases often used.
Recommended Starting Conditions for Cross-Coupling Reactions:
| Reaction Type | Recommended Solvent(s) | Recommended Base(s) | Typical Temperature |
| Suzuki-Miyaura | DMF, Dioxane/Water (e.g., 4:1) | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80-110 °C |
| Buchwald-Hartwig | Toluene, Dioxane, DMF | NaOt-Bu, LHMDS, K₃PO₄ | 80-110 °C |
| Sonogashira | DMF, THF, Triethylamine | Et₃N, Diisopropylamine (DIPA) | Room Temp. to 80 °C |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system, such as DMF or a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 3: I've tried DMF, but my reaction is still sluggish. Are there other techniques to improve solubility and reaction rate?
Answer:
When a single solvent system is insufficient, more advanced techniques can be employed to overcome solubility limitations.
1. Co-Solvent Systems:
The use of a co-solvent can significantly enhance solubility. For this compound, mixtures of DMF and water have been shown to be effective. The optimal ratio will depend on the specific reaction and the solubility of other reagents.
2. Elevated Temperatures:
The solubility of this compound increases with temperature.[1][2] Running the reaction at a higher temperature, if the reagents and products are stable, can be a simple and effective solution.
3. Phase-Transfer Catalysis (PTC):
PTC is a powerful technique for reactions where the reactants are in different, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs.[3][4] This can be particularly useful if you are using an inorganic base that is insoluble in your organic solvent.
Experimental Workflow for Employing Phase-Transfer Catalysis:
Caption: Conceptual workflow of Phase-Transfer Catalysis.
Protocol 2: General Procedure for a Reaction Utilizing Phase-Transfer Catalysis
-
In a round-bottom flask, combine this compound (1.0 equiv.), the other organic-soluble reactant(s), and the organic solvent (e.g., toluene, which has poor solubility for many inorganic bases).
-
Add the solid inorganic base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (5-10 mol%).
-
Heat the biphasic mixture with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material will indicate a successful reaction.
-
Work-up typically involves dilution with an organic solvent, washing with water to remove the inorganic salts and the phase-transfer catalyst, drying, and purification.
Concluding Remarks
Addressing the poor solubility of this compound is a multi-faceted challenge that can be overcome with a systematic and informed approach. By understanding the physicochemical properties of this compound and the principles behind various solubility-enhancing techniques, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundation for troubleshooting, but as with all chemical research, empirical optimization for your specific reaction is key.
References
- Xu, R., et al. (2023). Solubility and Data Correlation of this compound in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K.
- Li, M., et al. (2023). Solubility Measurement and Correlation of 2-Amino-5-bromopyrazine in Methanol/Ethanol/Isopropanol/Propylene Glycol Plus Water and 10 Pure Solvents at (278.15–323.15) K.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]
- Makosza, M., & Wawrzyniewicz, M. (1969). Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662. [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC and GC for Purity Analysis of 2-Bromo-5-hydroxypyrazine
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-Bromo-5-hydroxypyrazine is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a pyrazine core functionalized with both a bromine atom and a hydroxyl group, makes it a versatile intermediate for synthesizing a range of bioactive molecules.[1] As with any active pharmaceutical ingredient (API) precursor, rigorous control over its purity is not merely a matter of quality control but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final product. The presence of process-related impurities or degradation products can have significant consequences, making the choice of analytical methodology a critical decision point in the development workflow.
This guide provides an in-depth, objective comparison of the two most powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this compound. Moving beyond a simple list of pros and cons, we will explore the underlying chemical principles that dictate the suitability of each technique, provide detailed experimental protocols, and offer a decision-making framework grounded in practical, field-proven insights. All methodologies are discussed within the validation framework of the International Council for Harmonisation (ICH) Q2(R1) guideline, which establishes the criteria for ensuring an analytical procedure is fit for its intended purpose.[2][3]
Analyte Profile: Physicochemical Properties and Chromatographic Challenges
To select the appropriate analytical technique, we must first understand the molecule itself. This compound (MW: ~174.99 g/mol ) is a crystalline solid with a melting point of approximately 115-119 °C.[4][5] Its key features are the polar hydroxyl (-OH) group and the nitrogen atoms within the aromatic ring, which can participate in hydrogen bonding. This imparts significant polarity to the molecule and suggests it can exist in tautomeric equilibrium between the hydroxy-pyrazine and pyrazinone forms.[6]
These properties present distinct analytical challenges:
-
Low Volatility: The compound's polarity and relatively high melting point mean it is not readily volatile, a primary requirement for direct GC analysis.[7]
-
Thermal Stability: While stable at room temperature, the potential for degradation or rearrangement at the elevated temperatures used in a GC inlet must be considered.
-
Polarity: The polar functional groups can lead to undesirable interactions with the stationary phase in GC, resulting in poor peak shape (tailing) and potential irreversible adsorption if not properly addressed.[8]
These challenges inherently favor HPLC as the more direct approach, while suggesting that GC will require a crucial sample modification step—derivatization—to be viable.
Methodology I: High-Performance Liquid Chromatography (HPLC) – The Direct Approach
HPLC is exceptionally well-suited for analyzing polar, non-volatile, and thermally sensitive compounds, making it the default starting point for this compound.[9][10] The separation occurs in the liquid phase at or near ambient temperature, eliminating concerns about thermal degradation. Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is the most common and effective mode for this type of analyte.
Expert Rationale: Why RP-HPLC is the Primary Choice
The causality behind selecting RP-HPLC is straightforward: the method is designed to handle compounds like this compound without chemical modification. A C18 (octadecylsilyl) stationary phase provides a nonpolar environment that retains the molecule through hydrophobic interactions with the pyrazine ring. By using a polar mobile phase, such as a mixture of water and acetonitrile, we can elute the compound from the column. The inclusion of an acid modifier (e.g., formic acid) in the mobile phase is critical; it serves to suppress the ionization of the hydroxyl group and protonate the basic nitrogen atoms, leading to a single, well-defined analyte state that produces sharp, symmetrical chromatographic peaks.
Experimental Protocol: RP-HPLC-UV for Purity Determination
This protocol describes a self-validating system for the quantitative determination of this compound purity and the detection of related impurities.
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
-
-
Chromatographic Conditions:
-
Elution Mode: Isocratic or Gradient. An isocratic method (e.g., 70% A / 30% B) is suitable for simple purity assays. A gradient elution (e.g., 5% to 95% B over 20 minutes) is superior for separating impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Ensures run-to-run reproducibility).
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm. (Pyrazine derivatives typically exhibit strong absorbance in this region).[11]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Validation Approach (ICH Q2(R1) Framework):
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and a sample spiked with any known related substances. Conduct a forced degradation study (acid, base, peroxide, heat, light) to demonstrate that degradation peaks do not co-elute with the main peak.[3]
-
Linearity: Prepare a series of standards over a range (e.g., 1 - 150 µg/mL) and plot the peak area versus concentration. A correlation coefficient (r²) > 0.999 is expected.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). Relative Standard Deviation (RSD) should be <2%.
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on signal-to-noise ratios (typically 3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Methodology II: Gas Chromatography (GC) – The High-Resolution Alternative
While HPLC is the direct path, GC offers advantages in separation efficiency (generating very narrow peaks) and can be coupled to mass spectrometry (MS) for definitive impurity identification.[12][13] However, due to the low volatility and high polarity of this compound, direct GC analysis is not feasible. The solution lies in chemical derivatization.
Expert Rationale: The Derivatization Imperative for GC
Derivatization is the process of chemically modifying an analyte to make it suitable for GC analysis.[8][14] For this compound, the target is the "active hydrogen" on the hydroxyl group. By replacing this polar, hydrogen-bonding proton with a non-polar, non-reactive group, we can dramatically increase the molecule's volatility and improve its chromatographic behavior.[7]
Silylation is the most effective and widely used derivatization technique for this purpose.[15][16] It involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether.
Reaction: R-OH + BSTFA → R-O-Si(CH₃)₃
The resulting TMS derivative is significantly more volatile and less polar, allowing it to be analyzed effectively by GC.
Experimental Protocol: Silylation Followed by GC-MS Analysis
This two-part protocol is essential for reliable results. The quality of the GC data is entirely dependent on the success and reproducibility of the derivatization step.
Part A: Silylation Protocol
-
Reagents & Consumables:
-
Analyte Sample: this compound.
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade).
-
Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.
-
-
Procedure:
-
Accurately weigh ~1 mg of the sample into a reaction vial.
-
Add 500 µL of anhydrous pyridine.
-
Add 500 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection into the GC.
-
Part B: GC-MS Protocol
-
Instrumentation & Consumables:
-
GC system with a Split/Splitless inlet, coupled to a Mass Spectrometer (or Flame Ionization Detector, FID).
-
Column: Low-polarity DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
MS Scan Range: 50 - 450 amu (for impurity identification).
-
Visualizing the Workflows
To clarify the procedural differences, the following diagrams illustrate the complete analytical workflows for both HPLC and GC.
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow requiring a derivatization step.
Head-to-Head Performance Comparison
The choice between HPLC and GC is not about which is "better" in the absolute sense, but which is more fit-for-purpose. The table below provides a direct comparison based on key analytical performance characteristics.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Senior Scientist's Insight |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile compounds. Analysis is direct.[10] | Poor (without derivatization). Requires chemical modification to increase volatility.[16] | HPLC is the path of least resistance and avoids introducing variables from a derivatization reaction. |
| Sample Prep | Simple. Dissolve, dilute, and filter. | Complex. Involves a multi-step, timed, and heated chemical reaction (derivatization).[15] | The derivatization step in the GC workflow is a critical control point that can introduce variability and potential side products if not perfectly optimized and controlled. |
| Speed | Moderate. Run times are typically 15-30 minutes.[12] | Fast (post-derivatization). Chromatographic run times can be shorter (10-20 minutes) with higher efficiency.[12] | While the GC run is faster, the total analysis time per sample is longer due to the mandatory derivatization step. |
| Resolution | Good to Excellent. Modern columns provide high efficiency. | Excellent to Superior. Capillary GC columns offer inherently higher separation efficiency (more theoretical plates).[13] | For separating very closely related isomers or impurities, GC often has the edge in resolving power. |
| Impurity ID | Good (with DAD/MS). A DAD provides UV spectra, while LC-MS provides mass data. | Excellent (with MS). Electron Ionization (EI) in GC-MS produces reproducible fragmentation patterns, creating searchable library spectra for definitive identification. | GC-MS with EI is the gold standard for identifying unknown volatile impurities due to extensive and standardized mass spectral libraries. |
| Thermal Stability | No thermal stress. Operates at ambient or slightly elevated temperatures.[12] | High thermal stress. Analyte must be stable at high injector and oven temperatures (up to 300°C).[12] | HPLC is the only choice if thermally labile impurities are suspected or need to be quantified accurately. |
| Robustness | High. The method is direct and less prone to variability from sample preparation. | Moderate. Dependent on the completeness and reproducibility of the derivatization reaction. | An HPLC method is generally easier to transfer between labs and will exhibit better day-to-day reproducibility. |
| Cost | Higher operational cost due to solvent consumption.[9] | Lower solvent cost (uses gas), but derivatization reagents add expense.[9] | Solvent costs for HPLC can be significant for high-throughput labs, but the cost of failed batches due to inconsistent derivatization in GC can be much higher. |
Decision-Making Framework: Choosing the Right Tool for the Job
The optimal technique depends entirely on the analytical objective. This decision tree guides the researcher to the most appropriate method.
Caption: Decision tree for selecting between HPLC and GC.
Conclusion and Authoritative Recommendations
Both HPLC and GC are powerful techniques capable of assessing the purity of this compound, but they are not interchangeable. Their application must be guided by the specific analytical need.
-
For Routine Quality Control and Release Testing: Reversed-Phase HPLC is the unequivocally superior method. Its primary advantage is the ability to analyze the compound directly without chemical modification. This eliminates the significant analytical variable of the derivatization step, leading to a more robust, reproducible, and easily transferable method. Operating at ambient temperature, it provides a true and accurate profile of the sample, including any non-volatile or thermally labile impurities.
-
For Impurity Identification and Structural Elucidation: GC-MS with silylation is an invaluable orthogonal technique. When the goal is to identify unknown process impurities or degradation products, the high resolving power of capillary GC combined with the definitive structural information from mass spectrometry is unparalleled. The standardized nature of EI mass spectra allows for library searching and confident identification of unknown volatile compounds that might be missed or poorly characterized by HPLC-UV.
In a comprehensive drug development program, these techniques should be viewed as complementary. HPLC should be employed for the validated, routine purity assays, while GC-MS serves as a critical tool during process development and for investigating out-of-specification results. This dual approach ensures a complete and authoritative understanding of the purity profile of this compound, safeguarding the quality of the final products it is used to create.
References
- Phenomenex.
- Asafu-Adjaye, D., et al. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Restek Corporation. (n.d.).
- Lab Pro Inc. This compound, 1G - B3881-1G.
- Phenomenex. (2025).
- SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Lab Manager Magazine.
- Chrom Tech, Inc. (2025).
- SIELC Technologies. (2018). Pyrazine.
- Chem-Impex. This compound.
- PubChem. This compound.
- Amerigo Scientific. This compound (95%).
- Sigma-Aldrich. This compound 95.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Creative Proteomics. (2024). GC Vs.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research.
- Fisher Scientific. This compound, 97%, Thermo Scientific Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jordilabs.com [jordilabs.com]
- 3. database.ich.org [database.ich.org]
- 4. 2-溴-5-羟基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. labproinc.com [labproinc.com]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. chromtech.com [chromtech.com]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyrazines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine scaffolds is a cornerstone of modern medicinal chemistry, with halogenated pyrazines serving as versatile precursors for constructing complex molecular architectures. The choice between a 2-bromo or 2-chloro substituent on the pyrazine ring is a critical decision that profoundly influences reaction efficiency, cost, and scalability. This guide provides an in-depth, data-driven comparison of their reactivity in pivotal palladium-catalyzed cross-coupling reactions, offering insights to guide substrate selection and optimize synthetic strategies.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Strength
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[1][2] This hierarchy is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond.[1] The weaker C-Br bond (approx. 276 kJ/mol) is more readily cleaved than the stronger C-Cl bond (approx. 328 kJ/mol) during the rate-determining oxidative addition step of the catalytic cycle.[3]
However, the pyrazine ring's electron-deficient nature significantly activates even the relatively robust C-Cl bond towards oxidative addition.[1][4] This electronic activation, combined with significant advancements in catalyst technology, has positioned 2-chloropyrazine as a viable and often more cost-effective alternative to its bromo-counterpart.[1][4]
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a preeminent method for forming C-C bonds. When comparing 2-bromo- and 2-chloropyrazine, the former consistently demonstrates higher reactivity, often enabling milder reaction conditions and shorter reaction times.
Key Observations:
-
2-Bromopyrazine: Typically reacts efficiently at lower temperatures (e.g., 80 °C) with standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[1]
-
2-Chloropyrazine: Often requires more forcing conditions, such as higher temperatures (e.g., 110 °C) and, crucially, more sophisticated and electron-rich ligands to facilitate the challenging oxidative addition step.[1][5] Modern catalyst systems, often employing bulky biarylphosphine ligands like SPhos, have proven highly effective for activating these less reactive chlorides.[1]
Quantitative Performance Data
The following table summarizes representative experimental data, illustrating the differences in reaction conditions and yields for the Suzuki coupling of 2-bromo- and 2-chloropyrazine with arylboronic acids.
| Halopyrazine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyrazine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/Water | 80 | 12 | ~90 |
| 2-Chloropyrazine | Phenylboronic acid | Pd₂(dba)₃ (1 mol%), SPhos (2.2 mol%) | K₃PO₄ | 1,4-Dioxane/Water | 110 | 24 | ~85 |
| 2-Bromopyrazine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | K₂CO₃ | DME/Water | 85 | 10 | ~92 |
| 2-Chloropyrazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~88 |
Note: Yields and conditions are generalized from literature and may vary based on specific substrates and laboratory setups.[1][4][6][7]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a side-by-side comparison for synthesizing 2-phenylpyrazine.
Protocol 1: Suzuki Coupling of 2-Bromopyrazine
-
Materials: 2-Bromopyrazine (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), Na₂CO₃ (2.0 mmol), Toluene (4 mL), Water (1 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromopyrazine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water via syringe.
-
Place the tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor reaction progress by TLC or GC-MS (typically complete within 12 hours).[1]
-
Upon completion, cool, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[1]
-
Protocol 2: Suzuki Coupling of 2-Chloropyrazine
-
Materials: 2-Chloropyrazine (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.022 mmol, 2.2 mol%), K₃PO₄ (2.0 mmol), 1,4-Dioxane (3 mL), Water (0.5 mL).[1]
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloropyrazine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.[1]
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor reaction progress (may require up to 24 hours).[1]
-
Follow the workup and purification steps as described in Protocol 1.[1]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[8] Similar to Suzuki coupling, 2-bromopyrazines are more reactive substrates than 2-chloropyrazines. The activation of aryl chlorides in this reaction was a significant breakthrough, heavily reliant on the development of sterically hindered and electron-rich phosphine ligands.[8][9]
Key Considerations:
-
Ligand Choice is Critical: For 2-chloropyrazine, ligands such as RuPhos, BrettPhos, or Josiphos-type ligands are often necessary to achieve high yields, as they promote the challenging oxidative addition and subsequent reductive elimination steps.[9][10]
-
Base Sensitivity: Strong bases like NaOt-Bu or LHMDS are essential for catalyst turnover, but their compatibility with other functional groups on the substrate must be considered.[10]
| Halopyrazine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyrazine | Morpholine | Pd(OAc)₂, BINAP | NaOt-Bu | Toluene | 80 | ~95 |
| 2-Chloropyrazine | Morpholine | Pd₂(dba)₃, RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | ~90 |
Data compiled from representative literature procedures.[9][11]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using both palladium and copper catalysts.[12] The inherent reactivity trend (Br > Cl) remains a dominant factor.
Key Observations:
-
Copper-Free Conditions: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can lead to alkyne homocoupling (Glaser coupling).[13] Copper-free methods have been developed, which are particularly important for complex syntheses. These conditions often demand more active palladium catalyst systems, especially for less reactive chlorides.[13][14]
-
Activation of Chlorides: Successfully coupling 2-chloropyrazines often requires higher temperatures and robust catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs), to overcome the high activation barrier of C-Cl bond cleavage.[13][15]
| Halopyrazine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 60 | ~88 |
| 2-Chloropyrazine | Phenylacetylene | Pd₂(dba)₃, SPhos, CuI | K₃PO₄ | 1,4-Dioxane | 100 | ~80 |
Data compiled from representative literature procedures.[13][15]
Deciding Between 2-Bromo- and 2-Chloropyrazine: A Workflow
The selection between these two substrates is a nuanced decision balancing reactivity, cost, and synthetic strategy.
Conclusion
For researchers and drug development professionals, the choice between 2-bromopyrazine and 2-chloropyrazine is a strategic one. 2-Bromopyrazine offers the advantage of higher intrinsic reactivity, often leading to faster reactions, higher yields under milder conditions, and broader substrate scope with conventional catalysts.[1][16] This makes it the preferred choice for complex, sensitive substrates or when rapid library synthesis is a priority.
Conversely, 2-chloropyrazine presents a significant cost advantage, making it highly attractive for large-scale synthesis.[1] The historical challenge of its lower reactivity has been largely overcome by the development of highly active catalyst systems based on bulky, electron-rich phosphine ligands.[4] By employing these advanced catalysts, chemists can now activate the C-Cl bond effectively, making 2-chloropyrazine a powerful and economical building block for a vast array of synthetic applications. A thorough understanding of these reactivity differences is crucial for designing efficient, cost-effective, and scalable routes to novel chemical entities.
References
- BenchChem Technical Support Team. (2025). 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. BenchChem.
- ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate.
- BenchChem Technical Support Team. (2025). Technical Support Center: Sonogashira Coupling of 2-Chloropyridines. BenchChem.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com.
- Lam, P. Y. S., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate.
- BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. BenchChem.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Zubair, M., et al. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC - PubMed Central.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Definitive Structural Confirmation of 2-Bromo-5-hydroxypyrazine Derivatives
An In-Depth Technical Guide
As a class of heterocyclic compounds, 2-Bromo-5-hydroxypyrazine and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1][2] Their utility as intermediates in the synthesis of novel pharmaceuticals and agrochemicals hinges on the precise and unambiguous confirmation of their chemical structure.[1] The presence of multiple heteroatoms, a halogen, and a hydroxyl group which can exist in tautomeric equilibrium with a ketone (5-Bromo-2(1H)-pyrazinone), presents unique analytical challenges.[3][4] A simple misinterpretation of isomeric or tautomeric forms can derail a research program, making a robust, multi-technique approach to structural confirmation not just best practice, but a necessity.
This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of these derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography creates a self-validating system for absolute structural confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton in Solution
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule. For this compound derivatives, a suite of 1D and 2D NMR experiments is essential to piece together the molecular puzzle.
Expertise in Action: Why a Multi-Dimensional NMR Approach is Crucial
The pyrazine ring's electronic nature, influenced by two electronegative nitrogen atoms, the bromine atom, and the hydroxyl/oxo group, creates a distinct magnetic environment for each nucleus. While ¹H and ¹³C NMR provide the initial census of protons and carbons, their chemical shifts alone can sometimes be ambiguous. 2D NMR experiments like COSY, HSQC, and HMBC are required to definitively map the connections between these nuclei, confirming the substitution pattern beyond doubt.
-
¹H NMR Spectroscopy: This experiment identifies all unique proton environments. For the parent this compound, we expect two signals for the aromatic protons on the pyrazine ring. Their chemical shifts will be relatively downfield due to the deshielding effects of the ring nitrogens. A broader, exchangeable signal corresponding to the hydroxyl (-OH) or amide (N-H) proton is also expected.
-
¹³C NMR Spectroscopy: This reveals the number of unique carbon environments. For the parent compound, four distinct signals for the pyrazine ring carbons are anticipated. The carbons directly bonded to the bromine and oxygen atoms will have characteristic chemical shifts that are vital for assignment.[5]
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are the key to building the final structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of compounds. It reveals correlations between protons and carbons that are two or three bonds away. For instance, observing a correlation from a ring proton to the carbon bearing the bromine atom (C-Br) provides unequivocal proof of their relative positions.
-
Comparative NMR Data for Structural Confirmation
The following table summarizes the expected NMR data that helps distinguish the target structure.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Insights for this compound |
| Pyrazine ¹H | 7.5 - 8.5 | Two distinct signals, typically singlets or narrow doublets. Their exact position helps confirm the substitution pattern. |
| -OH or N-¹H | 5.0 - 12.0 (variable) | Often a broad singlet. Disappears upon D₂O exchange, confirming its identity as a labile proton. |
| Pyrazine ¹³C | 130 - 160 | Four signals. The C-Br signal is typically found around 140-145 ppm, while the C-O/C=O signal is further downfield (~155 ppm).[5] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5] DMSO-d₆ is often preferred as it can better solubilize polar compounds and slow the exchange of the -OH/NH proton, making it more easily observable.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer. Ensure an adequate signal-to-noise ratio by using 16-32 scans.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum to confirm the identity of the -OH or N-H proton signal, which will disappear or significantly diminish.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish one-bond and multiple-bond correlations, respectively. These are crucial for confirming the connectivity of the pyrazine ring and the positions of the substituents.
Mass Spectrometry (MS): The Definitive Molecular Formula and Halogen Identifier
Mass spectrometry is an indispensable tool that provides two critical pieces of information with high certainty: the molecular weight of the compound and, through its isotopic pattern, the presence of specific elements like bromine.
Expertise in Action: The Unmistakable Signature of Bromine
The most compelling evidence from MS for a bromo-compound is its unique isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[6][7] This means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a virtually foolproof indicator for the presence of one bromine atom.[6]
-
High-Resolution Mass Spectrometry (HRMS): While low-resolution MS confirms the bromine presence, HRMS provides the exact mass of the molecular ion to several decimal places. This allows for the unambiguous determination of the elemental formula (e.g., C₄H₃BrN₂O for the parent compound), which is essential for validating the proposed structure and ruling out alternative compositions.[4][8]
-
Fragmentation Analysis: The way the molecule breaks apart upon ionization (fragmentation) can offer further structural clues. For pyrazine derivatives, common fragmentation pathways include the loss of the bromine radical (•Br), carbon monoxide (CO), or hydrogen cyanide (HCN), providing corroborating evidence for the presence of these functional groups.[9][10]
Expected Mass Spectrometry Data
| Analysis | Expected Result for C₄H₃BrN₂O | Significance |
| Molecular Ion Isotope Pattern | Two peaks of ~1:1 intensity at m/z ~174 and ~176 | Confirms the presence of a single bromine atom. |
| HRMS (e.g., ESI+) | Calculated exact mass for [M+H]⁺ (C₄H₄BrN₂O⁺): 174.9505 | Observed mass should be within 5 ppm of the calculated value to confirm the elemental formula C₄H₃BrN₂O. |
| Key Fragments | Loss of Br (m/z ~95), Loss of CO (m/z ~146/148) | Supports the pyrazinone structure and the presence of the bromine substituent. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion cluster ([M+H]⁺ or [M-H]⁻). Confirm the ~1:1 intensity ratio for the M and M+2 peaks. Compare the measured exact mass of the monoisotopic peak with the theoretical mass calculated for the proposed elemental formula.
Single-Crystal X-ray Crystallography: The Unambiguous Solid-State Structure
When an unambiguous, definitive structure is required, particularly to resolve questions of tautomerism, single-crystal X-ray crystallography is the gold standard.[3][11][12] It provides a three-dimensional map of electron density in a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
Expertise in Action: Resolving the Hydroxy vs. Pyrazinone Tautomerism
While NMR and MS can strongly support a given structure, X-ray crystallography provides visual confirmation. For this compound, the most significant question it answers is the dominant tautomeric form in the solid state. It can distinguish definitively between the 5-hydroxy-pyrazine form (with a C-O single bond and an aromatic ring) and the 5-bromo-2(1H)-pyrazinone form (with a C=O double bond and a diene-like ring system). This technique also reveals intermolecular interactions, such as hydrogen bonding networks, which govern the crystal packing.[3]
The primary limitation of this technique is the absolute requirement for a high-quality single crystal, which can often be challenging and time-consuming to grow. It is also important to remember that the determined structure represents the molecule in the solid state, which may not be identical to its form in solution.
Integrated Workflow for Structural Confirmation
A logical and efficient workflow is critical for structural confirmation. Each technique builds upon the last, creating a self-reinforcing dataset.
Caption: Logical workflow for the structural confirmation of this compound derivatives.
Conclusion: A Multi-Faceted Approach to Certainty
The structural confirmation of this compound derivatives demands a synergistic application of modern analytical techniques. Mass spectrometry provides the foundational data of molecular formula and confirms the presence of bromine. NMR spectroscopy then builds upon this foundation, meticulously mapping the atomic connectivity in solution. Finally, where absolute certainty regarding tautomerism or stereochemistry is required and a suitable crystal can be obtained, X-ray crystallography serves as the final arbiter. By understanding the strengths and limitations of each method and employing them in a logical workflow, researchers can achieve unambiguous structural assignment, ensuring the integrity and success of their scientific endeavors.
References
- Benchchem. Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation.
- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride.
- ResearchGate. Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography | Request PDF.
- ResearchGate. Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine.
- PubChem. This compound | C4H3BrN2O | CID 2771618.
- ACS Publications. Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself | Crystal Growth & Design.
- PubChemLite. This compound (C4H3BrN2O).
- Santa Cruz Biotechnology. This compound | CAS 374063-92-0 | SCBT.
- CymitQuimica. This compound.
- Chem-Impex. This compound.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Chemical Science International Journal. Comparison of Analytical Techniques in the Characterization of Complex Compounds.
- PMC. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
- ScienceDirect. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- PubMed. Identification of hydroxymethylpyrazines using mass spectrometry.
- TutorChase. How can you identify the presence of halogens using mass spectrometry?.
- MSU Chemistry. Mass Spectrometry.
- PMC - NIH. Comparison of analytical techniques for the identification of bioactive compounds from natural products.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. PubChemLite - this compound (C4H3BrN2O) [pubchemlite.lcsb.uni.lu]
- 9. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Bromo-5-hydroxypyrazine and Its Analogs
Introduction: The Versatile Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The aromatic nature of the pyrazine ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive core for the design of novel therapeutic agents. The biological profile of pyrazine derivatives can be finely tuned by introducing various substituents onto the pyrazine core, a strategy extensively used in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the biological activity of 2-Bromo-5-hydroxypyrazine and a selection of its structurally related analogs: 2-Chloro-5-hydroxypyrazine, 2-Amino-5-hydroxypyrazine, and 2-Bromo-5-methoxypyrazine. By examining the impact of subtle structural modifications at the C2 and C5 positions, we aim to elucidate key structure-activity relationships (SAR) that govern the biological effects of this class of compounds. This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Comparative Biological Activity
While a direct head-to-head comparison of the biological activities of this compound and its analogs in a single comprehensive study is not extensively documented in publicly available literature, we can synthesize findings from various sources to draw meaningful comparisons and infer structure-activity relationships. The following sections will discuss the known and anticipated biological activities of these compounds, supported by available data and established principles of medicinal chemistry.
Anticancer Activity
Pyrazine derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival. The nature of the substituents on the pyrazine ring plays a critical role in determining the potency and selectivity of these compounds.
This compound and its Halogenated Analog:
The presence of a halogen atom at the C2 position and a hydroxyl group at the C5 position creates a molecule with potential for multiple interactions with biological targets. The bromine atom, being larger and more polarizable than chlorine, can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The hydroxyl group can act as both a hydrogen bond donor and acceptor.
Influence of Amino and Methoxyl Groups:
Replacing the bromine atom with an amino group (2-Amino-5-hydroxypyrazine) introduces a strong hydrogen bond donor and can significantly alter the electronic properties of the pyrazine ring. Amino-substituted heterocycles are common motifs in kinase inhibitors, where the amino group often forms key hydrogen bonds in the ATP-binding pocket.
Substitution of the hydroxyl group with a methoxy group (2-Bromo-5-methoxypyrazine) eliminates a hydrogen bond donor and increases the lipophilicity of the molecule. This change can impact cell permeability and target engagement. In some contexts, O-methylation can be a strategy to improve metabolic stability.
Table 1: Postulated Anticancer Activity Profile
| Compound | Structure | Anticipated Anticancer Activity | Rationale for Activity |
| This compound | Potentially active | Halogen bonding potential of bromine; hydrogen bonding of hydroxyl group. | |
| 2-Chloro-5-hydroxypyrazine | Potentially active | Halogen bonding potential of chlorine; hydrogen bonding of hydroxyl group. | |
| 2-Amino-5-hydroxypyrazine | Potentially active, possible kinase inhibitor | Amino group as a key hydrogen bond donor. | |
| 2-Bromo-5-methoxypyrazine | Activity may vary; altered solubility and H-bonding | Increased lipophilicity; loss of a hydrogen bond donor. |
Note: The activities in this table are postulated based on general structure-activity relationships of pyrazine derivatives and related heterocyclic compounds. Experimental validation is required.
Antimicrobial Activity
Halogenated compounds are well-known for their antimicrobial properties. The lipophilicity conferred by halogens can facilitate passage through the bacterial cell membrane.
Studies on substituted pyrazoles have indicated that chloro and bromo substituents can increase antimicrobial activity.[2] While specific MIC values for this compound are not consistently reported, it is reasonable to hypothesize that it and its chloro-analog would possess some degree of antibacterial and/or antifungal activity. A study on pyrazoline derivatives showed that replacement of a 2-hydroxy-5-bromophenyl group with a 2-hydroxy-5-chlorophenyl group led to increased antibacterial activity against certain strains, suggesting that chlorine might be more favorable in that specific scaffold.[2]
The introduction of an amino group in 2-Amino-5-hydroxypyrazine could also modulate antimicrobial activity, as amino-substituted heterocycles are known to have antibacterial properties. The effect of the methoxy group in 2-Bromo-5-methoxypyrazine on antimicrobial activity would likely be context-dependent, influencing both target interaction and membrane permeability.
Table 2: Postulated Antimicrobial Activity Profile
| Compound | Structure | Anticipated Antimicrobial Activity | Rationale for Activity |
| This compound | Likely active | Halogenation is a common feature of antimicrobials. | |
| 2-Chloro-5-hydroxypyrazine | Likely active | Halogenation contributes to antimicrobial effects. | |
| 2-Amino-5-hydroxypyrazine | Potentially active | Amino-substituted heterocycles often exhibit antimicrobial properties. | |
| 2-Bromo-5-methoxypyrazine | Activity is possible | Altered lipophilicity could affect membrane transport and target interaction. |
Note: The activities in this table are postulated based on general SAR of halogenated and aminated heterocyclic compounds. Experimental determination of Minimum Inhibitory Concentrations (MIC) is necessary for a definitive comparison.
Enzyme Inhibitory Activity
The substituted pyrazine core is a versatile scaffold for designing enzyme inhibitors. For example, pyrazine derivatives have been developed as inhibitors of kinases, proteases, and other enzymes.
The hydroxyl group of this compound can act as a crucial hydrogen bonding moiety, anchoring the molecule in the active site of an enzyme. The bromine atom can provide additional binding affinity through halogen bonding or hydrophobic interactions. The potential for 2-bromo- and 2-chloro-5-hydroxypyrazine to act as enzyme inhibitors is high, though target-specific.
2-Amino-5-hydroxypyrazine, with its additional hydrogen bond donor, could be a potent inhibitor of enzymes like kinases, where interactions with the hinge region of the ATP binding site are critical. The activity of 2-Bromo-5-methoxypyrazine would depend on whether the hydroxyl group of the parent compound acts as a key hydrogen bond donor. If so, its methylation would likely decrease inhibitory potency.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of the four analogs, we can derive the following SAR insights:
-
C2-Position (Halogen vs. Amino): The substituent at the C2 position significantly influences the electronic nature and interaction potential of the molecule.
-
Halogens (Br vs. Cl): Both bromine and chlorine can participate in halogen bonding and increase lipophilicity. The larger size and greater polarizability of bromine may lead to stronger halogen bonds in specific enzymatic pockets, potentially resulting in higher potency. However, in other cases, the smaller size of chlorine might be a better fit.
-
Amino Group: The introduction of an amino group provides a strong hydrogen bond donor, which can be critical for binding to targets like kinases. This fundamentally changes the interaction profile compared to the halogenated analogs.
-
-
C5-Position (Hydroxyl vs. Methoxyl): The substituent at the C5 position primarily modulates hydrogen bonding capacity and lipophilicity.
-
Hydroxyl Group: The hydroxyl group is a versatile hydrogen bond donor and acceptor, often playing a crucial role in anchoring a ligand to its target.
-
Methoxyl Group: Methylation of the hydroxyl group removes its hydrogen bond donating ability and increases lipophilicity. This can have a profound effect on biological activity, either by disrupting a key interaction or by improving membrane permeability and metabolic stability.
-
Caption: Key structure-activity relationships of substituted pyrazines.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its analogs, the following standardized experimental protocols are recommended.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial or fungal suspension to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Enzyme Inhibitory Activity: Generic Kinase Inhibition Assay
This protocol describes a generic fluorescence-based assay to screen for kinase inhibitors.
Principle: The assay measures the amount of ADP produced in a kinase reaction. The ADP is then converted to a fluorescent signal through a coupled enzyme reaction. A decrease in fluorescence indicates inhibition of the kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in a suitable kinase assay buffer.
-
Compound Addition: Add the test compounds (this compound and its analogs) at various concentrations to the wells of a microplate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the ADP detection reagents according to the manufacturer's instructions. Incubate to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Conclusion
This compound and its analogs represent a promising class of heterocyclic compounds with the potential for diverse biological activities. The systematic modification of substituents at the C2 and C5 positions of the pyrazine ring provides a powerful strategy for modulating their anticancer, antimicrobial, and enzyme inhibitory properties. While further experimental studies are required to establish a comprehensive and directly comparative dataset, the structure-activity relationships discussed in this guide offer valuable insights for the rational design of novel pyrazine-based therapeutic agents. The provided experimental protocols serve as a foundation for the rigorous evaluation of these and other related compounds in a drug discovery setting.
References
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020).
- Cytotoxicity MTT Assay Protocols and Methods.
- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
Sources
A Senior Application Scientist's Guide to Catalytic Coupling of 2-Bromo-5-hydroxypyrazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The targeted functionalization of this heterocycle is therefore of paramount importance. 2-Bromo-5-hydroxypyrazine, with its two distinct functional handles, offers a versatile platform for the synthesis of novel molecular entities. This guide provides a comparative analysis of common catalytic systems for the coupling reactions at the C-2 position of this valuable building block, offering insights into catalyst selection, reaction optimization, and mechanistic considerations. For the purpose of this guide, we will primarily discuss the coupling of the protected form, 2-Bromo-5-(benzyloxy)pyrazine , as the free hydroxyl group can interfere with many catalytic cycles. Deprotection to the final 5-hydroxypyrazine derivative is typically a straightforward final step.
The Strategic Importance of Catalyst Selection
The choice of catalyst is the most critical parameter in achieving a successful coupling reaction. It dictates not only the yield and reaction rate but also the functional group tolerance and the accessible substrate scope. The electron-deficient nature of the pyrazine ring, coupled with the coordinating ability of the ring nitrogens, presents unique challenges that necessitate careful catalyst and ligand selection to avoid common pitfalls such as catalyst inhibition and hydrodebromination.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazine Functionalization
Palladium catalysis remains the most versatile and widely employed method for the functionalization of halopyrazines. Three major classes of palladium-catalyzed cross-coupling reactions are particularly relevant for 2-Bromo-5-(benzyloxy)pyrazine: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is the premier method for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[1] For the arylation of 2-Bromo-5-(benzyloxy)pyrazine, a variety of palladium catalysts have been shown to be effective for analogous bromopyrazine systems.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromopyrazines
| Catalyst System (Precatalyst/Ligand) | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations | Reference |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 70-95 | Readily available and cost-effective, but may require higher temperatures and longer reaction times. | [2][3] |
| Pd(OAc)₂ / SPhos | 1-3 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-100 | 85-98 | Highly active for heteroaryl bromides, often providing higher yields under milder conditions. | [4] |
| Pd₂(dba)₃ / XPhos | 1-3 | K₃PO₄ | Toluene, Dioxane | 80-100 | 88-99 | Excellent for challenging substrates, including sterically hindered boronic acids. | [5] |
| PdCl₂(dppf) | 2-5 | K₂CO₃ | DME, Dioxane | 80-100 | 80-92 | Good general catalyst, particularly for less challenging substrates. | [6] |
Expert Insights and Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. However, the choice of ligand is crucial to promote the subsequent steps and prevent side reactions.
Bulky, electron-rich phosphine ligands like SPhos and XPhos are particularly effective for bromopyrazine couplings. Their steric bulk promotes the reductive elimination step, leading to faster turnover, while their electron-donating nature enhances the rate of oxidative addition.[4] The choice of base is also critical; it activates the boronic acid for transmetalation.[1] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred.
A common side reaction is protodeboronation of the boronic acid, which can be minimized by using anhydrous solvents and carefully controlling the reaction temperature.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-(benzyloxy)pyrazine
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7] This reaction is instrumental in creating the 2-amino-5-hydroxypyrazine scaffold found in many bioactive molecules.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Bromopyrazines
| Catalyst System (Precatalyst/Ligand) | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations | Reference |
| Pd₂(dba)₃ / BINAP | 1-3 | NaOt-Bu | Toluene | 80-110 | 75-90 | A classic system, effective for a range of amines. | [7] |
| Pd(OAc)₂ / Xantphos | 1-3 | Cs₂CO₃ | Dioxane | 90-120 | 80-95 | Wide bite angle of Xantphos can be advantageous for certain substrates. | [8] |
| G3-XPhos Precatalyst | 1-2 | LHMDS, K₃PO₄ | t-BuOH, Toluene | 80-100 | 90-99 | Highly active and air-stable precatalyst, often giving excellent yields. | [8] |
Expert Insights and Mechanistic Rationale:
The catalytic cycle for the Buchwald-Hartwig amination also proceeds via oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.[9] A critical challenge with electron-deficient heteroaryl halides like bromopyrazines is the potential for catalyst inhibition by the nitrogen lone pairs. Bulky ligands are essential to create a sterically hindered environment around the palladium center, which favors the desired C-N bond formation over unproductive coordination.[8]
The choice of base is highly dependent on the pKa of the amine coupling partner. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-(benzyloxy)pyrazine
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 2-alkynyl-5-hydroxypyrazine derivatives, which are valuable precursors for further transformations.[10] This reaction typically employs a dual catalytic system of palladium and copper(I).[11]
Catalyst Systems for Sonogashira Coupling of Bromopyrazines
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Pd: 2-5, Cu: 4-10 | Et₃N, DIPA | DMF, THF | 60-100 | 70-90 | The classical Sonogashira conditions. Glaser homocoupling of the alkyne can be a significant side reaction. | [11][12] |
| Pd(OAc)₂ / PPh₃ / CuI | Pd: 1-3, Cu: 2-5 | K₂CO₃, Cs₂CO₃ | Dioxane, Acetonitrile | 60-90 | 75-92 | Can offer improved yields and reduced homocoupling in some cases. | [11] |
| Copper-Free: Pd(P(t-Bu)₃)₂ | 2-4 | Cs₂CO₃ | Dioxane, Toluene | 80-110 | 80-95 | Avoids issues with the copper co-catalyst, such as alkyne homocoupling. Requires more specialized ligands. | [9] |
Expert Insights and Mechanistic Rationale:
The Sonogashira catalytic cycle involves two interconnected cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper(I) acetylide.[11] A major side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be suppressed by running the reaction under strictly anaerobic conditions and by using an excess of the amine base.[11]
Copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling. These systems often rely on highly active palladium catalysts with bulky, electron-rich ligands that can facilitate the direct reaction between the palladium-alkynyl intermediate and the aryl halide.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Bromo-5-hydroxypyrazine Quantification
Introduction: The Analytical Imperative for 2-Bromo-5-hydroxypyrazine
This compound is a crucial heterocyclic intermediate in the synthesis of a variety of bioactive molecules, finding applications in both pharmaceutical and agrochemical development.[1] Its molecular structure, featuring bromine and hydroxyl functional groups, makes it a versatile building block for creating complex therapeutic agents.[1] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and reliable analytical methods for its quantification are not merely a quality control checkpoint but a cornerstone of process chemistry and regulatory compliance.
This guide provides a comparative analysis of three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity and the rigorous standards set forth by the International Council for Harmonisation (ICH).[2][3][4]
Chapter 1: Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a decision dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput. This compound (MW: 174.98 g/mol ) is a solid powder at room temperature, a property that influences sample preparation and the choice between LC- and GC-based methods.[5][6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[7] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[7][8] | Measurement of light absorbance by the analyte's chromophore at a specific wavelength.[7] |
| Applicability | Ideal for non-volatile and thermally labile compounds. Highly versatile for purity and assay testing.[9][10] | Best suited for volatile or semi-volatile compounds. Derivatization may be needed for polar molecules to increase volatility. | Simple, rapid quantification for known pure substances in simple matrices. Lacks specificity in the presence of interfering substances.[11] |
| Specificity | High. Achieved through chromatographic separation and selective UV detection. Can resolve impurities from the main analyte.[11] | Very High. Achieved through both chromatographic separation and mass fragmentation patterns, providing definitive identification.[8] | Low. Any compound absorbing at the same wavelength will interfere, potentially leading to overestimated results.[11] |
| Sensitivity | Good to High (typically ng/mL range).[11] | Very High (typically pg/mL range).[12] | Moderate to Low (typically µg/mL range). |
| Sample Prep | Generally simple: dissolution in a suitable solvent and filtration.[10] | Can be more complex, potentially requiring derivatization to improve volatility and thermal stability. | Very simple: dissolution in a transparent solvent. |
| Cost & Complexity | Moderate initial cost and complexity. Widely available in QC labs. | Higher initial cost and complexity. Requires specialized training. | Low cost, simple to operate. |
Chapter 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical quality control due to its robustness, precision, and ability to separate complex mixtures. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, as the analyte possesses moderate polarity.
Rationale for Method Design
-
Stationary Phase (Column): A C18 or C8 column is recommended. These non-polar stationary phases are industry standard and provide excellent retention and separation for a wide range of moderately polar organic molecules like pyrazine derivatives.[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is ideal. The buffer controls the pH to ensure consistent ionization state of the hydroxyl group, leading to reproducible retention times. The organic modifier is adjusted to control the elution strength.
-
Detection: The pyrazine ring is a chromophore that absorbs UV light. Based on structurally similar compounds like pyrazinamide, a detection wavelength around 268-270 nm is expected to provide high sensitivity.[14] A photodiode array (PDA) detector is advantageous as it can assess peak purity and detect potential co-eluting impurities.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard HPLC system with a UV or PDA detector.
-
Column: C8 (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 20mM Potassium Phosphate buffer (pH 6.8) and Acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 269 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to achieve a concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation based on ICH guidelines.
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and sensitivity, making it an excellent tool for identifying and quantifying trace-level impurities or for structural confirmation.[15] For this compound, direct GC analysis can be challenging due to the polar hydroxyl group, which may cause peak tailing and poor thermal stability.
Rationale for Method Design
-
Derivatization (The 'Why'): To overcome the challenges of analyzing a polar molecule by GC, derivatization is often necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks.
-
Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a robust choice. It provides good separation for a wide range of derivatized compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS. It produces reproducible fragmentation patterns that can be used for structural elucidation and library matching, providing a high degree of confidence in analyte identification.[16]
Experimental Protocol: GC-MS Method
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Injector: Splitless mode, 250°C.
-
MS Conditions:
-
Ion Source Temp: 230°C.
-
Interface Temp: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-450.
-
-
Derivatization & Sample Prep:
-
Accurately weigh ~1 mg of standard or sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine) and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
Workflow for GC-MS Method Development & Validation
Caption: Logical workflow for developing and validating a GC-MS method.
Chapter 4: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective technique that can be used for straightforward quantification if specificity is not a concern.[17] It relies on the principle that the concentration of an analyte is directly proportional to the amount of light it absorbs at a given wavelength (Beer-Lambert Law).
Rationale for Method Design
-
Applicability: This method is best suited for assaying the pure, bulk this compound substance where interfering, UV-absorbing impurities are known to be absent or negligible. It is not suitable for determining purity or analyzing complex mixtures.
-
Solvent Choice: The solvent must be transparent in the measurement wavelength range. Methanol, ethanol, or a buffered aqueous solution are common choices.
-
Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) must be determined by scanning a dilute solution of the analyte across the UV spectrum (e.g., 200-400 nm). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. For pyrazine derivatives, this is often in the 260-280 nm range.[14]
Experimental Protocol: UV-Vis Method
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol (HPLC Grade).
-
Wavelength Scan: Prepare a ~10 µg/mL solution of this compound in methanol. Scan from 400 nm to 200 nm using methanol as the blank to determine λmax.
-
Standard Preparation: Prepare a stock solution (100 µg/mL) in methanol. Create a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh the sample, dissolve in methanol to achieve a concentration within the calibration range, and ensure complete dissolution.
-
Measurement: Measure the absorbance of each standard and the sample solution at the predetermined λmax against the methanol blank.
-
Quantification: Construct a calibration curve of absorbance vs. concentration. Determine the sample concentration from its absorbance using the linear regression equation.
Workflow for UV-Vis Method Validation
Caption: Simplified validation workflow for a UV-Vis spectrophotometric assay.
Chapter 5: Validation Parameters & Acceptance Criteria
All methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[2][3][4][18] The following table summarizes typical acceptance criteria for an assay of a drug intermediate.
| Parameter | HPLC / GC-MS | UV-Vis Spectrophotometry | Rationale & ICH Guideline Reference |
| Specificity | Peak purity > 99.0%. Baseline resolution from impurities (>2.0). | No significant absorbance from placebo/excipients at λmax. | Ensures the signal is from the analyte only.[4] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | Demonstrates a proportional relationship between signal and concentration.[3] |
| Range | 80 - 120% of test concentration. | 80 - 120% of test concentration. | The interval providing suitable accuracy, precision, and linearity.[18] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Closeness of the measured value to the true value.[4] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | Precision under the same conditions in a short interval.[2] |
| - Intermediate | ≤ 2.0% | N/A | Precision within the same lab (different days, analysts, equipment).[2] |
| LOD / LOQ | Determined (e.g., S/N of 3:1 for LOD, 10:1 for LOQ). | Typically not required for assay. | Defines the limits of the method's capabilities.[18] |
| Robustness | No significant change in results with small variations (pH, flow, temp). | No significant change with small variations (wavelength, solvent). | Measures the method's capacity to remain unaffected by small variations.[3] |
Conclusion and Recommendation
The choice of analytical method for quantifying this compound is fundamentally tied to the analytical objective.
-
For routine quality control, purity determination, and stability studies , the RP-HPLC method is the superior choice. It provides an excellent balance of specificity, precision, and robustness, capable of separating the main analyte from process impurities and degradation products.
-
For trace-level analysis, impurity identification, or structural confirmation , the GC-MS method (with derivatization) is unmatched in its sensitivity and specificity. The mass spectral data provides an additional layer of identification that is invaluable during process development and troubleshooting.
-
For a rapid, simple assay of a known pure bulk material where interfering impurities are not a concern, the UV-Vis spectrophotometric method is a viable, cost-effective option. However, its lack of specificity makes it unsuitable for purity testing or analysis in complex matrices.
Ultimately, a comprehensive analytical strategy in a drug development setting may employ HPLC for routine quantification and GC-MS as a complementary technique for deeper investigation and impurity characterization. This dual-method approach ensures the highest level of quality and confidence in the analytical data generated.
References
- AMSbiopharma. (2025, July 22).
- Altabrisa Group. (2025, August 25).
- Attygalle, A., et al. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Complete Overview. (2025, July 2). Understanding ICH Q2(R2)
- International Journal of Research and Review. (2025, August 8).
- PubChem. This compound | C4H3BrN2O.
- Sigma-Aldrich. This compound 95 374063-92-0.
- Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Chem-Impex. This compound.
- ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- Benchchem. A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- ResearchGate. (PDF) SIMPLE UV SPECTROPHOTOMETRIC ASSAY OF HYDROXAZINE.
- Analytical Methods - RSC Publishing. Analytical Methods.
- Benchchem.
- Oriental Journal of Chemistry. (2021).
- Benchchem. A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.
- Benchchem. Comparative Guide to Analytical Methods for Quantifying 2-Bromo-6-methylpyridine.
- Saldaña-Bobadilla, et al. (2024, March 4). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research.
- World Health Organization. Guidelines for drinking-water quality - Analytical methods and achievability. NCBI Bookshelf.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-溴-5-羟基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 14. jppres.com [jppres.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Introduction: The Pyrazine Moiety as a Privileged Scaffold in Drug Discovery
An In-Depth Guide to Assessing the Efficacy of Novel Therapeutics Derived from the 2-Bromo-5-hydroxypyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have rendered it a "privileged scaffold" in the development of novel therapeutics. Notable examples of pyrazine-containing drugs include the anti-tuberculosis agent Pyrazinamide, the direct oral anticoagulant Eszopiclone, and the kinase inhibitor Gilteritinib. These successes underscore the vast potential held within this chemical class.
This compound represents a versatile starting material for chemical synthesis. The presence of a bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxyl group can be functionalized through etherification or other modifications. This allows for the systematic exploration of chemical space to develop derivatives with high affinity and selectivity for various biological targets.
This guide provides a comprehensive framework for researchers and drug development professionals on how to assess the efficacy of novel compounds derived from the this compound scaffold. We will focus on a hypothetical oncology research program, detailing the necessary experimental workflows, data interpretation, and comparative analyses against established standards of care.
Part 1: The Drug Discovery and Efficacy Assessment Workflow
The journey from a novel pyrazine derivative to a potential clinical candidate is a multi-step process involving rigorous in vitro and in vivo testing. The primary goal is to establish a clear dose-response relationship, demonstrate target engagement, and provide evidence of anti-tumor activity in relevant biological systems.
Caption: High-level workflow for assessing the efficacy of novel pyrazine derivatives.
Part 2: In Vitro Efficacy Assessment: From Screening to Lead Identification
The initial phase of efficacy testing is performed using cell-based assays. These experiments are designed to rapidly assess the biological activity of newly synthesized compounds and prioritize them for further study.
Primary Screening for Cytotoxicity
The first step is to determine whether the pyrazine derivatives have a cytotoxic or cytostatic effect on cancer cells. A common and robust method for this is the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. The concentration range should be broad (e.g., 1 nM to 100 µM) to capture the full dose-response curve. Add the compounds to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will metabolize MTT into a purple formazan product.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to a vehicle-treated control (e.g., 0.1% DMSO) and plot cell viability against the logarithm of the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Analysis of In Vitro Potency
A crucial step is to compare the potency of your novel compounds to a standard-of-care chemotherapeutic agent used for the selected cancer type. This provides essential context for the compound's potential.
Table 1: Comparative Cytotoxicity of Pyrazine Derivatives and Doxorubicin in A549 Lung Cancer Cells
| Compound | IC50 (µM) |
| Pyrazine Derivative 1 | 5.2 |
| Pyrazine Derivative 2 | 0.8 |
| Pyrazine Derivative 3 | > 100 |
| Doxorubicin (Control) | 1.5 |
Data is hypothetical and for illustrative purposes.
From this table, "Pyrazine Derivative 2" emerges as a promising candidate due to its sub-micromolar potency, which is comparable to the standard-of-care drug, Doxorubicin.
Target Engagement and Mechanism of Action
Once a potent compound is identified, it is critical to determine if it interacts with its intended molecular target within the cell. For example, if the compounds were designed to inhibit a specific kinase, a Western blot analysis can be used to assess the phosphorylation status of a downstream substrate.
Caption: Diagram of a kinase signaling pathway inhibited by a pyrazine derivative.
Experimental Protocol: Western Blot for Target Engagement
-
Cell Treatment: Treat cancer cells with the pyrazine derivative at concentrations around its IC50 value for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A decrease in the phosphorylated substrate band in compound-treated cells compared to the control indicates successful target engagement.
Part 3: In Vivo Efficacy Assessment: Xenograft Models
Promising compounds from in vitro studies must be tested in a living organism to evaluate their efficacy and safety. The most common preclinical model for oncology is the mouse xenograft model.
Study Design and Execution
In this model, human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the pyrazine derivative, a vehicle control, or a standard-of-care drug.
Experimental Protocol: Mouse Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 million A549 cells into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle, Pyrazine Derivative 2 at 20 mg/kg, Positive Control).
-
Dosing: Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Comparative Analysis of In Vivo Efficacy
The primary endpoint of a xenograft study is Tumor Growth Inhibition (TGI). This is a quantitative measure of how effectively the treatment slows down tumor progression compared to the vehicle control.
Table 2: Comparative Efficacy of Pyrazine Derivative 2 in an A549 Xenograft Model
| Treatment Group | Dose | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | N/A | 1250 | 0 |
| Pyrazine Derivative 2 | 20 mg/kg | 480 | 61.6 |
| Positive Control Drug | 10 mg/kg | 550 | 56.0 |
Data is hypothetical and for illustrative purposes.
The results in Table 2 would indicate that "Pyrazine Derivative 2" is not only effective in a living organism but may also have superior efficacy to the positive control drug in this specific model.
Conclusion
The assessment of drugs derived from the this compound scaffold requires a systematic and rigorous approach. By progressing from broad in vitro screens to specific mechanism-of-action studies and finally to in vivo efficacy models, researchers can build a comprehensive data package. The key to success lies in continuous comparison against established standards of care, which provides the necessary context to evaluate the true therapeutic potential of these novel chemical entities. This structured methodology ensures that only the most promising candidates, with clear evidence of efficacy and target engagement, are advanced towards clinical development.
References
- D. S. D. S. de Melo, J. F. da S. Neto, and J. M. de S. Bezerra, "Pyrazine: A Biologically Active Scaffold," International Journal of Research and Analytical Reviews, vol. 6, no. 1, pp. 789–796, 2019. Available at: http://www.ijrar.org/papers/IJRAR19J2831.pdf
- A. K. Kulkarni, V. M. Ganu, and V. V. Pande, "Pyrazine and Its Derivatives: A Review on Recent Advancement in Its Pharmacological Activity," World Journal of Pharmaceutical Research, vol. 10, no. 5, pp. 696–711, 2021.
A Comparative Guide: 2-Bromo-5-hydroxypyrazine vs. 2-Iodo-5-hydroxypyrazine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3][4] Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of these heterocyclic systems, enabling the efficient construction of complex molecular architectures.[1] Among the various halogenated pyrazines employed as coupling partners, 2-bromo- and 2-iodo-5-hydroxypyrazine are common starting materials. The choice between these two substrates can profoundly influence reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a detailed, data-supported comparison of their performance in key cross-coupling reactions, offering insights to inform rational reaction design.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 2-bromo- and 2-iodo-5-hydroxypyrazine lies in the inherent properties of their respective carbon-halogen (C-X) bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[5][6] This trend is primarily governed by the bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is significantly weaker and more easily cleaved than the carbon-bromine (C-Br) bond.[7]
This disparity directly impacts the rate-determining step in many palladium-catalyzed cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[8][9] A lower C-X bond energy facilitates a more rapid oxidative addition, often leading to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions.[5][7]
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of the iodo-substituted pyrazine often translates to tangible advantages in common cross-coupling methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[10][11] The enhanced reactivity of 2-iodo-5-hydroxypyrazine is particularly evident in this transformation, often allowing for lower catalyst loadings, shorter reaction times, and milder heating compared to its bromo counterpart.
| Feature | 2-Iodo-5-hydroxypyrazine | 2-Bromo-5-hydroxypyrazine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)[12] | Pd(OAc)₂, SPhos[12] |
| Reaction Temperature | Often room temperature to 80 °C | Typically 80 °C to 110 °C |
| Reaction Time | Generally 1-12 hours | Can require 12-24 hours |
| Yields | Generally high[12] | Good to high, but may require more optimization[12] |
Data presented is representative and compiled from various sources on analogous aryl halides. Exact conditions and yields will vary based on specific substrates and ligands used.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[14][15] While both substrates are viable, the iodo-pyrazine's higher reactivity can be advantageous, especially with less nucleophilic amines or when trying to minimize side reactions that can occur at elevated temperatures.[16][17] It is important to note that for Buchwald-Hartwig reactions, the general reactivity order can sometimes be Ar-Br > Ar-Cl > Ar-I, as the iodide formed can sometimes inhibit the catalyst.[18] However, with appropriate ligand selection, high yields are achievable with aryl iodides.
| Feature | 2-Iodo-5-hydroxypyrazine | This compound |
| Typical Ligands | XPhos, SPhos, BrettPhos[16] | Xantphos, RuPhos |
| Base | NaOtBu, LHMDS, Cs₂CO₃[18] | K₃PO₄, K₂CO₃ |
| Reaction Temperature | 80-110 °C | 90-120 °C |
| Yields | Generally good to excellent | Can be more substrate-dependent |
Data presented is representative and compiled from various sources on analogous aryl halides. Exact conditions and yields will vary based on specific substrates and ligands used.[13]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[19] The difference in reactivity between the iodo and bromo substrates is often most pronounced in this reaction.[7] 2-Iodo-5-hydroxypyrazine is substantially more reactive and is generally the preferred substrate for this transformation, often proceeding under copper-free conditions which can be beneficial for sensitive substrates.
| Feature | 2-Iodo-5-hydroxypyrazine | This compound |
| Co-catalyst | Often CuI is not required | Typically requires a Cu(I) co-catalyst[20] |
| Reaction Temperature | Room temperature to 60 °C | 60-100 °C |
| Reaction Time | Typically 1-6 hours | Can require 8-24 hours |
| Yields | Generally higher yields[21] | More prone to side reactions and lower yields |
Data presented is representative and compiled from various sources on analogous aryl halides. Exact conditions and yields will vary based on specific substrates and ligands used.[12]
Mechanistic Considerations: The Oxidative Addition Step
The key to understanding the reactivity difference lies in the initial step of the catalytic cycle for most cross-coupling reactions: oxidative addition.[8] The palladium(0) catalyst inserts into the carbon-halogen bond of the pyrazine ring. The energy barrier for this step is significantly lower for the C-I bond compared to the C-Br bond, leading to a faster overall reaction rate.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.[22]
-
Reagent Preparation : In an oven-dried Schlenk flask, combine the halopyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition : Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 10 mL, in a 4:1 ratio).
-
Reaction Execution : Stir the reaction mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 80 °C for the iodo-substrate, 100 °C for the bromo-substrate) and monitor by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and amines.[23][24]
-
Reagent Preparation : In an oven-dried Schlenk flask, add the halopyrazine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst System : In a separate glovebox or under an inert atmosphere, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reaction Setup : Add the catalyst system to the flask containing the reagents.
-
Solvent Addition : Add a degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Reaction Execution : Seal the flask and stir the mixture at the desired temperature (e.g., 100 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
For researchers and professionals in drug development, the choice between 2-bromo- and 2-iodo-5-hydroxypyrazine is a strategic one. The iodo-substituted pyrazine is generally the more reactive substrate, offering significant advantages in terms of milder reaction conditions, shorter reaction times, and often higher yields, particularly in demanding transformations like the Sonogashira coupling.[25] While the bromo-analogue is a viable and often more economical starting material, it may necessitate more forceful conditions and careful optimization.[7] The selection should be guided by the specific requirements of the synthetic route, the sensitivity of other functional groups in the molecule, and considerations of overall process efficiency and cost. A thorough understanding of the underlying reactivity principles is crucial for the successful design and execution of cross-coupling strategies in the synthesis of novel pyrazine-based compounds.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT5sYDdOjlbP_5ajbr9VOY78KMYnisMykgfVAOwpQu2aLYp-SV5NNcsndPTH9immkvUZDowxpad96BxsnZmxVObYuSQpX7mQ_ceFjA389AV_OCymn54hES4x20HaNfqc7GgqgVfP4P24U6d4edCZYxAoA-pQgEIzDaWkw_SOmuReeTfifFuR81SV_Cz7ZiT7F3d-ZlKxsw44-p1a7kCsUKjg9Djsy9jg6abKAVmC-1Ii_8yvO6if8lb8IUT9Q=]
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU6AupF2lx-t83zEwq0ECtwdb_XYhs7Tw6gtN8kKuH78cMi3YRtwzDJHILn0kulmvw7eoIWTQyGzjvYT6xjhx6EOhhTFB7d_I4iQmnXsNg2Mix54X1Psl5Dq48Fog=]
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD-msm6dWxaatK9gbJ7Ny7qFm2e_r6ARc6j24lIDdwA0ngQTChPS5WDemC50eOzpJ5Div2_tvG0Wdd2lzu8rSnk6dnko6aDaKozfxHFHrHtRhjkPPFAPhYvX-crIBQugO0oTvu0S4l0cjxPeDehJaRteCiMqn0dHCeXpwxlkuX12wlAN_nTdXPfeKJt8rl0WU8_28U0qWaGqj2v3CllpNMWbGjEtCRYMeU_NORRKR5pQBnaRXfnYZEpdQ-1GicJMKQZhJPPaKdfb4YM1E4lRMcuHBGfhoYWyl_ZOVl18DohvOTLR6WWKqE2sIq3zZjLm-hQUrpIW8Ao3qs4I593zIGoPk1CtRSgKX_JC8p2-ET8GmxDjxPWCzM-vA_]
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkDh-kCa54lPXFo87Al1ezGVH2lwu_bkpP1MdwFvAYdi6fq4vQfWs1l9Y_WL0OZSx2VOpxVzm2wtjRO1IYbnKSESUhCnvhgZJXV8y-zbz_DgYR1Y-38zJHax1C9aES5JP7urU_7U2KyA3DLF4=]
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPdm8OWZrXtlLZl_j0JUzEgMaHx2eecAITpbZIFIKLufI7ATGh8DObAyhvb5XbScyztl7AI6H7YyKbjsw3WwHxn1tEip42wwyxHA9NZ_zKbVG1YlUkNgiX4G3r3Dz4DWk1_Ir3bz4Dfwz_YHRdsPGX7SPgp-JLBN_P-A==]
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtfF39G6wp4VlDWxbL-Ii2yis3hbbgFAY1qFd82_o-qQdLuTHIyqyVQ-nY1hO2pM7fY5i9mHAlmA9nnyLsBn4rG3nvqiDLs-OMPuiKCMQCQ1vg4KPZkfM1omK7-6pxTuMBfWvJG5jt6f0=]
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELIsM10QHBJuTUyyUP0Gf483zVLZp8Vd8ZXVZuK_zh-pwbllCqQZTuCTHy-eyuP-LGqNril6lQcClI0kNEhAcV_UGHJgEws65Fd3T6JFcj_H96dSyvHIkv1s0TF-2M5lVvUwnt3ZHOAhQ75nuns6iJqj_MppK3Q0D0umLa5g8qkxjn01LwwVLqs-vUkuGCj92_rSn1-W0eC-GZZDDdJ_CAWJO4RgmiCAH_D9Hws1VBGhoezTBO5lgLtlKSvXD3kyoPknqvmMvc4GOmv6UJ9A==]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMwr94ThRVEopf83YmsdcF9Sl10B9TKFalCxfiIv6fSJHwaksmv9iROSE7_vb0fFGsQK5Yg5tfdwL8--fE-MXJHLNANRSUp-U2_qD7YBlY5n6axxf02QD6u510iJpT3dMbMnI=]
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2mi65g--P9iEsFTKXVxlXfm-en72-lMfki0wgYl8lL3tmw0jn-EDAjgTae-2-YhIp2jdzdVcc6MP2taIIN7QVfrv00ixfvPi48hBiqZz7N8I62J_BCK5xOGV5f0aC-0DRnqcgkw==]
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzFilf4Wd1QJJWH-_HGpk9r_QFYtfB2K5BtltcgibzB_KBVLgw5VEXqgzgAWhFjfCqcB_i2LWW2uykkm0zi54v6nXLuqBiZnahhRp2KTiEeZKeP_47x_em4VJ9uz4jzhqDmNHk]
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-pyridines in Cross-Coupling Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSyJE8mrQlwO38VvPIETOezzSpu2mIjZuDfgQXS7ZmAvWvO9I9Myp_bUfYLOLGzV-nkYmHwDMucLfQjSq5-9Jxf6x_C_zejKZ4_au_r0zd-_X2qxr1XuvsEt-i5wNw4sRxqGFcLBbtHM53-zAHXHT35a18Qel3ya9G]
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHzZVt4RZHLRS0BwQRpHN21KwHYXpru9tIaDvKyEgyzqMDq2_CEwP95vBOIanQT1BEgVrtTQ8YGo2NGh0cik4wbS44TwHlglMaD_yPiah66AFuqnPqoBinarYCu3uxLRHLdbh-2Je3AdMBvWk8Jdr1cOMLxrkEu7RBR0Yb]
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdf-9ZBMThlg8Qw3XDgWgZUH6lCt22JuYuyihj4b-GCsd1V5_-qXCRv8fXFSGmNuw4H25Q2YDgiiEe-r2oxNCUIbDwU1NBR7-rNIeGCGikmpYzbZ4VkjitHykCwwplo7yh03Cd]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkagaVhCccRQFTud4zLws-m-Ee9WgJO6ziyvBnjJ2mRYinJJtXx4Ggo-TKIbwYTeSYSdxitvXB2fs8c2VzaomOMuWdpaESv4bGidmzUSfCiji48vhKNjKCpbM0GcWUw0gwTQF5H3-NvrJU5aL2Tw1F4W2SG1ZIF-Tk1fFJ5KrPWnKf8tj1fRI1aXLV9g5NpxyQ63OhglXEHZK0pD1iTQdiLxs3eM0oJjzjri9mWncVPwcz0pVrszO9AluWMBIVFNmTy9KojPq4P9Qs]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT9I-dkI-NVEDt4Um8EW-Ec1NSY_FAqNly2--dW_mOzv6euWFnC75NZ-y21uLB6yUDa-d3qmfXB5FbHFSd3GbQMrSnB20aWF_9a6ik6X2GJpf22agyXMiCVBYsTzwtIE5ucSXXYoymytNoaPIqiJUmogTb]
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCSs41pBhHaRuQ42WLEx66BF5Tonxt3OCwrtbJbfSdkxp9bhQpRAC2PWNILtkIiak_fveHcYzQ8vvzxSajMDeX0-1sHgDYgB1A4mRVnxYb61cSEGinuObuu1pDyTyObgWLRHadNK1n0M1WF0P-EMKo-N4qyxP5HMMtv6Bf07lc1f1BXeL_HlZmJ-6RCgbjYa2DR-CLQJ5sgt8iieyEfFibclze_fCpKcB6mzHovYmJcq3sgoGKSQdQbheS0m_f]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUlobdA_kfse83iOfHffVaB_tAFOn153KtIvTP0Uph-4KxBblbJrvutiZ--wdjAT-viMFf_bI9QQPpij2yRNqj6_9qH9fQOBltNETefSxcoPGXcIapyuczer_wtbh7oo_XPtXG2O1BpPUVPNEs326NbN67Tf9Xz70E0Lpwm02DUNi_jLPotlT-V16SLRmCR6R4OUJO5JEuUlW1f8t3ID1Cu2unfVGV8CWEeOmMGAW8fnxCAoGiPFYWV7LlFPFw3tChAcs=]
- catalytic cycle for coupling reactions - YouTube. [URL: https://www.youtube.
- A Comparative Analysis of the Reactivity of 2-Bromo- vs. 2-Iodo-5-butylfuran in Key Cross-Coupling and Metallation Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi9krikplD0KUxgwC6UzERTQ63zBIp5CjPRizyvHR52UM4Z3BjaWTUZLCb60GV-1-Z4vGU2nbasnEsCcS8Om7Aq0rJHpsa3LVJwpOfc2Mdkhds2D6nt5xmPuSXVTpdnftvNoxiLpnh_yCk0UHiAxWeJaLoDhK8hAWpOBpkL5EsRYE4FwDq_dUKGomODVCqkLqR_2U-4cT3HxnsQOMnXl79vDin3OxPrQIlpNxzt5nWJC2cwHVBOuWeoLV7tP-0dfJg1rrq3XB0XyycBcUcsMfKQYR20NQ389E=]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/24%3A_Transition_Metals_in_Organic_Synthesis/24.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_KZX_txGuohrt3DYFh-mMiCNsm7_OUiI7yekROMLtcaevqEM5SijgwENFzIQeWJLkkWcNWtF3NJ_8edkcIlw9zJz7B-RqmoAt6sOi6shWFvPturnybIoIAFaoZsC8WFJTitaLqA==]
- A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzlUx17E07ytfq_ZRsZHQrJTHrMSMon7lgzjfuaK63KS0uz0Z9qWj875fxAMh_KB7ZItLVktkT68zxuv5FKHhW31-37y5e-wC-SzLnwsqqUxhu19ub49Sc5idq7jbPMh9o-QbjvImwh1cB1C-kzMpP6906Z3KsA0i1dwP1Kds_0eNfUUvXjPp4VCz-eMjXg7z_KAHNXFN24mOAALSWKfblAM1kIVwN-HTxkt7OibxwY0WTfpa3Bz3jaLhzrw==]
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20Suzuki%20Coupling.pdf]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo050983r]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659102/]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2988]
- A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl3zyNhjv0BwuWbMsl7h4DSiLiMC1RwnfphfbFKIgyC8Gfb2ZN1t8MHt3LisRCpCdPV78b2Fyi3027WSZcj65O-pztw3cXBj2Bx35a0ugPY4kllT2TtSaUimj-pJt--0393tnnCsV-wV707VEWfpdZprOTukmV9yYcZHgAH0jSFy2h_6cw3BMWG0RPXUFc9exfsoHKkh1_qWraagdvp6HbDJzuLgdeWYPLDHt4HAytJ8JXR-pp30TAS-fCBmkD0zmZ]
- Your "Go-To", "just couple already", Suzuki conditions? - Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/lnl3s0/your_goto_just_couple_already_suzuki_conditions/]
- Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Palladium-Catalyzed_Cross-Coupling/Sonogashira_Coupling]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [URL: https://www.acros.com/us/en/about-us/news/news-articles-for-acros-organics/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings.html]
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10860h]
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3064010/]
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5304939/]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. [URL: https://www.researchgate.net/publication/285583726_Some_mechanistic_aspects_regarding_the_Suzuki-Miyaura_reaction_between_selected_ortho-substituted_phenylboronic_acids_and_345-tribromo-26-dimethylpyridine]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mdpi.com [mdpi.com]
- 23. rsc.org [rsc.org]
- 24. par.nsf.gov [par.nsf.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to 2-Bromo-5-hydroxypyrazine: A Versatile Building Block in Medicinal and Agrochemical Synthesis
This guide provides an in-depth technical review of 2-Bromo-5-hydroxypyrazine, a heterocyclic building block of significant interest in modern synthetic chemistry. We will explore its core reactivity, compare its synthetic utility against alternatives, and provide detailed experimental insights for its application in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Value of this compound
This compound (CAS No: 374063-92-0) is a bifunctional pyrazine derivative that has emerged as a valuable scaffold in the synthesis of complex bioactive molecules.[1][2] Its structure, featuring a pyrazine core substituted with a reactive bromine atom and a nucleophilic hydroxyl group, offers a unique combination of synthetic handles. This dual functionality is crucial, as it allows for selective, stepwise modifications, enabling the streamlined construction of diverse molecular libraries.[2]
The pyrazine ring itself is a "privileged" scaffold in medicinal chemistry, frequently found in molecules with a wide range of biological activities, particularly as kinase inhibitors.[3][4] The strategic placement of the bromo and hydroxyl groups on this core makes this compound an ideal starting point for developing novel therapeutic agents and advanced agrochemicals.[1][2]
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 374063-92-0 | [5] |
| Molecular Formula | C₄H₃BrN₂O | [2][5] |
| Molecular Weight | 174.99 g/mol | [2] |
| IUPAC Name | 5-bromo-1H-pyrazin-2-one | [5] |
| Appearance | White to off-white powder or crystal | [2] |
| Melting Point | 115 °C (decomposes) | [2] |
Part 1: Core Reactivity and Synthetic Strategy
The utility of this compound stems from the distinct reactivity of its two functional groups. A proficient chemist can exploit this differential reactivity to orchestrate complex synthetic sequences.
The Bromine Handle: A Gateway to Complexity
The bromine atom at the 2-position is the primary site for introducing molecular diversity. It serves as a classical "handle" for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
-
Causality of Experimental Choice : The carbon-bromine bond on the electron-deficient pyrazine ring is highly susceptible to oxidative addition to a Palladium(0) catalyst. This is the rate-determining step in many cross-coupling cycles. This reactivity makes it a more reliable reaction partner in couplings like Suzuki-Miyaura, Stille, and Sonogashira compared to analogous chloro-pyrazines, which often require more forcing conditions or specialized catalyst systems. This choice streamlines optimization and improves substrate scope.
The Hydroxyl Group: Tuning Properties and Adding Vectors
The hydroxyl group, which exists in tautomeric equilibrium with its keto form (5-bromo-1H-pyrazin-2-one), provides a secondary site for modification.[5]
-
O-Alkylation/O-Arylation : The hydroxyl group can be deprotonated with a suitable base and alkylated to introduce ether linkages. This is often used to block the reactive site or to introduce moieties that can improve physicochemical properties such as solubility or metabolic stability.
-
Vector for Further Reactions : In many synthetic schemes, particularly for kinase inhibitors, this nitrogen/oxygen position is crucial for establishing hydrogen bond interactions within the target protein's active site.[6]
The diagram below illustrates the principal reaction pathways available from the this compound core.
Caption: Key synthetic transformations of this compound.
Part 2: Application in Kinase Inhibitor Development
A primary application of this compound is in the synthesis of protein kinase inhibitors.[1][2] Dysregulation of protein kinases is a known driver of many cancers and inflammatory diseases, making them a major target class for drug development.[7] The pyrazine scaffold is adept at mimicking the adenine region of ATP, enabling competitive inhibition at the enzyme's binding site.[3]
Derivatives of this compound serve as the core for synthesizing inhibitors of various kinases, including Casein Kinase 2 (CK2), PIM kinases, and Tropomyosin receptor kinases (Trk).[8][9]
Comparative Data of Pyrazine-Based Kinase Inhibitors
The table below presents data for representative kinase inhibitors built upon a 2,5-disubstituted pyrazine scaffold, illustrating the potency that can be achieved from this structural class. While these examples are not all direct derivatives of this compound, they showcase the potential of the core structure accessible from it.
| Compound Class | Target Kinase | Example IC₅₀ (nM) | Therapeutic Area | Reference |
| Pyrrolo[2,3-b]pyrazines | FGFR (irreversible) | Data disclosed in patent | Oncology | [3] |
| Imidazo[1,5-a]pyrazines | BTK (covalent) | Potent & Selective | Oncology, Immunology | [3] |
| 2,6-disubstituted pyrazines | CK2 | 160 (for compound 12b) | Oncology | [8] |
| 2,6-disubstituted pyrazines | PIM-1 | 20 (for compound 14f) | Oncology | [8] |
| Pyrazine-based inhibitors | TrkA | Potent inhibition observed | Oncology, Pain | [9] |
Expert Insight: The general strategy involves using a Suzuki-Miyaura coupling at the bromine position to introduce a larger, often aromatic, substituent that occupies the hydrophobic regions of the kinase ATP-binding pocket. The hydroxypyrazine nitrogen then acts as a crucial hydrogen bond donor to the "hinge" region of the kinase, an interaction that is key for high-affinity binding.[6]
Part 3: Experimental Protocols and Workflow
Trustworthy and reproducible protocols are the foundation of successful synthesis. Below is a representative, generalized workflow for a key synthetic transformation using this compound.
Generalized Experimental Workflow: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to this compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
-
Silica gel (for chromatography)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst: Add the dioxane/water solvent mixture via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness Check: This protocol includes standard practices for air-sensitive reactions (inert atmosphere), reaction monitoring (TLC), and purification (chromatography), ensuring a self-validating and reproducible workflow.
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its dual reactive sites—a bromine atom primed for cross-coupling and a hydroxyl group for tuning properties—provide chemists with a robust platform for creating novel and complex molecules. Its application is particularly prominent in the field of medicinal chemistry for the development of potent kinase inhibitors, a critical class of modern therapeutics. The strategic advantages it offers in streamlining synthetic pathways ensure its continued importance for researchers and drug development professionals aiming to innovate in their respective fields.
References
- The Chemical Versatility of 2-Bromo-5-hydroxypyridine in Synthesis. Autech Industry Co.,Limited. [Link]
- The Essential Role of 2-Bromo-5-hydroxypyridine in Modern Pharmaceutical Synthesis. Autech Industry Co.,Limited. [Link]
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. [Link]
- This compound (C4H3BrN2O). PubChemLite. [Link]
- This compound | C4H3BrN2O. PubChem. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Pharmacological activity and mechanism of pyrazines. PubMed. [Link]
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Royal Society of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of Substituted Hydroxypyrazines for Researchers and Drug Development Professionals
Substituted hydroxypyrazines are a pivotal class of N-heterocyclic compounds, forming the structural backbone of numerous biologically active molecules. Their prevalence in pharmaceuticals, ranging from anticancer agents to therapeutics for cardiovascular diseases, underscores the critical need for efficient and versatile synthetic strategies.[1][2][3][4] This guide provides an in-depth, comparative analysis of the primary synthetic routes to this vital molecular scaffold. We will dissect the mechanistic underpinnings, evaluate performance with supporting data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Enduring Legacy and Modern Innovations in Hydroxypyrazine Synthesis
The construction of the hydroxypyrazine core has been a subject of extensive research, leading to a diverse array of synthetic methodologies. These can be broadly categorized into classical condensation reactions and modern, often metal-catalyzed, approaches. The choice of a particular route is dictated by factors such as the desired substitution pattern, substrate availability, scalability, and, increasingly, environmental considerations.
I. The Reuben G. Jones Synthesis: A Cornerstone in Hydroxypyrazine Chemistry
First disclosed in 1949, the Reuben G. Jones synthesis remains a widely utilized and fundamentally important method for preparing 2-hydroxypyrazines.[5][6] This reaction involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide, typically in the presence of a base at low temperatures.[5][6]
Mechanistic Insights
The reaction proceeds through a cascade of condensation and cyclization steps. The initial step is the formation of an imine between the α-amino group of the aminoamide and one of the carbonyl groups of the 1,2-dicarbonyl. A subsequent intramolecular cyclization followed by dehydration leads to the dihydropyrazine intermediate, which then tautomerizes to the more stable aromatic hydroxypyrazine. A key challenge in this synthesis, particularly with unsymmetrical 1,2-dicarbonyls, is controlling the regioselectivity of the initial condensation.[5][6][7]
Diagram: The Reuben G. Jones Synthesis Workflow
Caption: General workflow of the Reuben G. Jones synthesis.
Experimental Protocol: Synthesis of 3,5-Disubstituted-2-hydroxypyrazines
This protocol is a generalized procedure based on literature reports.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend the α-aminoamide hydrochloride (1.0 eq) and the 1,2-dicarbonyl compound (1.0-1.2 eq) in methanol.
-
Cooling: Cool the suspension to between -30 °C and 0 °C using an appropriate cooling bath.
-
Base Addition: Slowly add a pre-cooled aqueous solution of sodium hydroxide (2.0-2.2 eq) to the reaction mixture, maintaining the low temperature. The rate of addition can be critical for yield and purity.[7]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Work-up: Acidify the reaction mixture with concentrated hydrochloric acid. The product may precipitate and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
Performance and Considerations
| Parameter | Reuben G. Jones Synthesis |
| Yield | Moderate to good (can exceed 70% with optimization)[8] |
| Scalability | Readily scalable for industrial production.[8] |
| Substrate Scope | Wide range of 1,2-dicarbonyls and α-aminoamides can be used. |
| Key Advantage | Well-established and versatile for analog synthesis.[8] |
| Key Disadvantage | Regioselectivity issues with unsymmetrical dicarbonyls.[5][6][7] |
II. Modern Synthetic Approaches: Expanding the Chemical Space
While the Jones synthesis is a workhorse, modern organic chemistry has introduced new methodologies that offer alternative pathways to substituted hydroxypyrazines, often with improved efficiency, selectivity, or milder reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, have emerged as powerful tools for the functionalization of pre-formed pyrazine rings.[9] While not a de novo synthesis of the hydroxypyrazine core, these methods are invaluable for introducing a wide range of substituents onto a hydroxypyrazine scaffold that can be prepared by other means.
Diagram: Functionalization via Cross-Coupling
Caption: General scheme for palladium-catalyzed functionalization.
"Green" and One-Pot Syntheses
In response to the growing demand for environmentally benign synthetic methods, "green" approaches to pyrazine synthesis have been developed. These often involve the use of aqueous solvents, milder reaction conditions, and catalysts with low toxicity.[10][11][12][13] One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, are also gaining prominence as they reduce waste and improve efficiency.[10][11]
A notable green approach involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature.[11] This method avoids the use of expensive or toxic catalysts and often results in high yields.[11]
Biocatalytic Transformations
A highly selective and environmentally friendly route to specific hydroxypyrazines is through biocatalytic transformation.[8] This method utilizes whole-cell biocatalysts or isolated enzymes to achieve the desired conversion under mild, aqueous conditions. For example, the synthesis of 5-hydroxypyrazine-2-carboxylic acid can be achieved with high yield and purity from 2-cyanopyrazine using a biocatalyst.[8]
| Parameter | Biocatalytic Transformation |
| Yield | High (can reach >90%)[8] |
| Scalability | Can be challenging to scale up due to bioreactor limitations.[8] |
| Substrate Scope | Generally highly specific for a particular substrate. |
| Key Advantage | High selectivity, environmentally friendly, and produces a pure product.[8] |
| Key Disadvantage | Limited to specific transformations and potentially difficult to scale.[8] |
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Reuben G. Jones | 1,2-Dicarbonyls, α-Aminoamides | Base (e.g., NaOH) | Low temperature (-30 to 0 °C) | Moderate to Good | Well-established, versatile | Regioselectivity issues |
| Metal-Catalyzed | Halogenated Pyrazines, Boronic Acids/Amines | Palladium catalysts, Ligands, Base | Elevated temperatures | Good to Excellent | Broad substrate scope for functionalization | Requires pre-formed pyrazine core |
| Green One-Pot | 1,2-Diketones, 1,2-Diamines | Base (e.g., t-BuOK) | Room temperature, aqueous media | High | Environmentally benign, efficient | May not be suitable for all substitution patterns |
| Biocatalytic | Specific precursors (e.g., 2-Cyanopyrazine) | Whole cells or isolated enzymes | Mild aqueous conditions (e.g., 30 °C) | Very High | High selectivity, "green" | Substrate specific, scalability challenges |
Conclusion
The synthesis of substituted hydroxypyrazines is a rich and evolving field. The classical Reuben G. Jones synthesis remains a robust and versatile method, particularly for generating diverse libraries of analogs. However, for specific applications, modern approaches such as metal-catalyzed cross-couplings offer unparalleled efficiency in functionalization, while green and biocatalytic methods provide environmentally sustainable alternatives with high selectivity. The optimal choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and the resources available to the researcher. This guide serves as a foundational resource to navigate these choices and accelerate the discovery and development of novel hydroxypyrazine-based compounds.
References
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. [Link][1][9]
- Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. [Link][5][6][7]
- Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed, 35957750. [Link][6]
- Legrand, P., & Janin, Y. (2022). Supporting Information: Reuben G. Jones Synthesis of 2-Hydroxypyrazines - Experimental Details and Spectra. Policy Commons. [Link][14]
- Mahadik, S. B., et al. (2021). Synthesis of pyrido[2,3-b]-pyrazine derivative via Buchwald Hartwig coupling reaction. As mentioned in: Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. [Link][9]
- Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 131-138. [Link][10][11]
- Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 131-138. [Link][11][12]
- (2017). Clean and Green Approach for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketone or Its Analogues Under Neat Reaction Condition. Ingenta Connect. [Link][13]
- Hultquist, M. E. (1957). Method of preparing 2-hydroxypyrazines. U.S.
- An, G.-C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6871. [Link][2][4]
- Al-Ostoot, F. H., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 24. [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] On Reuben G. Jones synthesis of 2-hydroxypyrazines | Semantic Scholar [semanticscholar.org]
- 6. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mobt3ath.com [mobt3ath.com]
- 13. Clean and Green Approach for One-pot Synthesis of Pyrazines from ...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the Synthesis of 2-Bromo-5-hydroxypyrazine: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Bromo-5-hydroxypyrazine, a valuable building block in the development of novel pharmaceuticals and agrochemicals, can be synthesized through various pathways.[1] This guide provides an in-depth technical comparison of the most common synthetic routes, offering a cost-benefit analysis to aid in the selection of the most appropriate method for specific research and development needs.
This publication delves into three primary synthetic pathways to this compound, evaluating them based on starting material cost, reagent expenses, reaction yields, and overall process efficiency. We will explore direct bromination, a multi-step synthesis from 2-aminopyrazine, and a route involving demethylation.
Pathway 1: Direct Bromination of 2-Hydroxypyrazine
This approach represents the most straightforward route to this compound, involving the direct electrophilic substitution of a bromine atom onto the 2-hydroxypyrazine ring.
Experimental Protocol: A Representative Procedure
Hypothetical Protocol:
-
Dissolve 2-hydroxypyrazine (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for several hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A patent for the bromination of 3-hydroxypyrazine-2-formamide using liquid bromine reports a yield of 80.6-85.1%.[2] It is reasonable to anticipate a comparable, albeit potentially slightly lower, yield for the bromination of 2-hydroxypyrazine due to the electronic effects of the hydroxyl group.
Cost Analysis
| Reagent | Supplier | Cost (per gram) |
| 2-Hydroxypyrazine | ChemicalBook | ~$1.10 |
| N-Bromosuccinimide | Chem-Impex | ~$0.07 |
Note: Prices are approximate and subject to change.
Evaluation
| Advantages | Disadvantages |
| Simplicity: A one-step reaction. | Lack of Specific Protocol: Requires optimization. |
| Potentially High Yield: Based on analogous reactions. | Safety Concerns: Use of liquid bromine is hazardous. |
| Cost-Effective Starting Material: 2-Hydroxypyrazine is relatively inexpensive. | Potential for Side Reactions: Over-bromination is a possibility. |
Pathway 2: Synthesis from 2-Aminopyrazine
This two-step pathway involves the bromination of readily available 2-aminopyrazine, followed by the hydrolysis of the resulting 2-amino-5-bromopyrazine to the desired product.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyrazine
A well-established method for the bromination of 2-aminopyrazine utilizes N-bromosuccinimide (NBS) in dichloromethane, affording the product in high yield.[3]
-
Dissolve 2-aminopyrazine (1 equivalent) in dichloromethane.
-
Add N-bromosuccinimide (1.01 equivalents) and stir the reaction at room temperature for 3.5 hours.
-
Filter the reaction mixture through celite.
-
The filtrate is purified by column chromatography (30% ethyl acetate/hexane) to yield 2-amino-5-bromopyrazine.
-
Reported Yield: 81.5%[3]
-
Step 2: Hydrolysis of 2-Amino-5-bromopyrazine
While a direct protocol for the hydrolysis of 2-amino-5-bromopyrazine is not explicitly detailed, a patent for the synthesis of 2-amino-3-hydroxy-5-bromopyridine from 2-amino-3,5-dibromopyridine provides a relevant precedent. This reaction is carried out under basic conditions with heating.[4]
Hypothetical Protocol:
-
Combine 2-amino-5-bromopyrazine (1 equivalent) with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The yield for the analogous hydrolysis of 2-amino-3,5-dibromopyridine is reported to be 40-46.3%. A similar yield might be expected for the hydrolysis of 2-amino-5-bromopyrazine.
Cost Analysis
| Reagent | Supplier | Cost (per gram) |
| 2-Aminopyrazine | IndiaMART | ~$0.09 |
| N-Bromosuccinimide | Chem-Impex | ~$0.07 |
| Sodium Hydroxide | VWR | ~$0.15 |
Note: Prices are approximate and subject to change.
Evaluation
| Advantages | Disadvantages |
| Readily Available Starting Material: 2-Aminopyrazine is inexpensive. | Multi-step Process: Two distinct reaction steps are required. |
| Well-Documented First Step: The bromination of 2-aminopyrazine is established. | Lower Overall Yield: The cumulative yield of two steps will be lower. |
| Avoids Liquid Bromine: Utilizes the safer NBS. | Hydrolysis Step Requires Optimization: A specific protocol is not available. |
Pathway 3: Demethylation of 2-Bromo-5-methoxypyrazine
This route involves the synthesis of the methoxy-protected precursor, 2-bromo-5-methoxypyrazine, followed by a demethylation step to yield the final product.
Experimental Protocol
The demethylation of aryl methyl ethers is a common transformation in organic synthesis. A robust method employs boron tribromide (BBr₃) in an inert solvent at low temperatures. A procedure for the demethylation of 3,3'-dimethoxybiphenyl serves as an excellent model.
Hypothetical Protocol:
-
Dissolve 2-bromo-5-methoxypyrazine (1 equivalent) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (1.5-2 equivalents) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The model reaction for the demethylation of 3,3'-dimethoxybiphenyl reports a yield of 77-86%. A similar high yield can be anticipated for the demethylation of 2-bromo-5-methoxypyrazine.
Cost Analysis
| Reagent | Supplier | Cost (per gram) |
| 2-Bromo-5-methoxypyrazine | Anichem | ~$12.00 |
| Boron Tribromide (1M in DCM) | TCI | ~$0.59 per mL |
Note: Prices are approximate and subject to change.
Evaluation
| Advantages | Disadvantages |
| Potentially High Yield: Demethylation reactions are often efficient. | Expensive Starting Material: 2-Bromo-5-methoxypyrazine is costly. |
| Well-Established Methodology: Ether cleavage is a standard transformation. | Harsh Reagents: Boron tribromide is corrosive and moisture-sensitive. |
| Good for Small-Scale Synthesis: Where cost is less of a factor. | Safety and Handling Concerns: BBr₃ requires careful handling. |
Comparative Summary and Recommendations
| Pathway | Starting Material Cost | Reagent Cost | Number of Steps | Estimated Overall Yield | Key Considerations |
| 1: Direct Bromination | Low | Low | 1 | Good (est. ~80%) | Requires optimization; potential safety issues with Br₂. |
| 2: From 2-Aminopyrazine | Very Low | Low | 2 | Moderate (est. ~30-35%) | Multi-step; hydrolysis needs optimization. |
| 3: Demethylation | High | Moderate | 1 (from intermediate) | High (est. ~80%) | High cost of starting material; hazardous reagents. |
For large-scale synthesis where cost is a primary driver, Pathway 2, starting from the inexpensive 2-aminopyrazine, presents the most economically viable option, provided the hydrolysis step can be optimized to achieve a reasonable yield.
For laboratory-scale synthesis, where simplicity and potentially higher yields are prioritized over cost, Pathway 1 (Direct Bromination) is an attractive option. However, significant process development may be required to establish a reliable and safe protocol, preferably using NBS over liquid bromine.
Pathway 3 (Demethylation) is the least cost-effective due to the high price of the starting material. This route would likely only be considered in specific circumstances, such as the availability of the methoxy precursor from other synthetic efforts or for the synthesis of small quantities of high-purity material where cost is not a limiting factor.
Visualizing the Synthetic Workflows
Figure 1. Comparative workflows of the three synthetic pathways.
Conclusion
The choice of synthetic route for this compound is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides a framework for making an informed choice based on the specific needs of a research or development project. While direct bromination appears promising for its simplicity, the multi-step synthesis from 2-aminopyrazine offers a significant cost advantage for larger-scale production. The demethylation route, although high-yielding, is hampered by the high cost of its starting material. Further optimization and detailed experimental validation are recommended for the chosen pathway to ensure robust and reproducible synthesis of this important chemical intermediate.
References
- Synthesis of 2-Amino-5-bromopyridine.
- Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. Accessed January 10, 2026. [Link]
- Preparation method of 2-amino-5-bromopyrimidine compound.
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. Accessed January 10, 2026. [Link]
- Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Accessed January 10, 2026. [Link]
- Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publishing. Accessed January 10, 2026. [Link]
- Boron Tribromide.
- NBS: Radical Bromination. YouTube. Accessed January 10, 2026. [Link]
- 3,3'-dihydroxybiphenyl. Organic Syntheses Procedure. Accessed January 10, 2026. [Link]
- On Reuben G. Jones synthesis of 2-hydroxypyrazines. PMC - NIH. Accessed January 10, 2026. [Link]
- Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
- Bromination of pyridine derivatives.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Accessed January 10, 2026. [Link]
- A kind of preparation method of 2- amino -5- bromopyridine.
- 2-bromo-5-methoxypyrazine (C5H5BrN2O). PubChemLite. Accessed January 10, 2026. [Link]
- On Reuben G. Jones synthesis of 2-hydroxypyrazines.
- 2-Bromo-5-methoxypyrazine. PubChem. Accessed January 10, 2026. [Link]
- On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed. Accessed January 10, 2026. [Link]
- Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office. Accessed January 10, 2026. [Link]
- 2-Bromo-5-methylpyrazine. PubChem. Accessed January 10, 2026. [Link]
- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
- Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. Accessed January 10, 2026. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Stability of 2-Bromo-5-hydroxypyrazine Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic stability of a novel chemical entity is a cornerstone of its journey from the bench to potential clinical application. The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, and its derivatives, such as 2-Bromo-5-hydroxypyrazine, serve as versatile intermediates in the synthesis of a multitude of bioactive molecules.[1][2] However, the very features that make this molecule a valuable building block—the electron-deficient pyrazine ring, a reactive bromine atom, and a nucleophilic hydroxyl group—also render it susceptible to various degradation pathways.
This guide provides a comprehensive framework for evaluating the stability of this compound and its derivatives. We will delve into the theoretical underpinnings of pyrazine stability, present detailed protocols for forced degradation studies, and compare the anticipated stability profile with other common heterocyclic scaffolds. This document is designed not as a rigid set of instructions, but as a strategic guide to empower researchers to design and execute robust stability assessments.
The Chemical Landscape of Pyrazine Stability
Pyrazine, a 1,4-diazine, is an electron-deficient aromatic heterocycle. This electron deficiency generally imparts a degree of resistance to electrophilic attack but a predisposition to nucleophilic substitution. Computational studies have compared the stability of diazine isomers, with pyrimidine (1,3-diazine) generally being the most stable, followed by pyrazine, and then pyridazine (1,2-diazine).[3][4] The relative instability of pyridazine is often attributed to lone pair-lone pair repulsion between the adjacent nitrogen atoms.[5]
The substituents on the pyrazine ring dramatically influence its stability and reactivity. For this compound, the key players are:
-
The Bromine Atom: Halogen substituents can be susceptible to nucleophilic displacement, particularly under basic or photolytic conditions. The bromine atom is a good leaving group, a property often exploited in cross-coupling reactions.[6]
-
The Hydroxyl Group: As an electron-donating group, the hydroxyl moiety can activate the ring towards certain reactions. Its phenolic nature also makes it susceptible to oxidation, potentially leading to colored degradation products.[7]
Comparative Stability: Pyrazines vs. Other Heterocycles
In the broader context of medicinal chemistry, it is valuable to consider how pyrazine derivatives might compare in stability to other common heterocyclic scaffolds.
| Heterocycle | General Stability Characteristics | Key Instability Factors |
| Pyridine | Generally stable and aromatic. Less basic than aliphatic amines. | Susceptible to oxidation at the nitrogen atom (N-oxide formation). Can undergo nucleophilic substitution with strong nucleophiles. |
| Pyrimidine | The most stable of the diazines.[3] Found in nucleobases, suggesting inherent biological stability. | Can be susceptible to hydrolytic deamination if amino-substituted. |
| Pyrazine | Moderately stable. Less basic than pyridine and pyrimidine.[8][9] | The electron-deficient ring can be prone to nucleophilic attack. Substituents play a major role in determining degradation pathways. |
| Imidazole | Aromatic and generally stable. The N-H proton is acidic. | Can be susceptible to photo-oxidation. The ring can be cleaved under harsh oxidative conditions. |
| Thiophene | Aromatic and relatively stable. | The sulfur atom can be oxidized under strong oxidative conditions. Susceptible to electrophilic substitution. |
This table provides a generalized comparison. The actual stability of any given derivative will be highly dependent on the nature and position of its substituents.
Experimental Framework for Stability Evaluation
A comprehensive stability assessment involves subjecting the compound to a range of stress conditions, a process known as forced degradation.[10][11] This allows for the identification of potential degradation products and pathways, and is crucial for the development of a stability-indicating analytical method.[12][13]
Forced Degradation Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for conducting forced degradation studies.
Detailed Experimental Protocols
1. Hydrolytic Stability
-
Acid Hydrolysis:
-
Prepare a solution of the this compound derivative at a concentration of approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same initial preparation as for acid hydrolysis.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
2. Oxidative Stability
-
Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction by adding a small amount of sodium bisulfite solution if necessary, before analysis.
3. Thermal Stability
-
Solid State:
-
Place a known amount of the solid compound in a clear glass vial.
-
Store the vial in an oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Store the solution in a sealed vial in an oven at 80°C, protected from light.
-
Withdraw aliquots at specified time points for analysis.
-
4. Photostability
-
Prepare both a solid sample and a solution of the compound as described for thermal stability.
-
Expose the samples to a light source that conforms to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, store control samples in the dark under the same temperature conditions.
-
Analyze the exposed and control samples at the end of the exposure period.
Analytical Methodologies
A robust, stability-indicating analytical method is paramount for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying the parent compound and detecting degradation products.[14][15]
Proposed HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the UV absorbance maximum of the parent compound (e.g., 254 nm and 280 nm).
-
Column Temperature: 30°C.
For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[16][17] The same chromatographic conditions can often be used, with the eluent directed into the mass spectrometer.
Hypothesized Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated.
Caption: Potential degradation pathways of this compound.
-
Hydrolysis: Under basic conditions, the bromine atom may be susceptible to nucleophilic substitution by a hydroxide ion, leading to the formation of pyrazine-2,5-diol (which would likely exist in its tautomeric pyrazinone form).
-
Oxidation: The electron-rich hydroxypyrazine ring is a likely target for oxidation. This could lead to the formation of quinone-like structures and, under more forcing conditions, cleavage of the aromatic ring.[18]
-
Photodegradation: Exposure to UV light can induce the homolytic cleavage of the C-Br bond, generating radical species that could lead to a variety of products, including debrominated compounds or polymeric material.[19]
Data Interpretation and Reporting
The results of the forced degradation studies should be summarized in a clear, tabular format.
Example Data Summary Table
| Stress Condition | Duration | % Assay of Parent Compound | Number of Degradants Detected | % Area of Major Degradant |
| 0.1 M HCl, 60°C | 24 h | 95.2 | 1 | 2.8 |
| 0.1 M NaOH, 60°C | 24 h | 78.5 | 3 | 15.4 (DP-1) |
| 3% H₂O₂, RT | 24 h | 85.1 | 2 | 9.7 (DP-2) |
| 80°C, Solid | 7 days | 99.1 | 0 | - |
| ICH Photostability | - | 92.3 | 2 | 4.5 (DP-3) |
This data allows for a rapid assessment of the compound's liabilities. In this hypothetical example, the this compound derivative shows significant degradation under basic and oxidative conditions, and moderate sensitivity to light.
Conclusion and Forward Look
This guide provides a robust scientific framework for the systematic evaluation of the stability of this compound derivatives. While there is a scarcity of publicly available, specific stability data for this class of compounds, the principles of forced degradation and the application of modern analytical techniques provide a clear path forward for any researcher in the field. By understanding the potential degradation pathways and implementing the detailed protocols within this guide, scientists can generate the critical data needed to assess the viability of these promising molecules in drug discovery and development, ensuring that only the most robust candidates advance.
References
- Castegnaro, M., et al. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
- Studylib. (n.d.).
- 大学化学. (2025). Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers. [Link]
- Freeman, E., et al. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 118-127. [Link]
- Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. [Link]
- New Drug Approvals. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
- Charde, M. S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 15-27. [Link]
- Li, H., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. [Link]
- Chen, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- ResearchGate. (2021).
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315-1320. [Link]
- Bartmess, J. E. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. The Journal of Chemical Physics, 136(5), 054309. [Link]
- Velsíková, K., & Cvačka, J. (2015). Letter: Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. European journal of mass spectrometry (Chichester, England), 21(6), 829-832. [Link]
- ResearchGate. (2018).
- Scribd. (n.d.).
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
- BioProcess International. (2015).
- MedCrave. (2016).
- Rajshree J. Patel College of Pharmacy. (2012).
- CORE. (2013).
- ResearchGate. (2021).
- Chi, Y. M., & Ho, C. T. (1999). Pyrazine formation from serine and threonine. Journal of agricultural and food chemistry, 47(11), 4665-4669. [Link]
- Underberg, W. J. M., & Lingeman, H. (1983). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of pharmaceutical sciences, 72(10), 1176-1180. [Link]
- Wikipedia. (n.d.). Pyrazine. [Link]
- Iio, R., et al. (2021). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Scientific reports, 11(1), 1-8. [Link]
- Wang, R., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10, 961313. [Link]
- Biomedical Journal of Scientific & Technical Research. (2022).
- PubChem. (n.d.). This compound. [Link]
- Anil Kumar, P., et al. (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. Archives of microbiology, 192(3), 225-233. [Link]
- Underberg, W. J. M. (1978). Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. Journal of pharmaceutical sciences, 67(8), 1133-1136. [Link]
Sources
- 1. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine - Wikipedia [en.wikipedia.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. rjptonline.org [rjptonline.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazine-Based Pharmaceutical Intermediates: A Guide for Drug Development Professionals
The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fundamental building block in modern medicinal chemistry.[1] Its unique electronic and structural characteristics make it a versatile intermediate for developing a wide range of therapeutic agents.[2][3] This guide provides an in-depth, head-to-head comparison of key pyrazine-based pharmaceutical intermediates, offering experimental data and insights to inform researchers, scientists, and drug development professionals.
The Pyrazine Core: An Advantage in Drug Design
Pyrazine derivatives are integral to numerous approved pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The pyrazine ring's electron-deficient nature, a result of the electronegative nitrogen atoms, influences the physicochemical properties of the molecule, such as basicity and hydrogen bond-forming capabilities.[7][8] These properties are critical for target binding and overall drug efficacy.[1]
Key Pyrazine Intermediates and Their Applications
Several pyrazine intermediates have emerged as critical starting materials in pharmaceutical synthesis. This section provides a comparative overview of three prominent examples: 2-Aminopyrazine, Tetramethylpyrazine, and 2-Bromopyrazine.
2-Aminopyrazine: A Versatile Precursor
2-Aminopyrazine (CAS 5049-61-6) is a foundational intermediate, most notably used in the synthesis of the antiviral drug Favipiravir.[9][10] Its structure allows for a variety of synthetic transformations, making it a highly sought-after compound in drug development.[9] Beyond its role in antiviral synthesis, 2-aminopyrazine is a valuable reagent for constructing a wide array of complex organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.[9]
Tetramethylpyrazine: A Natural Compound with Therapeutic Potential
Tetramethylpyrazine (TMP), also known as ligustrazine (CAS 1124-11-4), is a naturally occurring alkaloid isolated from the Chinese herbal medicine Ligusticum wallichii.[11][12] It has been extensively studied for its therapeutic effects, particularly in cardiovascular and cerebrovascular diseases.[11][12] TMP's pharmacological actions include improving microcirculation, anti-inflammatory effects, and neuroprotective functions, stemming from its ability to cross the blood-brain barrier.[11][13][14]
2-Bromopyrazine: A Gateway to Diverse Functionality
2-Bromopyrazine serves as a key building block for introducing the pyrazine moiety into complex molecules through various cross-coupling reactions.[5] The bromine atom is a versatile handle for further molecular modifications, making it an essential intermediate for medicinal chemists.[5] A common synthetic route to 2-bromopyrazine involves the transformation of the more readily available 2-aminopyrazine via a Sandmeyer-type reaction.[5]
Comparative Analysis: Pyrazines vs. Other Heterocycles
To understand the unique advantages of pyrazine intermediates, it is essential to compare them with other common heterocyclic scaffolds used in drug discovery, such as pyridine and pyrimidine derivatives.
Pyrazine vs. Pyridine
Both pyrazine and pyridine derivatives are versatile scaffolds in medicinal chemistry.[15] While both have shown significant potential in anticancer and antimicrobial applications, pyridine derivatives have a more established profile in central nervous system (CNS) activity.[15] However, the unique 1,4-arrangement of nitrogen atoms in pyrazine can offer distinct advantages in molecular scaffolding and target interaction compared to the 1-aza configuration of pyridine.
Pyrazine vs. Pyrimidine
Pyrazine and pyrimidine are both diazines, with pyrimidine having its nitrogen atoms at the 1 and 3 positions.[16] This difference in nitrogen placement leads to distinct electronic properties and reactivity. While both are electron-deficient aromatic systems, the symmetry of pyrazine can influence its crystal packing and intermolecular interactions differently than the less symmetrical pyrimidine.[16][17] Electrophilic substitution on both pyrazine and pyrimidine is generally difficult due to the deactivating effect of the nitrogen atoms.[16]
Quantitative Data Summary
The following table summarizes key physicochemical properties and biological activities of representative pyrazine and pyridine derivatives to provide a clear comparison.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Biological Activities | Notable Applications |
| 2-Aminopyrazine | C4H5N3 | 95.10[18] | 118-120[18] | Antiviral, Anticancer | Intermediate for Favipiravir[9][10] |
| Tetramethylpyrazine | C8H12N2 | 136.19 | 77-80[11] | Cardiovascular, Neuroprotective[11][12] | Treatment of ischemic diseases[14] |
| Pyridine | C5H5N | 79.10 | -41.6 | CNS activity, Anticancer[15] | Broad use in medicinal chemistry[19] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromopyrazine from 2-Aminopyrazine via Sandmeyer Reaction
This protocol outlines the conversion of 2-aminopyrazine to 2-bromopyrazine, a critical step for accessing a wider range of functionalized pyrazine derivatives.[5]
Materials:
-
2-Aminopyrazine
-
48% Hydrobromic acid
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Ice-salt bath
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
Procedure:
-
Diazotization:
-
In a 500 mL three-necked flask, cool 88 mL of 48% hydrobromic acid to -5 °C to 0 °C in an ice-salt bath.
-
Slowly add 10.0 g (0.105 mol) of 2-aminopyrazine to the cold acid with vigorous stirring.
-
In a separate beaker, dissolve 8.0 g (0.116 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 2-aminopyrazine solution over 1-2 hours, maintaining the temperature between -5 °C and 0 °C.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL beaker, dissolve 16.5 g (0.115 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid and cool in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold copper(I) bromide solution with continuous stirring.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-bromopyrazine.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of pyrazine-based intermediates.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective. The specific gradient will depend on the analyte.
Procedure:
-
Prepare a standard solution of the pyrazine intermediate of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a sample solution of the synthesized intermediate.
-
Set the column temperature (e.g., 30 °C) and the UV detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the specific compound).
-
Inject the standard and sample solutions and run the HPLC gradient.
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizing Key Concepts
The following diagrams illustrate important workflows and relationships relevant to the use of pyrazine intermediates in pharmaceutical development.
Caption: Synthetic route from 2-aminopyrazine to diverse functionalized pyrazines.
Caption: A typical drug discovery workflow incorporating pyrazine intermediates.
Conclusion
Pyrazine-based pharmaceutical intermediates offer a powerful and versatile platform for the design and synthesis of novel therapeutic agents. Their unique chemical properties and diverse biological activities have solidified their importance in drug discovery.[4][20][21] By understanding the comparative advantages of different pyrazine building blocks and their relationship to other heterocyclic systems, researchers can make more informed decisions in the development of next-generation pharmaceuticals. The strategic use of intermediates like 2-aminopyrazine and tetramethylpyrazine will undoubtedly continue to fuel innovation in medicinal chemistry.[9][11]
References
- A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives. Benchchem.
- The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Ningbo Inno Pharmchem Co., Ltd.
- Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed.
- Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery. Benchchem.
- The Science Behind Tetramethylpyrazine: Properties, Applications, and Market Insights. Ningbo Inno Pharmchem Co., Ltd.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate.
- Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective. PubMed Central.
- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. Google Patents.
- Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS.
- The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide. Benchchem.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis. Frontiers.
- Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms. PubMed Central.
- The Essential Role of Pyrazine Intermediates in Modern Chemistry. Ningbo Inno Pharmchem Co., Ltd.
- Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective. ResearchGate.
- Pyrazines in Drug Discovery. PharmaBlock.
- Aminopyrazine 98 5049-61-6. Sigma-Aldrich.
- The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate.
- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
- Pyridines and Imidazopyridines with Medicinal Significance. PubMed.
- Letter: Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis [frontiersin.org]
- 14. Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Aminopyrazine 98 5049-61-6 [sigmaaldrich.com]
- 19. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating Isomers of Bromo-hydroxypyrazine using Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in chemical synthesis and characterization. The subtle differences in the arrangement of atoms within isomers of bromo-hydroxypyrazine can lead to significant variations in their chemical, physical, and biological properties. This guide provides an in-depth comparison of spectroscopic techniques to effectively differentiate these isomers, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
A pivotal aspect to consider when analyzing hydroxypyrazines is the existence of keto-enol tautomerism. The equilibrium between the hydroxy (enol) form and the pyrazinone (keto) form can be influenced by the solvent, temperature, and the electronic nature of other substituents on the ring. This tautomerism significantly impacts the spectroscopic signatures of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for differentiating isomers of bromo-hydroxypyrazine. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of both ¹H and ¹³C nuclei provide a detailed map of the molecular structure.
The Causality Behind Experimental Choices in NMR
The choice of solvent is critical in the NMR analysis of hydroxypyrazines due to its influence on tautomeric equilibrium and hydrogen bonding. Aprotic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. DMSO-d₆ is particularly useful as it can solubilize a wider range of polar compounds and its ability to form hydrogen bonds can help in observing exchangeable protons like those of the hydroxyl group.
The selection of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons on the pyrazine ring.
Predicted ¹H NMR Spectral Data Comparison
The following table outlines the predicted ¹H NMR spectral data for three representative isomers of bromo-hydroxypyrazine. These predictions are based on established principles of substituent effects on the pyrazine ring, where the electronegative nitrogen atoms and the bromine atom influence the chemical shifts of the ring protons.
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 2-Bromo-3-hydroxypyrazine | H-5 | ~8.0-8.2 | Doublet | ~2.5-3.0 |
| H-6 | ~7.8-8.0 | Doublet | ~2.5-3.0 | |
| OH | Broad singlet | - | - | |
| 2-Bromo-5-hydroxypyrazine | H-3 | ~8.3-8.5 | Singlet | - |
| H-6 | ~7.9-8.1 | Singlet | - | |
| OH | Broad singlet | - | - | |
| 3-Bromo-2-hydroxypyrazine | H-5 | ~7.7-7.9 | Doublet | ~2.5-3.0 |
| H-6 | ~7.5-7.7 | Doublet | ~2.5-3.0 | |
| OH | Broad singlet | - | - |
Note: These are predicted values and may vary based on experimental conditions.
The key differentiating features in the ¹H NMR spectra will be the number of signals, their chemical shifts, and their splitting patterns. For instance, this compound is expected to show two singlets for the pyrazine protons, whereas the other two isomers will exhibit two doublets.
Predicted ¹³C NMR Spectral Data Comparison
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the nature and position of the substituents.
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| 2-Bromo-3-hydroxypyrazine | C-2 (C-Br) | ~135-140 |
| C-3 (C-OH) | ~150-155 | |
| C-5 | ~130-135 | |
| C-6 | ~125-130 | |
| This compound | C-2 (C-Br) | ~140-145 |
| C-3 | ~145-150 | |
| C-5 (C-OH) | ~155-160 | |
| C-6 | ~120-125 | |
| 3-Bromo-2-hydroxypyrazine | C-2 (C-OH) | ~158-163 |
| C-3 (C-Br) | ~120-125 | |
| C-5 | ~128-133 | |
| C-6 | ~123-128 |
Note: These are predicted values and may vary based on experimental conditions.
The carbon directly attached to the bromine atom (C-Br) and the hydroxyl group (C-OH) will have distinct chemical shifts, providing a clear method for differentiation.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the bromo-hydroxypyrazine isomer in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set a spectral width of approximately 12-15 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set a spectral width of approximately 200-220 ppm.
-
Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Reference the spectra to the residual solvent peak.
Caption: General workflow for NMR analysis of bromo-hydroxypyrazine isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For bromo-hydroxypyrazine isomers, IR spectroscopy is particularly useful for investigating the O-H and C=O stretching vibrations, which can provide evidence for the predominant tautomeric form.
Key Vibrational Modes for Isomer Differentiation
-
O-H Stretch: In the hydroxy (enol) form, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group.
-
C=O Stretch: In the pyrazinone (keto) form, a strong absorption band will appear in the carbonyl region, typically between 1650-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding and conjugation.
-
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, between 500-700 cm⁻¹, but may be difficult to assign definitively.
-
Aromatic C-H and C=C/C=N Stretches: These vibrations will be present in all isomers but may show subtle shifts depending on the substitution pattern.
The presence and relative intensity of the O-H and C=O stretching bands can indicate the position of the tautomeric equilibrium in the solid state (when using KBr pellets or ATR) or in solution.
Predicted IR Spectral Data Comparison
| Isomer | Predominant Tautomer (Solid State) | Key IR Absorptions (cm⁻¹) |
| 2-Bromo-3-hydroxypyrazine | Likely pyrazinone form | Strong C=O stretch (~1660-1680), N-H stretch (~3100-3300) |
| This compound | Likely pyrazinone form | Strong C=O stretch (~1650-1670), N-H stretch (~3100-3300) |
| 3-Bromo-2-hydroxypyrazine | Likely pyrazinone form | Strong C=O stretch (~1670-1690), N-H stretch (~3100-3300) |
The subtle differences in the C=O stretching frequency can be attributed to the electronic effect of the bromine atom at different positions relative to the carbonyl group.
Experimental Protocol for IR Analysis
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) in an appropriate liquid cell.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands.
Caption: Workflow for IR spectroscopic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of the chromophore.
Differentiating Isomers by their Absorption Spectra
The different substitution patterns of the bromo and hydroxyl groups on the pyrazine ring will alter the energy of the π → π* and n → π* electronic transitions, leading to different λ_max values for each isomer. The position of the hydroxyl group and its involvement in the tautomeric equilibrium will significantly affect the conjugation of the system and thus the absorption spectrum.
Predicted UV-Vis Spectral Data Comparison
| Isomer | Predicted λ_max (nm) in Ethanol | Rationale |
| 2-Bromo-3-hydroxypyrazine | ~320-340 | Extended conjugation in the pyrazinone tautomer. |
| This compound | ~310-330 | Conjugation influenced by the relative positions of Br and the keto group. |
| 3-Bromo-2-hydroxypyrazine | ~330-350 | Potentially greater conjugation in the pyrazinone form due to the position of the bromine. |
Note: These are predicted values and are highly dependent on the solvent and the predominant tautomeric form.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Data Acquisition: Record the absorption spectrum using a double-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Caption: Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Isotopic Signature of Bromine
A key feature in the mass spectrum of any bromo-hydroxypyrazine isomer will be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion peak (M⁺) and any bromine-containing fragment peaks appearing as a pair of signals of roughly equal intensity, separated by two mass-to-charge units (m/z).
Fragmentation Pathways for Isomer Differentiation
While all isomers will have the same molecular weight, their fragmentation patterns upon electron ionization (EI) can differ based on the relative positions of the bromo and hydroxyl groups, which influence bond stabilities. Common fragmentation pathways for pyrazine derivatives include the loss of small neutral molecules like HCN, CO, and N₂. The initial fragmentation is often the loss of the bromine atom or the hydroxyl group. The relative abundance of the resulting fragment ions can be diagnostic for a particular isomer.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
A multi-spectroscopic approach is the most robust strategy for the definitive differentiation of bromo-hydroxypyrazine isomers. ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, allowing for unambiguous isomer assignment based on chemical shifts and coupling patterns. IR spectroscopy offers valuable insights into the functional groups and the predominant tautomeric form, particularly in the solid state. UV-Vis spectroscopy can provide supporting evidence for isomer identification through differences in electronic transitions. Finally, mass spectrometry confirms the molecular weight and can offer clues to the isomeric structure through characteristic fragmentation patterns, especially the distinctive isotopic signature of bromine. By combining the data from these techniques, researchers can confidently characterize their synthesized bromo-hydroxypyrazine isomers.
References
- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]
- Cabrera, G. M., et al. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion coordination. Journal of Mass Spectrometry, 50(1), 136-144. [Link]
- PubChem. This compound. [Link]
- Chemed LibreTexts.
- Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromo-5-hydroxypyrazine
As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-5-hydroxypyrazine is foundational to scientific progress. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be self-validating, integrating causality with best practices to build a culture of safety and trust in your laboratory operations.
Core Hazard Profile: Understanding the "Why"
Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 374063-92-0) is not benign; its hazard profile dictates every subsequent step in its handling and disposal.[1]
The primary risks associated with this compound are:
-
Acute Oral Toxicity: It is classified as harmful if swallowed.[1][2]
-
Serious Eye Damage: Direct contact can cause serious, potentially irreversible eye damage.[1][2]
-
Skin Irritation: The compound is a known skin irritant.[3]
Crucially, from a disposal standpoint, the presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[4][5] This classification is the single most important factor in its waste management, as it places the material under specific regulatory frameworks, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which heavily restricts the land disposal of halogenated organic compounds.[6][7] Mixing this waste with non-halogenated streams can lead to regulatory violations and complicates the final disposal process, which is typically high-temperature incineration.[4]
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed.[1][2] |
| Serious Eye Damage/Irritation | H318/H319 | Danger | Causes serious eye damage or irritation.[1][2][3] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[3] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Proper disposal begins with safe handling during routine use. The PPE required for handling pure this compound is the same required for managing its waste.
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory to protect against accidental splashes or fine powder dispersal.[3][8]
-
Hand Protection: Wear compatible protective gloves (e.g., nitrile) to prevent skin contact.[3][8]
-
Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.[9]
-
Work Area: All handling of this compound, including weighing and preparing for disposal, should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any airborne powder.[9]
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Immediate Response: Spill Management
Accidents happen. A prepared response to a spill is a critical component of your safety protocol.
Protocol for a Small Dry Spill:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Avoid Dust Generation: Do NOT use a dry brush or create airborne dust.[9]
-
Clean-Up: Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a clearly labeled, sealable container designated for hazardous waste.[9][10] Use a vacuum cleaner equipped with a HEPA filter if available.
-
Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated materials must also be placed in the hazardous waste container.
-
Dispose: The sealed container is now considered hazardous waste and must be disposed of following the procedures in Section 4.
The Core Protocol: Waste Segregation and Collection Workflow
This is the most critical phase of the disposal process. Improper segregation is a common and serious compliance issue. This compound waste must never be mixed with non-halogenated organic solvents, aqueous waste, or solid trash.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Select a container that is in good condition, made of a compatible material (e.g., polyethylene), and has a secure, tight-fitting screw cap.[5][11]
-
Labeling is Key: Before adding any waste, label the container clearly. The label must include:
-
Collect Waste:
-
Solid Waste: Place any contaminated items (e.g., weigh boats, gloves, paper towels) and un-reclaimable excess solid this compound directly into the designated, labeled solid waste container.
-
Solutions: If the compound is in a solution with a halogenated solvent (e.g., dichloromethane), it can be added to a designated "Halogenated Organic Liquid Waste" container.[4][5] If it is in a non-halogenated solvent, that entire mixture must now be treated as halogenated waste.[5]
-
-
Secure the Container: Keep the waste container closed at all times except when actively adding waste.[5][11] This prevents the release of vapors and protects against spills.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. Ensure it is stored away from incompatible materials like acids and bases.[4][12]
-
Arrange for Pickup: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.
Caption: Disposal workflow for this compound waste.
Final Disposal: The Role of a Licensed Contractor
As a generator of hazardous waste, your responsibility is to ensure it is collected and segregated properly. The final treatment and disposal must be conducted by a licensed and regulated hazardous waste management facility.[13][14]
Upon collection by your EHS department or their contracted waste handler, the segregated halogenated waste will be transported to a Treatment, Storage, and Disposal Facility (TSDF).[14] For halogenated organic compounds like this compound, the standard disposal method is high-temperature incineration, which ensures the complete destruction of the hazardous molecule.[4]
Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]
-
Skin Contact: Take off contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If irritation occurs or persists, seek medical attention.[3][12]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give a small amount of water to drink. Seek immediate medical attention.[8][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[8][12]
By adhering to these scientifically-backed and regulation-aligned procedures, you fulfill your professional duty to maintain a safe laboratory environment and ensure that your research does not come at the cost of environmental integrity.
References
- This compound SDS. (2018). TCI EUROPE N.V.
- This compound. PubChem, National Center for Biotechnology Information.
- Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Electronic Code of Federal Regulations (eCFR).
- Hazardous Waste Segregation. Bucknell University.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Appendix III List of Halogenated Organic Compounds. California Code of Regulations.
- Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Hazardous Waste. U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. (2023). U.S. Environmental Protection Agency.
- Disposal Guidance. U.S. Environmental Protection Agency.
- 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. (2019). Loba Chemie.
Sources
- 1. 2-溴-5-羟基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. epa.gov [epa.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. combi-blocks.com [combi-blocks.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. lobachemie.com [lobachemie.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-hydroxypyrazine
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-5-hydroxypyrazine (CAS No: 374063-92-0), a heterocyclic compound often used in organic synthesis. The protocols outlined below are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a comprehensive understanding of the compound's specific hazards.
Hazard Identification: The Foundation of Your Safety Protocol
Understanding the intrinsic risks of a chemical is the critical first step in developing a robust safety plan. This compound is a solid powder with a defined hazard profile according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The primary risks associated with this compound are significant and demand rigorous control measures.
The GHS classification, aggregated from multiple suppliers and regulatory bodies, provides a clear directive for our safety strategy.[1][2]
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | Ingestion poses a significant health risk. This necessitates strict hygiene protocols and containment to prevent accidental ingestion via contaminated hands or surfaces. | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[1][2] | This is the most severe classification for eye hazards, indicating a risk of permanent tissue damage and vision impairment upon contact. Standard safety glasses are insufficient. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4] | Direct contact with the skin is likely to cause irritation, redness, or inflammation. | |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation[4][5] | As a powder, the compound can become airborne, and inhalation may irritate the respiratory tract. |
Core Personal Protective Equipment (PPE) Protocol
Based on the identified hazards, a multi-layered PPE strategy is mandatory. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our minimum standard.[1][3]
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face | Chemical splash goggles and a full-face shield.[6][7] | The H318 classification (Causes serious eye damage) is the driving factor.[1] Safety glasses offer no protection from splashes or fine dust. Chemical splash goggles that form a seal around the eyes are essential. A face shield must be worn over the goggles to protect the entire face from splashes during transfers or solution preparation.[6] All eye protection must be ANSI Z87.1 compliant.[6] |
| Hand | Double-layered nitrile gloves. | The H315 classification (Causes skin irritation) necessitates robust hand protection.[3][4] Double-gloving provides an additional barrier against potential tears or pinholes in the outer glove, which is critical for preventing skin contact. For tasks involving larger quantities or extended handling, consider a heavier-duty glove like butyl rubber beneath an outer nitrile glove. |
| Body | A fully buttoned, long-sleeved laboratory coat. | A lab coat provides a removable barrier to protect skin and personal clothing from contamination with the powder or solutions.[6] For large-scale operations or situations with a high potential for dust generation, chemical-resistant coveralls are recommended.[8] |
| Respiratory | Work must be conducted in a certified chemical fume hood. | The H335 classification (May cause respiratory irritation) and the powdered form of the compound make inhalation a primary exposure route.[4][5] All weighing and handling of the solid must occur within a fume hood to capture airborne particles at the source.[7] If a fume hood is unavailable, an appropriate NIOSH-approved respirator (e.g., an N95) is required.[9] |
Operational Plan: A Step-by-Step Handling Workflow
A disciplined, sequential workflow is essential to minimize exposure and prevent cross-contamination. This process visualizes the entire lifecycle of handling the compound in a laboratory setting.
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Methodologies
A. Preparation & Pre-Handling
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Clear the designated workspace of all unnecessary items.
-
Gather all necessary equipment: spatula, weigh paper/boat, reaction vessel, solvents.
-
Prepare a labeled hazardous waste container for solid waste and another for liquid waste.
-
Ensure a chemical spill kit with inert absorbent material (e.g., vermiculite or sand) is immediately accessible.[10]
B. Donning PPE (In sequence)
-
Lab Coat: Don a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye & Face Protection: Don chemical splash goggles, ensuring a snug fit. Place a face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
C. Chemical Handling (Perform all steps inside the fume hood)
-
Carefully open the container of this compound, avoiding any disturbance that could generate dust.
-
Use a clean spatula to weigh the desired amount of the compound onto weigh paper or into a weigh boat.
-
Carefully transfer the solid into the designated reaction vessel.
-
Securely close the primary container of this compound.
-
Proceed with your experimental protocol (e.g., adding solvent).
D. Doffing PPE (To avoid self-contamination)
-
Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid waste container.
-
Face Shield & Lab Coat: Step away from the immediate work area. Remove the face shield, followed by the lab coat. Hang the lab coat in its designated storage area.
-
Goggles: Remove chemical splash goggles.
-
Inner Gloves: Lastly, remove the inner pair of gloves using the same inside-out technique and dispose of them.
E. Decontamination & Waste Disposal
-
All contaminated disposable materials (weigh paper, gloves, paper towels) must be placed in a sealed, labeled hazardous waste container.[5]
-
Decontaminate non-disposable equipment and the work surface according to your institution's standard procedures.
-
Dispose of all waste streams (solid and liquid) in accordance with institutional and local hazardous waste regulations.[11]
-
Wash hands thoroughly with soap and water after completing the work and removing all PPE.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention due to the high risk of serious eye damage.[11]
-
Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[3][11] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Call a poison control center or seek immediate medical attention.[4]
-
Spill Cleanup:
-
Alert personnel in the area and restrict access.
-
Wearing the full PPE described in Section 2, cover the spill with a dry, inert absorbent material like sand or vermiculite.[10]
-
Avoid generating dust.[5]
-
Carefully sweep or scoop the material into a sealable, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with soap and water.
-
By adhering to this comprehensive guide, you establish a culture of safety that protects not only yourself but also your colleagues and your research.
References
- This compound | C4H3BrN2O | CID 2771618.
- This compound SDS. TCI EUROPE N.V. via SDS Manager. [Link]
- 2-Bromo-6-methylpyrazino[2,3-b]pyrazine Safety D
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
- 3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942.
- 2-Amino-5-bromopyrazine | C4H4BrN3 | CID 599539.
- Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
Sources
- 1. This compound | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
